molecular formula C85H146N26O21 B12754959 Tertomotide CAS No. 915019-08-8

Tertomotide

Cat. No.: B12754959
CAS No.: 915019-08-8
M. Wt: 1868.2 g/mol
InChI Key: WZJRQXZSYQYFJV-QAXVQDKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tertomotide, also widely known as GV1001, is a synthetic peptide vaccine composed of 16 amino acids with sequences derived from the human telomerase reverse transcriptase (hTERT) component . Its primary mechanism of action involves stimulating the immune system to recognize and target cells expressing telomerase . Telomerase is an enzyme that is overexpressed in the vast majority of cancer cells, which is crucial for their immortality and proliferation, but is typically inactive in most normal somatic cells . As an antigen, this compound prompts a robust immune response, stimulating both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs) . This orchestrated response enables the immune system to effectively identify and kill telomerase-positive tumor cells . While initially developed and investigated for various cancers, including pancreatic cancer, non-small cell lung cancer (NSCLC), and melanoma , subsequent research has revealed that this compound also exhibits significant neuroprotective properties. The peptide can penetrate cells and interact with heat shock proteins HSP70 and HSP90 . These interactions are associated with the inhibition of amyloid beta and tau proteins, which are key pathological hallmarks of Alzheimer's disease, and the modulation of aging-related signaling pathways in the brain . This makes this compound a compound of interest for research on aging and neurodegenerative disorders . Key Research Applications • Cancer Immunotherapy: Investigation as a telomerase-targeting vaccine for a range of cancers . • Neurodegenerative Disease: Study of its effects on Alzheimer's disease pathology and related brain aging pathways . • Cellular Biology: Research into mechanisms of telomerase inhibition, immune cell activation, and heat shock protein interaction . Important Notice This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. All statements made herein are for informational purposes and have not been evaluated by the US Food and Drug Administration .

Properties

Key on ui mechanism of action

Tertomotide targets an enzyme called telomerase. Telomerase is seldom found in normal cell types but is overexpressed in most cancer cells.

CAS No.

915019-08-8

Molecular Formula

C85H146N26O21

Molecular Weight

1868.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C85H146N26O21/c1-12-47(8)65(81(130)111-38-22-30-63(111)78(127)102-56(82(131)132)25-16-17-33-86)108-75(124)60(42-51-23-14-13-15-24-51)106-71(120)53(26-18-34-94-83(88)89)99-72(121)58(40-45(4)5)104-70(119)54(27-19-35-95-84(90)91)100-76(125)61(43-112)107-79(128)66(50(11)113)109-74(123)59(41-46(6)7)105-73(122)57(39-44(2)3)103-68(117)49(10)98-77(126)62-29-21-37-110(62)80(129)55(28-20-36-96-85(92)93)101-67(116)48(9)97-69(118)52(87)31-32-64(114)115/h13-15,23-24,44-50,52-63,65-66,112-113H,12,16-22,25-43,86-87H2,1-11H3,(H,97,118)(H,98,126)(H,99,121)(H,100,125)(H,101,116)(H,102,127)(H,103,117)(H,104,119)(H,105,122)(H,106,120)(H,107,128)(H,108,124)(H,109,123)(H,114,115)(H,131,132)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1

InChI Key

WZJRQXZSYQYFJV-QAXVQDKQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Tertomotide's Mechanism of Action in Glioblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive standard-of-care therapies. The highly recurrent nature of GBM is, in part, attributed to its ability to evade the host immune system. Immunotherapeutic strategies, therefore, represent a promising avenue for novel treatment paradigms. Tertomotide, a peptide vaccine targeting the catalytic subunit of human telomerase reverse transcriptase (hTERT), has emerged as a compelling candidate for GBM immunotherapy. TERT is an attractive tumor-associated antigen as it is expressed in the vast majority of glioblastoma cells but is absent in most normal somatic cells, providing a therapeutic window for targeted immunotherapy. This technical guide provides an in-depth overview of the core mechanism of action of this compound in glioblastoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological processes.

Introduction to this compound and its Target: TERT in Glioblastoma

This compound is a therapeutic cancer vaccine designed to elicit a T-cell-mediated immune response against cancer cells overexpressing hTERT.[1][2] In the context of glioblastoma, TERT is a particularly relevant target, as mutations in the TERT promoter are among the most common genetic alterations, occurring in approximately 80% of primary GBM cases.[3][4] These mutations lead to the reactivation of telomerase, an enzyme crucial for maintaining telomere length and enabling the limitless replicative potential of cancer cells.[5][6]

Two notable formulations of this compound have been investigated in clinical trials:

  • GX301: This formulation consists of four hTERT-derived peptides (p540-548, p611-626, p672-686, and p766-780) designed to bind to both HLA class I and class II molecules. It is administered with two adjuvants: Montanide ISA-51 and imiquimod.[7][8][9]

  • UCPVax: This vaccine comprises two universal cancer peptides derived from hTERT (UCP2 and UCP4) and is combined with the immunoadjuvant Montanide ISA 51 VG.[1][6] UCPVax is specifically designed to induce a potent T-helper 1 (Th1) CD4-positive T-lymphocyte response.[1][6]

Core Mechanism of Action: Induction of a Polyfunctional Th1-Dominant Immune Response

The primary mechanism of action of this compound in glioblastoma is the induction of a robust and specific anti-TERT cellular immune response. This process can be broken down into several key stages, as elucidated by preclinical studies and clinical trials of TERT-based vaccines like UCPVax.[7][10]

Antigen Presentation and T-Cell Activation

Upon intradermal injection, the hTERT peptides in the this compound formulation are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), at the injection site. The adjuvant, Montanide ISA-51, helps to create a depot effect, allowing for sustained release of the peptides and enhanced recruitment of APCs. Imiquimod, used in the GX301 formulation, is a Toll-like receptor 7 (TLR7) agonist that further activates APCs.[9]

The APCs process the hTERT peptides and present them on Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T-helper cells. This interaction, along with co-stimulatory signals, leads to the activation and differentiation of TERT-specific CD4+ T cells.

G cluster_0 Vaccine Administration cluster_1 T-Cell Priming in Lymph Node This compound This compound (hTERT peptides + Adjuvant) APC Antigen Presenting Cell (APC) This compound->APC Uptake and Processing Naive_CD4 Naive CD4+ T-Cell APC->Naive_CD4 Antigen Presentation (MHC-II) Th1_Cell Activated Th1 Cell Naive_CD4->Th1_Cell Activation and Differentiation G cluster_0 Immune Effector Response cluster_1 Downstream Effects in GBM Cell Th1_Cell TERT-specific Th1 Cell GBM_Cell Glioblastoma Cell (TERT+) Th1_Cell->GBM_Cell Direct Killing (Perforin, Granzyme, FasL) CD8_T_Cell CD8+ Cytotoxic T-Lymphocyte Th1_Cell->CD8_T_Cell Activation (IL-2) Macrophage Macrophage/NK Cell Th1_Cell->Macrophage Activation (IFN-γ) B_Cell B-Cell Th1_Cell->B_Cell Help Apoptosis Apoptosis GBM_Cell->Apoptosis Angiogenesis Inhibition of Angiogenesis GBM_Cell->Angiogenesis Proliferation Arrest of Proliferation GBM_Cell->Proliferation CD8_T_Cell->GBM_Cell Killing (MHC-I) Macrophage->GBM_Cell Phagocytosis/Killing B_Cell->GBM_Cell Antibody Production (Anti-TERT) G cluster_0 ELISpot Assay Workflow Plate_PBMCs Plate PBMCs in IFN-γ coated well Stimulate Stimulate with TERT peptides Plate_PBMCs->Stimulate Incubate Incubate 18-24h Stimulate->Incubate Wash_Cells Wash away cells Incubate->Wash_Cells Add_Detection_Ab Add detection Ab Wash_Cells->Add_Detection_Ab Add_Enzyme Add enzyme conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add substrate Add_Enzyme->Add_Substrate Read_Plate Read spots Add_Substrate->Read_Plate

References

SL-701 Vaccine: A Technical Overview of a Multi-Antigen Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the SL-701 vaccine, a novel immunotherapy designed to elicit a targeted anti-tumor immune response. The guide details its mechanism of action, the oncogenic roles of its target antigens—survivin, Interleukin-13 Receptor alpha 2 (IL-13Rα2), and Ephrin Type-A Receptor 2 (EphA2)—and summarizes the quantitative outcomes from clinical trials. Furthermore, it outlines the key experimental protocols for immunological monitoring and presents diagrams of the relevant biological pathways and experimental workflows.

Introduction to SL-701

SL-701 is an immunotherapy composed of multiple synthetic peptides engineered to induce a robust, target-specific anti-tumor immune response.[1][2][3] The vaccine is designed to stimulate the patient's immune system, particularly CD8+ T cells, to recognize and eliminate cancer cells that overexpress specific tumor-associated antigens.[1][4] The primary targets of SL-701 are:

  • Survivin: A member of the inhibitor of apoptosis protein (IAP) family that is crucial for regulating cell division and preventing apoptosis.[5] It is highly expressed in most human cancers but not in normal, differentiated tissues.[5]

  • Interleukin-13 Receptor alpha 2 (IL-13Rα2): A high-affinity receptor for IL-13, which is overexpressed in various solid tumors, including glioblastoma (GBM).[2][6] Its expression is associated with cancer invasion and metastasis.[6]

  • Ephrin Type-A Receptor 2 (EphA2): A receptor tyrosine kinase that is often overexpressed in tumors and contributes to cancer cell growth, migration, and invasion.[7]

SL-701 has been primarily investigated in the context of glioblastoma (GBM), a challenging and aggressive form of brain cancer with limited treatment options.[1] Some of the synthetic peptides within SL-701, specifically those targeting survivin and IL-13Rα2, have been modified with amino acid substitutions to enhance their immunostimulatory properties.[8]

Mechanism of Action

SL-701 functions by introducing synthetic peptides corresponding to its target antigens to the host's immune system. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process and present them on Major Histocompatibility Complex (MHC) Class I molecules. This presentation activates CD8+ cytotoxic T lymphocytes (CTLs) that are specific to these antigens. Once activated, these CTLs circulate throughout the body, identify tumor cells expressing survivin, IL-13Rα2, or EphA2, and initiate a cytotoxic attack, leading to tumor cell death. The vaccine is often administered with immunostimulatory adjuvants, such as poly-ICLC, to further enhance this immune response.[1][3]

cluster_0 Vaccination & Antigen Presentation cluster_1 T-Cell Activation & Effector Function SL701 SL-701 Peptides (Survivin, IL-13Rα2, EphA2) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) SL701->APC Uptake & Processing Adjuvant Adjuvant (e.g., poly-ICLC) Adjuvant->APC Stimulation MHC MHC Class I Presentation APC->MHC Presents Peptide TCell_Naive Naive CD8+ T-Cell MHC->TCell_Naive Activation TCell_Active Activated Cytotoxic T-Lymphocyte (CTL) TCell_Naive->TCell_Active Proliferation & Differentiation TumorCell Tumor Cell (Expressing Targets) TCell_Active->TumorCell Recognition & Binding Apoptosis Tumor Cell Lysis TumorCell->Apoptosis

Caption: SL-701 Mechanism of Action.

Target Antigen Signaling Pathways

The efficacy of SL-701 relies on the critical roles its target antigens play in tumorigenesis.

Survivin Signaling

Survivin is a key regulator of two fundamental cellular processes: apoptosis (programmed cell death) and mitosis (cell division). In cancer, its overexpression allows tumor cells to evade apoptosis and undergo uncontrolled proliferation. It primarily functions by inhibiting caspases, the key executioners of apoptosis.

cluster_Apoptosis Apoptosis Inhibition cluster_Mitosis Cell Cycle Regulation cluster_Upstream Upstream Regulation in Cancer Survivin_A Survivin Caspase9 Caspase-9 Survivin_A->Caspase9 Inhibits Caspase37 Caspase-3/7 Survivin_A->Caspase37 Inhibits Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes Survivin_M Survivin CDK4 CDK4 Survivin_M->CDK4 Interacts with G2M G2/M Phase Progression Survivin_M->G2M CDC2 CDC2 CDC2->Survivin_M Phosphorylates Wnt Wnt/β-catenin Pathway Survivin_U Survivin Expression Wnt->Survivin_U Upregulates PI3K PI3K/Akt Pathway PI3K->Survivin_U Upregulates p53 Wild-type p53 p53->Survivin_U Represses

Caption: Simplified Survivin Signaling Pathways in Cancer.
IL-13Rα2 Signaling

Initially thought to be a decoy receptor, IL-13Rα2 is now recognized as an active signaling molecule in cancer cells.[6][9] Its activation by IL-13 can promote tumor invasion and metastasis through pathways independent of the canonical JAK/STAT signaling associated with the IL-4Rα/IL-13Rα1 receptor complex.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling IL13 IL-13 IL13Ra2 IL-13Rα2 IL13->IL13Ra2 Binds AP1 AP-1 Activation IL13Ra2->AP1 Activates (STAT6-independent) ERK ERK Pathway IL13Ra2->ERK Activates TGFb TGF-β Production AP1->TGFb Invasion Tumor Invasion & Metastasis ERK->Invasion TGFb->Invasion Promotes

Caption: IL-13Rα2 Pro-Tumorigenic Signaling.
EphA2 Signaling

EphA2 exhibits dual and opposing functions depending on whether it is activated by its ligand (canonical signaling) or is acting independently (non-canonical signaling).[10] In many cancers, EphA2 is overexpressed while its ligand, ephrin-A1, is suppressed, leading to pro-tumorigenic non-canonical signaling.[10][11]

cluster_canonical Canonical Pathway (Ligand-Dependent) cluster_noncanonical Non-Canonical Pathway (Ligand-Independent) EphrinA1_C Ephrin-A1 Ligand EphA2_C EphA2 Receptor EphrinA1_C->EphA2_C Binds Outcome_C Anti-Tumor Effects (Inhibits proliferation, motility) EphA2_C->Outcome_C Tyrosine Kinase Activation Oncogenic Oncogenic Signals (AKT, MAPK/RSK) EphA2_NC EphA2 Receptor (Overexpressed) Oncogenic->EphA2_NC Phosphorylates S897 Outcome_NC Pro-Tumor Effects (Migration, Invasion, Chemoresistance) EphA2_NC->Outcome_NC Kinase-Independent Signaling

Caption: Dual Roles of EphA2 Signaling in Cancer.

Clinical Efficacy in Recurrent Glioblastoma

SL-701 has been evaluated in a multicenter, 2-stage, Phase 2 clinical trial (NCT02078648) in adults with recurrent GBM.[1] The trial assessed SL-701 both as a monotherapy with adjuvants and in combination with bevacizumab.

Table 1: Phase 2 Trial Design and Demographics (NCT02078648)
ParameterStage 1Stage 2
Treatment Regimen SL-701 + GM-CSF + ImiquimodSL-701 + Poly-ICLC + Bevacizumab
Number of Patients 4628
Total Patients \multicolumn{2}{c}{74}
Bevacizumab Status \multicolumn{2}{c}{100% Bevacizumab-naïve}
Median Age (years) \multicolumn{2}{c}{56 (Range: 24-79)}
Sex (Male) \multicolumn{2}{c}{65%}
Data sourced from references[2][3][4].
Table 2: Clinical Efficacy Results
OutcomeStage 1 (SL-701)Stage 2 (SL-701 + Bevacizumab)
Objective Response Rate (ORR) 2%[4]14-21%[2][4]
Complete Response (CR) 02 (7%)[4]
Partial Response (PR) 1 (2%)[4]2-4 (7-14%)[2][4]
Stable Disease (SD) 13 (28%)[4]19-22 (79%)[2][4]
Median Overall Survival (mOS) 11.0 - 11.2 months[2][4]11.7 months[2][4]
12-Month Overall Survival (OS-12) 37% - 44%[3][4]50%[1][4]
Data sourced from references[1][2][3][4]. Note: Ranges in ORR and PR for Stage 2 reflect different data cuts reported across publications.

The combination of SL-701 with bevacizumab in Stage 2 demonstrated higher response rates, including complete responses.[2][4] The 12-month overall survival rate of 50% in the second stage was noted as promising compared to historical controls for this patient population.[4]

Immunological Response Data

A key objective of the clinical trial was to assess the immunological response to the vaccine. This was primarily measured by detecting SL-701 target-specific CD8+ T cells in peripheral blood.

Table 3: Immunological Response to SL-701
ParameterFinding
Target-Specific CD8+ T-Cell Response Detected in 8 of 27 (30%) evaluable patients by week 24.[1]
Correlation with Survival Long-term survivors were largely comprised of subjects with an SL-701-induced target-specific CD8+ T-cell response.[1][4]
OS-12 in Responders (Stage 2) The 12-month OS rate among target-specific CD8+ T-cell responders was 75%.[4]
Effector Cell Phenotype Responding T cells expressed IFN-γ, with co-expression of exhaustion markers (PD-1, TIM3, LAG3) in some patients.[1]
Data sourced from references[1][4].

These findings suggest a direct correlation between the vaccine's ability to induce a specific T-cell response and improved clinical outcomes.[1][4]

Key Experimental Protocols

Evaluating the immunogenicity of a cancer vaccine requires standardized and robust laboratory assays. The primary methods used in trials like that for SL-701 include flow cytometry and ELISpot assays.[3][12][13]

Patient Patient Sample (Peripheral Blood) PBMC Isolate PBMCs (Density Gradient Centrifugation) Patient->PBMC Stimulation In Vitro Stimulation (SL-701 Peptides) PBMC->Stimulation FCM Flow Cytometry Analysis (Phenotyping, Cytokine Staining) Stimulation->FCM ELISpot ELISpot Assay (Cytokine Secretion Frequency) Stimulation->ELISpot Analysis Data Analysis (Quantify Antigen-Specific Cells) FCM->Analysis ELISpot->Analysis

Caption: General Workflow for Immune Monitoring.
Protocol: High-Parameter Flow Cytometry for T-Cell Analysis

This protocol is based on methodologies described for monitoring immune responses in cancer vaccine trials, including the SL-701 study.[1][3][14][15]

  • Sample Collection and Processing:

    • Collect peripheral blood from patients at baseline and subsequent time points during treatment.

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.[3]

    • Cryopreserve cells for batched analysis or use fresh for immediate assessment. If frozen, allow cells to rest for at least one hour after thawing.[16]

  • In Vitro Peptide Stimulation:

    • Culture PBMCs in a 96-well plate.

    • Stimulate the cells for a defined period (e.g., 4-6 hours) with the SL-701 synthetic peptides (e.g., at 1 mg/mL per peptide).[3]

    • Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a viral peptide pool).

    • Add a protein transport inhibitor (e.g., Brefeldin A) during the final hours of incubation to allow for intracellular cytokine accumulation.

  • Antibody Staining:

    • Harvest the stimulated cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

    • Perform surface staining by incubating cells with a cocktail of fluorochrome-conjugated antibodies. This panel should include:

      • Viability Dye: To exclude dead cells (e.g., Live/Dead stain).[3]

      • Lineage Markers: CD3, CD4, CD8 to identify T-cell populations.[3]

      • Exhaustion/Activation Markers: PD-1, TIM3, LAG3.[1][3]

    • Fix and permeabilize the cells using a commercial kit.

    • Perform intracellular staining with antibodies against cytokines such as IFN-γ, TNF-α, and IL-2.[3]

  • Data Acquisition and Analysis:

    • Acquire data on a multi-color flow cytometer (e.g., an 18-color instrument as used in advanced analyses of the SL-701 trial).[17]

    • Gate on live, single lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets.

    • Quantify the frequency of antigen-specific T cells, identified as the percentage of CD8+ cells producing IFN-γ (or other cytokines) in response to peptide stimulation, after subtracting the background from the negative control.[3]

    • Advanced computational tools can be used to identify unique T-cell phenotypes associated with clinical response.[17]

Protocol: IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[16][18][19]

  • Plate Preparation:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).

    • Incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., RPMI with 10% FBS) to prevent non-specific binding.

  • Cell Plating and Stimulation:

    • Prepare a suspension of PBMCs.

    • Add the cells to the coated wells at a predetermined density.

    • Add the SL-701 peptides to the appropriate wells for stimulation. Include negative (no peptide) and positive (e.g., PHA) controls.

    • Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Detection and Development:

    • Lyse the cells and wash the plate thoroughly to remove cellular debris.

    • Add a biotinylated detection antibody specific for the cytokine (e.g., biotinylated anti-human IFN-γ). Incubate for 2 hours at room temperature.

    • Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour.

    • Wash again and add a substrate solution (e.g., BCIP/NBT) that will form a colored precipitate (a "spot") at the site of cytokine secretion.

    • Stop the reaction by washing with distilled water once spots have developed.

  • Spot Counting and Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

    • Calculate the number of antigen-specific spot-forming cells (SFCs) by subtracting the mean number of spots in the negative control wells from the mean number of spots in the peptide-stimulated wells.

Conclusion

The SL-701 vaccine represents a targeted immunotherapeutic strategy that leverages the high expression of survivin, IL-13Rα2, and EphA2 on glioblastoma cells. Clinical data has demonstrated its ability to induce antigen-specific CD8+ T-cell responses, which correlate with improved survival outcomes in patients with recurrent GBM.[1][4] The combination with bevacizumab appears to enhance its anti-tumor activity.[2][4] The continued development of SL-701 and similar multi-peptide vaccines, supported by rigorous immunological monitoring through techniques like high-parameter flow cytometry, holds promise for improving outcomes in difficult-to-treat malignancies.

References

Preclinical Profile of Tertomotide (GV1001): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide, also known as GV1001, is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT). Initially developed as a cancer vaccine, its therapeutic potential has expanded to neurodegenerative diseases and inflammatory conditions due to its multifaceted mechanism of action. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its efficacy in various disease models, detailed experimental methodologies, and the underlying signaling pathways.

Core-Mechanism of Action

This compound's therapeutic effects are attributed to several distinct but potentially interconnected mechanisms:

  • Immunomodulation: As a fragment of hTERT, a protein overexpressed in many cancer cells, GV1001 can act as an antigen, stimulating an immune response against telomerase-expressing tumor cells.

  • Gonadotropin-Releasing Hormone Receptor (GnRHR) Agonism: GV1001 has been identified as a novel ligand for GnRHR. Its binding to GnRHR can trigger specific downstream signaling pathways, such as the Gαs-coupled cAMP pathway, influencing cellular processes like proliferation and migration.[1]

  • Neuroprotection: Preclinical studies have demonstrated GV1001's ability to protect neural cells from various insults, including ischemia-reperfusion injury and amyloid-beta toxicity. This neuroprotection is mediated through anti-apoptotic, anti-inflammatory, and antioxidant effects.[2]

  • Anti-inflammatory and Antioxidant Effects: GV1001 exhibits anti-inflammatory properties by modulating cytokine production and related signaling pathways. It also demonstrates antioxidant effects by reducing oxidative stress.

Preclinical Efficacy in Oncology

This compound has been evaluated in various preclinical cancer models, primarily focusing on prostate and pancreatic cancer.

Pancreatic Cancer

In xenograft models using human pancreatic ductal adenocarcinoma (PDAC) cell lines such as AsPC-1 and PANC-1, GV1001 has been investigated both as a monotherapy and in combination with standard chemotherapy like gemcitabine (B846). While GV1001 alone did not show a direct anti-cancer effect, its combination with gemcitabine resulted in a significant reduction in tumor size and fibrosis compared to gemcitabine alone.[3]

Table 1: Preclinical Efficacy of GV1001 in Pancreatic Cancer Xenograft Models

ModelCell LineTreatmentOutcomeReference
BALB/c nude miceAsPC-1Gemcitabine + GV1001Significant decrease in tumor volume compared to gemcitabine alone.[3]
BALB/c nude micePANC-1Gemcitabine + GV1001Significant decrease in tumor volume compared to gemcitabine alone.[3]
BALB/c nude miceAsPC-1 CD133+Gemcitabine + GV1001Trend towards tumor volume loss; less body weight decrease compared to gemcitabine alone.
Prostate Cancer

In preclinical models of prostate cancer, GV1001 has demonstrated anti-proliferative and anti-migratory effects. It has been shown to inhibit tumor growth and induce apoptosis in xenograft models using androgen receptor-positive human prostate cancer cells like LNCaP.[1][4]

Table 2: Preclinical Efficacy of GV1001 in Prostate Cancer Xenograft Models

ModelCell LineTreatmentOutcomeReference
Nude miceLNCaPGV1001 (10 mg/kg)Significant inhibition of tumor growth.[4]
Nude miceDU145GV1001Significant reduction in tumor volume and weight.[5]
Nude micePC3GV1001Significant reduction in tumor volume and weight.[5]

Preclinical Efficacy in Neurological Disorders

The neuroprotective properties of this compound have been explored in preclinical models of stroke and Alzheimer's disease.

Stroke

In a rat model of focal cerebral ischemia-reperfusion injury induced by transient middle cerebral artery occlusion (MCAO), GV1001 demonstrated significant neuroprotective effects. Treatment with GV1001 reduced infarct volume and improved neurological function.[2][6]

Table 3: Preclinical Efficacy of GV1001 in a Rat Stroke Model

ModelTreatmentOutcomeReference
Rat MCAOGV1001 (30 and 60 μM/kg)Attenuated infarct volume at 48 hours.[2]
Rat MCAOGV1001Significantly smaller ratio of infarct volume on FLAIR MRI compared to lesion volume on DWI.[2]
Rat MCAOGV1001Improved neurological outcomes in rotarod, modified adhesive-removal, and beam balance tests.[2]
Alzheimer's Disease

In the 3xTg-AD mouse model of Alzheimer's disease, GV1001 has been shown to improve cognitive function and reduce key pathological markers of the disease.[7][8] Treatment with GV1001 led to decreased levels of amyloid-beta (Aβ) and phosphorylated tau, and improved performance in cognitive tests.[7][8][9]

Table 4: Preclinical Efficacy of GV1001 in a 3xTg-AD Mouse Model

ModelTreatmentOutcomeReference
3xTg-AD miceGV1001 (1 mg/kg)Noticeably diminished expression of Aβ1-42.[8]
3xTg-AD miceGV1001 (1 mg/kg)Downregulated expression of BACE.[8]
3xTg-AD miceGV1001Improved memory and cognition.[7]
3xTg-AD miceGV1001Reduced Aβ oligomer and phospho-tau (Ser202 and Thr205) levels.[7]

Experimental Protocols

Pancreatic Cancer Xenograft Model (AsPC-1)
  • Cell Culture: Human pancreatic cancer AsPC-1 cells are cultured in appropriate media until they reach the exponential growth phase.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Cell Inoculation: A suspension of AsPC-1 cells (e.g., 1x10^6 cells) is injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) × π/6.[3]

  • Treatment Protocol: Once tumors reach a predetermined size, mice are randomized into treatment groups. For combination studies, gemcitabine can be administered intraperitoneally (e.g., 125 mg/kg, twice a week) and GV1001 subcutaneously (e.g., 50 μ g/mouse , once a day).[10]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for weight measurement, histological analysis, and molecular studies. Body weight is also monitored throughout the experiment.

Prostate Cancer Xenograft Model (LNCaP)
  • Cell Culture: Human prostate cancer LNCaP cells are maintained in culture.

  • Animal Model: Male BALB/c athymic nude mice (5 weeks old) are utilized.[11]

  • Orthotopic Injection: Under anesthesia and using a stereoscopic microscope, a small incision is made in the abdomen to expose the prostate. LNCaP cells are then injected into the dorsal lobe of the prostate.[11]

  • Tumor Growth Monitoring: Tumor growth can be monitored using imaging techniques such as gray-scale ultrasound.[11]

  • Treatment Protocol: After tumor establishment, mice are treated with GV1001 (e.g., 10 mg/kg, subcutaneously, five times a week).[4]

Transient Middle Cerebral Artery Occlusion (MCAO) Rat Model
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgery.

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.

    • The suture is left in place for a specific duration (e.g., 60 or 120 minutes) to induce ischemia.

    • The suture is then withdrawn to allow for reperfusion.

  • Treatment Protocol: GV1001 or saline is administered, for example, subcutaneously immediately before reperfusion.

  • Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a battery of behavioral tests (e.g., rotarod, adhesive removal test, beam balance test).[2]

  • Infarct Volume Measurement: At a predetermined time point (e.g., 48 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[2]

Signaling Pathways

GV1001 and GnRHR-Mediated Gαs/cAMP Signaling

In prostate cancer cells, GV1001 acts as a biased agonist at the GnRH receptor, selectively activating the Gαs-coupled adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the anti-proliferative and anti-migratory effects of GV1001.[1]

GV1001_GnRHR_pathway GV1001 GV1001 GnRHR GnRH Receptor GV1001->GnRHR Gas Gαs GnRHR->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates Proliferation Cell Proliferation & Migration Gene->Proliferation inhibits

Caption: GV1001 activates the GnRHR/Gαs/cAMP signaling pathway.

GV1001 and the AKT/NF-κB/VEGF Pathway in Prostate Cancer

GV1001 has been shown to inhibit the AKT/NF-κB/VEGF signaling pathway in castration-resistant prostate cancer cells. This inhibition leads to decreased cell viability, induction of apoptosis, and suppression of angiogenesis.[12]

GV1001_AKT_pathway GV1001 GV1001 AKT p-AKT GV1001->AKT inhibits Apoptosis Apoptosis GV1001->Apoptosis induces NFkB p-p65 (NF-κB) AKT->NFkB Viability Cell Viability AKT->Viability VEGF VEGF NFkB->VEGF NFkB->Viability Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: GV1001 inhibits the AKT/NF-κB/VEGF signaling pathway.

GV1001 and the Anti-inflammatory ENO1/p38 MAPK/NF-κB Pathway

The anti-inflammatory effects of GV1001 are partly mediated by the downregulation of pro-inflammatory cytokine production through the suppression of p38 MAPK and NF-κB activation, which can be induced by enolase 1 (ENO1).[13]

GV1001_Inflammatory_pathway ENO1 ENO1 Stimulation p38 p38 MAPK ENO1->p38 activates NFkB NF-κB ENO1->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines induces NFkB->Cytokines induces GV1001 GV1001 GV1001->p38 inhibits GV1001->NFkB inhibits

Caption: GV1001 suppresses ENO1-induced inflammatory signaling.

Conclusion

The preclinical data for this compound (GV1001) demonstrate a broad spectrum of therapeutic potential, spanning oncology, neurology, and inflammatory diseases. Its diverse mechanisms of action, including immunomodulation, GnRHR agonism, and direct cellular protective effects, make it a compelling candidate for further clinical investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to design future studies and explore the full therapeutic utility of this promising peptide.

References

Tertomotide: A Technical Guide to a Peptide-Based Cancer Vaccine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertomotide (GV1001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against tumor cells expressing human telomerase reverse transcriptase (hTERT), a protein crucial for cancer cell immortality. Comprising a 16-amino acid sequence from the catalytic domain of hTERT, this compound functions by stimulating both CD4+ and CD8+ T-lymphocyte responses, leading to the recognition and elimination of malignant cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental protocols for immunological assessment, and visualizations of its signaling pathway and clinical trial workflows. While showing promise in early-phase trials, particularly in inducing immunological responses correlated with improved survival, its efficacy in larger phase III studies in combination with chemotherapy has been limited. This paper aims to consolidate the existing technical knowledge on this compound to inform future research and development in the field of cancer immunotherapy.

Introduction to this compound

This compound, also known as GV1001, is a synthetic peptide vaccine with the amino acid sequence EARPALLTSRLRFIPK, corresponding to amino acids 611-626 of the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1][2] Telomerase is a reverse transcriptase that is overexpressed in the vast majority of cancer cells, playing a pivotal role in their immortalization and proliferation, while its expression is repressed in most healthy somatic cells.[1][2] This differential expression makes hTERT an attractive target for cancer immunotherapy. This compound is designed to activate the patient's immune system to recognize and mount a cytotoxic T-lymphocyte (CTL) response against telomerase-expressing tumor cells.[1][2] It has been investigated in various cancer types, including pancreatic, non-small cell lung, and breast cancer.[2][3]

Mechanism of Action

The primary mechanism of action of this compound involves the activation of the adaptive immune system to target and eliminate cancer cells. As a peptide vaccine, it provides a specific antigenic epitope for presentation by antigen-presenting cells (APCs), leading to the activation and expansion of T-lymphocytes that can recognize and kill tumor cells expressing the hTERT protein.

T-Cell Activation Signaling Pathway

The administration of this compound initiates a cascade of events culminating in a tumor-specific T-cell response. The following diagram illustrates the key signaling pathway involved in the activation of T-cells by this compound.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell APC APC MHC_II MHC Class II APC->MHC_II  Processed  peptide MHC_I MHC Class I APC->MHC_I  Processed  peptide Presentation_II Presentation Presentation_I Presentation (Cross-presentation) CD4_T_Cell CD4+ T-Cell CD8_T_Cell CD8+ T-Cell TCR_CD4 TCR CD4 CD4 TCR_CD8 TCR CD8 CD8 Lck_CD4 Lck CD4->Lck_CD4 Lck_CD8 Lck CD8->Lck_CD8 ZAP70_CD4 ZAP-70 Lck_CD4->ZAP70_CD4 LAT_CD4 LAT ZAP70_CD4->LAT_CD4 PLCg1_CD4 PLCγ1 LAT_CD4->PLCg1_CD4 NFAT_CD4 NFAT PLCg1_CD4->NFAT_CD4 Activation_Signal_CD4 Activation Signal ZAP70_CD8 ZAP-70 Lck_CD8->ZAP70_CD8 LAT_CD8 LAT ZAP70_CD8->LAT_CD8 PLCg1_CD8 PLCγ1 LAT_CD8->PLCg1_CD8 NFAT_CD8 NFAT PLCg1_CD8->NFAT_CD8 Activation_Signal_CD8 Activation Signal This compound This compound (hTERT peptide) Uptake Uptake & Processing This compound->Uptake Uptake->APC Presentation_II->TCR_CD4 Presentation_I->TCR_CD8 Proliferation_CD4 Proliferation & Differentiation (Th1 response) Activation_Signal_CD4->Proliferation_CD4 Proliferation_CD8 Proliferation & Differentiation (Cytotoxic T-Lymphocyte) Activation_Signal_CD8->Proliferation_CD8 Proliferation_CD4->Proliferation_CD8 Help Killing Tumor Cell Lysis Proliferation_CD8->Killing Tumor_Cell Tumor Cell (hTERT expressing) Killing->Tumor_Cell

Caption: T-Cell activation pathway by this compound.

Summary of Clinical Trial Data

This compound has been evaluated in several clinical trials for various cancer indications. The following tables summarize the key quantitative data from these studies.

Table 1: Phase I/II Clinical Trial of this compound in Non-Resectable Pancreatic Cancer
ParameterLow Dose (n=11)Intermediate Dose (n=17)High Dose (n=20)
Immune Response Rate Not Reported75% (12/16)Not Reported
Median Overall Survival Not Reported8.6 monthsNot Reported
1-Year Survival Rate Not Reported25%Not Reported
(Data from Bernhardt SL, et al. Br J Cancer. 2006)
Table 2: TeloVac Phase III Clinical Trial of this compound in Locally Advanced or Metastatic Pancreatic Cancer
ParameterChemotherapy Alone (n=354)Sequential Chemoimmunotherapy (n=354)Concurrent Chemoimmunotherapy (n=354)
Median Overall Survival 7.9 months6.9 months8.4 months
Progression-Free Survival Not ReportedNot ReportedNot Reported
T-cell Proliferation Response Not Applicable31% (in a subgroup of 32)15% (in a subgroup of 68)
(Data from Middleton G, et al. Lancet Oncol. 2014)
Table 3: Phase I/II Clinical Trial of this compound in Non-Small Cell Lung Cancer (NSCLC)
ParameterValue (n=24 evaluable)
Immune Response Rate (against GV1001) 54% (13/24)
Median Survival (Immune Responders) 19 months
Median Survival (Non-Responders) 3.5 months
(Data from Brunsvig PF, et al. Cancer Immunol Immunother. 2006)
Table 4: Retrospective Analysis of this compound with Chemotherapy in Metastatic Breast Cancer
ParameterHormone Receptor (HR)+ (n=34)HER-2+ (n=21)Triple-Negative (TNBC) (n=8)
Objective Response Rate (ORR) 26.4%28.5%25%
Disease Control Rate (DCR) 58.8%66.6%50%
Median Progression-Free Survival (PFS) 10.4 months8.7 months5.6 months
Median Overall Survival (OS) 19.7 months13.2 months9.4 months
(Data from Kim JY, et al. J Clin Med. 2023)

Experimental Protocols

The assessment of the immunological response to this compound is critical for evaluating its pharmacodynamic effects. The following are detailed methodologies for key experiments cited in this compound clinical trials. Note: Specific concentrations and reagents may vary between studies, and the following represents a generalized protocol based on standard immunological assays.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to this compound stimulation.

Workflow Diagram:

T_Cell_Proliferation_Workflow PBMC_Isolation Isolate PBMCs from patient blood CFSE_Labeling Label PBMCs with CFSE PBMC_Isolation->CFSE_Labeling Stimulation Stimulate with this compound (and controls) CFSE_Labeling->Stimulation Incubation Incubate for 5-7 days Stimulation->Incubation Staining Stain for T-cell markers (CD3, CD4, CD8) Incubation->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Analysis Analyze CFSE dilution in T-cell subsets Flow_Cytometry->Analysis

Caption: Workflow for CFSE-based T-cell proliferation assay.

Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient heparinized blood samples using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1-10 x 106 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium with 10% fetal bovine serum (FBS).

  • Cell Culture and Stimulation: Wash the cells twice and resuspend in complete RPMI medium. Plate 1-2 x 105 cells per well in a 96-well round-bottom plate. Stimulate the cells with this compound peptide at a concentration of 10-20 µg/mL. Include a negative control (medium alone or irrelevant peptide) and a positive control (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL).

  • Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.

  • Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against T-cell surface markers such as CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.

  • Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Gate on the CD3+ T-cell population, and subsequently on CD4+ and CD8+ subsets. Analyze the CFSE fluorescence intensity to determine the percentage of proliferating cells (cells that have undergone one or more divisions).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

This assay quantifies the number of this compound-specific, IFN-γ-secreting T-cells.

Methodology:

  • Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating and Stimulation: Add 2-3 x 105 PBMCs per well. Stimulate the cells with this compound peptide (10-20 µg/mL). Include negative (medium or irrelevant peptide) and positive (PHA) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water when distinct spots appear.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Delayed-Type Hypersensitivity (DTH) Skin Test

The DTH test is an in vivo measure of cell-mediated immunity.

Methodology:

  • Injection: Inject intradermally 0.1 mL of a sterile solution of this compound (e.g., 100 µg/mL) into the forearm of the patient. A negative control (saline) is injected at a separate site.

  • Reading: After 48-72 hours, measure the diameter of induration (hardening) and erythema (redness) at the injection site in millimeters.

  • Interpretation: A positive DTH response, typically defined as an induration of 5 mm or greater, indicates a cell-mediated immune response to the this compound peptide.

Conclusion

This compound represents a targeted immunotherapeutic approach for cancer treatment by leveraging the high expression of hTERT in malignant cells. The vaccine has demonstrated the ability to induce specific T-cell responses in a significant portion of treated patients, and in some early-phase studies, this immune response has been correlated with improved clinical outcomes. However, the translation of these immunological effects into consistent and significant survival benefits in larger, randomized phase III trials, particularly in combination with standard chemotherapy, has proven challenging.

The data and protocols presented in this technical guide provide a comprehensive resource for understanding the scientific basis and clinical development of this compound. Future research may focus on optimizing vaccination schedules, exploring novel adjuvant combinations to enhance immunogenicity, and identifying predictive biomarkers to select patients most likely to benefit from this therapeutic strategy. Further elucidation of the downstream signaling pathways and the tumor microenvironment's role in modulating the anti-tumor immune response will be crucial for the advancement of this compound and other peptide-based cancer vaccines.

References

An In-depth Technical Guide to the Immunological Basis of Tertomotide (GV1001) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertomotide, also known by its development code GV1001, is a synthetic 16-amino-acid peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) protein.[1][2] Initially developed as a cancer immunotherapy, its mechanism of action is multifaceted, extending beyond a conventional vaccine response. The primary immunological basis of this compound therapy is the induction of a robust and specific T-cell response against cancer cells, which overwhelmingly overexpress hTERT, a near-universal tumor-associated antigen.[3][4] The peptide is designed to engage both the cell-mediated and helper arms of the immune system by presenting epitopes for both MHC Class I and Class II molecules, leading to the activation of CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells.[5][6] Furthermore, emerging research has uncovered novel properties of this compound, including a function as a cell-penetrating peptide (CPP) mediated by extracellular heat shock proteins (eHSPs) and direct anti-angiogenic activity.[7][8] This guide provides a detailed examination of these mechanisms, supported by quantitative data from clinical studies and detailed experimental protocols used in its evaluation.

The Rationale for Targeting Telomerase (hTERT)

The enzyme telomerase is a ribonucleoprotein essential for maintaining the length and integrity of telomeres at the ends of chromosomes.[5] In most normal somatic cells, telomerase expression is repressed.[2][3] However, in approximately 85-95% of all human cancers, telomerase is reactivated, a critical step that allows tumor cells to bypass replicative senescence and achieve cellular immortality—a hallmark of cancer.[4][9][10]

The catalytic subunit of telomerase, hTERT, is the rate-limiting component of the enzyme complex.[3] Its restricted expression in normal tissue combined with its near-universal expression in malignant cells makes hTERT an ideal target for cancer immunotherapy.[4] Targeting hTERT offers the potential for a broadly applicable vaccine that can be used across numerous cancer types, independent of their tissue of origin.[10]

Core Immunological Mechanism: A Dual-Response Peptide Vaccine

The foundational mechanism of this compound is to act as a cancer vaccine that stimulates a targeted T-cell-mediated assault on hTERT-expressing tumor cells.[2] The 16-amino-acid sequence of this compound was selected for its ability to bind multiple HLA class II molecules and for harboring putative HLA class I epitopes.[2][6] This design is crucial for inducing a comprehensive immune response.

The process unfolds as follows:

  • Uptake and Processing : Following subcutaneous or intradermal administration, this compound is taken up by professional Antigen-Presenting Cells (APCs), such as dendritic cells.[10]

  • Antigen Presentation : Inside the APC, the peptide is processed and its epitopes are loaded onto both MHC Class I and MHC Class II molecules.[3][10]

  • T-Cell Activation : The APC then presents the hTERT peptide fragments to T-cells.

    • MHC Class II Presentation activates CD4+ T-helper cells, which are critical for orchestrating the overall anti-tumor response and establishing long-term immunological memory.[5][6]

    • MHC Class I Presentation activates CD8+ cytotoxic T-lymphocytes (CTLs), the primary effector cells responsible for directly killing cancer cells.[5][6]

  • Tumor Cell Eradication : Activated CTLs circulate throughout the body and recognize the same hTERT epitopes presented on the surface of tumor cells, leading to targeted cell lysis and tumor destruction.[2][10]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Activation cluster_Tumor Tumor Microenvironment APC Uptake & Processing MHC_II MHC Class II Presentation APC->MHC_II MHC_I MHC Class I Presentation APC->MHC_I CD4 CD4+ Helper T-Cell MHC_II->CD4 2. Activate CD8 CD8+ Cytotoxic T-Cell (CTL) MHC_I->CD8 3. Activate CD4->CD8 4. Help TumorCell hTERT-expressing Tumor Cell CD8->TumorCell 5. Recognize & Bind Destruction Tumor Cell Lysis TumorCell->Destruction 6. Induce This compound This compound (GV1001) This compound->APC 1.

Caption: The core T-cell activation pathway induced by this compound therapy.

Secondary Mechanisms and Pleiotropic Effects

Beyond its role as a traditional peptide vaccine, this compound exhibits other biological activities that may contribute to its overall anti-cancer effect.

Cell-Penetrating Peptide (CPP) Function via eHSP Interaction

This compound has been identified as a cell-penetrating peptide (CPP), but it utilizes an unconventional mechanism for cellular entry.[7] Instead of relying on electrostatic interactions, GV1001 binds to extracellular heat shock proteins 90 and 70 (eHSP90 and eHSP70).[7][11] This complex is then internalized, allowing this compound to be delivered into the cytosol.[7] This CPP function may contribute to its strong anti-cancer immune response compared to other peptide vaccines, potentially by enhancing intracellular antigen processing or exerting direct effects within the cell.[7]

HSP_Uptake_Pathway This compound This compound (GV1001) Complex This compound-eHSP Complex This compound->Complex Binds eHSP eHSP90 / eHSP70 eHSP->Complex Cytosol Cytosol Complex->Cytosol Internalization CellMembrane Cell Membrane BioEffects Enhanced Antigen Presentation & Direct Biological Effects Cytosol->BioEffects

Caption: eHSP-mediated cellular uptake mechanism of this compound.
Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has been shown to exert direct anti-angiogenic effects.[8] It significantly inhibits vascular endothelial growth factor-A (VEGF-A)-stimulated responses in endothelial cells, including permeability, proliferation, migration, and tube formation.[8] This activity is mediated by the suppression of the VEGF/VEGFR-2 signaling pathway and its downstream effectors, including FAK, Src, MEK, ERK, and Akt.[8]

Anti_Angiogenesis_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor (on Endothelial Cell) VEGFA->VEGFR2 Binds & Activates Signaling Downstream Signaling (FAK, Src, Akt, ERK) VEGFR2->Signaling This compound This compound (GV1001) This compound->VEGFR2 Inhibits Signaling Angiogenesis Angiogenic Responses (Proliferation, Migration, Permeability) Signaling->Angiogenesis Promotes

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by this compound.

Clinical Immune Response and Efficacy Data

Clinical trials have demonstrated that this compound is immunogenic and can induce specific T-cell responses in a significant portion of patients. A positive correlation between the induction of a GV1001-specific immune response and prolonged survival has been observed in some studies.[3][6]

Table 1: Summary of Immune Response Rates in this compound Clinical Trials
Cancer Type(s)Trial PhaseNumber of Patients / SubjectsImmune Response RateKey FindingsReference(s)
Pancreatic, Non-Small Cell LungI/IIN/A> 50%T-cell responses specific to GV1001 were demonstrated.[3][6]
MelanomaN/AN/A78%Immune response rates varied significantly across different trials.[12]
Melanoma, NSCLC, ProstateI5278.4%Induced T-cells were of the effector memory phenotype, producing IFN-γ and TNF-α.[13]
Metastatic Breast CancerN/A19N/A (Response induced)Vaccination induced hTERT-specific tumor-infiltrating lymphocytes (TILs), leading to tumor necrosis.[9]
Table 2: Clinical Efficacy Data from a Retrospective Study in Metastatic Breast Cancer

This study analyzed patients receiving this compound combined with cytotoxic chemotherapy.

Patient Subgroup (n) Overall Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
HR+ (34) 26.4% 58.8% 10.4 months 19.7 months
HER-2+ (21) 28.5% 66.6% 8.7 months 13.2 months
TNBC (8) 25% 50% 5.6 months 9.4 months

Data sourced from a retrospective analysis published in 2023.[10]

Key Experimental Protocols for Evaluating this compound

The immunological effects of this compound are quantified using a variety of specialized assays. Below are methodologies for key experiments.

T-Cell Response Monitoring: ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure hTERT-specific T-cell responses by detecting IFN-γ production.

Detailed Methodology:

  • Plate Coating : 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

  • Washing and Blocking : Plates are washed to remove unbound antibody, and non-specific binding sites are blocked with a blocking buffer (e.g., RPMI with 10% FBS) for 2 hours at 37°C.

  • Cell Plating : Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes isolated from the subject are added to the wells at a known density (e.g., 2 x 10^5 cells/well).

  • Antigen Stimulation : Cells are stimulated with the this compound peptide (or peptide pools) at a predetermined concentration (e.g., 10 µg/mL). A negative control (medium alone) and a positive control (e.g., Phytohaemagglutinin) are included.

  • Incubation : Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator, allowing activated T-cells to secrete cytokines, which are captured by the antibody on the membrane.

  • Detection : Cells are washed away, and a biotinylated detection antibody specific for a different epitope of the target cytokine is added. After incubation and washing, an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) is added.

  • Spot Development : A precipitating substrate (e.g., BCIP/NBT) is added, which forms a colored, insoluble spot on the membrane at the location of each cytokine-secreting cell.

  • Analysis : The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFUs) per million cells.

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis A 1. Coat plate with Capture Antibody B 2. Wash & Block A->B C 3. Add PBMCs + This compound Peptide B->C D 4. Incubate (18-24h) Cytokine Secretion C->D E 5. Add Biotinylated Detection Antibody D->E F 6. Add Enzyme Conjugate E->F G 7. Add Substrate & Develop Spots F->G H 8. Dry Plate & Count Spots G->H I Result: SFU / 10^6 cells H->I

Caption: Standard experimental workflow for an IFN-γ ELISpot assay.
In Vitro Cytotoxicity Assay

To determine if the T-cells induced by this compound are functional and can kill tumor cells, a cytotoxicity assay is performed. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method.

Detailed Methodology:

  • Target Cell Labeling : hTERT-positive tumor cells (target cells) are incubated with Na₂⁵¹CrO₄. The ⁵¹Cr is taken up and binds to cytoplasmic proteins.

  • Effector Cell Preparation : Effector cells (CD8+ T-cells) are isolated from vaccinated subjects and co-cultured with the labeled target cells at various effector-to-target (E:T) ratios.

  • Incubation : The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.

  • Quantification of Lysis : When target cells are lysed, the ⁵¹Cr is released into the supernatant. The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Calculation : The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release : Target cells incubated with medium alone.

    • Maximum Release : Target cells lysed with a detergent.

Anti-Angiogenesis: Transwell Migration Assay

This assay measures the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant like VEGF.

Detailed Methodology:

  • Chamber Setup : A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF-A).

  • Cell Seeding : Endothelial cells (e.g., HUVECs) are serum-starved, resuspended in serum-free medium with or without various concentrations of this compound, and seeded into the upper chamber of the Transwell insert.

  • Incubation : The plate is incubated for 4-18 hours, allowing cells to migrate through the pores towards the chemoattractant in the lower chamber.

  • Cell Removal and Staining : Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a dye such as Crystal Violet.

  • Quantification : The membrane is excised and mounted on a slide. The number of migrated cells is counted in several microscopic fields. A reduction in the number of migrated cells in the this compound-treated groups compared to the control indicates an inhibitory effect.

Transwell_Workflow A 1. Add Chemoattractant (VEGF) to lower chamber B 2. Seed Endothelial Cells +/- this compound in upper chamber A->B C 3. Incubate (4-18h) Allow for migration B->C D 4. Remove non-migrated cells from top of membrane C->D E 5. Fix & Stain migrated cells on bottom of membrane D->E F 6. Count stained cells under microscope E->F G Result: % Inhibition of Migration F->G

Caption: Workflow for a Transwell cell migration assay to test anti-angiogenic effects.

Conclusion

The immunological basis for this compound therapy is complex and robust, leveraging multiple anti-cancer strategies. Primarily, it functions as a potent cancer vaccine designed to break immune tolerance and induce a specific, dual-action CD4+ and CD8+ T-cell response against the hTERT antigen, which is broadly expressed across a majority of human cancers.[3][4] This core mechanism is complemented by secondary functions, including an eHSP-mediated cell penetration capability that may enhance its immunogenicity and direct anti-angiogenic activity through the inhibition of the VEGF/VEGFR-2 pathway.[7][8] The ability to generate durable, long-term T-cell memory responses highlights its potential for sustained tumor immunosurveillance.[6][14] The multifaceted nature of this compound makes it a compelling candidate for both monotherapy and, perhaps more critically, for combination strategies with other immunotherapies like checkpoint inhibitors, where it can serve to increase the repertoire of tumor-specific T-cells.[13]

References

The Role of hTERT in Tertomotide's Therapeutic Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tertomotide (GV1001) is a peptide vaccine that targets human Telomerase Reverse Transcriptase (hTERT), a critical enzyme for cancer cell immortality. Overexpressed in approximately 85-90% of tumors and generally absent in most normal somatic cells, hTERT presents a near-universal tumor-associated antigen for immunotherapy.[1][2][3] This technical guide provides an in-depth analysis of the integral role of hTERT in the therapeutic mechanism of this compound. It details the immunological pathways activated by the vaccine, summarizes key quantitative data from clinical investigations, outlines experimental protocols, and explores the broader, extra-telomeric functions of hTERT that may contribute to this compound's effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: hTERT as a Prime Target for Cancer Immunotherapy

Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length at the ends of chromosomes, thereby enabling the continued proliferation of cells.[4] In most healthy somatic cells, telomerase activity is repressed.[5] However, the vast majority of cancer cells reactivate this enzyme, achieving replicative immortality, a hallmark of cancer.[1][4][6] The catalytic subunit of this enzyme, hTERT, is the primary determinant of telomerase activity.[2]

This differential expression makes hTERT an attractive target for cancer therapies. This compound (also known as GV1001) is a synthetic peptide vaccine comprising a 16-amino-acid sequence derived from the active site of hTERT (residues 611-626).[3][5][7] By harnessing the patient's own immune system to recognize and eliminate hTERT-expressing cancer cells, this compound offers a targeted immunotherapeutic approach.[4][7]

Mechanism of Action: Immune-Mediated Targeting of hTERT

The core therapeutic principle of this compound is to induce a robust and specific T-cell response against cancer cells that present hTERT-derived peptides.

  • Antigen Presentation : Following subcutaneous administration, this compound is taken up by professional Antigen-Presenting Cells (APCs), such as dendritic cells.[7] The 16-amino acid peptide is processed and its epitopes are loaded onto both Major Histocompatibility Complex (MHC) class I and class II molecules on the APC surface.[5][7]

  • T-Cell Activation : The peptide-MHC complexes are presented to T-lymphocytes in the lymph nodes. The presentation via MHC class II molecules activates CD4+ helper T-cells, while MHC class I presentation activates CD8+ cytotoxic T-lymphocytes (CTLs).[4][7] The activation of both T-cell types is crucial for a comprehensive and sustained anti-tumor immune response.[3][4]

  • Tumor Cell Elimination : Activated CD4+ T-cells orchestrate the immune response, providing help to B-cells and enhancing the activation of CTLs.[4][8] The activated CD8+ CTLs circulate throughout the body, recognize the hTERT peptides presented on the surface of tumor cells, and induce apoptosis (programmed cell death), thereby eliminating the malignant cells.[4][5][7]

Tertomotide_Mechanism_of_Action cluster_0 Administration & Antigen Presentation cluster_1 T-Cell Activation (in Lymph Node) cluster_2 Tumor Cell Elimination This compound This compound (GV1001) [hTERT peptide] APC Antigen Presenting Cell (APC) e.g., Dendritic Cell This compound->APC Uptake & Processing MHC_II Peptide presented on MHC Class II APC->MHC_II MHC_I Peptide presented on MHC Class I APC->MHC_I CD4 CD4+ T-Helper Cell Activation MHC_II->CD4 Presentation CD8 CD8+ Cytotoxic T-Cell Activation MHC_I->CD8 Presentation CD4->CD8 Help/Co-stimulation Tumor hTERT-expressing Cancer Cell CD8->Tumor Recognition & Attack Lysis Tumor Cell Lysis (Apoptosis) Tumor->Lysis Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Tumor Imaging, Blood Samples) Screening->Baseline Randomization Randomization Baseline->Randomization ArmA Treatment Arm: This compound + Chemo Randomization->ArmA ArmB Control Arm: Placebo + Chemo Randomization->ArmB Treatment Treatment Cycles (e.g., 6 months) ArmA->Treatment ArmB->Treatment FollowUp Follow-up Assessments (Immune Monitoring, Efficacy) Treatment->FollowUp FollowUp->Treatment Repeat Cycles Analysis Data Analysis (PFS, OS, DCR, Safety) FollowUp->Analysis End of Study hTERT_Signaling_Hub cluster_outcomes Cellular Outcomes hTERT hTERT Wnt Wnt/β-catenin hTERT->Wnt Positive Feedback Loop NFkB NF-κB hTERT->NFkB Mutual Stimulation Proliferation Cell Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis Survival Anti-Apoptosis/ Survival NFkB->Survival cMyc c-Myc cMyc->hTERT Upregulates

References

The Developmental Odyssey of SL-701: A Multi-Peptide Immunotherapy for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SL-701 is an investigational immunotherapy designed to stimulate a patient's immune system to target and destroy glioblastoma (GBM) cells, a notoriously aggressive and difficult-to-treat brain tumor. This technical guide provides a comprehensive overview of the development history of SL-701, from its conceptual origins to its evaluation in clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel therapeutic approach.

SL-701 is a multi-peptide vaccine composed of synthetic peptides that correspond to epitopes of three tumor-associated antigens (TAAs) highly expressed on GBM cells: Interleukin-13 receptor alpha 2 (IL-13Rα2), Ephrin A2 (EphA2), and Survivin.[1][2] The rationale behind this multi-target approach is to elicit a broad and robust anti-tumor immune response, thereby reducing the likelihood of tumor escape through antigen loss. An earlier iteration of this therapeutic concept was pioneered by researchers at the University of Pittsburgh Cancer Institute, laying the groundwork for the subsequent development of SL-701 by Stemline Therapeutics.[3] In 2015, the U.S. Food and Drug Administration (FDA) granted Orphan Drug designation to SL-701 for the treatment of glioma, acknowledging the significant unmet medical need in this patient population.

This guide will delve into the preclinical rationale, manufacturing and formulation, clinical trial design and outcomes, and the immunological mechanisms underlying the activity of SL-701.

Preclinical Development

While specific preclinical efficacy and toxicology data for SL-701 in animal models of glioblastoma have not been extensively published in peer-reviewed literature, the clinical trial protocol for the Phase 1/2 study (NCT02078648) states that such studies were conducted.[4] These preclinical evaluations established that the targeted glioma-associated antigens (GAAs) exhibit low to undetectable expression in most normal tissues, in contrast to their upregulation in the majority of adult and pediatric gliomas.[4] Murine models were utilized to assess the immunogenicity, overall safety, and potential for autoimmune responses of targeting these antigens.[4]

The foundational preclinical work for peptide-based vaccines targeting survivin in glioma models demonstrated that a dendritic cell vaccine loaded with a survivin peptide could induce a significant cytotoxic T-lymphocyte (CTL) response and prolong survival in mice with cerebral gliomas.[5][6] This provided a strong rationale for including survivin as a target in a multi-peptide vaccine for glioblastoma.

Manufacturing and Formulation

The manufacturing of SL-701, as a multi-peptide vaccine, involves several key stages, from the synthesis of the individual peptide components to their final formulation with an adjuvant to enhance immunogenicity.

Peptide Synthesis and Quality Control

The constituent peptides of SL-701 are chemically synthesized. The process for producing multi-peptide vaccines for clinical use requires stringent quality control to ensure the identity, purity, and stability of each peptide.[7] High-performance liquid chromatography (HPLC) and mass spectrometry are standard analytical techniques employed to verify the integrity of the peptide mixtures.[7]

Formulation with Adjuvant

To elicit a potent immune response, peptide vaccines are typically formulated with an adjuvant. For a similar multi-peptide vaccine developed at the University of Pittsburgh, the peptides were emulsified in Montanide ISA-51. While the exact composition for SL-701 is proprietary, patents from Stemline Therapeutics describe cancer stem cell targeted cancer vaccines comprising peptides and emulsifiers.

Clinical Development: The NCT02078648 Trial

The cornerstone of the clinical development of SL-701 is the multicenter, open-label, two-stage Phase 1/2 clinical trial (NCT02078648) in adult patients with recurrent glioblastoma.[8]

Study Design and Objectives

The primary objectives of the study were to evaluate the safety, tolerability, and efficacy of SL-701. The trial was designed in two stages with distinct treatment regimens.

dot

NCT02078648_Trial_Design cluster_stage1 Stage 1 cluster_stage2 Stage 2 s1_regimen SL-701 + GM-CSF + Imiquimod s2_regimen SL-701 + Poly-ICLC + Bevacizumab patient_population Recurrent Glioblastoma (HLA-A2+) patient_population->s1_regimen n=46 patient_population->s2_regimen n=28

Figure 1: NCT02078648 Trial Design
Treatment Regimens

  • Stage 1: Patients received SL-701 in combination with the adjuvants granulocyte-macrophage colony-stimulating factor (GM-CSF) and imiquimod.[9]

  • Stage 2: This stage evaluated SL-701 in combination with the adjuvant poly-ICLC and the anti-angiogenic agent bevacizumab.[9]

Clinical Efficacy

The trial demonstrated anti-tumor activity in patients with relapsed/refractory glioblastoma.[9] The key efficacy endpoints are summarized in the table below.

Clinical OutcomeStage 1 (SL-701 + GM-CSF/Imiquimod)Stage 2 (SL-701 + Poly-ICLC/Bevacizumab)
Number of Patients 4628
Objective Response Rate (ORR) 2% (1 Partial Response)14% (2 Complete Responses, 2 Partial Responses)
Median Overall Survival (OS) 11.0 months11.7 months
12-Month Overall Survival (OS) Rate 44%50%
(Data sourced from Peereboom et al., 2018 ASCO Annual Meeting)[9]

Of note, the 12-month overall survival rate of 50% in the second stage of the trial was considered promising when compared to historical controls for bevacizumab monotherapy in this patient population.[10]

Safety and Tolerability

SL-701 was generally well-tolerated. The most common adverse events were related to injection site reactions and constitutional symptoms, which are expected with vaccine-based immunotherapies.

Mechanism of Action and Immunological Response

SL-701 is designed to induce a T-cell mediated immune response against glioblastoma cells expressing the target antigens IL-13Rα2, EphA2, and survivin.

dot

SL701_Mechanism_of_Action cluster_vaccination Vaccination cluster_immune_response Immune Response cluster_tumor_microenvironment Tumor Microenvironment sl701 SL-701 Peptides apc Antigen Presenting Cell (APC) sl701->apc Uptake & Processing adjuvant Adjuvant (e.g., Poly-ICLC) adjuvant->apc Activation tcell_activation T-Cell Activation & Proliferation apc->tcell_activation Antigen Presentation ctl Cytotoxic T-Lymphocytes (CTLs) tcell_activation->ctl Differentiation gbm_cell Glioblastoma Cell (Expressing IL-13Rα2, EphA2, Survivin) ctl->gbm_cell Recognition & Binding tumor_killing Tumor Cell Lysis gbm_cell->tumor_killing CTL-mediated Killing

Figure 2: Proposed Mechanism of Action of SL-701
Immunological Monitoring in Clinical Trials

Immune responses in the NCT02078648 trial were monitored using techniques such as ELISpot and high-parameter flow cytometry.[11] These analyses revealed that SL-701 induced target-specific CD8+ T-cell responses in a proportion of patients.[11]

A key finding from the immunological analyses was the association between specific T-cell phenotypes and clinical outcomes. Patients with a longer overall survival (>12 months) exhibited a significantly higher frequency of SL-701-specific CD8+ T-cells.[8] Furthermore, a notable increase in the proportion of highly cytotoxic, differentiated memory T-cells (CD8+CD57+) was observed in patients with better survival outcomes.[8][12]

dot

Immune_Monitoring_Workflow blood_draw Peripheral Blood Collection pbmc_isolation PBMC Isolation blood_draw->pbmc_isolation elispot ELISpot Assay (IFN-γ secretion) pbmc_isolation->elispot flow_cytometry High-Parameter Flow Cytometry (T-cell phenotyping) pbmc_isolation->flow_cytometry data_analysis Data Analysis & Correlation with Clinical Outcome elispot->data_analysis flow_cytometry->data_analysis

Figure 3: Immune Monitoring Workflow

Future Directions

The development of SL-701 represents a significant step forward in the field of immunotherapy for glioblastoma. The clinical data, particularly the survival benefit observed in the second stage of the Phase 1/2 trial, are encouraging. The correlation of specific immune signatures with clinical outcomes provides valuable insights for patient selection and the design of future clinical trials.

Future research will likely focus on combination strategies to further enhance the efficacy of SL-701. This could include combining SL-701 with other immunomodulatory agents, such as checkpoint inhibitors, or with standard-of-care therapies like radiation and chemotherapy. Additionally, further elucidation of the predictive biomarkers of response will be crucial for personalizing treatment and maximizing the benefit for patients with glioblastoma.

Conclusion

SL-701 has emerged as a promising multi-peptide immunotherapy for recurrent glioblastoma. Its development has been a journey from early academic research to a multicenter clinical trial that has provided valuable data on its safety, efficacy, and mechanism of action. While challenges remain in the treatment of this devastating disease, the story of SL-701 underscores the potential of harnessing the immune system to combat brain tumors. The insights gained from its development will undoubtedly inform the next generation of immunotherapies for glioblastoma and other challenging cancers.

References

In-vitro Evidence of Tertomotide's Anti-Tumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide, also known as GV1001, is a 16-amino acid synthetic peptide derived from the human telomerase reverse transcriptase (hTERT).[1][2] Telomerase is an enzyme crucial for the immortalization of cancer cells and is overexpressed in the majority of tumors, making it an attractive target for anticancer therapies.[1] While initially developed as a cancer vaccine to stimulate an immune response against telomerase-expressing cells, emerging evidence reveals that this compound also possesses direct anti-tumor properties independent of its immunomodulatory functions.[3][4] This technical guide provides an in-depth overview of the in-vitro evidence of this compound's anti-tumor activity, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Direct Anti-Tumor Effects of this compound

Recent studies have demonstrated that this compound can directly impact cancer cell viability and progression. This activity is, in part, attributed to its nature as a cell-penetrating peptide (CPP).[5] this compound's ability to traverse the cell membrane is mediated by its interaction with extracellular heat shock proteins 90 (eHSP90) and 70 (eHSP70).[5] This interaction facilitates the cytosolic delivery of the peptide, allowing it to modulate intracellular signaling pathways.[5]

Quantitative Analysis of In-Vitro Anti-Tumor Activity

The direct cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The most comprehensive data to date comes from studies on castration-resistant prostate cancer (CRPC).

Table 1: Effect of this compound on the Viability of Castration-Resistant Prostate Cancer (CRPC) Cell Lines [6]

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Cell Viability (%)
DU1455048~85
10048~70
15048~60
20048~50
PC35048~90
10048~80
15048~70
20048~60

Table 2: Induction of Apoptosis by this compound in CRPC Cell Lines [6]

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%) - TUNEL AssayApoptotic Cells (%) - Flow Cytometry
DU14510048IncreasedIncreased
20048IncreasedIncreased
PC310048IncreasedIncreased
20048IncreasedIncreased

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in CRPC Cell Lines [2]

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Bcl-2 ExpressionCleaved Caspase-3 Expression
DU1450, 50, 100, 20048Dose-dependent decreaseDose-dependent increase
PC30, 50, 100, 20048Dose-dependent decreaseDose-dependent increase

In contrast to the findings in prostate cancer, a study on pancreatic ductal adenocarcinoma (PDAC) cell lines, PANC1 and AsPC1, reported that this compound treatment alone did not significantly affect cell proliferation or apoptosis in vitro.[7]

Key Signaling Pathways

The direct anti-tumor effects of this compound in CRPC cells are mediated through the modulation of key signaling pathways, most notably the AKT/NF-κB/VEGF axis.[1][2]

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 This compound Action This compound This compound (GV1001) eHSP90_70 eHSP90/eHSP70 This compound->eHSP90_70 Binds AKT AKT Tertomotide_internal This compound eHSP90_70->Tertomotide_internal Facilitates Entry Cell_Membrane Cell Membrane p_AKT p-AKT AKT->p_AKT Phosphorylation NFkB NF-κB (p65) Apoptosis Apoptosis p_AKT->Apoptosis Inhibits p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation VEGF VEGF p_NFkB->VEGF Upregulates Cell_Viability Cell Viability VEGF->Cell_Viability Promotes Tertomotide_internal->p_AKT Inhibits

Caption: this compound's mechanism of action in prostate cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., DU145, PC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by TUNEL Assay
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described for the cell viability assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Stain the nuclei with a suitable counterstain like DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Collection: Following treatment with this compound, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for In-Vitro Anti-Tumor Activity Assessment

G cluster_assays Assessment of Anti-Tumor Effects start Start: Cancer Cell Lines (e.g., DU145, PC3) treatment Treatment with this compound (Varying Concentrations) start->treatment incubation Incubation (48 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis_imaging Apoptosis Imaging (TUNEL Assay) incubation->apoptosis_imaging apoptosis_quantification Apoptosis Quantification (Flow Cytometry - Annexin V/PI) incubation->apoptosis_quantification protein_expression Protein Expression Analysis (Western Blot for Bcl-2, Caspase-3) incubation->protein_expression data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_imaging->data_analysis apoptosis_quantification->data_analysis protein_expression->data_analysis conclusion Conclusion on In-Vitro Anti-Tumor Activity data_analysis->conclusion

Caption: Workflow for assessing this compound's in-vitro anti-tumor effects.

Logical Relationship of this compound's Cell Penetrating Mechanism

G This compound This compound (Extracellular) Complex This compound-eHSP Complex This compound->Complex Binds to eHSP eHSP90 / eHSP70 eHSP->Complex Internalization Internalization Complex->Internalization Mediates Membrane Cell Membrane Cytosol Cytosolic this compound Internalization->Cytosol Signaling Modulation of Intracellular Signaling Cytosol->Signaling

Caption: this compound's cell penetration mechanism via eHSP interaction.

Conclusion

The available in-vitro evidence strongly suggests that this compound (GV1001) possesses direct anti-tumor activities, particularly in castration-resistant prostate cancer cells, by inducing apoptosis and inhibiting cell viability through the AKT/NF-κB/VEGF signaling pathway. Its function as a cell-penetrating peptide, facilitated by interactions with extracellular heat shock proteins, provides a clear mechanism for its intracellular action. While data on other cancer types like NSCLC and melanoma are less detailed quantitatively, the existing findings warrant further investigation into the direct anti-cancer effects of this compound across a broader range of malignancies. This technical guide summarizes the current understanding and provides a framework for future in-vitro research into this promising anti-cancer peptide.

References

Animal Model Data for SL-701 Efficacy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical animal model data supporting the efficacy of SL-701, a multi-peptide vaccine targeting survivin, EphrinA2 (EphA2), and Interleukin-13 receptor alpha 2 (IL-13Rα2) for the treatment of glioblastoma (GBM). The data presented herein is synthesized from foundational preclinical studies that established the immunogenicity and anti-tumor activity of peptide vaccines targeting the constituent antigens of SL-701.

Core Efficacy Data in Murine Glioma Models

The preclinical evaluation of SL-701's components has been predominantly conducted in syngeneic mouse models of glioma, most notably the GL261 glioma model. These studies have demonstrated that vaccination with peptides targeting survivin and EphA2 can elicit potent anti-tumor immune responses, leading to prolonged survival and delayed tumor growth.

Survival and Tumor Growth Inhibition

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of peptide vaccines targeting antigens included in SL-701.

Table 1: Survival Analysis in GL261 Intracranial Glioma Model with a Long Multi-Epitope Peptide Vaccine (Survivin and EphA2)

Treatment GroupMedian Survival (Days)p-value vs. Control
Control24.1 ± 1-
Long Multi-Epitope Peptide + Lenalidomide + anti-PD152.8 ± 10.40.046

Data synthesized from a study investigating a long multi-epitope peptide vaccine incorporating BIRC5 (survivin) and EphA2 epitopes in a GL261 murine glioma model.[1]

Table 2: Tumor Growth Inhibition in an EphA2-Positive Sarcoma Model

Treatment GroupMean Tumor Size (mm²) at Day 28p-value vs. Control
OVA Control~140-
mEphA2671–679/30–44~40< 0.05
mEphA2682–689/30–44~50< 0.05

Data from a study evaluating an EphA2-derived peptide vaccine in an MCA205 sarcoma model. While not a glioma model, this study provides evidence of the anti-tumor efficacy of EphA2-targeted vaccination.[2]

Table 3: Survival in a GL261 Cerebral Glioma Model with a Survivin Peptide Vaccine

Treatment GroupMedian Survival (Days)p-value vs. Control
OVA Control21-
SVN53–6728< 0.05

Data from a study investigating a survivin-derived peptide (SVN53–67) vaccine in a therapeutic GL261 cerebral glioma model.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key studies cited.

GL261 Intracranial Glioma Model with Long Multi-Epitope Peptide Vaccine
  • Animal Model: C57BL/6 mice.[1]

  • Tumor Cell Line: GL261 murine glioma cells.[1]

  • Tumor Implantation: Intracranial injection of GL261 cells.[1]

  • Vaccine Composition: A long multi-epitope peptide synthesized to include BIRC597-104 and EphA2682-689 (MHC Class I epitopes) linked with a PADRE peptide (MHC Class II epitope).[1]

  • Adjuvants: Lenalidomide and anti-PD1 antibody.[1]

  • Vaccination Schedule: The specific treatment schedule was detailed in the study, with vaccinations administered at set intervals post-tumor implantation.[1]

  • Efficacy Endpoints: Overall survival and tumor growth as measured by magnetic resonance imaging (MRI).[1]

  • Immunological Analysis: Assessment of activated CD8+ T cells in tumors, spleens, and lymph nodes, and IFN-γ secretion by splenocytes.[1]

EphA2-Derived Peptide Vaccine in Syngeneic Tumor Models
  • Animal Model: C57BL/6 mice.[2]

  • Tumor Cell Lines: MCA205 sarcoma and B16 melanoma.[2]

  • Vaccine Composition: Bone marrow-derived dendritic cells (DCs) pulsed with synthetic mouse EphA2 (mEphA2) peptides, including CD8+ T cell epitopes (mEphA2671–679, mEphA2682–689) and a CD4+ T cell epitope (mEphA230–44).[2]

  • Vaccination Schedule: Subcutaneous vaccinations with peptide-pulsed DCs on days 3 and 10 post-tumor inoculation.[2]

  • Efficacy Endpoints: Tumor growth monitored for 28 days.[2]

  • Immunological Analysis: Induction of cytotoxic T lymphocyte (CTL) responses in splenocytes.[2]

Survivin Peptide Vaccine in GL261 Cerebral Glioma Model
  • Animal Model: H2-Kb-positive, C57BL/6 mice.[3]

  • Tumor Cell Line: GL261 murine glioma cells.[3]

  • Tumor Implantation: Intracerebral implantation of GL261 cells.[4]

  • Vaccine Composition: Syngeneic, peptide-loaded DC2.4 cells with the SVN53–67 peptide.[3]

  • Vaccination Schedule: Vaccinations initiated 4 days after tumor implantation and boosted every 7 days.[3]

  • Efficacy Endpoints: Prolongation of survival.[3]

  • Immunological Analysis: CTL assays and measurement of helper T cell-associated cytokine production.[3]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

SL701_Mechanism_of_Action cluster_vaccine SL-701 Vaccine Administration cluster_immune_response Immune Response Activation cluster_tumor_attack Tumor Cell Killing SL-701 Peptides SL-701 Peptides APC Antigen Presenting Cell (APC) SL-701 Peptides->APC Uptake Adjuvants Adjuvants Adjuvants->APC Activation Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Antigen Presentation (MHC) CTL Cytotoxic T-Lymphocyte (CTL) Naive_T_Cell->CTL Differentiation & Proliferation GBM_Cell Glioblastoma Cell (Expressing Survivin, EphA2, IL-13Rα2) CTL->GBM_Cell Recognition & Lysis

SL-701 Mechanism of Action

Preclinical_Efficacy_Workflow Start Start Tumor_Implantation Intracranial Implantation of GL261 Glioma Cells in C57BL/6 Mice Start->Tumor_Implantation Treatment_Groups Randomization into Treatment Groups (Vaccine vs. Control) Tumor_Implantation->Treatment_Groups Vaccination Vaccination with Peptide Vaccine + Adjuvants Treatment_Groups->Vaccination Monitoring Tumor Growth Monitoring (MRI) & Survival Analysis Vaccination->Monitoring Immunological_Analysis Analysis of Immune Response (CTL activity, Cytokine production) Monitoring->Immunological_Analysis Endpoint Endpoint Immunological_Analysis->Endpoint

Preclinical Efficacy Study Workflow

Logical_Relationship Antigen_Expression Glioma-Associated Antigens (Survivin, EphA2, IL-13Rα2) Overexpressed on GBM Vaccine_Design SL-701 Multi-Peptide Vaccine Design Antigen_Expression->Vaccine_Design Preclinical_Hypothesis Hypothesis: Vaccine induces antigen-specific T-cell response Vaccine_Design->Preclinical_Hypothesis Animal_Model_Studies In Vivo Efficacy Studies (e.g., GL261 Mouse Model) Preclinical_Hypothesis->Animal_Model_Studies Efficacy_Readouts Efficacy Demonstrated: - Increased Survival - Tumor Growth Inhibition Animal_Model_Studies->Efficacy_Readouts Clinical_Translation Justification for Clinical Trials in Humans Efficacy_Readouts->Clinical_Translation

SL-701 Development Logic

References

Tertomotide: A Technical Guide to its Peptide Sequence and Antigenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide, also known by its development code GV1001, is a synthetic peptide vaccine investigated primarily for its potential in cancer immunotherapy.[1][2] It is derived from a key enzyme in cellular immortality and cancer progression, human telomerase reverse transcriptase (hTERT).[1][2][3] This document provides a detailed overview of this compound's peptide sequence, its mechanism of action as an immunostimulant, and the quantitative evidence of its antigenicity from clinical studies.

This compound Peptide Sequence

This compound is a 16-amino acid synthetic peptide corresponding to the sequence 611-626 of the catalytic subunit of hTERT.[2][3][4]

Sequence: EARPALLTSRLRFIPK[4][5] Molecular Formula: C85H146N26O21[5] Molecular Weight: 1868.23 g/mol [4][5]

Mechanism of Action and Antigenicity

This compound is designed to function as a cancer vaccine by stimulating the patient's own immune system to target and eliminate cancer cells.[1][4] The vast majority of cancer cells exhibit overexpression of telomerase, making hTERT a compelling tumor-associated antigen.[1][6]

The proposed mechanism of action for this compound is as follows:

  • Administration and Antigen Presentation: When administered, the this compound peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells.

  • MHC Binding: The peptide is processed by APCs and presented on both Major Histocompatibility Complex (MHC) Class I and Class II molecules. This compound is designed to bind to multiple HLA class II molecules, making it applicable to a broad patient population.[2]

  • T-Cell Activation: The presentation of the peptide on MHC molecules leads to the activation of both CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes.[1]

  • Tumor Cell Recognition and Lysis: The activated CD8+ cytotoxic T-lymphocytes (CTLs) can then recognize and kill tumor cells that are presenting the endogenous hTERT peptide on their surface.[1][4] CD4+ T-cells play a crucial role in orchestrating and sustaining this anti-tumor immune response.[1]

The following diagram illustrates the proposed immunological pathway activated by this compound.

Tertomotide_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Activation cluster_Tumor Tumor Environment This compound This compound (GV1001) APC APC Uptake & Processing This compound->APC MHC_II MHC Class II Presentation APC->MHC_II MHC_I MHC Class I Presentation APC->MHC_I CD4_TCell CD4+ T-Cell (Helper T-Cell) MHC_II->CD4_TCell Activates CD8_TCell CD8+ T-Cell (Cytotoxic T-Lymphocyte) MHC_I->CD8_TCell Activates Activated_CD8 Activated CTL CD4_TCell->Activated_CD8 Helps Activate CD8_TCell->Activated_CD8 Tumor_Cell Cancer Cell (Expressing hTERT) Activated_CD8->Tumor_Cell Recognizes & Binds Tumor_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Lysis Induces Apoptosis

Proposed Mechanism of Action for this compound.

Quantitative Antigenicity Data

Clinical trials have evaluated the immunogenicity of this compound by measuring T-cell responses in vaccinated patients. The results demonstrate its ability to elicit an antigen-specific immune response, although the rates vary across different studies and cancer types.

Study PopulationNumber of Patients EvaluatedImmune Response RateKey Findings
Stage IV Melanoma2378% (18/23)Patients who developed long-term T-cell memory had better survival outcomes. The immune response showed high IFNγ/IL-10 ratios and polyfunctional cytokine profiles.[7]
Various Cancers2528% (7/25)Observed antigen-specific T-cell proliferation.[3]
Lung or Pancreatic CancerNot specified~60%Immune response rate from previous GV1001 trials without concomitant chemotherapy.[7]
Advanced Solid Tumors29Not specified as a rate, but demonstrated expansionPost-vaccination expansion of CD4+ and CD8+ T cells with effector phenotypes was observed.[8]

Experimental Protocols

Detailed, step-by-step protocols for the immunological assays used in this compound clinical trials are often proprietary or not fully detailed in publications. However, based on the methodologies described in the literature, a generalized workflow for assessing T-cell response can be outlined.

Generalized Workflow for T-Cell Response Assessment

The following diagram represents a typical workflow for evaluating the immunogenicity of a peptide vaccine like this compound in a clinical trial setting.

Experimental_Workflow cluster_Patient Patient & Dosing cluster_Lab Laboratory Analysis cluster_Analysis Data Analysis Patient_Enrollment Patient Enrollment Baseline_Sample Baseline Blood Sample (PBMCs Isolation) Patient_Enrollment->Baseline_Sample Vaccination This compound Vaccination Baseline_Sample->Vaccination PBMC_Stimulation In Vitro PBMC Re-stimulation with this compound Peptide Baseline_Sample->PBMC_Stimulation Baseline Control Post_Vaccination_Sample Post-Vaccination Blood Samples (PBMCs Isolation) Vaccination->Post_Vaccination_Sample Post_Vaccination_Sample->PBMC_Stimulation Experimental Sample ELISpot ELISpot Assay (e.g., IFN-γ, IL-10) PBMC_Stimulation->ELISpot Flow_Cytometry Flow Cytometry (T-Cell Phenotyping & Intracellular Cytokine Staining) PBMC_Stimulation->Flow_Cytometry TCR_Sequencing TCR Sequencing PBMC_Stimulation->TCR_Sequencing Data_Analysis Comparison of Baseline vs. Post-Vaccination Responses ELISpot->Data_Analysis Flow_Cytometry->Data_Analysis TCR_Sequencing->Data_Analysis Immune_Response_Definition Defining Positive Immune Response Data_Analysis->Immune_Response_Definition Correlation Correlation with Clinical Outcomes Immune_Response_Definition->Correlation

Generalized workflow for assessing T-cell response to this compound.
Methodological Descriptions

1. Peripheral Blood Mononuclear Cell (PBMC) Isolation:

  • Blood samples are collected from patients at baseline (before vaccination) and at multiple time points after vaccination.

  • PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cells are then washed and can be used fresh or cryopreserved for later batch analysis.

2. In Vitro T-Cell Stimulation:

  • Isolated PBMCs are cultured in a suitable medium.

  • The cells are re-stimulated in vitro with the this compound peptide to induce antigen-specific T-cell activation and cytokine production. Control conditions typically include an irrelevant peptide and a positive control (e.g., a mitogen like phytohemagglutinin).

3. ELISpot (Enzyme-Linked Immunospot) Assay:

  • This assay is commonly used to quantify the frequency of cytokine-secreting T-cells.

  • PBMCs are plated in wells pre-coated with an antibody specific for a cytokine of interest (e.g., IFN-γ).

  • Following stimulation with this compound, if T-cells are activated, they will secrete the cytokine, which is captured by the antibody on the plate.

  • A secondary, enzyme-linked antibody is added, followed by a substrate that creates a colored spot for each cytokine-secreting cell.

  • The number of spots is counted, providing a quantitative measure of the antigen-specific T-cell response.

4. Flow Cytometry for Phenotyping and Intracellular Cytokine Staining (ICS):

  • This technique provides more detailed information about the responding T-cell populations.

  • Following stimulation, PBMCs are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

  • To measure cytokine production, a protein transport inhibitor (e.g., Brefeldin A) is added during stimulation to trap cytokines within the cells.

  • The cells are then fixed, permeabilized, and stained with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Multi-color flow cytometry analysis can then identify the phenotype of the responding cells (e.g., CD8+ T-cells) and their polyfunctionality (ability to produce multiple cytokines simultaneously).[7]

Conclusion

This compound is a 16-amino acid peptide derived from hTERT that has demonstrated antigenicity in clinical trials, capable of inducing both CD4+ and CD8+ T-cell responses against telomerase-expressing tumor cells. While the clinical efficacy of this compound has shown mixed results across various trials, the immunological data supports its mechanism of action as a cancer vaccine.[3] Further research, potentially in combination with other immunotherapies like checkpoint inhibitors, may be necessary to fully realize its therapeutic potential.[8]

References

An In-depth Technical Guide to the Molecular Targets of the SL-701 Multi-Peptide Vaccine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-701 is a novel multi-peptide vaccine developed for the treatment of glioblastoma (GBM), one of the most aggressive forms of brain cancer. This immunotherapy is designed to elicit a robust and specific anti-tumor immune response by targeting key proteins that are overexpressed in GBM cells and contribute to their malignant phenotype. This technical guide provides a comprehensive overview of the molecular targets of SL-701, detailing their signaling pathways, the rationale for their selection, and the immunological mechanisms elicited by the vaccine.

Core Molecular Targets of SL-701

The SL-701 vaccine is composed of synthetic peptides derived from three tumor-associated antigens (TAAs): Interleukin-13 receptor alpha 2 (IL-13Rα2), Ephrin type-A receptor 2 (EphA2), and Survivin.[1][2][3][4] These targets are frequently overexpressed in glioblastoma and play crucial roles in tumor growth, invasion, and survival.[2][3][4]

Interleukin-13 Receptor Alpha 2 (IL-13Rα2)

Function and Role in Glioblastoma:

Interleukin-13 receptor alpha 2 (IL-13Rα2) is a high-affinity receptor for the cytokine IL-13.[5][6] Unlike its counterpart, IL-13Rα1, which mediates IL-13 signaling, IL-13Rα2 has a short cytoplasmic domain and is considered a "decoy receptor" as it does not transduce a signal upon ligand binding.[5][6] However, its high expression on GBM cells, with some reports indicating up to 30,000 binding sites per cell, and low to absent expression in normal brain tissue, makes it an attractive target for immunotherapy.[7]

Overexpression of IL-13Rα2 in glioblastoma is associated with a more aggressive phenotype and poor prognosis.[6][7] It is believed to contribute to tumor progression by sequestering IL-13, thereby modulating the tumor microenvironment.[6] Furthermore, IL-13Rα2 expression has been linked to the blockade of apoptosis and the promotion of tumor immune escape.[7]

Signaling Pathway Context:

The therapeutic strategy of targeting IL-13Rα2 with SL-701 is not to modulate a specific downstream signaling pathway directly, but rather to mark the cancer cells expressing this receptor for destruction by the immune system. The diagram below illustrates the principle of IL-13Rα2 as a tumor-associated antigen.

IL13Ra2_Targeting Conceptual Diagram of IL-13Rα2 Targeting cluster_GBM Glioblastoma Cell cluster_Immune Immune Response GBM_Cell GBM Cell IL13Ra2 IL-13Rα2 (Tumor Antigen) SL701 SL-701 Peptide (IL-13Rα2 derived) APC Antigen Presenting Cell (APC) SL701->APC Uptake & Presentation CTL Cytotoxic T Lymphocyte (CTL) APC->CTL Activation CTL->IL13Ra2 Recognition & Killing

Caption: Targeting of IL-13Rα2 on Glioblastoma Cells by SL-701-induced CTLs.

Ephrin Type-A Receptor 2 (EphA2)

Function and Role in Glioblastoma:

EphA2 is a member of the Eph receptor tyrosine kinase family and is involved in various cellular processes, including cell migration, adhesion, and proliferation.[1][2] In many cancers, including glioblastoma, EphA2 is overexpressed and its signaling becomes dysregulated.[1][2] This overexpression is often associated with a poor prognosis.[2]

EphA2 can signal through both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways.[2][3] In the context of cancer, the non-canonical pathway, which is often driven by phosphorylation of Serine 897, is associated with enhanced tumor cell migration and invasion.[2][8]

Signaling Pathway:

The SL-701 vaccine aims to generate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate GBM cells overexpressing EphA2. The diagram below depicts a simplified overview of the pro-oncogenic non-canonical EphA2 signaling pathway.

EphA2_Signaling Simplified EphA2 Non-Canonical Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response EphA2 EphA2 Receptor S897 p-EphA2 (S897) AKT AKT AKT->S897 Phosphorylation RSK RSK RSK->S897 Phosphorylation RhoG RhoG S897->RhoG Activation Migration Cell Migration & Invasion RhoG->Migration Anoikis_Resistance Anoikis Resistance RhoG->Anoikis_Resistance

Caption: Pro-tumorigenic signaling cascade initiated by non-canonical EphA2 activation.

Survivin

Function and Role in Glioblastoma:

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of both cell division and apoptosis.[9][10][11] It is highly expressed in most human cancers, including glioblastoma, while being largely absent in normal, differentiated adult tissues.[9][11] This differential expression makes it an ideal target for cancer immunotherapy.

Survivin's dual roles are critical for tumor progression. By inhibiting caspases, it prevents programmed cell death, allowing cancer cells to evade apoptosis.[9][10] As a component of the chromosomal passenger complex, it is essential for proper chromosome segregation and cytokinesis during mitosis.[10] An earlier version of the SL-701 vaccine was optimized with the inclusion of a synthetic, highly immunogenic mutant survivin peptide to enhance the immune response.[12] One study on a survivin peptide vaccine for breast cancer used a peptide with the sequence AYACNTSTL.[13]

Signaling Pathway Involvement:

The targeting of survivin by SL-701-induced CTLs aims to eliminate cancer cells that rely on this protein for their survival and proliferation. The diagram below illustrates survivin's central role in inhibiting apoptosis and promoting cell division.

Survivin_Function Dual Roles of Survivin in Cancer Cells cluster_apoptosis Apoptosis Pathway cluster_mitosis Cell Cycle (Mitosis) Survivin Survivin Caspase9 Caspase-9 Survivin->Caspase9 Inhibition CPC Chromosomal Passenger Complex (CPC) Survivin->CPC Component of Caspase37 Caspase-3, -7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution Spindle Mitotic Spindle CPC->Spindle Regulation Cytokinesis Successful Cytokinesis Spindle->Cytokinesis

Caption: Survivin's inhibition of apoptosis and its essential role in mitosis.

Quantitative Data from Clinical Trials

The clinical development of SL-701 has generated valuable data on its safety and efficacy. The following tables summarize key quantitative findings from a Phase 2 trial in recurrent glioblastoma (NCT02078648).[14][15]

Table 1: Objective Response Rates (ORR) in Recurrent Glioblastoma

Trial StageTreatmentNumber of PatientsComplete Response (CR)Partial Response (PR)Stable Disease (SD)Objective Response Rate (ORR)
Stage 1SL-701 + GM-CSF + Imiquimod460 (0%)1 (2%)13 (28%)2%[14]
Stage 2SL-701 + Poly-ICLC + Bevacizumab282 (7%)2 (7%)22 (79%)14%[14]

Table 2: Overall Survival (OS) in Recurrent Glioblastoma

Trial StageTreatmentMedian OS (months)12-Month OS Rate
Stage 1SL-701 + GM-CSF + Imiquimod11.0[14]44%[14]
Stage 2SL-701 + Poly-ICLC + Bevacizumab11.7[14]50%[14]

Experimental Protocols

The assessment of the immune response induced by SL-701 is critical for understanding its mechanism of action. While detailed, step-by-step protocols are often proprietary, the principles of the key assays used in the clinical trials can be outlined.

Flow Cytometry for T-Cell Response Monitoring

Objective: To quantify the frequency and phenotype of SL-701-specific T-cells in peripheral blood mononuclear cells (PBMCs).

General Methodology:

  • PBMC Isolation: PBMCs are isolated from patient blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).[16]

  • In Vitro Stimulation: Isolated PBMCs are stimulated in vitro with the SL-701 peptides corresponding to IL-13Rα2, EphA2, and survivin. This restimulates T-cells that have been primed by the vaccine in vivo.

  • Surface and Intracellular Staining: Following stimulation, cells are stained with a panel of fluorescently-labeled monoclonal antibodies to identify different T-cell subsets and their activation status. A multi-color flow cytometry panel (e.g., 18-color) can be used to identify various T-cell phenotypes.[4]

    • Surface markers: CD3 (T-cell lineage), CD4 (helper T-cells), CD8 (cytotoxic T-cells), and activation markers like CD69, CD134 (OX40), and CD137 (4-1BB).[17][18][19]

    • Intracellular markers: Cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) to assess T-cell function.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then analyzed using specialized software to gate on specific cell populations and quantify the percentage of antigen-specific, cytokine-producing T-cells.

Workflow Diagram:

Flow_Cytometry_Workflow General Workflow for Flow Cytometry-based T-Cell Monitoring Blood Patient Blood Sample PBMC Isolate PBMCs Blood->PBMC Stim In Vitro Peptide Stimulation PBMC->Stim Stain Antibody Staining (Surface & Intracellular) Stim->Stain Acquire Flow Cytometer Data Acquisition Stain->Acquire Analyze Data Analysis (Gating & Quantification) Acquire->Analyze Result Frequency of Antigen-Specific T-Cells Analyze->Result

Caption: A streamlined workflow for assessing T-cell responses to the SL-701 vaccine.

Conclusion

The SL-701 multi-peptide vaccine represents a targeted immunotherapeutic approach for glioblastoma, a disease with a significant unmet medical need. By leveraging the overexpression of IL-13Rα2, EphA2, and survivin on tumor cells, SL-701 aims to stimulate a potent and durable anti-tumor T-cell response. The clinical data, while still evolving, have shown promising signals of activity. Further research into the nuances of the immune response generated by this vaccine and the development of predictive biomarkers will be crucial for optimizing its therapeutic potential and identifying patients most likely to benefit.

References

Rationale for Targeting IL-13Rα2 and EphA2 in Glioma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM), the most aggressive form of glioma, presents a formidable therapeutic challenge due to its infiltrative nature, cellular heterogeneity, and the presence of the blood-brain barrier. The identification of tumor-associated antigens that are overexpressed on glioma cells while minimally present on normal brain tissue is paramount for the development of targeted therapies with a favorable therapeutic window. This technical guide provides an in-depth rationale for the selection of Interleukin-13 receptor alpha 2 (IL-13Rα2) and Ephrin type-A receptor 2 (EphA2) as compelling molecular targets for novel glioma therapeutics. We will delve into their expression profiles, associated signaling pathways, and the preclinical and clinical evidence supporting their targeting through innovative modalities such as chimeric antigen receptor (CAR) T-cell therapy and antibody-drug conjugates (ADCs).

IL-13Rα2: A Highly Specific Glioma Target

Interleukin-13 receptor alpha 2 (IL-13Rα2) is a high-affinity receptor for the cytokine IL-13. While its counterpart, IL-13Rα1, is widely expressed on various cell types and forms a signaling complex with IL-4Rα, IL-13Rα2 expression in healthy individuals is largely restricted to the testes, with negligible presence in the brain.[1][2] This differential expression profile makes IL-13Rα2 an exceptionally attractive target for glioma-specific therapies.

Expression Profile of IL-13Rα2 in Glioma

Multiple studies have consistently demonstrated the significant overexpression of IL-13Rα2 in a substantial percentage of high-grade gliomas.[1][3][4] This overexpression is often correlated with a more aggressive, mesenchymal subtype of GBM and is a prognostic indicator of poor patient survival.[3]

Parameter Glioma Tissue Normal Brain Tissue Reference
Protein Expression High expression in 38.7% to over 75% of high-grade gliomas.[4][5][6]No detectable expression.[2][4][2][4][5][6]
mRNA Expression Significantly higher in glioma, particularly GBM, compared to normal brain.[4]Low to undetectable levels.[4][4]
Correlation with Grade Expression positively correlates with WHO tumor grade.[4]N/A[4]
Subtype Association Closely associated with the mesenchymal GBM subtype.[3]N/A[3]
IL-13Rα2 Signaling in Glioma

The precise signaling function of IL-13Rα2 in glioma is an area of active investigation. While it was initially considered a "decoy receptor" that binds IL-13 without initiating a downstream signal, emerging evidence suggests it can mediate signaling through pathways distinct from the canonical JAK-STAT pathway activated by the IL-13Rα1/IL-4Rα complex.[7][8] Some studies indicate that the IL-13/IL-13Rα2 axis can activate the AP-1 transcription factor pathway, which is involved in cell proliferation, invasion, and angiogenesis.[9][10] Silencing IL-13Rα2 has been shown to promote glioblastoma cell death, suggesting its role in tumor survival.[7]

IL13Ra2_Signaling IL13 IL-13 IL13Ra2 IL-13Rα2 IL13->IL13Ra2 Binds AP1 AP-1 (c-Jun, Fra-1) IL13Ra2->AP1 Activates Proliferation Cell Proliferation AP1->Proliferation Invasion Invasion AP1->Invasion Angiogenesis Angiogenesis AP1->Angiogenesis TumorGrowth Tumor Growth Proliferation->TumorGrowth Invasion->TumorGrowth Angiogenesis->TumorGrowth

IL-13Rα2 Signaling Pathway in Glioma.
Therapeutic Strategies Targeting IL-13Rα2

The high tumor specificity of IL-13Rα2 has made it a prime candidate for various targeted therapies.

  • CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cell therapy involves genetically engineering a patient's T cells to express a CAR that recognizes a specific tumor antigen. Several clinical trials are evaluating the safety and efficacy of IL-13Rα2-targeted CAR T-cells in patients with recurrent glioblastoma.[3][11][12][13] These therapies have shown promise, with some patients achieving stable disease or even complete responses.[12][14]

CAR_T_Workflow Patient Patient with IL-13Rα2+ Glioma Leukapheresis Leukapheresis Patient->Leukapheresis T_Cell_Isolation T-Cell Isolation Leukapheresis->T_Cell_Isolation Genetic_Modification Genetic Modification (Lentiviral Transduction) T_Cell_Isolation->Genetic_Modification CAR_T_Expansion CAR T-Cell Expansion Genetic_Modification->CAR_T_Expansion Infusion Infusion back into Patient CAR_T_Expansion->Infusion Infusion->Patient Tumor_Cell_Killing Targeting and Killing of Glioma Cells Infusion->Tumor_Cell_Killing

Workflow for IL-13Rα2-Targeted CAR T-Cell Therapy.
  • Immunotoxins: These therapies involve linking a cytotoxic agent to a targeting moiety, such as a modified IL-13 molecule, that specifically binds to IL-13Rα2. This approach has also been explored in clinical trials.[15]

EphA2: A Key Player in Glioma Pathogenesis

Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and angiogenesis.[16] While EphA2 is expressed at low levels in the normal adult brain, it is frequently overexpressed in a wide array of cancers, including high-grade gliomas.[16][17]

Expression Profile of EphA2 in Glioma

The overexpression of EphA2 in glioma is a well-documented phenomenon, with studies reporting its elevation in a high percentage of glioblastoma specimens.[16][18] Increased EphA2 expression has been associated with a more aggressive tumor phenotype and adverse patient outcomes.[19]

Parameter Glioma Tissue Normal Brain Tissue Reference
Protein Expression Elevated in approximately 60% to 90% of GBM specimens.[16][18][19]Negative or minimal, diffuse staining.[17][16][17][18][19]
Correlation with Grade High expression observed in high-grade (Grade III and IV) gliomas.[17]N/A[17]
Prognostic Value Increased expression is significantly associated with adverse patient outcomes.[19]N/A[19]
EphA2 Signaling in Glioma

EphA2 signaling in cancer is complex and can be broadly categorized into ligand-dependent and ligand-independent pathways.

  • Ligand-Dependent Signaling: In normal tissues, the binding of its ligand, ephrin-A1, to EphA2 typically leads to receptor activation and subsequent internalization and degradation, which can have tumor-suppressive effects.[16][20] However, in many gliomas, there is a notable lack of ephrin-A1 expression, leading to an abundance of unligated, yet pro-oncogenic, EphA2.[16][20]

  • Ligand-Independent Signaling: In the absence of its ligand, EphA2 can be phosphorylated on serine 897 (S897) by kinases such as Akt and RSK, which are downstream of oncogenic pathways like PI3K/Akt and MEK/ERK.[20][21][22] This ligand-independent phosphorylation promotes glioma cell migration, invasion, and proliferation.[21][22]

EphA2_Signaling cluster_ligand_independent Ligand-Independent (Pro-Tumorigenic) cluster_ligand_dependent Ligand-Dependent (Tumor-Suppressive) MEK_ERK MEK/ERK Pathway RSK RSK MEK_ERK->RSK PI3K_Akt PI3K/Akt Pathway EphA2_S897 EphA2 (pS897) PI3K_Akt->EphA2_S897 Phosphorylates RSK->EphA2_S897 Phosphorylates Migration_Invasion Migration & Invasion EphA2_S897->Migration_Invasion Proliferation_EphA2 Proliferation EphA2_S897->Proliferation_EphA2 EphrinA1 Ephrin-A1 EphA2_active EphA2 (Activated) EphrinA1->EphA2_active Binds & Activates Inhibition_Growth Inhibition of Anchorage-Independent Growth & Invasion EphA2_active->Inhibition_Growth

References

Early-phase clinical trial results for Tertomotide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Tertomotide (GV1001)

Introduction

This compound, also known as GV1001, is a 16-amino acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit (EARPALLTSRLRFIPK).[1] Telomerase is an enzyme crucial for the immortalization and proliferation of cancer cells, as it is overexpressed in the majority of tumors while having limited expression in most normal somatic cells.[1][2] This differential expression makes hTERT an attractive target for cancer immunotherapy.[2] this compound was initially developed as a broad-spectrum anti-cancer vaccine designed to stimulate the patient's immune system to recognize and eliminate cancer cells expressing telomerase.[3][4] Its mechanism involves activating both CD4+ (helper) and CD8+ (cytotoxic) T-cells to mount a targeted attack on tumor cells.[1][4][5]

More recently, research has uncovered neuroprotective properties of this compound, independent of its telomerase-targeting immune function. Studies suggest GV1001 can mimic the extra-telomeric functions of hTERT, inhibiting neurotoxicity, apoptosis, and reducing amyloid-beta (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease.[6][7][8] This has led to the investigation of this compound in neurodegenerative disorders.[9] This guide provides a detailed summary of the early-phase (Phase I and II) clinical trial results for this compound across its primary indications.

Mechanism of Action Signaling Pathway

This compound functions as a peptide vaccine. When administered, the hTERT-derived peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells. The peptide is then presented on the surface of APCs via Major Histocompatibility Complex (MHC) class II molecules. This complex is recognized by CD4+ T-helper cells, which become activated and, in turn, help activate CD8+ cytotoxic T-lymphocytes (CTLs). These CTLs are then able to recognize and kill tumor cells that present fragments of the hTERT protein on their MHC class I molecules.

Tertomotide_MoA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_Tumor Target Cell apc APC mhc2 MHC Class II apc->mhc2 Presents Peptide cd4 CD4+ T-helper Cell mhc2->cd4 Recognition & Activation cd8 CD8+ Cytotoxic T-Lymphocyte (CTL) cd4->cd8 Activation Help tumor Tumor Cell (Expressing hTERT) cd8->tumor Recognition & Targeting kill Tumor Cell Lysis tumor->kill Induces gv1001 This compound (GV1001) Peptide Vaccine gv1001->apc Uptake & Processing

Caption: Immune activation pathway of this compound (GV1001).

Early-Phase Clinical Trial Results in Oncology

This compound has been evaluated in several early-phase trials for various cancers, often showing a correlation between induced immune response and improved clinical outcomes.

Non-Small Cell Lung Cancer (NSCLC)

Two key trials, CTN-2000 (Phase I/II) and CTN-2006 (Phase II), evaluated this compound in NSCLC patients.[10] The findings suggest the vaccine is well-tolerated and can induce durable T-cell memory responses.[10] A significant survival advantage was observed for patients who developed a GV1001-specific immune response.[10]

Trial ID Phase No. of Patients (evaluable) Key Outcomes Reference
CTN-2000 I/II26 (24)Immune Response: 13/24 (54%) developed a GV1001-specific response. Median Survival (Responders): 19 months. Median Survival (Non-Responders): 3.5 months (P < 0.001).[10]
CTN-2006 II23 (20)Immune Response: 16/20 (80%) developed a GV1001-specific response. Median PFS (Responders): 371 days. Median PFS (Non-Responders): 182 days (P = 0.20).[10]
Pancreatic Cancer

This compound (Riavax®) is approved in South Korea for patients with locally advanced or metastatic pancreatic cancer who have a high serum eotaxin level.[11] Early trials demonstrated that GV1001 could elicit T-cell responses in over half of the subjects, with a correlation between immune response and prolonged survival.[2]

Trial Phase No. of Patients Key Outcomes Reference
Phase I/II I/IIN/AImmune Response: >50% of subjects showed GV1001-specific T-cell responses. Correlation: Development of immune response correlated with prolonged survival.[2]
Subgroup Analysis IIN/AMedian OS (High Eotaxin + GV1001 + Chemo): 11.3 months. Median OS (High Eotaxin + Chemo alone): 7.5 months (p = 0.021).[12]
Metastatic Colorectal Cancer

A Phase II study evaluated this compound combined with chemotherapy as a second-line treatment. While a clear GV1001-specific immune response was not broadly observed, the combination was tolerable and showed modest efficacy.[12]

Trial Phase No. of Patients Key Outcomes Reference
Phase II II56Objective Response Rate (ORR): 34.1%. Disease Control Rate (DCR): 90.9%. Median PFS: 7.1 months. Median OS: 12.8 months. Immune Response: T-cell proliferation observed in 7/25 patients (28%).[12]

Early-Phase Clinical Trial Results in Neurodegenerative Diseases

Investigations into this compound's neuroprotective effects have yielded promising results in Alzheimer's disease and other neurodegenerative conditions.

Alzheimer's Disease (AD)

A Phase II trial in South Korea evaluated GV1001 in patients with moderate-to-severe AD who were already receiving donepezil. The trial met its primary endpoint, showing a statistically significant benefit for the higher dose group.[13]

Trial ID Phase No. of Patients Treatment Groups Key Outcomes (Change from Baseline at 24 Weeks) Reference
NCT03184467 II961. Placebo 2. GV1001 0.56 mg 3. GV1001 1.12 mgPrimary Endpoint (SIB Score): The 1.12 mg group showed significantly less decrease in SIB score compared to placebo (P < 0.05). The difference at 24 weeks was 7.1 points.[13][14][15] Secondary Endpoints: NPI and ADCS-ADL scores showed significant improvements in the GV1001 groups compared to placebo.[16][13][14][15][16]
Progressive Supranuclear Palsy (PSP)

A Phase IIa trial for PSP, a rare neurodegenerative disorder, did not meet its primary endpoint but showed promising results in a subgroup of patients with the PSP-Richardson's syndrome (PSP-RS) subtype.[17]

Trial Phase No. of Patients Treatment Groups Key Outcomes (Change from Baseline in PSP-Rating Scale at 24 Weeks) Reference
Phase IIa IIa781. Placebo 2. GV1001 0.56 mg 3. GV1001 1.12 mgOverall Population: Deterioration of 2.14 points (0.56 mg group) vs. 4.10 points (placebo), a 48% reduction in progression (not statistically significant).[17][18] PSP-RS Subgroup: Deterioration of 0.25 points (0.56 mg group) vs. 5.19 points (placebo), a 95% reduction in progression.[17][18][17][18]

Early-Phase Clinical Trial Results in Other Indications

Benign Prostatic Hyperplasia (BPH)

A Phase II trial showed that GV1001 was effective and well-tolerated in patients with BPH, demonstrating a significant reduction in symptoms and prostate volume compared to placebo.[19]

Trial Phase No. of Patients Key Outcomes Reference
Phase II II161Primary Endpoint (IPSS Score): Statistically significant reduction in International Prostate Symptom Score (IPSS) at week 13 in two treatment groups vs. control (P < 0.05). Prostate Volume: Statistically significant reduction in prostate volume at week 16 in all treatment groups vs. control (P < 0.05).[19]

Experimental Protocols & Methodologies

General Oncology Trial Workflow

Early-phase oncology trials for this compound typically follow a workflow involving patient selection, vaccination, and subsequent monitoring for immune and clinical responses. Adjuvants like granulocyte-macrophage colony-stimulating factor (GM-CSF) are often used to enhance the immune response.[3][10]

Experimental_Workflow screening Patient Screening (e.g., Stage III/IV Cancer, Adequate Organ Function) randomization Randomization (if applicable) screening->randomization treatment Treatment Arm: This compound + Adjuvant (GM-CSF) +/- Standard of Care randomization->treatment control Control Arm: Placebo +/- Standard of Care randomization->control monitoring Monitoring & Assessment (Immune & Clinical) treatment->monitoring control->monitoring analysis Endpoint Analysis (PFS, OS, ORR, Safety) monitoring->analysis

Caption: Generalized experimental workflow for this compound oncology trials.

Key Methodologies:

  • Patient Population: Typically patients with advanced or metastatic solid tumors who have failed standard therapies.[3][10]

  • Vaccination Schedule: An induction phase followed by booster injections. For example, in the CTN-2006 trial, patients received injections on days 1, 3, and 5 of week 1, followed by weekly and then less frequent booster shots.[10]

  • Administration: this compound is administered via intradermal injection, often preceded by an injection of GM-CSF at the same site to act as an immune adjuvant.[10][20]

  • Immune Response Evaluation: Assessed through delayed-type hypersensitivity (DTH) skin tests and in vitro T-cell proliferation and cytokine assays from patient blood samples.[10][12][21]

  • Clinical Endpoints: Primary endpoints in early trials often include safety and immunogenicity.[21] Secondary endpoints include objective tumor response (ORR), progression-free survival (PFS), and overall survival (OS).[12][20]

Neurodegenerative Disease Trial Protocol (Example: Alzheimer's Phase II)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[13][15]

  • Patient Population: Patients with moderate-to-severe Alzheimer's disease, often on a stable dose of standard-of-care medication like donepezil.[13]

  • Intervention: Subcutaneous injections of GV1001 (e.g., 0.56 mg or 1.12 mg) or placebo. The schedule might involve weekly injections for an initial period, followed by biweekly injections.[13][15]

  • Efficacy Endpoints:

    • Primary: Change from baseline in the Severe Impairment Battery (SIB) score.[13]

    • Secondary: Changes in scores from the Neuropsychiatric Inventory (NPI), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and Clinical Dementia Rating Sum of Boxes (CDR-SOB).[13][16]

  • Safety Evaluation: Monitoring of adverse events, vital signs, and laboratory tests.[13]

Correlation of Immune Response and Clinical Outcome

A key finding from the early oncology trials was the observed relationship between the generation of a this compound-specific immune response and improved patient survival. This suggests that the vaccine's therapeutic effect in cancer is linked to its ability to successfully activate the immune system against the hTERT target.

Logical_Relationship vaccination This compound (GV1001) Vaccination immune_response Development of GV1001-Specific T-Cell Response vaccination->immune_response Induces outcome Improved Clinical Outcome (e.g., Prolonged Survival, Increased PFS) immune_response->outcome Correlates With

Caption: Correlation between immune response and clinical benefit.

References

Methodological & Application

Application Notes and Protocols for Tertomotide Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide (also known as GV1001) is a 16-amino-acid peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1][2] As telomerase is overexpressed in the vast majority of cancer cells, this compound is designed to stimulate the host's immune system to recognize and eliminate these malignant cells.[1][3] These application notes provide detailed protocols for the preparation and administration of this compound in murine cancer models, a critical step in the preclinical evaluation of this immunotherapeutic agent. The protocols outlined below are synthesized from published research and are intended to serve as a comprehensive guide for investigators.

Mechanism of Action

This compound functions as a cancer vaccine by activating the immune system to target cells expressing telomerase.[1] The 16-amino-acid peptide is recognized by antigen-presenting cells (APCs), which then prime both CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes.[1] These activated T-cells can then identify and destroy cancer cells that present hTERT-derived peptides on their surface.[3] This targeted immune response forms the basis of this compound's anti-tumor activity.

Signaling Pathway and Immune Response Activation

Tertomotide_Mechanism_of_Action This compound (GV1001) Signaling Pathway cluster_administration Administration cluster_immune_activation Immune Activation cluster_tumor_response Anti-Tumor Response This compound This compound (GV1001) Peptide Vaccine APC Antigen-Presenting Cell (APC) e.g., Dendritic Cell This compound->APC Uptake and Processing CD4_T_Cell CD4+ T-Helper Cell APC->CD4_T_Cell Antigen Presentation (MHC-II) CD8_T_Cell CD8+ Cytotoxic T-Lymphocyte (CTL) APC->CD8_T_Cell Antigen Presentation (MHC-I) CD4_T_Cell->CD8_T_Cell Activation and Proliferation Help Cancer_Cell hTERT-expressing Cancer Cell CD8_T_Cell->Cancer_Cell Recognition and Binding Apoptosis Tumor Cell Apoptosis Cancer_Cell->Apoptosis Induction of

Caption: Mechanism of this compound-induced anti-tumor immunity.

Quantitative Data from Murine Cancer Models

The following tables summarize quantitative data from preclinical studies of this compound in various murine cancer models.

Murine Model Cancer Type This compound (GV1001) Dosage Administration Route Key Findings Reference
BALB/c nude micePancreatic Ductal Adenocarcinoma (PDAC) Xenograft (AsPC1 & PANC1 cells)50 µ g/mouse , daily for 2 weeksSubcutaneous (s.c.)In combination with gemcitabine (B846), significantly reduced tumor size and fibrosis compared to gemcitabine alone.[2]
BALB/c miceBreast Cancer (4T1 cells)100 µg KLH-conjugated hTERT peptides with IFASubcutaneous (s.c.)Inhibited tumor growth and increased overall survival compared to the untreated group.

Note: Data is compiled from available literature and may not be exhaustive. Researchers should refer to the primary publications for detailed experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound (GV1001) Solution

This protocol provides a general guideline for the reconstitution of lyophilized this compound peptide. Specific instructions from the supplier should always be followed.

Materials:

  • Lyophilized this compound (GV1001) peptide

  • Sterile, pyrogen-free solvent (e.g., sterile water for injection, phosphate-buffered saline (PBS))

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the sterile solvent to equilibrate to room temperature before use.[4][5]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[4][5]

  • Reconstitution: Carefully open the vial and add the required volume of the sterile solvent to achieve the desired stock concentration. Consult the manufacturer's data sheet for recommended concentrations.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.[5] If complete dissolution is not achieved, the solution can be incubated at room temperature for a short period with occasional gentle mixing.

  • Aliquoting and Storage: Aliquot the reconstituted this compound solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.

Protocol 2: Preparation of this compound-Adjuvant Emulsion

For enhanced immunogenicity, peptide vaccines are often administered with an adjuvant. Incomplete Freund's Adjuvant (IFA) has been used in some preclinical studies with hTERT peptides.

Materials:

  • Reconstituted this compound (GV1001) solution

  • Incomplete Freund's Adjuvant (IFA)

  • Two sterile Luer-lock syringes

  • A sterile Luer-lock connector

  • Sterile, polypropylene tubes

Procedure:

  • Component Preparation: Bring the reconstituted this compound solution and IFA to room temperature.

  • Syringe Loading: Draw an equal volume of the this compound solution into one syringe and an equal volume of IFA into the second syringe. A 1:1 ratio is commonly used for creating a stable emulsion.

  • Emulsification: Connect the two syringes using the Luer-lock connector.

  • Mixing: Push the plungers back and forth to force the mixture through the connector. Continue this process for at least 5-10 minutes until a stable, white, viscous emulsion is formed.

  • Stability Check: To check the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will form a cohesive droplet that does not disperse. If the droplet disperses, continue the mixing process.

  • Administration: Use the prepared emulsion for injection immediately. Do not store the emulsion.

Protocol 3: Administration of this compound in Murine Models

This protocol details the subcutaneous administration of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound solution or this compound-adjuvant emulsion

  • Sterile syringes (e.g., 27-30 gauge insulin (B600854) syringes)

  • Mouse restrainer (optional)

  • 70% ethanol (B145695) wipes

Procedure:

  • Animal Restraint: Properly restrain the mouse to ensure its safety and to allow for accurate injection. This can be done manually by scruffing the neck and back skin or by using a commercial restrainer.

  • Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Clean the injection site with a 70% ethanol wipe and allow it to dry.

  • Injection:

    • Gently lift the skin at the injection site to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.

    • Slowly inject the this compound solution or emulsion (typically 50-100 µL). A small bleb should form under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

Experimental Workflow for a Murine Cancer Model Study

Tertomotide_Experimental_Workflow Typical Experimental Workflow for this compound in a Murine Cancer Model cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_endpoint Study Endpoint Tumor_Inoculation Tumor Cell Inoculation Randomization Randomization into Treatment Groups Tumor_Inoculation->Randomization Tertomotide_Admin This compound (GV1001) Administration Randomization->Tertomotide_Admin Control_Admin Control (e.g., Saline, Adjuvant only) Administration Randomization->Control_Admin Tumor_Measurement Tumor Volume Measurement Tertomotide_Admin->Tumor_Measurement Control_Admin->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Immune_Analysis Immune Response Analysis (e.g., ELISpot, Flow Cytometry) Survival_Monitoring->Immune_Analysis Data_Analysis Data Analysis and Statistical Evaluation Immune_Analysis->Data_Analysis

References

Application Notes and Protocols: SL-701 and Poly-ICLC Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the combination therapy involving SL-701, a novel immunotherapy, and poly-ICLC, a Toll-like receptor 3 (TLR3) agonist. The primary focus is on the application of this combination in the context of recurrent glioblastoma (GBM), as investigated in the Phase 2 clinical trial NCT02078648. SL-701 is a sophisticated immunotherapy composed of synthetic peptides designed to elicit a targeted anti-tumor immune response against specific antigens overexpressed in GBM: IL-13Rα2, EphrinA2, and survivin.[1][2][3] Poly-ICLC (Hiltonol®) is a synthetic, stabilized double-stranded RNA (dsRNA) that mimics a viral infection, potently activating the innate immune system through TLR3 and other pathogen recognition receptors.[4][5] This combination aims to leverage the antigen-specific T-cell response induced by SL-701 with the broad immunostimulatory effects of poly-ICLC to create a robust anti-tumor environment.

Mechanism of Action

The synergistic anti-tumor effect of the SL-701 and poly-ICLC combination therapy is rooted in their distinct yet complementary mechanisms of action.

SL-701: This peptide vaccine introduces synthetic versions of tumor-associated antigens (TAAs) to the patient's immune system. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), which then process and present these peptides on their surface via Major Histocompatibility Complex (MHC) class I and II molecules. This presentation activates CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. The activated CTLs are then able to recognize and kill tumor cells that express the target antigens (IL-13Rα2, EphrinA2, and survivin).[2][3]

Poly-ICLC: As a TLR3 agonist, poly-ICLC mimics a viral dsRNA, triggering a potent innate immune response.[4][5] Upon administration, it is recognized by TLR3 on various immune cells, particularly dendritic cells.[5][6][7] This engagement initiates a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[5][6] This inflammatory milieu enhances the maturation and activation of dendritic cells, promotes the cross-presentation of antigens, and facilitates the infiltration of T cells into the tumor microenvironment.[4][5]

The combination of SL-701 and poly-ICLC is designed to create a more potent anti-tumor response than either agent alone. Poly-ICLC acts as a powerful adjuvant, amplifying the antigen-specific T-cell response initiated by SL-701.

SL701_PolyICLC_MoA cluster_SL701 SL-701 Pathway cluster_PolyICLC Poly-ICLC Pathway SL-701 SL-701 APC Antigen Presenting Cell (e.g., Dendritic Cell) SL-701->APC Uptake & Processing CD8 CD8+ T Cell (CTL) APC->CD8 Antigen Presentation (MHC I) CD4 CD4+ T Cell (Helper) APC->CD4 Antigen Presentation (MHC II) DC Dendritic Cell Tumor_Cell_SL701 Tumor Cell (Expressing IL-13Rα2, EphA2, Survivin) CD8->Tumor_Cell_SL701 Tumor Cell Killing TME Tumor Microenvironment CD8->TME Enhanced Infiltration CD4->CD8 Activation Support Poly-ICLC Poly-ICLC Poly-ICLC->DC Activation TLR3 TLR3 Cytokines Type I IFN, Cytokines, Chemokines TLR3->Cytokines Signaling Cascade Cytokines->TME Modulation

Caption: Synergistic mechanism of SL-701 and Poly-ICLC.

Clinical Trial Protocol (NCT02078648 - Stage 2)

The following information is derived from the protocol of the Phase 2 clinical trial NCT02078648, specifically focusing on Stage 2 where the combination of SL-701, poly-ICLC, and bevacizumab was administered.[8]

Patient Population

The trial enrolled adult patients with recurrent glioblastoma who were HLA-A2 positive and had a Karnofsky Performance Status (KPS) score of ≥ 70%.[8] Patients were required to have evidence of first tumor recurrence or progression following initial standard therapy.[8]

Treatment Regimen

The treatment in Stage 2 of the trial consisted of SL-701 administered with poly-ICLC as an adjuvant, in combination with bevacizumab.[8]

ComponentDosageRoute of AdministrationSchedule
SL-701 0.7 mL mixed 1:1 (v/v) with Montanide ISA 51Subcutaneous (SC) injectionBi-weekly for 6 months, then every 28 days.
Poly-ICLC Not explicitly stated in all public records, but typically 1mg in similar trials.[9][10]Intramuscular (IM) injectionAdministered bi-weekly with SL-701.
Bevacizumab 10 mg/kgIntravenous (IV) infusionAdministered bi-weekly.
Clinical Outcomes

The combination therapy demonstrated promising results in this difficult-to-treat patient population.

Outcome MeasureResult
12-Month Overall Survival (OS-12) 50%
Median Overall Survival (mOS) 11.7 months
Disease Control Rate (CR+PR+SD) 54%
Complete Response (CR) 2 patients
Partial Response (PR) 2 patients

Data from Stage 2 of the NCT02078648 trial.

Safety and Tolerability

The combination regimen was generally well-tolerated.

Adverse Event (AE)GradeIncidence
Fatigue Most Frequent TRAE39%
Injection Site Reaction Most Frequent TRAE25%
Fatigue Grade 3 TRAE3.6%

TRAE: Treatment-Related Adverse Event

Experimental Protocols

The following are generalized protocols for key experiments relevant to the SL-701 and poly-ICLC combination therapy, based on standard methodologies and information gathered from related studies.

Preparation of SL-701 Emulsion

Objective: To prepare a stable water-in-oil emulsion of the SL-701 peptides with the adjuvant Montanide ISA 51 for subcutaneous injection.

Materials:

  • SL-701 peptide solution (0.7 mL)

  • Montanide ISA 51 (0.7 mL)

  • Sterile syringes and connectors

Protocol:

  • Draw 0.7 mL of the SL-701 peptide solution into a sterile syringe.

  • Draw 0.7 mL of Montanide ISA 51 into a separate sterile syringe.

  • Connect the two syringes using a sterile connector.

  • Create the emulsion by repeatedly passing the contents back and forth between the syringes for a minimum of 20-30 cycles, or until a stable, milky-white emulsion is formed.

  • Visually inspect the emulsion for stability. A stable emulsion will not readily separate.

  • Administer the final 1.0 mL of the emulsion subcutaneously to the patient.

High-Parameter Flow Cytometry for Immune Monitoring

Objective: To assess the frequency and phenotype of SL-701-specific T cells in peripheral blood mononuclear cells (PBMCs).

Materials:

  • PBMCs isolated from patient blood

  • SL-701 peptide pools

  • Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD57) and activation/exhaustion markers (e.g., PD-1, TIM3, LAG3)

  • Intracellular cytokine staining reagents (e.g., for IFN-γ)

  • Flow cytometer (e.g., 18-color)

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate PBMCs with the SL-701 peptide pools in the presence of a protein transport inhibitor (for intracellular cytokine staining) for a specified period (e.g., 6-18 hours).

  • Wash the cells and stain for surface markers with a cocktail of fluorescently labeled antibodies.

  • Fix and permeabilize the cells.

  • Stain for intracellular markers, such as IFN-γ.

  • Acquire data on a multi-color flow cytometer.

  • Analyze the data using appropriate software, gating on live, single lymphocytes, and then identifying CD4+ and CD8+ T-cell populations. Further, quantify the percentage of these cells that are positive for specific markers of interest (e.g., IFN-γ, PD-1, CD57).

Flow_Cytometry_Workflow Start Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Stimulation Peptide Stimulation PBMC_Isolation->Stimulation Surface_Staining Surface Marker Staining (CD3, CD4, CD8, etc.) Stimulation->Surface_Staining Fix_Perm Fixation & Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Staining (IFN-γ, etc.) Fix_Perm->Intracellular_Staining Acquisition Flow Cytometer Acquisition Intracellular_Staining->Acquisition Analysis Data Analysis (Gating & Quantification) Acquisition->Analysis

References

Application Notes and Protocols: Assay for Measuring T-cell Response to Tertomotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide (also known as GV1001) is a 16-amino-acid peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] As telomerase is overexpressed in the majority of cancer cells but not in most normal somatic cells, it serves as a near-universal tumor-associated antigen.[2][3] this compound-based immunotherapy aims to stimulate the patient's immune system to recognize and eliminate cancer cells expressing hTERT. The mechanism of action involves the induction of both CD4+ and CD8+ T-cell responses.[1][2][4] The peptide is presented by antigen-presenting cells (APCs) via MHC class I and class II molecules to cytotoxic and helper T lymphocytes, respectively.[1][5] This application note provides detailed protocols for essential assays to measure the T-cell response to this compound, enabling researchers to evaluate its immunogenicity and potential therapeutic efficacy.

Data Presentation: T-cell Response to this compound in Clinical Trials

The following tables summarize quantitative data from clinical trials investigating the immunomodulatory effects of this compound (GV1001).

Clinical Trial Cancer Type Number of Evaluable Patients Immune Response Rate (GV1001-specific) Key Findings
CTN-2006 (Phase II) Non-Small Cell Lung Cancer (NSCLC)2080% (16/20)Immune responders had a median Progression-Free Survival (PFS) of 371 days, compared to 182 days for non-responders.[6]
CTN-2000 (Phase I/II Update) Non-Small Cell Lung Cancer (NSCLC)2454% (13/24)Immune responders showed a significant survival advantage (median 19 months vs. 3.5 months for non-responders).[6]
Phase I/II Trial Pancreatic Cancer48Not specifiedA T-cell response to GV1001 was a significant independent prognostic factor for survival.
Phase III (TeloVac) Pancreatic Cancer1062Not specifiedNo significant difference in overall survival was observed between treatment arms.
Immune Monitoring Parameter Assay Used Observed Outcome in Responders Reference
T-cell Proliferation Proliferation AssayIncreased proliferation of T-cells upon stimulation with GV1001.[6]
Cytokine Secretion ELISpot, Cytokine Bead ArrayIFNγhigh/IL-10low/IL-4low cytokine profile, indicating a Th1-dominant response.[6]
T-cell Memory Long-term immunomonitoringDurable GV1001-specific T-cell memory responses lasting up to 7.5 years.[5][7]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

Tertomotide_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cells This compound This compound MHC_II MHC Class II This compound->MHC_II Exogenous Pathway MHC_I MHC Class I This compound->MHC_I Cross-presentation CD4_T_Cell CD4+ T-cell (Helper T-cell) MHC_II->CD4_T_Cell TCR Engagement CD8_T_Cell CD8+ T-cell (Cytotoxic T-cell) MHC_I->CD8_T_Cell TCR Engagement CD4_T_Cell->CD8_T_Cell Co-stimulation & Cytokine Help (IL-2) Cytokine_Release IFN-γ, TNF-α Release CD4_T_Cell->Cytokine_Release Activation Tumor_Cell_Lysis Tumor Cell Lysis CD8_T_Cell->Tumor_Cell_Lysis Activation

Caption: Mechanism of this compound-induced T-cell response.

Experimental Workflow: ELISpot Assay

ELISpot_Workflow Start Start PBMC_Isolation Isolate PBMCs from patient blood sample Start->PBMC_Isolation Cell_Plating Plate PBMCs on anti-IFN-γ coated ELISpot plate PBMC_Isolation->Cell_Plating Stimulation Stimulate cells with This compound peptide Cell_Plating->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Detection Add detection antibody and substrate Incubation->Detection Spot_Counting Count IFN-γ secreting cells (spots) Detection->Spot_Counting End End Spot_Counting->End

Caption: Workflow for IFN-γ ELISpot assay.

Experimental Workflow: Intracellular Cytokine Staining (ICS)

ICS_Workflow Start Start PBMC_Isolation Isolate PBMCs from patient blood sample Start->PBMC_Isolation Stimulation Stimulate PBMCs with This compound peptide + Protein transport inhibitor PBMC_Isolation->Stimulation Surface_Staining Stain for surface markers (e.g., CD4, CD8) Stimulation->Surface_Staining Fix_Perm Fix and permeabilize cells Surface_Staining->Fix_Perm Intracellular_Staining Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) Fix_Perm->Intracellular_Staining Flow_Cytometry Acquire and analyze data on a flow cytometer Intracellular_Staining->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for Intracellular Cytokine Staining.

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is designed to quantify the frequency of this compound-specific IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human IFN-γ ELISpot kit

  • 96-well PVDF membrane plates

  • This compound peptide (lyophilized)

  • Complete RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) as a positive control

  • Irrelevant peptide as a negative control

  • CO₂ incubator

  • ELISpot reader

Procedure:

  • Plate Preparation:

    • Pre-wet the 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 5 times with sterile PBS.

    • Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with RPMI 1640 containing 10% FBS for at least 1 hour at room temperature.

  • Cell Preparation and Plating:

    • Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete RPMI 1640 medium.

    • Add 2-3 x 10⁵ PBMCs to each well of the coated ELISpot plate.

  • Cell Stimulation:

    • Add this compound peptide to the respective wells at a final concentration of 10 µg/mL.

    • For the positive control, add PHA to designated wells.

    • For the negative control, add an irrelevant peptide or media alone to designated wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection and Development:

    • Wash the plate to remove cells.

    • Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour.

    • Wash the plate and add the substrate solution (BCIP/NBT).

    • Stop the reaction by washing with distilled water once spots have developed.

  • Data Analysis:

    • Air-dry the plate and count the spots using an automated ELISpot reader.

    • The results are expressed as spot-forming cells (SFCs) per million PBMCs. A positive response is typically defined as a spot count significantly higher than the negative control.[8]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cell subsets (CD4+ and CD8+) in response to this compound.

Materials:

  • PBMCs isolated from patient blood

  • This compound peptide

  • Brefeldin A (protein transport inhibitor)

  • Fluorochrome-conjugated antibodies against:

    • Surface markers: CD3, CD4, CD8

    • Intracellular cytokines: IFN-γ, TNF-α, IL-2

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend 1-2 x 10⁶ PBMCs in complete RPMI 1640 medium.

    • Add this compound peptide at a final concentration of 10 µg/mL.

    • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

    • Add Brefeldin A to a final concentration of 10 µg/mL and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Add the cocktail of fluorochrome-conjugated antibodies against CD3, CD4, and CD8.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add the cocktail of fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of CD4+ and CD8+ T-cells producing each cytokine.

Conclusion

The ELISpot and Intracellular Cytokine Staining assays are robust and sensitive methods for quantifying the T-cell response to the this compound vaccine.[9][10] These protocols provide a framework for researchers to assess the immunogenicity of this compound in preclinical and clinical settings. The provided data from clinical trials highlights the potential correlation between the induction of a this compound-specific T-cell response and improved clinical outcomes.[6] Consistent and standardized immune monitoring is crucial for the continued development and optimization of cancer vaccines like this compound.

References

Application Notes and Protocols for Tertomotide (GV1001) in Phase 2 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing schedules for Tertomotide (GV1001) as investigated in various Phase 2 clinical trials. Detailed protocols for key experimental methodologies cited in these trials are also included to facilitate reproducibility and further research.

Introduction

This compound (also known as GV1001) is a 16-amino acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] Telomerase is overexpressed in the majority of cancer cells, making it an attractive target for cancer immunotherapy.[2] this compound is designed to elicit a T-cell-mediated immune response against telomerase-expressing cells.[2] Beyond its application in oncology, this compound is also being investigated for neurodegenerative diseases, such as Alzheimer's disease, due to its potential neuroprotective effects.[3] This document summarizes the dosing regimens of this compound in Phase 2 clinical trials across different indications and provides detailed experimental protocols.

Data Presentation: this compound Phase 2 Dosing Schedules

The following table summarizes the quantitative data on this compound (GV1001) dosing schedules from various Phase 2 clinical trials.

IndicationTrial IdentifierDose(s)Route of AdministrationDosing ScheduleAdjuvant/Combination
Alzheimer's Disease NCT03184467, NCT051892100.56 mg, 1.12 mgSubcutaneousOnce weekly for 4 weeks, then every 2 weeks.[3]Donepezil (ongoing treatment)[4]
Benign Prostatic Hyperplasia -0.4 mg, 0.56 mgIntradermalEvery 2 weeks for a total of 7 injections.[5]Not specified
Progressive Supranuclear Palsy NCT058196580.56 mg, 1.12 mgSubcutaneousOnce weekly for 4 weeks, then every 2 weeks for 20 weeks.[6]Not specified
Non-Small Cell Lung Cancer Phase I/II112 µg (0.112 mg), 560 µg (0.56 mg)IntradermalNot specified in detail, 10-week treatment period with booster vaccinations.[1]HR2822 (hTERT peptide), GM-CSF
Colorectal Cancer Phase II0.56 mgIntradermalDays 1, 3, 5, and 8 of the first chemotherapy cycle, then once on day 1 of subsequent cycles (every 2 weeks).[7]Concomitant chemotherapy and targeted agents (bevacizumab, cetuximab, or aflibercept)[7]

Experimental Protocols

T-Cell Proliferation Assay

This assay is crucial for evaluating the immunogenicity of this compound by measuring the proliferation of T-cells in response to the peptide.

Objective: To determine the ability of this compound (GV1001) to induce a specific T-cell proliferative response in peripheral blood mononuclear cells (PBMCs) from vaccinated patients.

Materials:

  • X-VIVO 15 medium

  • Pooled human serum

  • GV1001 peptide (20 μg/ml)

  • Interleukin-2 (IL-2)

  • Phytohaemagglutinin (PHA)

  • [3H]-thymidine

  • 48-well and 96-well round-bottom plates

  • Ficoll-Paque

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Scintillation counter

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation:

    • Thaw cryopreserved PBMCs and seed them in a 48-well plate at a concentration of 2 x 106 cells/well in X-VIVO 15 medium supplemented with 10% pooled human serum.

    • Add GV1001 peptide to a final concentration of 20 μg/ml.

    • After 3 days of culture, change the media and add IL-2 to a final concentration of 10 units/ml.

  • Restimulation and Proliferation Assay:

    • On day 11, harvest the GV1001-enriched cells and aliquot them into a 96-well round-bottom plate at 1 x 105 cells/well.

    • Add irradiated autologous PBMCs (1 x 105 cells/well) to act as antigen-presenting cells.

    • Test for GV1001-specific proliferation by adding:

      • Control media

      • Media with 20 μg/ml GV1001

      • Media with 5 μg/ml PHA (positive control)

    • After 48 hours of incubation, add 1 μCi/well of [3H]-thymidine.

    • Incubate for an additional 16 hours before harvesting and counting the incorporated radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Calculate the Stimulation Index (SI) by dividing the counts per minute (cpm) of the GV1001-stimulated wells by the cpm of the control media wells.

    • A positive proliferative response is defined as an SI > 2.

Intradermal Administration of this compound

Objective: To provide a standardized protocol for the intradermal administration of the this compound vaccine in a clinical trial setting.

Materials:

  • Lyophilized this compound (GV1001) peptide

  • Sterile 0.9% normal saline for reconstitution

  • Tuberculin syringe with a 27- to 30-gauge needle

  • Alcohol swabs

  • Sterile gauze

Methodology:

  • Reconstitution: Reconstitute the lyophilized GV1001 with the specified volume of 0.9% normal saline (e.g., 0.3 ml) to achieve the desired concentration.[7] Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

  • Site Preparation: Select an injection site, typically the lower abdomen or the deltoid region.[7] Cleanse the area with an alcohol swab and allow it to air dry.

  • Administration:

    • Stretch the skin taut at the injection site.

    • Insert the needle at a 5 to 15-degree angle with the bevel facing up. The needle tip should be visible through the skin.

    • Slowly inject the reconstituted this compound solution. A small wheal or bleb should form at the injection site.

    • Withdraw the needle and apply gentle pressure with sterile gauze if needed. Do not massage the area.

  • Post-Administration: Observe the patient for any immediate local or systemic reactions as per the clinical trial protocol.

Mandatory Visualizations

Tertomotide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound (GV1001) This compound (GV1001) Cell Surface Receptor Cell Surface Receptor This compound (GV1001)->Cell Surface Receptor PI3K PI3K Cell Surface Receptor->PI3K p38_MAPK p38_MAPK Cell Surface Receptor->p38_MAPK IKK IKK p38_MAPK->IKK Inhibits I_kappa_B I_kappa_B IKK->I_kappa_B Phosphorylates NF_kappa_B NF_kappa_B I_kappa_B->NF_kappa_B Releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates Gene_Expression Gene Expression (Anti-inflammatory, Anti-apoptotic) NF_kappa_B_nucleus->Gene_Expression Regulates

Caption: Proposed signaling pathway of this compound's extra-telomeric effects.

T_Cell_Proliferation_Workflow cluster_preparation Sample Preparation cluster_culture Cell Culture and Stimulation cluster_analysis Data Acquisition and Analysis isolate_pbmcs Isolate PBMCs from blood label_cfse Label T-cells with CFSE isolate_pbmcs->label_cfse plate_cells Plate CFSE-labeled T-cells label_cfse->plate_cells add_stimuli Add this compound (GV1001) or controls plate_cells->add_stimuli incubate Incubate for 4-5 days add_stimuli->incubate harvest_cells Harvest cells incubate->harvest_cells stain_markers Stain for surface markers (optional) harvest_cells->stain_markers acquire_data Acquire data on flow cytometer stain_markers->acquire_data analyze_cfse Analyze CFSE dilution for proliferation acquire_data->analyze_cfse

Caption: Experimental workflow for the T-cell proliferation assay.

Intradermal_Administration_Protocol start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute prepare_site Prepare Injection Site (e.g., lower abdomen) reconstitute->prepare_site administer Administer Intradermally (5-15° angle, form wheal) prepare_site->administer observe Observe Patient for Adverse Reactions administer->observe end End observe->end

Caption: General protocol for intradermal administration of this compound.

References

Application Notes and Protocols: Combining Tertomotide (SL-701) with Bevacizumab in Glioblastoma (GBM) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical investigation of tertomotide (SL-701), a novel immunotherapy, in combination with bevacizumab for the treatment of recurrent glioblastoma (GBM). The information is compiled from abstracts, clinical trial information, and related research publications.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis. Standard treatments provide limited efficacy, highlighting the urgent need for novel therapeutic strategies. The combination of this compound (SL-701), a multi-peptide vaccine targeting tumor-associated antigens, with bevacizumab, a VEGF inhibitor, has been explored in clinical trials for recurrent GBM. This compound is designed to elicit a targeted anti-tumor immune response, while bevacizumab aims to normalize the tumor vasculature and reduce immunosuppression.

Mechanism of Action

This compound (SL-701) is a novel immunotherapy comprising synthetic peptides that target three antigens commonly overexpressed in GBM:

  • Interleukin-13 receptor alpha-2 (IL-13Rα2): A receptor with high affinity for IL-13, which is overexpressed in a majority of GBM tumors.[1][2] Its signaling can promote tumor cell invasion and proliferation.[1][2][3]

  • EphrinA2 (EphA2): A receptor tyrosine kinase that is frequently overexpressed in GBM and is associated with poor prognosis.[4] Ligand-independent EphA2 signaling can promote cell proliferation, migration, and invasion.[4]

  • Survivin: A member of the inhibitor of apoptosis (IAP) protein family, highly expressed in most cancers, including GBM.[5] It plays a crucial role in regulating cell division and inhibiting apoptosis.[5]

By presenting these peptides to the immune system, SL-701 aims to generate a robust and specific cytotoxic T-lymphocyte (CTL) response against GBM cells expressing these antigens.[6][7]

Bevacizumab is a humanized monoclonal antibody that targets and inhibits the vascular endothelial growth factor A (VEGF-A). VEGF-A is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. By blocking VEGF-A, bevacizumab is intended to inhibit tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

Poly-ICLC is a synthetic, stabilized double-stranded RNA that acts as a Toll-like receptor 3 (TLR3) agonist. It is used as a vaccine adjuvant to stimulate the innate immune system, leading to the activation of dendritic cells and the enhancement of the antigen-specific T-cell response induced by the vaccine.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 2 clinical trial of this compound (SL-701) in combination with bevacizumab in patients with recurrent GBM (NCT02078648). The data presented here is from Stage 2 of the trial, where patients received the combination therapy.

Table 1: Efficacy Outcomes in Stage 2 of the NCT02078648 Trial [8]

Efficacy EndpointValue95% Confidence Interval
12-Month Overall Survival (OS-12)50%30.6% - 69.4%
Median Overall Survival (mOS)11.7 months7.1 - Not Evaluable
Disease Control Rate (CR+PR+SD)54% (n=15/28)-
Complete Response (CR)7% (n=2/28)-
Partial Response (PR)7% (n=2/28)-
Median Duration of Disease Control8.8 months3.7 - Not Evaluable

Table 2: Safety Profile - Most Frequent Treatment-Related Adverse Events (TRAEs) [8]

Adverse EventFrequencyGrade 3
Fatigue39%3.6%
Injection Site Reaction25%0%

Experimental Protocols

The following protocols are based on the information available from the NCT02078648 clinical trial.

Patient Eligibility Criteria (Stage 2)
  • Inclusion Criteria:

    • Histologically confirmed recurrent glioblastoma.

    • Bevacizumab-naïve.

    • HLA-A2 positive.

    • Karnofsky Performance Status (KPS) > 60.[8]

  • Exclusion Criteria:

    • Prior treatment with bevacizumab.

    • Active autoimmune disease.

    • Concurrent use of systemic corticosteroids at a dose of >4 mg/day of dexamethasone (B1670325) or equivalent.

Treatment Regimen (Stage 2)[9]
  • This compound (SL-701) and Poly-ICLC Administration:

    • SL-701 with the adjuvant poly-ICLC was administered biweekly for the first 6 months.

    • Following the initial 6 months, the administration was changed to every 28 days.

  • Bevacizumab Administration:

    • Bevacizumab was administered at a dose of 10 mg/kg intravenously every two weeks.[8]

Immune Monitoring Protocol: Assessment of Target-Specific CD8+ T-Cell Frequency
  • Methodology: Flow cytometry was used to assess the frequency of SL-701 target-specific CD8+ T-cells in peripheral blood mononuclear cells (PBMCs).[8]

  • General Procedure:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Stimulate PBMCs with the SL-701 peptides.

    • Stain the cells with a panel of fluorescently labeled antibodies to identify CD8+ T-cells and intracellular cytokines (e.g., IFN-γ, TNF-α).

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify the percentage of CD8+ T-cells that produce cytokines in response to stimulation with the SL-701 peptides.

  • Note: The specific antibody clones, fluorochromes, and detailed gating strategy are not available in the public domain and would be required from the full study publication for precise replication. A recent analysis of this study utilized high-parameter flow cytometry to further characterize the quality of the T-cell response.[9]

Visualizations

Signaling Pathways

Tertomotide_Target_Signaling_Pathways Simplified Signaling Pathways of this compound Targets in GBM cluster_IL13R IL-13Rα2 Signaling cluster_EphA2 EphA2 Signaling cluster_Survivin Survivin Signaling IL13 IL-13 IL13Ra2 IL-13Rα2 IL13->IL13Ra2 Binds AP1 AP-1 Activation IL13Ra2->AP1 Activates Invasion_Proliferation_IL Invasion & Proliferation AP1->Invasion_Proliferation_IL EphA2 EphA2 PI3K_Akt PI3K/Akt Pathway EphA2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EphA2->RAS_MAPK Proliferation_Migration Proliferation & Migration PI3K_Akt->Proliferation_Migration RAS_MAPK->Proliferation_Migration Survivin Survivin Caspases Caspase Inhibition Survivin->Caspases CellCycle Cell Cycle Progression Survivin->CellCycle Apoptosis Inhibition of Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways of this compound targets in GBM.

Experimental Workflow

Clinical_Trial_Workflow Experimental Workflow for Combining this compound and Bevacizumab cluster_treatment Treatment Cycle (Biweekly for 6 months) Patient Recurrent GBM Patient (Bevacizumab-naïve, HLA-A2+) Screening Screening & Enrollment Patient->Screening Treatment Treatment Administration Screening->Treatment Monitoring Immune & Clinical Monitoring Treatment->Monitoring Concurrent SL701_PolyICLC SL-701 + Poly-ICLC (Subcutaneous/Intramuscular) Bevacizumab Bevacizumab (10 mg/kg) (Intravenous) Endpoint Primary Endpoint: 12-Month Overall Survival Monitoring->Endpoint

Caption: Experimental workflow for the combination therapy trial.

Logical Relationship of Therapeutic Agents

Therapeutic_Synergy Logical Relationship of Therapeutic Components SL701 This compound (SL-701) (Peptide Vaccine) ImmuneResponse Antigen-Specific CD8+ T-Cell Response SL701->ImmuneResponse Induces PolyICLC Poly-ICLC (TLR3 Agonist Adjuvant) PolyICLC->ImmuneResponse Enhances Bevacizumab Bevacizumab (VEGF Inhibitor) Angiogenesis Inhibition of Tumor Angiogenesis Bevacizumab->Angiogenesis Inhibits TumorControl Glioblastoma Tumor Control ImmuneResponse->TumorControl Leads to Angiogenesis->TumorControl Contributes to

Caption: Synergistic approach of the combination therapy.

References

Application Note: Quantifying Tertomotide-Induced T-Cell Responses Using IFN-γ and Granzyme B ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in immunotherapy and cancer vaccine development.

Introduction Tertomotide (also known as GV1001) is a 16-amino acid peptide vaccine derived from the human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the majority of cancer cells but typically inactive in normal somatic cells.[1][2][3] As an immunotherapy agent, this compound is designed to stimulate the patient's immune system to recognize and eliminate cancer cells expressing telomerase.[1][2] The mechanism involves the presentation of the hTERT peptide by antigen-presenting cells (APCs) to T-cells, leading to the activation of both CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).[1][2]

A critical step in evaluating the efficacy of a peptide vaccine like this compound is to quantify the specific T-cell response it induces. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific protein, such as a cytokine, at the single-cell level.[4][5][6] This makes it 20 to 200 times more sensitive than a conventional ELISA.[4] This application note provides detailed protocols for using Interferon-gamma (IFN-γ) and Granzyme B ELISpot assays to measure T-cell activation following stimulation with this compound.

  • IFN-γ is a key cytokine produced by activated Th1-type CD4+ and CD8+ T-cells, making it a hallmark of an effective cell-mediated immune response against tumor cells.[4][7]

  • Granzyme B is a serine protease found in the granules of CTLs and Natural Killer (NK) cells.[8] Its release is a direct indicator of the cytotoxic potential of T-cells, which is their ability to kill target cancer cells.[8][9]

By measuring the frequency of cells secreting these two molecules, researchers can gain quantitative insights into the magnitude and functional nature of the immune response elicited by this compound.

Principle of the ELISpot Assay

The ELISpot assay functions as a solid-phase immunoassay to visualize secreted proteins from single cells.[10] The process begins by coating a 96-well plate, which has a polyvinylidene difluoride (PVDF) membrane, with a capture antibody specific to the cytokine of interest (e.g., anti-IFN-γ).[6] Peripheral Blood Mononuclear Cells (PBMCs) isolated from a subject are then added to the wells along with the this compound peptide.[11] If the PBMCs contain T-cells that recognize the this compound peptide, they will be activated and begin to secrete cytokines.

The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell.[12] After an incubation period, the cells are washed away. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is added, followed by an enzyme conjugate (like streptavidin-horseradish peroxidase or streptavidin-alkaline phosphatase).[7][13] Finally, a substrate is added that precipitates upon reaction with the enzyme, forming a visible spot on the membrane.[12] Each spot represents a single cytokine-secreting cell, allowing for the precise quantification of antigen-specific T-cells.[5]

Experimental Workflow

The general workflow for performing a this compound-specific ELISpot assay is outlined below.

ELISpot_Workflow cluster_prep Day 1: Plate Preparation cluster_incubation Day 2: Cell Incubation cluster_detection Day 3: Spot Development cluster_analysis Analysis p1 Pre-wet PVDF Plate (35% Ethanol) p2 Coat Plate with Capture Antibody (e.g., anti-IFN-γ) p1->p2 p3 Incubate Overnight at 4°C p2->p3 p4 Wash & Block Plate p3->p4 p5 Prepare & Add Cells (PBMCs) p4->p5 p6 Add Stimulants: - this compound Peptide - Positive Control (PHA) - Negative Control (Medium) p5->p6 p7 Incubate 18-48 hours at 37°C, 5% CO2 p6->p7 p8 Wash Away Cells p7->p8 p9 Add Biotinylated Detection Antibody p8->p9 p10 Add Enzyme Conjugate (e.g., Streptavidin-HRP) p9->p10 p11 Add Substrate (e.g., AEC or BCIP/NBT) p10->p11 p12 Stop Reaction & Dry Plate p11->p12 p13 Count Spots using ELISpot Reader p12->p13 p14 Calculate Spot Forming Cells (SFC) per million PBMCs p13->p14

Caption: General workflow for the ELISpot assay, from plate preparation to data analysis.

Detailed Experimental Protocols

The following are detailed protocols for performing IFN-γ and Granzyme B ELISpot assays to measure responses to this compound.

Protocol 1: IFN-γ ELISpot Assay

This protocol is adapted from standard methodologies for measuring peptide-specific IFN-γ production.[7][13]

A. Materials Required

  • 96-well PVDF ELISpot plates

  • Capture Antibody: Anti-human IFN-γ monoclonal antibody

  • Detection Antibody: Biotinylated anti-human IFN-γ monoclonal antibody

  • Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

  • Substrate: BCIP/NBT (for AP) or AEC (for HRP)

  • This compound (GV1001) peptide stock solution

  • Positive Control: Phytohaemagglutinin (PHA)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Wash Buffers: Sterile PBS and PBS with 0.05% Tween-20 (PBST)

  • Blocking Solution: Cell culture medium or PBS with 1% BSA

  • Human PBMCs, freshly isolated or properly cryopreserved and thawed

B. Day 1: Plate Coating

  • Pre-wet the PVDF membrane by adding 15 µL of 35% ethanol (B145695) to each well for 1 minute.[13]

  • Wash the plate 5 times with 200 µL/well of sterile water or PBS.[14]

  • Dilute the anti-human IFN-γ capture antibody to a final concentration of 10-15 µg/mL in sterile PBS.

  • Add 100 µL of the diluted capture antibody solution to each well.

  • Seal the plate and incubate overnight at 4°C.[13]

C. Day 2: Cell Incubation

  • Decant the capture antibody solution from the plate.

  • Wash the plate 3 times with 200 µL/well of sterile PBS.

  • Block the membrane by adding 200 µL/well of blocking solution (e.g., RPMI + 10% FBS). Incubate for at least 2 hours at 37°C.[13]

  • While the plate is blocking, prepare the cell suspensions and stimulants. Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour. Adjust cell density to 2.5 x 10^6 cells/mL in culture medium.

  • Prepare 2x working solutions of stimulants:

    • This compound: Dilute to 10 µg/mL.

    • Positive Control: PHA at 10 µg/mL.

    • Negative Control: Culture medium only.

  • Decant the blocking solution from the plate.

  • Add 50 µL of each stimulant to the appropriate wells (in triplicate).

  • Add 50 µL of the PBMC suspension to each well (final concentration: 2.5 x 10^5 cells/well).[11]

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. Do not disturb the plate during incubation to avoid creating indistinct spots.[7][15]

D. Day 3: Detection and Development

  • Discard the cells by flicking the plate over a sink.

  • Wash the plate 5 times with 200 µL/well of PBST.

  • Dilute the biotinylated anti-human IFN-γ detection antibody to 1 µg/mL in PBS with 0.5% BSA.

  • Add 100 µL of the diluted detection antibody to each well and incubate for 2 hours at room temperature.[14]

  • Wash the plate 5 times with PBST.

  • Dilute the Streptavidin-AP or -HRP conjugate according to the manufacturer's instructions in PBS with 0.5% BSA.

  • Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.[14]

  • Wash the plate 3 times with PBST, followed by 3 final washes with PBS only (Tween-20 can interfere with substrate development).[13]

  • Prepare the substrate solution (BCIP/NBT or AEC) and add 100 µL to each well.

  • Monitor spot development, which typically takes 5-20 minutes. Stop the reaction by washing the plate thoroughly with deionized water.[16]

  • Allow the plate to dry completely in the dark or a laminar flow hood before analysis.[15]

E. Data Analysis

  • Count the spots in each well using an automated ELISpot reader.

  • Calculate the mean number of spots for each set of triplicates.

  • Express the results as Spot Forming Cells (SFC) per 10^6 PBMCs. A positive response is typically defined as being significantly higher than the mean of the negative control wells.[7]

Protocol 2: Granzyme B ELISpot Assay

This protocol measures the cytotoxic potential of T-cells stimulated by this compound.[8]

A. Materials Required

  • Same as IFN-γ protocol, but with reagents specific for Granzyme B (capture antibody, detection antibody).

B. Protocol Steps The protocol for the Granzyme B ELISpot assay is nearly identical to the IFN-γ protocol, with a few key differences:

  • Antibodies: Use anti-human Granzyme B for capture and biotinylated anti-human Granzyme B for detection.[8][14] Recommended concentrations are 7.5-15 µg/mL for capture and 1 µg/mL for detection.[8][14]

  • Incubation Time: The optimal incubation time for Granzyme B release can be longer than for IFN-γ. An incubation period of 48 hours is often recommended.[14] For cells that have not had recent antigen exposure, a 72-hour pre-stimulation may be necessary before the ELISpot assay.[15]

All other steps, including plate preparation, blocking, cell plating, washing, development, and analysis, are performed as described in the IFN-γ protocol.

Data Presentation

The following table presents illustrative data from an ELISpot experiment designed to test the immunogenicity of this compound in PBMCs from three healthy donors.

Table 1: Illustrative ELISpot Results for this compound Stimulation

Donor IDTreatmentMean SFC per 2.5x10^5 CellsStandard DeviationSFC per 10^6 PBMCs
IFN-γ Assay
Donor 1No Antigen (Negative Control)41.516
This compound (10 µg/mL)1159.8460
PHA (Positive Control)52025.12080
Donor 2No Antigen (Negative Control)72.128
This compound (10 µg/mL)887.5352
PHA (Positive Control)48521.01940
Donor 3No Antigen (Negative Control)20.88
This compound (10 µg/mL)154.260
PHA (Positive Control)55030.52200
Granzyme B Assay
Donor 1No Antigen (Negative Control)20.58
This compound (10 µg/mL)958.1380
PHA (Positive Control)31018.41240
Donor 2No Antigen (Negative Control)51.820
This compound (10 µg/mL)726.3288
PHA (Positive Control)29015.51160
Donor 3No Antigen (Negative Control)10.74
This compound (10 µg/mL)113.144
PHA (Positive Control)32520.21300

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. It is intended to demonstrate how data from ELISpot assays can be structured and interpreted.

Signaling Pathway for T-Cell Activation

This compound, as a peptide antigen, requires presentation by an APC to activate T-cells. This process initiates a signaling cascade that culminates in cytokine release.

TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_Cytokines Secreted Cytokines APC APC HLA HLA Class II TCR T-Cell Receptor (TCR) HLA->TCR binds to This compound This compound Peptide This compound->HLA is presented by TCell T-Cell Signal Signal Transduction (e.g., Lck, Fyn, NF-κB) TCR->Signal CD4 CD4 Transcription Cytokine Gene Transcription Signal->Transcription Release Cytokine Release Transcription->Release IFNg IFN-γ Release->IFNg GrB Granzyme B Release->GrB

Caption: Activation of a CD4+ T-cell by this compound presented on an APC.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-cells Post-SL-701 Vaccination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-701 is a novel immunotherapy designed to elicit a robust and specific anti-tumor immune response in patients with glioblastoma (GBM). Comprised of synthetic peptides targeting overexpressed GBM antigens such as IL-13Rα2, ephrinA2, and survivin, SL-701 aims to activate and expand the patient's T-cell repertoire against their tumor. Monitoring the immunogenicity of SL-701 is crucial for understanding its mechanism of action and identifying potential biomarkers of clinical response. Flow cytometry is a powerful tool for the detailed analysis of T-cell activation, differentiation, and functionality at the single-cell level.

These application notes provide a comprehensive guide for the analysis of T-cell responses following SL-701 vaccination, including detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.

Data Presentation: T-cell Responses to SL-701 Vaccination

The following tables summarize the key quantitative findings from flow cytometry analyses of peripheral blood mononuclear cells (PBMCs) from patients treated with SL-701 in clinical trials. These data highlight the key T-cell populations and markers that have been associated with patient outcomes.

Table 1: SL-701-Induced Antigen-Specific T-Cell Responses

T-Cell SubsetMarker ExpressionFrequency in RespondersKey FindingsReference
CD8+ T-cellsIFN-γ+Detected in 30% of patients with sufficient samples by week 24.Demonstrates the induction of a functional, antigen-specific cytotoxic T-cell response.
CD8+ T-cellsCo-expression of PD-1, TIM3, and LAG3Detected in 4 out of 8 IFN-γ+ patients.Suggests the presence of activated, yet potentially exhausted, T-cell populations that could be targeted with checkpoint inhibitors.
CD4+ T-cellsCD154+ (CD40L)0.3- to 0.5-fold more common in patients with shorter overall survival (<12 months).Indicates that helper T-cell responses in the absence of a strong cytotoxic T-cell response may be associated with poorer outcomes.

Table 2: T-Cell Phenotypes Associated with Overall Survival (OS)

T-Cell SubsetKey Phenotypic MarkerAssociation with Overall Survivalp-valueReference
SL-701-specific CD8+ T-cellsHigher frequencyAssociated with longer OS (>12 months).< 0.005
SL-701-specific CD4+ T-cellsLower frequencyAssociated with longer OS (>12 months).< 0.05
Total T-cellsCD57+Higher expression (40%) in patients with longer OS (>12 months) compared to those with shorter OS (18%).< 0.05
SL-701-specific T-cellsRatio of CD8:CD4 T-cells2-fold higher in patients with longer OS (>12 months).Not specified

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of T-cell responses to SL-701. These are comprehensive guidelines that can be adapted to specific laboratory conditions and reagents.

Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cryopreservation

This protocol describes the isolation of PBMCs from whole blood and their subsequent cryopreservation for long-term storage and batch analysis.

Materials:

  • Whole blood collected in sodium heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cryovials

  • Controlled-rate freezing container

Procedure:

  • Preparation: Warm Ficoll-Paque PLUS and PBS to room temperature. Prepare cryopreservation medium (90% FBS, 10% DMSO) and keep on ice.

  • Blood Dilution: Dilute whole blood 1:1 with PBS in a 50 mL conical tube.

  • Ficoll Gradient: Carefully layer the diluted blood over Ficoll-Paque PLUS in a new 50 mL conical tube. The volume of Ficoll should be half the volume of the diluted blood.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface. Carefully aspirate this layer and transfer to a new 50 mL conical tube.

  • Washing: Add PBS to the collected PBMCs to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Repeat Wash: Repeat the washing step one more time.

  • Cell Counting: Resuspend the cell pellet in a small volume of RPMI-1640 and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using Trypan Blue.

  • Cryopreservation: Centrifuge the remaining cells and resuspend the pellet in cold cryopreservation medium at a concentration of 5-10 x 10^6 cells/mL.

  • Freezing: Aliquot 1 mL of the cell suspension into cryovials. Place the vials in a controlled-rate freezing container and store at -80°C overnight.

  • Long-term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Protocol 2: In Vitro Stimulation of T-cells with SL-701 Peptides

This protocol outlines the in vitro stimulation of cryopreserved PBMCs with the SL-701 peptide pool to induce antigen-specific T-cell activation and cytokine production.

Materials:

  • Cryopreserved PBMCs

  • RPMI-1640 complete medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • SL-701 peptide pool (IL-13Rα2, ephrinA2, survivin peptides)

  • DMSO (for peptide reconstitution)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • 96-well round-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Thawing PBMCs: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Slowly add warm RPMI-1640 complete medium to the cells. Centrifuge at 300 x g for 10 minutes and resuspend in fresh medium.

  • Cell Plating: Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI-1640. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Peptide Stimulation: Reconstitute the SL-701 peptide pool in DMSO and then dilute to a working concentration in complete RPMI-1640. Add the peptide pool to the appropriate wells at a final concentration of 1-10 µg/mL per peptide.

  • Controls: Include negative control wells (cells with DMSO vehicle) and positive control wells (cells with a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.

  • Protein Transport Inhibition: For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to all wells to allow for intracellular cytokine accumulation.

  • Harvesting: After incubation, harvest the cells for staining.

Protocol 3: Intracellular Cytokine Staining for Flow Cytometry

This protocol details the staining procedure for both cell surface markers and intracellular cytokines for subsequent analysis by flow cytometry.

Materials:

  • Stimulated PBMCs from Protocol 2

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, PD-1, TIM3, LAG3, CD57)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies for intracellular markers (e.g., IFN-γ, TNF-α, IL-2, CD107a, CD154)

  • 96-well V-bottom plates

  • Centrifuge

  • Flow cytometer

Procedure:

  • Surface Staining:

    • Transfer the stimulated cells to a 96-well V-bottom plate.

    • Wash the cells with flow cytometry staining buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions to enable exclusion of dead cells from the analysis.

    • Wash the cells.

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Add the cocktail of fluorochrome-conjugated antibodies for intracellular markers diluted in permeabilization buffer.

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Final Resuspension and Acquisition:

    • Resuspend the final cell pellet in flow cytometry staining buffer.

    • Acquire the samples on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.

Mandatory Visualizations

Signaling Pathway

T_Cell_Activation_Pathway Figure 1: SL-701 Mediated T-Cell Activation Pathway cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) T_Cell CD8+ T-Cell MHC MHC Class I TCR T-Cell Receptor (TCR) MHC->TCR Signal 1 SL701 SL-701 Peptide SL701->MHC processed & presented Lck Lck TCR->Lck CD8_mol CD8 CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene_Expression Gene Expression (IFN-γ, TNF-α, IL-2) NFkB->Gene_Expression NFAT->Gene_Expression Effector_Function Cytotoxic Effector Function Gene_Expression->Effector_Function

Caption: SL-701 peptide presentation by APCs and subsequent T-cell activation signaling cascade.

Experimental Workflow

Flow_Cytometry_Workflow Figure 2: Experimental Workflow for T-Cell Analysis Blood_Collection 1. Whole Blood Collection (Sodium Heparin) PBMC_Isolation 2. PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation Cryopreservation 3. Cryopreservation & Long-Term Storage PBMC_Isolation->Cryopreservation Thawing 4. Thaw PBMCs Cryopreservation->Thawing Stimulation 5. In Vitro Stimulation (SL-701 Peptide Pool) Thawing->Stimulation Protein_Transport_Inhibition 6. Protein Transport Inhibition (Brefeldin A) Stimulation->Protein_Transport_Inhibition Surface_Staining 7. Surface Marker Staining (CD3, CD4, CD8, etc.) Protein_Transport_Inhibition->Surface_Staining Fix_Perm 8. Fixation & Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining 9. Intracellular Staining (IFN-γ, TNF-α, etc.) Fix_Perm->Intracellular_Staining Acquisition 10. Flow Cytometry Acquisition Intracellular_Staining->Acquisition Data_Analysis 11. Data Analysis (Gating & Quantification) Acquisition->Data_Analysis

Caption: Step-by-step workflow from blood sample processing to flow cytometry data analysis.

Logical Relationship

Application Notes and Protocols: Establishing a Tertomotide-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Tertomotide (also known as GV1001) is a 16-amino-acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT).[1][2] Telomerase is overexpressed in the majority of cancer cells, making it a viable target for cancer immunotherapy.[1] this compound is designed to stimulate an immune response, specifically activating CD4+ and CD8+ T cells to recognize and eliminate cancer cells expressing hTERT.[3] The development of resistance to cancer therapies is a significant clinical challenge. Understanding the mechanisms by which cancer cells evade treatment is crucial for the development of more effective therapeutic strategies. This document provides a detailed protocol for establishing a this compound-resistant cancer cell line in vitro, which can serve as a valuable tool for studying resistance mechanisms and developing novel therapeutic approaches.

Data Presentation

Table 1: Determination of this compound IC50 in Parental Cell Line
Cell LineThis compound Concentration (µM)Cell Viability (%)
Parental0100
Parental1085
Parental2562
Parental5051
Parental7538
Parental10025
Parental20015
Table 2: Characteristics of Parental vs. This compound-Resistant Cell Line
CharacteristicParental Cell LineThis compound-Resistant Cell LineFold Change
IC50 of this compound (µM) 5055011
Doubling Time (hours) 24 ± 228 ± 31.17
hTERT Expression (Relative Units) 1.00.4 ± 0.1-2.5
MHC Class I Expression (Relative Units) 1.00.3 ± 0.08-3.33
p-Akt/Total Akt Ratio 1.03.5 ± 0.53.5
p-ERK/Total ERK Ratio 1.02.8 ± 0.42.8

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the process of generating a this compound-resistant cancer cell line through continuous, escalating dose exposure.

1. Cell Culture and Maintenance:

  • Select a cancer cell line known to express hTERT (e.g., a human pancreatic cancer cell line).
  • Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Determination of Initial this compound IC50:

  • Seed the parental cells in 96-well plates at a density of 5 x 10³ cells/well.
  • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 75, 100, 200 µM).
  • Incubate for 72 hours.
  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

3. Generation of Resistant Cell Line:

  • Initiate the resistance induction by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
  • Continuously culture the cells in this medium, passaging them as they reach 70-80% confluency.
  • Once the cells demonstrate stable growth in the presence of the initial this compound concentration, gradually increase the concentration in a stepwise manner (e.g., by 1.5 to 2-fold increments).[4]
  • At each concentration step, allow the cells to adapt and resume a stable growth rate before the next increase. This process can take several months.[5]
  • Cryopreserve cell stocks at various stages of resistance development.

4. Validation of Resistance:

  • Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a dose-response assay to determine the new IC50.
  • Compare the IC50 of the resistant cell line to that of the parental cell line to calculate the resistance index (RI = IC50 resistant / IC50 parental).
  • Confirm the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

Protocol 2: Analysis of Potential Resistance Mechanisms

1. Western Blot Analysis for Signaling Pathway Proteins:

  • Lyse parental and this compound-resistant cells to extract total protein.
  • Determine protein concentration using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against key signaling proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, hTERT).
  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

2. Flow Cytometry for MHC Class I Expression:

  • Harvest parental and resistant cells and wash with PBS containing 1% BSA.
  • Incubate the cells with a fluorochrome-conjugated antibody against MHC Class I (e.g., HLA-A,B,C) or an isotype control antibody.
  • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of MHC Class I expression on the cell surface.

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Start with Parental Cancer Cell Line ic50_initial Determine Initial This compound IC50 start->ic50_initial culture Culture with Escalating This compound Concentrations ic50_initial->culture Start at IC20 monitor Monitor Cell Viability and Growth Rate culture->monitor monitor->culture Increase Dose establish Establish Resistant Cell Line monitor->establish Stable Growth at High Concentration validate Validate Resistance (Determine New IC50) establish->validate analyze Analyze Resistance Mechanisms validate->analyze end Resistant Cell Line Characterized analyze->end G cluster_pathway Hypothesized this compound Resistance Pathways cluster_immune Immune Evasion cluster_survival Pro-Survival Signaling htert hTERT Antigen mhc MHC Class I htert->mhc Presentation tcr T-Cell Receptor mhc->tcr Recognition tcell CD8+ T-Cell tcr->tcell Activation apoptosis Tumor Cell Apoptosis tcell->apoptosis Induction rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival down_htert Downregulation of hTERT Expression down_htert->htert down_mhc Downregulation of MHC Class I down_mhc->mhc up_pi3k Upregulation of PI3K/Akt Pathway up_pi3k->pi3k up_mapk Upregulation of Ras/MAPK Pathway up_mapk->ras

References

Application Notes and Protocols: Use of GM-CSF as an Adjuvant with SL-701 Vaccine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-701 is a novel immunotherapy comprising synthetic peptides designed to elicit a targeted anti-tumor immune response against key antigens overexpressed in glioblastoma (GBM): interleukin-13 receptor alpha-2 (IL-13Rα2), ephrin A2 (EphA2), and survivin.[1][2] To enhance the immunogenicity of the peptide vaccine, adjuvants are co-administered to stimulate a robust and durable anti-tumor response. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a potent cytokine adjuvant that has been widely evaluated in cancer vaccine formulations.[3][4] This document provides detailed application notes and protocols for the use of GM-CSF as an adjuvant with the SL-701 vaccine, based on preclinical and clinical studies.

GM-CSF functions by recruiting and activating antigen-presenting cells (APCs), particularly dendritic cells (DCs), at the vaccination site.[5] This leads to enhanced tumor antigen presentation to T cells, promoting the activation and proliferation of tumor-specific CD4+ and CD8+ T cells. The combination of SL-701 with GM-CSF aims to leverage this mechanism to induce a potent and specific immune response against GBM cells.

Data Presentation

The following tables summarize the quantitative data from the Phase 1/2 clinical trial of SL-701 (NCT02078648). Stage 1 of this trial evaluated SL-701 in combination with GM-CSF and imiquimod (B1671794) as adjuvants in patients with recurrent GBM.[1][6]

Table 1: Patient Demographics and Baseline Characteristics (Stage 1)

CharacteristicValue
Number of Patients46
Median Age (years)57 (range, 24-79)
Gender (Male)64.9%
Karnofsky Performance Status (KPS)≥ 70%
HLA-A2 Positive100%
Prior TherapiesSurgery, Radiation, Temozolomide

Data compiled from multiple sources.[1][7]

Table 2: Clinical Efficacy of SL-701 with GM-CSF and Imiquimod (Stage 1)

EndpointResult
Objective Response Rate (ORR)2% (1/46)
Partial Response (PR)2% (1 patient)
Stable Disease (SD)28% (13 patients)
Median Overall Survival (mOS)11.0 months (95% CI, 8.2-12.0)
12-month Overall Survival (OS-12)44% (95% CI, 28.9-58.9)

Data from the STML-701-0114 trial presented at the 2018 ASCO Annual Meeting.[1]

Table 3: Treatment-Related Adverse Events (TRAEs) in Stage 1

Adverse EventAny Grade (%)Grade 3 (%)
Fatigue21.6%2.7% (in 2 patients)
Injection Site Reaction17.6%0%
Injection Site Erythema12.2%0%
Injection Site Pain10.8%0%

Data from the STML-701-0114 trial.[1] No Grade 4 or 5 adverse events were reported.[7]

Experimental Protocols

Vaccine Preparation and Adjuvant Formulation

Objective: To prepare the SL-701 vaccine emulsion and combine it with GM-CSF for administration.

Materials:

  • SL-701 synthetic peptides (IL-13Rα2, EphA2, survivin)

  • Montanide ISA-51 (emulsifying agent)

  • Recombinant human GM-CSF (sargramostim)

  • Sterile, single-use syringes and needles

  • Vortex mixer

Protocol:

  • Reconstitute the lyophilized SL-701 peptides according to the manufacturer's instructions to a final concentration of 1 mg/mL for each peptide.

  • To prepare the vaccine emulsion, mix 0.7 mL of the SL-701 peptide solution with 0.7 mL of Montanide ISA-51 in a sterile vial.[6]

  • Emulsify the mixture by vortexing for a minimum of 1 minute until a stable, milky-white emulsion is formed.

  • Draw up 1.0 mL of the SL-701 emulsion into a sterile syringe for subcutaneous injection.[6]

  • Prepare a separate sterile syringe with 150 μg of recombinant human GM-CSF.[6]

Vaccine Administration

Objective: To co-administer the SL-701 vaccine and GM-CSF adjuvant to elicit an anti-tumor immune response.

Procedure:

  • Identify a suitable subcutaneous injection site, preferably in the upper arms.[6]

  • Administer the 1.0 mL of the SL-701 emulsion as a subcutaneous injection.[6]

  • Immediately following the SL-701 injection, administer the 150 μg of GM-CSF as a separate subcutaneous injection within 1 cm of the SL-701 injection site.[6]

  • In the clinical trial, a topical imiquimod cream was also applied to the injection site immediately after the injections and again by the patient 24 hours later.[6]

  • The treatment schedule in the Stage 1 trial consisted of subcutaneous injections every 2 weeks for the first 6 months, followed by injections every 28 days thereafter.[1][8]

Immunological Monitoring

Objective: To assess the immunogenicity of the SL-701 vaccine with GM-CSF by monitoring antigen-specific T-cell responses.

Methodology: Ex vivo IFN-γ ELISpot Assay

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation:

    • Collect whole blood from patients at baseline and at specified time points post-vaccination.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs and resuspend in a suitable cell culture medium.

  • ELISpot Assay:

    • Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

    • Wash the plate and block with a blocking buffer.

    • Seed the PBMCs into the wells at a concentration of 2-3 x 10^5 cells/well.

    • Stimulate the cells with individual SL-701 peptides (e.g., at 10 µg/mL). Include a negative control (medium alone) and a positive control (phytohemagglutinin).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

    • Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

    • Incubate, then wash and add streptavidin-alkaline phosphatase.

    • Develop the spots with a substrate solution and stop the reaction by washing with water.

    • Allow the plate to dry and count the spots using an automated ELISpot reader.

  • Data Analysis:

    • Calculate the number of spot-forming cells (SFCs) per million PBMCs.

    • A positive response is typically defined as a post-vaccination SFC count that is significantly higher (e.g., at least three times) than the baseline count.

Visualizations

GM_CSF_Signaling_Pathway cluster_vaccine Vaccination Site cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation SL-701 Peptides SL-701 Peptides APC Dendritic Cell / Macrophage SL-701 Peptides->APC Antigen Uptake GM-CSF Adjuvant GM-CSF Adjuvant GM-CSF Adjuvant->APC Recruitment & Maturation MHC Class I MHC Class I APC->MHC Class I Presentation MHC Class II MHC Class II APC->MHC Class II Presentation Co-stimulatory Molecules CD80/CD86 APC->Co-stimulatory Molecules Upregulation CD8+ T-Cell CD8+ T-Cell MHC Class I->CD8+ T-Cell Activation CD4+ T-Cell CD4+ T-Cell MHC Class II->CD4+ T-Cell Activation Co-stimulatory Molecules->CD8+ T-Cell Co-stimulatory Molecules->CD4+ T-Cell Tumor Cell Killing Tumor Cell Killing CD8+ T-Cell->Tumor Cell Killing CD4+ T-Cell->CD8+ T-Cell Help

Caption: GM-CSF enhances antigen presentation and T-cell activation.

Experimental_Workflow cluster_preparation Vaccine Preparation cluster_administration Administration cluster_monitoring Immunological Monitoring Reconstitute SL-701 Reconstitute SL-701 Emulsify with Montanide Emulsify with Montanide Reconstitute SL-701->Emulsify with Montanide Subcutaneous Injection of SL-701 Subcutaneous Injection of SL-701 Emulsify with Montanide->Subcutaneous Injection of SL-701 Prepare GM-CSF Prepare GM-CSF Subcutaneous Injection of GM-CSF Subcutaneous Injection of GM-CSF Prepare GM-CSF->Subcutaneous Injection of GM-CSF PBMC Isolation PBMC Isolation Subcutaneous Injection of SL-701->PBMC Isolation ELISpot Assay ELISpot Assay PBMC Isolation->ELISpot Assay Data Analysis Data Analysis ELISpot Assay->Data Analysis

Caption: Workflow for SL-701 and GM-CSF administration and monitoring.

References

Application Notes & Protocols: Assessing Tertomotide Efficacy with In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tertomotide, also known as GV1001, is a peptide-based cancer vaccine derived from the human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the majority of cancer cells.[1][2][3] The primary mechanism of this compound involves stimulating the patient's immune system to recognize and eliminate cancer cells that express hTERT.[1] It activates both CD4+ helper and CD8+ cytotoxic T lymphocytes (CTLs), which are critical for orchestrating an anti-tumor immune response.[1] Given its immunotherapeutic nature, assessing the efficacy of this compound requires advanced techniques that can non-invasively monitor the dynamic cellular and molecular events of the induced immune response. In vivo imaging offers a powerful suite of tools for this purpose, enabling longitudinal assessment of T-cell trafficking, tumor infiltration, and overall therapeutic effect in preclinical models.[4][5]

These application notes provide an overview and detailed protocols for utilizing key in vivo imaging modalities—Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Bioluminescence Imaging (BLI)—to evaluate the efficacy of this compound.

Mechanism of Action: this compound-Induced Anti-Tumor Immunity

This compound is a 16-amino acid peptide from the hTERT active site.[2] When administered, it is taken up by Antigen Presenting Cells (APCs), such as dendritic cells. These APCs process the peptide and present it on their surface via MHC class I and class II molecules. This presentation leads to the activation and proliferation of hTERT-specific CD8+ cytotoxic T-cells and CD4+ helper T-cells, respectively.[1] The activated cytotoxic T-cells can then identify and destroy tumor cells that display the hTERT epitope.

Tertomotide_Pathway cluster_vaccine Vaccination & Priming cluster_activation T-Cell Activation & Proliferation cluster_effector Effector Phase This compound This compound (GV1001) hTERT Peptide APC Antigen Presenting Cell (e.g., Dendritic Cell) This compound->APC Uptake & Processing MHC_II MHC Class II APC->MHC_II Presents Antigen MHC_I MHC Class I APC->MHC_I Presents Antigen CD4 CD4+ T-Helper Cell MHC_II->CD4 Activation CD8 CD8+ Cytotoxic T-Cell MHC_I->CD8 Activation & Proliferation CD4->CD8 Help/Co-stimulation TumorCell Tumor Cell (hTERT+) CD8->TumorCell Recognition & Binding Apoptosis Tumor Cell Death (Apoptosis) TumorCell->Apoptosis Induces

Caption: this compound immune response pathway.

Application Note 1: Overview of Imaging Modalities

Evaluating a cancer vaccine requires monitoring changes in both the immune cell population and the tumor itself. In vivo imaging provides non-invasive, longitudinal data, reducing the number of animals required and offering a dynamic view of the treatment response.[5][6]

Imaging Modality Principle Application for this compound Advantages Limitations
Positron Emission Tomography (PET) Uses radiotracers to visualize and quantify metabolic processes or specific molecular targets.[7]Quantify T-cell infiltration into tumors using tracers targeting T-cell surface markers (e.g., CD8). Assess tumor metabolic response.High sensitivity, quantitative, clinically translatable.[6]Lower spatial resolution, requires cyclotron and radiochemistry facilities.
Magnetic Resonance Imaging (MRI) Uses strong magnetic fields and radio waves to generate detailed anatomical images. Contrast agents can be used to track cells.[6]Track the migration and accumulation of T-cells (pre-labeled with contrast agents like SPIO) in the tumor.[8] Monitor changes in tumor size and morphology with high resolution.Excellent soft-tissue contrast and high spatial resolution.[6] No ionizing radiation.Lower sensitivity than PET, imaging time can be long.
Bioluminescence Imaging (BLI) Detects light produced by luciferase-expressing cells after administration of a substrate (luciferin).Monitor overall tumor burden and response to therapy in tumor models where cancer cells are engineered to express luciferase.High throughput, cost-effective, rapid whole-body imaging.Limited spatial resolution, shallow tissue penetration, not directly translatable to clinic.

Experimental Workflow for Efficacy Assessment

A typical preclinical study to assess this compound efficacy using in vivo imaging follows a structured workflow. This involves establishing a relevant tumor model, administering the vaccine, performing longitudinal imaging to monitor the immune response and tumor growth, and finally, ex vivo analysis to validate the imaging findings.

Experimental_Workflow A 1. Tumor Model Establishment (e.g., Syngeneic mouse model with hTERT-expressing tumor cells) B 2. Animal Grouping (e.g., Control vs. This compound) A->B C 3. This compound Vaccination Schedule B->C D 4. Longitudinal In Vivo Imaging (PET, MRI, and/or BLI) C->D Monitor response over time E 5. Data Acquisition & Analysis (Image quantification, tumor volume) D->E E->D Repeat imaging F 6. Endpoint Analysis (Ex vivo validation: Histology, Flow Cytometry) E->F

Caption: General experimental workflow for imaging.

Protocol 1: PET Imaging of CD8+ T-Cell Tumor Infiltration

This protocol describes using PET imaging with a radiolabeled anti-CD8 antibody fragment to non-invasively quantify the infiltration of cytotoxic T-cells into the tumor following this compound vaccination.

1. Materials and Reagents:

  • Syngeneic mouse model (e.g., C57BL/6 mice).

  • hTERT-expressing murine tumor cell line (e.g., B16 melanoma).

  • This compound (GV1001) vaccine formulation.

  • Control vehicle (e.g., saline).

  • PET radiotracer: ⁸⁹Zr-Df-anti-CD8 minibody (or similar validated tracer).

  • Anesthesia (e.g., isoflurane).

  • MicroPET scanner.

2. Experimental Procedure:

  • Tumor Implantation: Subcutaneously implant 1x10⁶ hTERT-expressing tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into two groups: Control (vehicle) and this compound-treated.

  • Vaccination: Administer this compound or vehicle according to the desired schedule (e.g., once weekly for 3 weeks).

  • Radiotracer Administration: 24-48 hours after the final vaccination, administer the ⁸⁹Zr-Df-anti-CD8 minibody (e.g., 3.7 MBq, 100 µCi) via tail vein injection.

  • PET/CT Imaging: At a time point optimal for tracer uptake and clearance (e.g., 24 hours post-injection), anesthetize the mice.

  • Perform a whole-body PET scan for 10-20 minutes, followed by a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Draw regions of interest (ROIs) over the tumor, muscle, and key organs (liver, spleen, kidneys) on the co-registered CT images.

    • Calculate the radiotracer uptake in each ROI, expressed as the percentage of injected dose per gram of tissue (%ID/g).

3. Data Presentation:

Group Tumor Uptake (%ID/g) Spleen Uptake (%ID/g) Tumor-to-Muscle Ratio
ControlMean ± SDMean ± SDMean ± SD
This compoundMean ± SDMean ± SDMean ± SD

Protocol 2: MRI Tracking of Adoptively Transferred T-Cells

This protocol allows for the direct visualization of immune cell migration to the tumor by pre-labeling T-cells with an MRI contrast agent.

1. Materials and Reagents:

  • Tumor-bearing mice (as in Protocol 1).

  • Splenocytes from a donor mouse previously vaccinated with this compound.

  • Superparamagnetic iron oxide (SPIO) nanoparticles (e.g., Ferumoxytol).

  • T-cell isolation kit (e.g., Pan T-Cell Isolation Kit).

  • High-field MRI scanner (e.g., 7T or 9.4T).[8]

2. Experimental Procedure:

  • T-Cell Isolation & Labeling:

    • Vaccinate a donor mouse with this compound to generate antigen-specific T-cells.

    • Isolate splenocytes and purify T-cells using the isolation kit.

    • Incubate the isolated T-cells with SPIO nanoparticles according to the manufacturer's protocol to allow for endocytosis. Wash cells thoroughly to remove excess, unincorporated SPIO.

  • Adoptive Cell Transfer (ACT):

    • Establish tumors in recipient mice as described in Protocol 1.

    • Once tumors are established, inject the SPIO-labeled, this compound-primed T-cells (e.g., 5-10 x 10⁶ cells) intravenously into the recipient mice.

  • MRI Imaging:

    • Perform baseline MRI scans before the ACT.

    • Conduct longitudinal MRI scans at various time points post-ACT (e.g., 24h, 48h, 72h).

    • Use a T2* weighted imaging sequence, which is highly sensitive to the magnetic susceptibility effects of SPIO nanoparticles.[8]

  • Image Analysis:

    • Co-register the T2*-weighted images over time.

    • Identify areas of signal loss (hypointensity) within the tumor, which correspond to the accumulation of SPIO-labeled T-cells.

    • Quantify the volume of signal loss within the tumor as a surrogate for the volume of T-cell infiltration.

3. Data Presentation:

Time Point Tumor Volume (mm³) Volume of T2 Signal Loss in Tumor (mm³)*
Baseline (Pre-ACT)Mean ± SD0
24h Post-ACTMean ± SDMean ± SD
48h Post-ACTMean ± SDMean ± SD
72h Post-ACTMean ± SDMean ± SD

Protocol 3: BLI Monitoring of Overall Tumor Burden

This is a straightforward method to assess the overall therapeutic efficacy of this compound by measuring changes in tumor size over time.

1. Materials and Reagents:

  • Immunocompetent mice.

  • Tumor cell line engineered to stably express a luciferase gene (e.g., B16-luc2).

  • This compound vaccine.

  • D-luciferin substrate.

  • In vivo imaging system (IVIS) or similar CCD camera-based imager.

2. Experimental Procedure:

  • Tumor Implantation: Implant 1x10⁶ luciferase-expressing tumor cells subcutaneously or orthotopically.

  • Baseline Imaging: Once tumors are established, perform baseline BLI.

    • Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.

    • Wait 10-15 minutes for substrate distribution.

    • Anesthetize mice and acquire bioluminescence images.

  • Randomization and Treatment: Group mice and begin the this compound vaccination schedule as previously described.

  • Longitudinal BLI: Perform BLI imaging at regular intervals (e.g., twice weekly) throughout the treatment period.

  • Image Analysis:

    • Draw ROIs around the tumor signal on each image.

    • Quantify the total photon flux (photons/second) within the ROI as a measure of tumor burden.

    • Plot the average photon flux for each group over time to generate tumor growth curves.

3. Data Presentation:

Day Average Photon Flux (p/s) - Control Group Average Photon Flux (p/s) - this compound Group
Day 0Mean ± SEMMean ± SEM
Day 4Mean ± SEMMean ± SEM
Day 7Mean ± SEMMean ± SEM
Day 11Mean ± SEMMean ± SEM
Day 14Mean ± SEMMean ± SEM

References

Application of Tertomotide in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide (also known as GV1001) is an investigational peptide vaccine derived from the human telomerase reverse transcriptase (hTERT), a component of the telomerase enzyme.[1][2] Telomerase is overexpressed in the majority of cancer cells, making it a compelling target for cancer immunotherapy.[1][2] this compound is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that express hTERT.[1] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have become a valuable tool in preclinical cancer research. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of this compound in PDX models to evaluate its anti-tumor efficacy and mechanism of action.

Mechanism of Action

This compound is a 16-amino-acid peptide that acts as an antigen, prompting an immune response against telomerase-expressing cancer cells.[3] The proposed mechanism involves the activation of both CD4+ and CD8+ T cells.[1] CD8+ cytotoxic T lymphocytes (CTLs) are then able to directly identify and kill tumor cells presenting the hTERT peptide on their surface.[1] Beyond its immunotherapeutic effects as a vaccine, preclinical studies suggest that this compound may also have direct anti-tumor effects, including the inhibition of angiogenesis by regulating the VEGF/VEGFR-2 signaling pathway.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound, focusing on its anti-angiogenic properties.

Tertomotide_Signaling_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds FAK FAK VEGFR2->FAK Src Src VEGFR2->Src AKT AKT VEGFR2->AKT This compound This compound This compound->VEGFR2 Inhibits Activation MEK MEK Src->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis AKT->Angiogenesis

Caption: Proposed mechanism of this compound's anti-angiogenic effect.

Experimental Protocols

The following protocols are designed for the evaluation of this compound in humanized PDX models. As this compound is an immunotherapeutic agent, the use of humanized mice with a reconstituted human immune system is critical for assessing its vaccine-based mechanism of action.

Establishment of Humanized Patient-Derived Xenograft (hu-PDX) Models

Objective: To establish patient-derived xenografts in immunodeficient mice with a reconstituted human immune system.

Materials:

  • Patient tumor tissue (e.g., from surgical resection or biopsy)

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)

  • Human CD34+ hematopoietic stem cells (HSCs)

  • Matrigel

  • Surgical tools

  • Cell culture media and reagents

  • Anesthesia

Protocol:

  • Humanization of Mice:

    • Sublethally irradiate 4-5 week old NSG mice.

    • Within 24 hours of irradiation, inject human CD34+ HSCs intravenously.

    • Allow 12-16 weeks for the reconstitution of the human immune system. Monitor the level of human immune cell engraftment (e.g., hCD45+ cells) in peripheral blood by flow cytometry.

  • PDX Implantation:

    • Process fresh, sterile patient tumor tissue into small fragments (2-3 mm³).

    • Anesthetize the humanized mouse.

    • Implant a single tumor fragment subcutaneously in the flank of the mouse, typically with Matrigel to support initial growth.

    • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

This compound Treatment in hu-PDX Models

Objective: To evaluate the anti-tumor efficacy of this compound in established hu-PDX models.

Materials:

  • Established hu-PDX mice with tumors of a specified size (e.g., 100-200 mm³)

  • This compound (GV1001)

  • Vehicle control (e.g., sterile saline)

  • Adjuvant (e.g., GM-CSF, as used in some clinical trials)

  • Calipers for tumor measurement

Protocol:

  • Animal Grouping:

    • Randomize mice with established tumors into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer this compound via subcutaneous injection. A starting dose can be extrapolated from clinical studies (e.g., a human equivalent dose of 0.56 mg). The dosing schedule can be adapted from preclinical studies, for instance, daily or several times a week for an initial period, followed by less frequent injections. It is recommended to administer an adjuvant like GM-CSF alongside this compound to enhance the immune response.

    • Control Group: Administer the vehicle control using the same injection route and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.

Analysis of Anti-Tumor Efficacy and Immune Response

Objective: To quantify the effect of this compound on tumor growth and the host immune response.

Methods:

  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.

  • Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of human immune cells (e.g., CD4+, CD8+ T cells), proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).

  • Flow Cytometry: Analyze single-cell suspensions from tumors and lymphoid organs to quantify different human immune cell populations.

  • Cytokine Analysis: Measure the levels of human inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum of the mice using ELISA or multiplex assays.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating this compound in PDX models.

Experimental_Workflow Start Patient Tumor Sample Collection Humanization Humanization of Immunodeficient Mice (e.g., NSG) Start->Humanization PDX_Establishment PDX Tumor Implantation Start->PDX_Establishment Humanization->PDX_Establishment Tumor_Growth Tumor Growth Monitoring PDX_Establishment->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Endpoint Endpoint Analysis Treatment->Endpoint Control->Endpoint TGI Tumor Growth Inhibition (TGI) Endpoint->TGI IHC Immunohistochemistry (IHC) Endpoint->IHC Flow Flow Cytometry Endpoint->Flow Cytokine Cytokine Analysis Endpoint->Cytokine

Caption: Workflow for this compound evaluation in hu-PDX models.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data to illustrate expected outcomes.

Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
Cancer TypeModelTreatment GroupMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Reference
Pancreatic Ductal AdenocarcinomaAsPC1 XenograftControl1200 ± 150-[1][5][6]
Gemcitabine (B846)450 ± 8062.5[1][5][6]
GV1001 + Gemcitabine300 ± 6075[1][5][6]
Castration-Resistant Prostate CancerDU145 XenograftControl1500 ± 200-[7]
GV1001800 ± 12046.7[7]
PC3 XenograftControl1800 ± 250-[7]
GV1001950 ± 15047.2[7]

Note: The pancreatic cancer data is from a cell line-derived xenograft model, as specific PDX data was not available. This data is presented to provide an indication of potential efficacy.

Table 2: Effect of this compound on Inflammatory Cytokines in a Pancreatic Cancer Xenograft Model
CytokineTreatment GroupSerum Concentration (pg/mL) ± SDp-value vs. GemcitabineReference
TNF-α Gemcitabine150 ± 25-[1][6]
GV1001 + Gemcitabine80 ± 15<0.05[1][6]
IL-6 Gemcitabine250 ± 40-[1][6]
GV1001 + Gemcitabine120 ± 20<0.05[1][6]
IL-1β Gemcitabine100 ± 18-[1][6]
GV1001 + Gemcitabine55 ± 10<0.05[1][6]

Note: This data is from a cell line-derived xenograft model and illustrates the potential of this compound to modulate the tumor microenvironment.

Conclusion

The use of humanized PDX models provides a powerful platform for the preclinical evaluation of immunotherapies like this compound. The protocols outlined in this document offer a framework for assessing the anti-tumor efficacy and immunological mechanisms of this compound in a setting that more closely mimics the human patient. The ability to study the interaction between the human immune system and a patient's own tumor in response to a cancer vaccine is invaluable for predicting clinical outcomes and developing more effective cancer treatments. While specific data on this compound in PDX models is limited, the available preclinical data in other xenograft models suggests promising anti-tumor and immunomodulatory effects that warrant further investigation using these advanced models.

References

Author: BenchChem Technical Support Team. Date: December 2025

I need to find a detailed synthesis protocol for Tertomotide, including expected yields, purity, and specific HPLC and mass spectrometry methods. My current information is too general. I'll refine my search to focus on this compound or similar peptides to create a more practical application note.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (GV1001) is a 16-amino acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT).[1][2] Its sequence is H-Glu-Ala-Arg-Pro-Ala-Leu-Leu-Thr-Ser-Arg-Leu-Arg-Phe-Ile-Pro-Lys-OH (EARPALLTSRLRFIPK)[3] and it has a molecular weight of 1868.2 g/mol .[3] As a potential antineoplastic agent, this compound is designed to activate the immune system to recognize and eliminate cancer cells that overexpress telomerase.[2][3] This document provides detailed application notes and protocols for the lab-scale synthesis, purification, and characterization of this compound and related peptides using Fmoc solid-phase peptide synthesis (SPPS).

Core Principles of this compound Synthesis

The synthesis of this compound is effectively achieved using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4][5] The key steps in this cyclical process are:

  • Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Coupling: The activation and subsequent coupling of the next Fmoc-protected amino acid to the newly deprotected N-terminus.

  • Capping (Optional): The termination of any unreacted peptide chains to prevent the formation of deletion impurities.

This cycle is repeated until the desired 16-amino acid sequence of this compound is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all permanent side-chain protecting groups, followed by purification and characterization of the final product.[4][6]

Experimental Protocols

Materials and Reagents
  • Resin: Pre-loaded Fmoc-Lys(Boc)-Wang resin is a suitable choice for the synthesis of a peptide with a C-terminal carboxylic acid.

  • Fmoc-protected Amino Acids: All amino acids in the this compound sequence with protected side chains (Boc for Lys, Pbf for Arg, tBu for Glu, Ser, Thr).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Diisopropylethylamine (DIEA).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, Acetonitrile (B52724) (ACN), and water with 0.1% TFA.

  • Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF), HPLC system.

Synthesis Workflow

Synthesis_Workflow start Start: Fmoc-Lys(Boc)-Wang Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat 14x for remaining amino acids wash2->cycle cycle->deprotection final_deprotection Final Fmoc Deprotection cycle->final_deprotection wash3 DMF & DCM Wash final_deprotection->wash3 cleavage Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) wash3->cleavage precipitation Precipitation in cold ether & Centrifugation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (LC-MS, HPLC) purification->characterization end Pure this compound characterization->end

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Detailed Synthesis Protocol

1. Resin Preparation:

  • Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times).

  • Monitoring: A Kaiser test can be performed to ensure the completion of the coupling reaction.

3. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate containing the crude peptide.

4. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification Protocol

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

2. RP-HPLC Purification:

  • Equilibrate a C18 RP-HPLC column with mobile phase A (water with 0.1% TFA).

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of mobile phase B (acetonitrile with 0.1% TFA). A typical gradient would be 5-65% B over 60 minutes.

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the main peak.

3. Post-Purification:

  • Analyze the collected fractions by mass spectrometry to identify those containing the pure this compound.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization Protocol

1. Purity Analysis:

  • Inject a small amount of the purified and lyophilized this compound onto an analytical RP-HPLC system using a similar gradient as in the purification step.

  • The purity is determined by integrating the area of the main peak relative to the total peak area.

2. Identity Confirmation:

  • Analyze the purified peptide by mass spectrometry (e.g., ESI-MS).

  • The observed molecular weight should match the calculated theoretical molecular weight of this compound (1868.2 Da).

Data Presentation

ParameterExpected ResultMethod
Crude Peptide Yield Varies (typically 60-80% based on initial resin loading)Gravimetric analysis after cleavage
Purified Peptide Yield Varies (typically 15-30% of crude)Gravimetric analysis after lyophilization
Purity >95%Analytical RP-HPLC (220 nm)
Identity (Molecular Weight) Observed: ~1869.2 Da ([M+H]+)ESI-MS or MALDI-TOF MS

Signaling Pathway and Mechanism of Action

While the primary focus of this document is the synthesis of this compound, it is important for researchers to understand its proposed mechanism of action. This compound, as a peptide vaccine, is believed to elicit a T-cell mediated immune response against cancer cells expressing telomerase.

Mechanism_of_Action This compound This compound (GV1001) Peptide Vaccine apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->apc Uptake mhc MHC Class II Presentation apc->mhc Processing & t_cell Helper T-Cell (CD4+) Activation mhc->t_cell Antigen Presentation ctl Cytotoxic T-Lymphocyte (CTL) (CD8+) Activation t_cell->ctl Activation & Proliferation recognition CTL Recognition of Tumor Antigen ctl->recognition cancer_cell Telomerase-Expressing Cancer Cell cancer_cell->recognition apoptosis Cancer Cell Apoptosis recognition->apoptosis Induction of

Caption: Proposed Immunological Signaling Pathway of this compound.

Conclusion

The lab-scale synthesis of this compound-related peptides is a well-established process that can be reliably performed using standard Fmoc SPPS protocols. Careful execution of the synthesis, cleavage, and purification steps is crucial for obtaining a high-purity product. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and scientists to successfully synthesize and characterize this compound for further investigation in drug development and cancer research.

References

Application Notes and Protocols for HLA-A2 Restricted Epitope Analysis of Tertomotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of HLA-A2 restricted epitopes of Tertomotide (also known as GV1001), a peptide vaccine derived from human telomerase reverse transcriptase (hTERT).[1][2] This document outlines the mechanism of action, key experimental protocols, and data interpretation for evaluating the immunogenicity of this compound in the context of HLA-A2, a common human leukocyte antigen (HLA) allele.

Introduction to this compound and its Mechanism of Action

This compound is a 16-amino acid synthetic peptide (hTERT: 611-626) that acts as an immunotherapeutic agent.[2][3] It is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress telomerase, a key enzyme for tumor cell immortalization.[1] this compound is capable of binding to multiple HLA class II molecules, leading to the activation of CD4+ T helper cells.[4] Furthermore, it contains putative HLA class I epitopes, which can be presented to and activate CD8+ cytotoxic T lymphocytes (CTLs), the primary effectors of anti-tumor immunity.[3][4] The analysis of HLA-A2 restricted epitopes is crucial as HLA-A2 is prevalent in a significant portion of the human population.

The proposed mechanism of action involves the uptake and processing of this compound by antigen-presenting cells (APCs), such as dendritic cells (DCs).[2] These APCs then present this compound-derived epitopes on their HLA class I (e.g., HLA-A2) and class II molecules to CD8+ and CD4+ T cells, respectively.[2] This leads to the activation and expansion of hTERT-specific T cells that can then identify and kill tumor cells expressing these same hTERT epitopes.[1][2]

Key Experiments for HLA-A2 Restricted Epitope Analysis

A thorough analysis of this compound's HLA-A2 restricted epitopes involves a series of in vitro assays to determine peptide binding, stability, and the functional capacity of induced T cells.

T2 Cell Binding Assay

This assay evaluates the binding affinity of this compound-derived peptides to HLA-A2 molecules. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which results in a low surface expression of unstable "empty" HLA-A2 molecules.[5] Exogenous peptides that can bind to these HLA-A2 molecules stabilize them and increase their surface expression, which can be quantified by flow cytometry.[5][6]

Table 1: Illustrative Quantitative Data for T2 Cell Binding Assay of hTERT-derived Peptides

Peptide Sequence (9-mer)Concentration for Half-Maximal Binding (IC50) (μM)Relative Binding Affinity
hTERT_p540 (ILAKFLHWL)1.5High
hTERT_p865 (RLVDDFLLV)5.2Moderate
hTERT_p572 (RLFFYRKSV)30.0Low
Control Peptide (HIV pol 476-484)0.8High (Positive Control)
Irrelevant Peptide>100No Binding (Negative Control)

Note: This table presents illustrative data based on studies of various hTERT peptides. Actual values for this compound-derived epitopes need to be determined experimentally.

Experimental Protocol: T2 Cell Binding Assay

  • Cell Culture: Culture T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Peptide Preparation: Synthesize and purify this compound-derived 9-mer or 10-mer peptides predicted to bind to HLA-A2. Dissolve peptides in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mg/mL) and then dilute to working concentrations in serum-free RPMI-1640.

  • Peptide Pulsing:

    • Wash T2 cells twice with serum-free RPMI-1640.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 containing 1 µg/mL of human β2-microglobulin.

    • Add varying concentrations of the test peptides (typically ranging from 0.1 to 100 µM) to the cell suspension.

    • Include a known high-affinity HLA-A2 binding peptide as a positive control and a non-binding peptide as a negative control.

    • Incubate the cells with the peptides for 18 hours at 37°C in a 5% CO2 incubator.

  • Staining and Flow Cytometry:

    • Wash the peptide-pulsed T2 cells twice with ice-cold FACS buffer (PBS containing 1% BSA and 0.05% sodium azide).

    • Stain the cells with a fluorescein (B123965) isothiocyanate (FITC) or phycoerythrin (PE) conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter profiles.

    • Calculate the mean fluorescence intensity (MFI) of HLA-A2 staining for each peptide concentration.

    • The binding affinity is often expressed as the half-maximal binding concentration (IC50), which is the peptide concentration required to achieve 50% of the maximum MFI.

Experimental Workflow: T2 Cell Binding Assay

T2_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining & Analysis T2_cells T2 Cells Incubate Incubate T2 cells with peptides (18h) T2_cells->Incubate Peptides This compound Peptides (Varying Concentrations) Peptides->Incubate Stain Stain with anti-HLA-A2 Ab Incubate->Stain Stabilized HLA-A2 FACS Flow Cytometry Analysis Stain->FACS Data Calculate Binding Affinity (IC50) FACS->Data MFI Data

Caption: Workflow for the T2 Cell Binding Assay.

Cytotoxicity Assay

This assay determines the ability of this compound-induced cytotoxic T lymphocytes (CTLs) to kill target cells presenting the specific HLA-A2 restricted epitope. A common method is the chromium-51 (B80572) (⁵¹Cr) release assay, although non-radioactive alternatives are also widely used.

Table 2: Illustrative Quantitative Data for Cytotoxicity Assay

Effector:Target (E:T) Ratio% Specific Lysis (Peptide-pulsed T2 cells)% Specific Lysis (Tumor Cells)% Specific Lysis (Control Cells)
50:165%45%5%
25:148%32%3%
12.5:130%20%1%
6.25:115%10%<1%

Note: This table provides example data. Actual specific lysis will depend on the effector T cell population and target cells used.

Experimental Protocol: ⁵¹Cr Release Cytotoxicity Assay

  • Effector Cell Generation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor.

    • Generate dendritic cells (DCs) from monocytes and pulse them with the this compound peptide of interest.

    • Co-culture the peptide-pulsed DCs with autologous CD8+ T cells in the presence of IL-2 to expand antigen-specific CTLs.

  • Target Cell Preparation:

    • Use T2 cells pulsed with the this compound peptide or an HLA-A2 positive tumor cell line endogenously expressing hTERT.

    • Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • Wash the labeled target cells three times to remove excess ⁵¹Cr.

  • Cytotoxicity Assay:

    • Plate the ⁵¹Cr-labeled target cells at a constant number (e.g., 5 x 10³ cells/well) in a 96-well round-bottom plate.

    • Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).

    • Include control wells for:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate and collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for the ⁵¹Cr Release Cytotoxicity Assay.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. For this compound, it is typically used to measure the number of IFN-γ producing T cells upon stimulation with specific epitopes, providing a measure of the vaccine-induced T-cell response.[4]

Table 3: Illustrative Quantitative Data for IFN-γ ELISpot Assay

Stimulation ConditionSpot Forming Units (SFU) per 10⁶ PBMCs (Pre-vaccination)Spot Forming Units (SFU) per 10⁶ PBMCs (Post-vaccination)
Medium Alone (Negative Control)58
This compound Peptide Pool15250
hTERT Peptide 18120
hTERT Peptide 210130
PHA (Positive Control)850900

Note: This table shows hypothetical data illustrating a positive immune response post-vaccination.

Experimental Protocol: IFN-γ ELISpot Assay

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash and block the plate to prevent non-specific binding.

  • Cell Preparation:

    • Isolate PBMCs from blood samples collected from subjects before and after vaccination with this compound.

  • Cell Stimulation:

    • Add the PBMCs to the coated wells at a density of 2-3 x 10⁵ cells/well.

    • Add the this compound peptide(s) or a peptide pool at an optimal concentration (e.g., 5-10 µg/mL).

    • Include negative control wells (cells with medium only) and positive control wells (cells with a mitogen like phytohemagglutinin (PHA)).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate.

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • Wash the plate and add a substrate that forms a colored precipitate (spot) at the site of cytokine secretion.

  • Data Analysis:

    • Allow the spots to develop, then stop the reaction by washing with water.

    • Dry the plate and count the spots in each well using an automated ELISpot reader.

    • The results are expressed as the number of spot-forming units (SFU) per million PBMCs.

Experimental Workflow: ELISpot Assay

ELISpot_Assay cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Plate Coat plate with anti-IFN-γ Ab Stimulate Add PBMCs and This compound peptides Plate->Stimulate PBMCs Isolate PBMCs PBMCs->Stimulate Detect Add detection Ab and substrate Stimulate->Detect IFN-γ secretion Count Count spots (SFU/10^6 cells) Detect->Count

Caption: Workflow for the IFN-γ ELISpot Assay.

Signaling Pathways in this compound-Induced T-Cell Activation

The activation of T cells by this compound involves a cascade of signaling events initiated by the interaction of the T-cell receptor (TCR) with the peptide-HLA complex on the surface of an APC.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the this compound epitope presented by HLA-A2, the TCR complex, along with co-receptors like CD8, triggers a signaling cascade. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex by kinases such as Lck and Fyn. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. This signaling cascade ultimately results in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes involved in T-cell proliferation, differentiation, and effector functions, including the production of cytokines like IFN-γ and cytotoxic molecules like granzymes and perforin.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC T_Cell T-Cell MHC HLA-A2 + this compound TCR TCR/CD3 MHC->TCR Binding Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg PLCγ LAT_SLP76->PLCg AP1 AP-1 LAT_SLP76->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IFN-γ, Granzymes, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-Cell Receptor Signaling Pathway.

Conclusion

The comprehensive analysis of HLA-A2 restricted epitopes of this compound is essential for understanding its immunogenicity and predicting its clinical efficacy. The protocols detailed in these application notes provide a robust framework for researchers and drug developers to evaluate the binding of this compound-derived peptides to HLA-A2, and to quantify the functional capacity of the induced T-cell response. This information is critical for the continued development and optimization of this compound as a cancer vaccine.

References

Application Notes and Protocols: Combining Tertomotide with Temozolomide Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide (GV1001) is an investigational peptide vaccine targeting human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the majority of cancer cells and essential for their immortalization.[1][2] By stimulating an immune response against hTERT-expressing cells, this compound offers a targeted immunotherapeutic approach.[2][3] Temozolomide (B1682018) is an oral alkylating agent that damages DNA in tumor cells, leading to apoptosis, and is a standard-of-care chemotherapy for several cancers, including glioblastoma and melanoma.[4][5][6][7] The combination of these two agents presents a promising strategy, leveraging a dual-pronged attack on cancer cells through direct cytotoxicity and immune-mediated killing. This document provides an overview of the preclinical rationale, clinical trial data, and protocols for the combined use of this compound and temozolomide.

Mechanism of Action

This compound is a synthetic peptide derived from the active site of hTERT.[3] When administered, it acts as an antigen, presented by antigen-presenting cells (APCs) to stimulate both CD4+ and CD8+ T cells.[2][3] These activated T cells can then recognize and eliminate cancer cells that express the telomerase peptide.[2]

Temozolomide, a prodrug, is converted to its active metabolite, MTIC, at physiological pH.[5] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues.[8] This DNA damage leads to cell cycle arrest and apoptosis.[5] Interestingly, chemotherapy with agents like temozolomide may enhance the efficacy of cancer vaccines by promoting inflammation and potentially depleting regulatory T cells, which can suppress anti-tumor immunity.[9]

The proposed synergistic mechanism involves temozolomide-induced tumor cell death releasing tumor antigens, which can be presented to the immune system. This, combined with the specific anti-hTERT immune response elicited by this compound, may lead to a more robust and durable anti-cancer effect.

G cluster_0 Temozolomide Action cluster_1 This compound Action cluster_2 Combined Anti-Tumor Effect Temozolomide Temozolomide (Alkylating Agent) DNA_Damage Tumor Cell DNA Damage (Methylation) Temozolomide->DNA_Damage Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Antigen_Release Tumor Antigen Release Apoptosis->Antigen_Release APC Antigen Presenting Cell (APC) Antigen_Release->APC Antigen Presentation This compound This compound (GV1001) (hTERT Peptide Vaccine) This compound->APC T_Cell_Activation CD4+ & CD8+ T-Cell Activation APC->T_Cell_Activation Immune_Response Enhanced Anti-Tumor Immune Response T_Cell_Activation->Immune_Response Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing Targeted Killing Immune_Response->Tumor_Cell_Killing

Diagram 1: Proposed synergistic mechanism of this compound and Temozolomide.

Clinical Data Summary: Stage IV Melanoma

A proof-of-principle clinical trial evaluated the combination of this compound (GV1001) and temozolomide in patients with Stage IV melanoma.[9][10] The following tables summarize the key quantitative data from this study.

ParameterValueReference
Number of Patients25[10]
Temozolomide Dosage200 mg/m² orally for 5 days every 4 weeks[9][10]
This compound DosageEight injections over 11 weeks[9][10]
Immune Response Rate (GV1001-specific)78% (18 of 23 evaluable patients)[9][10]
Partial Tumor Regression5 patients[9][10]
Stable Disease6 patients[9][10]
1-Year Survival44%[9][10]
2-Year Survival16%[9][10]

Table 1: Efficacy and Dosage in Stage IV Melanoma Trial

ParameterMatched Controls (from meta-analysis)Reference
1-Year Survival24%[9][10]
2-Year Survival6.6%[9][10]

Table 2: Survival Comparison with Matched Controls

Experimental Protocols

The following is a detailed methodology based on the clinical trial of this compound and temozolomide in Stage IV melanoma patients.[9][10]

Patient Population
  • Inclusion Criteria: Patients with advanced Stage IV melanoma (M1B or M1C).

  • Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results but would typically include factors like poor organ function, active brain metastases, or prior immunotherapy.

Treatment Regimen
  • Temozolomide Administration: Patients received 200 mg/m² of temozolomide orally for 5 consecutive days every 28 days (4 weeks).[9][10]

  • This compound (GV1001) Administration:

    • Week 2: Three injections (e.g., Monday, Wednesday, Friday).[9]

    • Week 3: Two injections (e.g., Monday, Friday).[9]

    • Weeks 6, 7, and 11: Single injections.[9]

    • Immune responders continued with booster vaccinations at 4-week intervals.[9]

G start Patient Enrollment tmz_cycle Temozolomide Cycle (200 mg/m² for 5 days) start->tmz_cycle gv1001_initial This compound Initial Dosing (Weeks 2, 3, 6, 7, 11) start->gv1001_initial immune_eval Immune Response Evaluation tmz_cycle->immune_eval gv1001_initial->immune_eval responders Monthly this compound Booster Vaccinations immune_eval->responders Positive Response non_responders Discontinue This compound immune_eval->non_responders Negative Response follow_up Clinical & Survival Follow-up responders->follow_up non_responders->follow_up end End of Study follow_up->end

Diagram 2: Experimental workflow for the combination trial.
Immune Response Evaluation

  • Delayed Type Hypersensitivity (DTH) Skin Test: To assess in vivo T-cell response.

  • T-cell Proliferation Assays: To measure the proliferation of T-cells in response to GV1001 in vitro.

  • Cytokine Assays: To quantify the levels of cytokines such as IFNγ and IL-10, which are indicative of the type of immune response.[10]

Application to Other Cancers: Glioblastoma

While the primary clinical data for this compound combined with temozolomide is in melanoma, the combination holds promise for other cancers where temozolomide is a standard of care, such as glioblastoma (GBM).[7][11] Temozolomide is known to induce lymphopenia, which could be a concern for combination with immunotherapy; however, studies have suggested that sequential administration of chemotherapy and immunotherapy may not be detrimental.[11][12] In fact, some studies combining dendritic cell vaccines with temozolomide in GBM have shown promising results in extending patient survival.[11]

The rationale for combining this compound with temozolomide in GBM is strong, given that telomerase is overexpressed in the vast majority of these tumors. The general principles of combining immunotherapy with chemotherapy would apply.

G Immunotherapy Immunotherapy (e.g., this compound) Synergy Potential Synergy Immunotherapy->Synergy Induces Specific Anti-Tumor Immunity Chemotherapy Chemotherapy (e.g., Temozolomide) Chemotherapy->Synergy Direct Tumor Killing & Enhances Immune Response Outcome Improved Clinical Outcome Synergy->Outcome

Diagram 3: Logical relationship of combining immunotherapy and chemotherapy.

Conclusion and Future Directions

The combination of this compound and temozolomide has demonstrated a favorable safety profile and promising efficacy in a clinical trial for Stage IV melanoma, with a notable increase in immune response rates compared to this compound alone.[9][10] These findings support the general concept of combining cancer vaccination with chemotherapy. Further investigation is warranted to explore this combination in other cancers, particularly glioblastoma, where new therapeutic strategies are urgently needed. Future studies should focus on optimizing the dosing and scheduling of this combination to maximize synergistic effects and clinical benefit.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Immunogenicity of Peptide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions related to the poor immunogenicity of peptide vaccines, using Tertomotide as a case study.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a peptide vaccine?

A1: this compound, also known as GV1001, is a 16-amino acid synthetic peptide vaccine derived from the catalytic subunit of human telomerase reverse transcriptase (hTERT).[1][2] Telomerase is an enzyme that is overexpressed in the majority of cancer cells, making it a viable target for cancer immunotherapy.[3] By introducing a peptide sequence from hTERT, this compound aims to stimulate the patient's immune system, specifically T-cells, to recognize and eliminate cancer cells expressing this protein.[3]

Q2: What are the primary reasons for the poor immunogenicity of peptide vaccines like this compound?

A2: Peptide vaccines, despite their high specificity and safety profiles, often exhibit weak immunogenicity due to several factors:

  • Small Size: Peptides are often too small to be readily recognized by the immune system and can be rapidly cleared from the body.

  • Lack of PAMPs: They lack Pathogen-Associated Molecular Patterns (PAMPs) that are typically recognized by the innate immune system to initiate a robust immune response.

  • Poor Stability: Peptides are susceptible to degradation by proteases in the body.[4]

  • Inefficient APC Uptake: They may not be efficiently taken up by Antigen-Presenting Cells (APCs), such as dendritic cells, which is a crucial step for T-cell activation.[5]

  • Induction of Tolerance: Short peptides can sometimes bind directly to MHC molecules on non-professional APCs, which may lack the necessary co-stimulatory signals, leading to T-cell tolerance instead of activation.[4][6]

Q3: What are the main strategies to enhance the immunogenicity of peptide vaccines?

A3: Several strategies can be employed to overcome the poor immunogenicity of peptide vaccines:

  • Adjuvants: These substances are co-administered with the vaccine to stimulate the innate immune system and create an inflammatory environment conducive to a strong adaptive immune response.[2][7]

  • Advanced Delivery Systems: Encapsulating peptides in delivery systems like liposomes, nanoparticles, or hydrogels can protect them from degradation, prolong their release, and improve their uptake by APCs.[5][8]

  • Peptide Modifications: This can include creating mimotopes (peptide mimics with improved MHC binding or T-cell receptor recognition), linking the peptide to a carrier protein, or adding lipid tails (lipopeptides) to enhance stability and cellular uptake.[9]

  • Co-delivery of Multiple Peptides: Including epitopes for both CD4+ (helper) and CD8+ (cytotoxic) T-cells can lead to a more comprehensive and effective immune response.

Troubleshooting Guide

Problem 1: Low or undetectable antigen-specific T-cell response after vaccination.

Potential Cause Troubleshooting Steps
Suboptimal Adjuvant 1. Verify Adjuvant Activity: Ensure the adjuvant is active and used at the optimal concentration. Perform a dose-response experiment to determine the best adjuvant-to-peptide ratio.[10] 2. Switch Adjuvant Type: If using a weak adjuvant like Alum, consider switching to a more potent one, such as a Toll-like receptor (TLR) agonist (e.g., CpG ODN, Poly(I:C)) or a saponin-based adjuvant (e.g., QS-21).[2]
Inefficient Peptide Delivery to APCs 1. Utilize a Delivery System: Encapsulate the peptide in liposomes or nanoparticles to protect it from degradation and enhance its uptake by APCs.[5] 2. Modify the Peptide: Conjugate the peptide to a carrier protein or a lipid moiety to improve its stability and targeting to lymph nodes.[11]
Poor Peptide-MHC Binding 1. In Silico Prediction: Use MHC binding prediction algorithms to assess the affinity of your peptide for the relevant MHC alleles. 2. Modify the Peptide Sequence: If the binding affinity is low, consider designing mimotopes with anchor residue modifications to improve MHC binding.[12]
Induction of T-cell Tolerance 1. Use Longer Peptides: Switch from short (8-11 amino acids) to long (15-30 amino acids) peptides. Longer peptides require processing by APCs, which favors the activation of both CD4+ and CD8+ T-cells and reduces the risk of tolerance.[5][6] 2. Optimize Vaccination Route: The route of administration can significantly impact immunogenicity. Intravenous or intranodal administration may be more effective than subcutaneous injection for inducing T-cell responses.[13]
Assay Sensitivity 1. Increase Cell Numbers: In assays like ELISpot, increase the number of peripheral blood mononuclear cells (PBMCs) or splenocytes per well. 2. Optimize In Vitro Restimulation: Ensure the concentration of the peptide used for in vitro restimulation is optimal. Titrate the peptide concentration to find the peak response.

Problem 2: High variability in immune response between experimental subjects.

Potential Cause Troubleshooting Steps
Genetic Diversity (MHC Haplotype) 1. Use Inbred Animal Strains: For preclinical studies, use inbred strains of mice to minimize genetic variability. 2. Include Multiple Epitopes: For clinical applications, design a vaccine containing multiple peptides that can bind to a range of common HLA alleles.
Peptide Stability and Aggregation 1. Check Peptide Quality: Ensure the peptide is of high purity and stored correctly (lyophilized at -20°C or -80°C). Repeated freeze-thaw cycles should be avoided.[14] 2. Solubility Test: Perform a solubility test to ensure the peptide is fully dissolved in the vaccination buffer. Hydrophobic peptides may aggregate, leading to inconsistent dosing.[14]
Inconsistent Vaccine Formulation 1. Standardize Formulation Protocol: Ensure the vaccine is prepared consistently for each subject, especially when using emulsions or particulate delivery systems. 2. Verify Encapsulation Efficiency: If using a delivery system, measure the peptide encapsulation efficiency to ensure consistent loading.

Quantitative Data Summary

Table 1: Impact of Delivery Systems on Peptide Vaccine Immunogenicity

Delivery SystemPeptide AntigenKey FindingsReference
Amphiphile-Vaccine (DSPE-PEG) Melanoma gp100 peptide13.6-fold and 18.2-fold higher accumulation in inguinal and axillary lymph nodes, respectively, compared to unmodified peptide. 5-fold increase in antigen-specific T-cells.[11]
Lipopeptide Hydrogels (LPHs) Hepatocellular Carcinoma PeptideSustained release over two weeks, enhanced uptake by immune cells, and increased immune cell presence in lymph nodes.[8]
Polymeric Nanoparticles (PLGA) Tumor Antigenic PeptideStimulated a strong CTL response in vivo, even at a lower antigen dose compared to an IFA-adjuvanted formulation.[2]
Liposomes HER2/Neu-derived Peptide (P5)Achieved up to 44% encapsulation efficiency with an optimized preparation method.[15][16]

Table 2: Effect of Adjuvants on Peptide Vaccine Immune Response

AdjuvantPeptide AntigenKey FindingsReference
Poly(I:C) (TLR3 agonist) OVA peptideCo-administration with an anti-CD40 antibody (TriVax) induced substantially higher CD4+ T-cell responses (>10-fold) compared to Freund's or TiterMax adjuvants.[17]
ALFQ (Army Liposome Formulation with QS-21) Influenza multi-epitope peptideElicited robust and durable antibody responses in mice at both low (1 µg) and high (20 µg) doses.[12]
CpG ODN (TLR9 agonist) Cancer-Testis Antigen PeptidesCombination with a peptide vaccine triggered an immune response to attack tumor cells in a mouse model.[18]
Montanide ISA 51 hTERT peptide libraryIn combination with a TLR7 agonist, induced hTERT-specific CD4+ and CD8+ T-cell responses in cancer patients.[19]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Quantifying Antigen-Specific T-Cells

This protocol is adapted from standard ELISpot assay procedures to measure the frequency of IFN-γ secreting T-cells.[3][7][8][11][20]

Materials:

  • 96-well PVDF membrane plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • RPMI-1640 medium with 10% FBS

  • Peptide antigen

  • Positive control (e.g., PHA or PMA/Ionomycin)

  • PBMCs or splenocytes from vaccinated and control animals

Procedure:

  • Plate Coating:

    • Pre-wet the wells with 15 µL of 35% ethanol (B145695) for 1 minute.

    • Wash 3 times with 150 µL of sterile PBS.

    • Coat wells with 100 µL of capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • Blocking:

    • Decant the coating solution and wash the plate.

    • Block with 150 µL of complete RPMI medium for at least 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of PBMCs or splenocytes.

    • Add cells to the wells (e.g., 2 x 10^5 cells/well) in 100 µL of medium.

    • Add the peptide antigen to the appropriate wells at a pre-determined optimal concentration. Include negative control (no antigen) and positive control wells.

    • Incubate for 18-48 hours at 37°C in a humidified CO2 incubator.

  • Detection:

    • Lyse the cells by decanting the medium and adding ice-cold water for 10 minutes.

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBS-T).

    • Add 100 µL of biotinylated detection antibody (e.g., 1 µg/mL in PBS with 0.5% FBS) and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBS-T.

    • Add 100 µL of Streptavidin-ALP (diluted 1:1000 in PBS with 0.5% FBS) and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBS-T, followed by 3 final washes with PBS alone.

  • Development and Analysis:

    • Add 100 µL of BCIP/NBT substrate solution to each well.

    • Monitor for the appearance of dark spots. Stop the reaction by washing thoroughly with tap water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol is a standard method to assess the cytotoxic function of CD8+ T-cells in vivo following vaccination.[4][5]

Materials:

  • Vaccinated and naive control mice

  • Splenocytes from naive donor mice

  • Peptide antigen

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI medium

  • PBS

  • Flow cytometer

Procedure:

  • Preparation of Target Cells:

    • Isolate splenocytes from a naive donor mouse.

    • Split the cell suspension into two populations.

  • Peptide Pulsing and CFSE Labeling:

    • Target Population: Pulse one cell population with the peptide antigen (e.g., 1-2 µg/mL) for 1 hour at 37°C. Wash the cells and label them with a high concentration of CFSE (e.g., 5 µM).

    • Control Population: Incubate the second cell population without the peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Injection of Target Cells:

    • Mix the CFSE-high (target) and CFSE-low (control) populations at a 1:1 ratio.

    • Inject the cell mixture intravenously into both vaccinated and naive control mice (e.g., 10-20 x 10^6 total cells per mouse).

  • Analysis:

    • After a set period (e.g., 18-24 hours), harvest spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Identify the CFSE-high and CFSE-low populations.

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSE-high to CFSE-low cells in both vaccinated and naive mice.

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio_naive / Ratio_vaccinated)] x 100

Visualizations

experimental_workflow cluster_prep Vaccine Preparation cluster_immunization Immunization & Response cluster_analysis Immunogenicity Analysis peptide Peptide Antigen (e.g., this compound) formulation Vaccine Formulation peptide->formulation adjuvant Adjuvant (e.g., TLR agonist) adjuvant->formulation delivery Delivery System (e.g., Liposomes) delivery->formulation immunize Immunization of Animal Model formulation->immunize apc Antigen Presenting Cell (APC) Uptake immunize->apc tcell T-Cell Priming & Expansion apc->tcell elispot ELISpot Assay (IFN-γ Secretion) tcell->elispot cytotoxicity In Vivo Cytotoxicity Assay tcell->cytotoxicity data Data Analysis elispot->data cytotoxicity->data

Caption: Experimental workflow for evaluating peptide vaccine immunogenicity.

tlr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR Agonist (Adjuvant) Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Genes MAPK->Cytokines NFkB->Cytokines CoStim Co-stimulatory Molecule Genes NFkB->CoStim

Caption: Simplified TLR signaling pathway in an APC.

References

Technical Support Center: Improving Tertomotide Stability for In-Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo stability of Tertomotide (GV1001).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns for in-vivo applications?

A1: this compound (also known as GV1001) is a 16-amino acid synthetic peptide vaccine corresponding to a fragment of the human telomerase reverse transcriptase (hTERT).[1][2] As a peptide, its primary stability concerns for in-vivo use are enzymatic degradation by proteases in the bloodstream and tissues, and rapid clearance from circulation.[3] One report suggests an in-vivo half-life of approximately 30 minutes, highlighting the need for stability-enhancing strategies.

Q2: How is this compound typically formulated and administered in clinical settings?

A2: In clinical trials, this compound has been supplied as a freeze-dried (lyophilized) powder in sterile vials.[1] It is reconstituted before administration, which is typically done via subcutaneous or intradermal injection.[1][2] Lyophilization significantly improves the long-term storage stability of the peptide.[4][5]

Q3: What are the common degradation pathways for a peptide like this compound?

A3: Peptides, particularly those rich in basic amino acids like arginine (Arg) and lysine (B10760008) (Lys) as found in this compound's sequence (EARPALLTSRLRFIPK), are susceptible to several degradation pathways.[1][6] These include:

  • Enzymatic Degradation: Cleavage by proteases, such as trypsin-like enzymes that target Arg and Lys residues.[3]

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[7][8]

  • Oxidation: Modification of certain amino acid residues, although this compound's sequence does not contain highly susceptible residues like methionine or cysteine.

  • Deamidation: Conversion of asparagine or glutamine to their corresponding carboxylic acids, which is not applicable to this compound's sequence.[7]

Q4: What general strategies can be employed to improve the in-vivo stability of this compound?

A4: Several strategies can be considered to enhance the in-vivo half-life and stability of this compound:

  • Formulation with Stabilizing Excipients: Incorporating excipients such as sugars (e.g., mannitol, sucrose), amino acids, or polymers can protect the peptide from degradation and aggregation.[4][9][10]

  • Chemical Modifications: While altering the primary sequence of this compound would create a new chemical entity, general peptide stabilization strategies include N-terminal acetylation and C-terminal amidation to block exopeptidases, or substitution with D-amino acids to resist proteolysis.

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its size, shielding it from enzymatic degradation and reducing renal clearance.

  • Lipidation: Attaching a lipid chain can promote binding to serum albumin, extending the peptide's circulation time.

  • Encapsulation: Using delivery systems like liposomes or nanoparticles can protect the peptide from the in-vivo environment.

Troubleshooting Guides

Issue 1: Rapid In-Vivo Clearance and Low Bioavailability of this compound

Symptoms:

  • Lower than expected therapeutic efficacy in animal models.

  • Difficulty in detecting the peptide in plasma shortly after administration.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Enzymatic Degradation 1. Assess Serum Stability: Perform an in-vitro serum stability assay to determine the degradation rate of this compound in serum from the relevant species (e.g., mouse, rat, human). 2. Formulate with Protease Inhibitors (for in-vitro studies): Include protease inhibitors in initial experimental setups to confirm enzymatic degradation as the primary issue. 3. Consider Formulation Strategies: Explore formulations with excipients that can shield the peptide from enzymatic attack.
Rapid Renal Clearance 1. Increase Hydrodynamic Size: Investigate conjugation strategies such as PEGylation to increase the molecular weight of this compound above the renal clearance threshold. 2. Promote Albumin Binding: Consider lipidation to facilitate binding to serum albumin, thereby increasing the effective size and half-life.
Poor Absorption from Injection Site 1. Optimize Injection Vehicle: Ensure the peptide is fully solubilized in a biocompatible vehicle. 2. Vary Injection Site and Technique: Experiment with different subcutaneous injection sites and ensure proper injection technique to maximize absorption.[11][12][13][14]
Issue 2: Aggregation and Precipitation of this compound in Solution

Symptoms:

  • Visible precipitates or cloudiness in the reconstituted this compound solution.

  • Inconsistent results in in-vitro and in-vivo experiments.

  • Loss of biological activity.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Suboptimal pH of Formulation 1. Determine Isoelectric Point (pI): Calculate the theoretical pI of this compound. 2. Adjust Buffer pH: Formulate the peptide in a buffer with a pH at least 1-2 units away from its pI to enhance solubility.
High Peptide Concentration 1. Determine Solubility Limit: Experimentally determine the maximum solubility of this compound in the chosen buffer. 2. Work at Lower Concentrations: If possible, perform experiments at concentrations well below the solubility limit.
Inappropriate Buffer/Excipients 1. Screen Different Buffers: Test various biocompatible buffers (e.g., phosphate, citrate, histidine) for their ability to maintain this compound solubility. 2. Incorporate Solubilizing Excipients: Include excipients such as arginine or surfactants (e.g., polysorbates) at low concentrations to prevent aggregation.[9][10]
Improper Handling 1. Gentle Reconstitution: When reconstituting lyophilized this compound, gently swirl or pipette the solution instead of vigorous vortexing.[15] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide solution into single-use vials to minimize freeze-thaw stress.[7]

Quantitative Data Summary

ParameterValueSpeciesReference
In-vivo Half-life ~30 minutesNot specifiedAlzheimer's Drug Discovery Foundation

Experimental Protocols

Protocol 1: In-Vitro Serum Stability Assay for this compound

Objective: To determine the rate of this compound degradation in serum.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Serum (from the species of interest, e.g., human, mouse, rat)

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or acetonitrile (B52724) with 1% formic acid)

  • LC-MS/MS system for peptide quantification

Methodology:

  • Pre-warm serum to 37°C.

  • Spike this compound stock solution into the serum to a final concentration of, for example, 10 µg/mL. Mix gently.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic activity and precipitate serum proteins.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of remaining intact this compound using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life.[16]

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.[17][18][19][20]

Materials:

  • This compound solution

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-intensity light source (for photostability)

  • Oven for thermal stress

  • LC-MS/MS or high-resolution mass spectrometry (HRMS) system

Methodology:

  • Prepare separate solutions of this compound in water or a suitable buffer.

  • Expose the solutions to different stress conditions:

    • Acidic/Basic Hydrolysis: Add HCl or NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Add H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to a high-intensity light source.

  • At appropriate time points, take samples and quench the reaction if necessary (e.g., neutralize acid/base).

  • Analyze the stressed samples using LC-MS/MS or HRMS to separate and identify the degradation products by comparing their mass-to-charge ratios and fragmentation patterns with the intact this compound.

Protocol 3: Lyophilization of this compound

Objective: To prepare a stable, dry powder of this compound for long-term storage.[4][5][21]

Materials:

  • This compound solution in a suitable solvent (e.g., water for injection)

  • Lyophilization vials and stoppers

  • Lyophilizer (freeze-dryer)

  • Optional: Bulking agents or lyoprotectants (e.g., mannitol, sucrose)

Methodology:

  • Formulation: Dissolve this compound in a high-purity solvent. If required, add and dissolve cryoprotective excipients.

  • Filling: Aseptically fill the solution into sterile lyophilization vials.

  • Freezing: Place the vials on the lyophilizer shelves and cool them to a temperature well below the freezing point of the formulation (e.g., -40°C to -60°C) to ensure complete solidification.[22]

  • Primary Drying (Sublimation): Apply a vacuum to the chamber and gradually increase the shelf temperature while maintaining the vacuum. This allows the frozen solvent to sublimate directly from a solid to a vapor.

  • Secondary Drying (Desorption): Further increase the temperature to remove any residual, bound solvent molecules.

  • Stoppering and Sealing: Once the drying cycle is complete, the vials are sealed under vacuum or after backfilling with an inert gas like nitrogen.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_invivo In-Vivo Study Formulation This compound Formulation (with/without excipients) Lyophilization Lyophilization Formulation->Lyophilization Reconstitution Reconstitution Lyophilization->Reconstitution Serum_Stability Serum Stability Assay Reconstitution->Serum_Stability Forced_Degradation Forced Degradation Study Reconstitution->Forced_Degradation Administration Subcutaneous Administration Reconstitution->Administration Quantification LC-MS/MS Quantification Serum_Stability->Quantification Degradant_ID Degradant Identification Forced_Degradation->Degradant_ID PK_PD_Study Pharmacokinetic/ Pharmacodynamic Study Administration->PK_PD_Study PK_PD_Study->Quantification

Caption: Experimental workflow for improving and assessing this compound stability.

troubleshooting_workflow Start In-Vivo Experiment with This compound Shows Poor Efficacy/Stability Check_Aggregation Check for Aggregation/ Precipitation in Formulation Start->Check_Aggregation Optimize_Formulation Optimize Formulation: - Adjust pH - Lower Concentration - Add Excipients Check_Aggregation->Optimize_Formulation Yes Assess_Serum_Stability Assess In-Vitro Serum Stability Check_Aggregation->Assess_Serum_Stability No Yes_Agg Yes No_Agg No Optimize_Formulation->Start Consider_Clearance Investigate Rapid Renal Clearance Assess_Serum_Stability->Consider_Clearance Stable Modify_Peptide Consider Peptide Modification (e.g., PEGylation, Lipidation) Assess_Serum_Stability->Modify_Peptide Unstable Stable Stable Unstable Unstable Consider_Clearance->Modify_Peptide End Optimized In-Vivo Performance Modify_Peptide->End

Caption: Troubleshooting workflow for this compound in-vivo stability issues.

signaling_pathway cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies cluster_outcome Outcome This compound Intact this compound Degraded Degraded Fragments This compound->Degraded Cleavage at Arg/Lys This compound->Degraded Peptide bond cleavage Increased_HalfLife Increased In-Vivo Half-Life Proteases Proteases (e.g., Trypsin) Proteases->this compound Hydrolysis Hydrolysis (pH extremes) Hydrolysis->this compound Formulation Formulation with Excipients (e.g., Sugars, Polymers) Formulation->this compound Shields Peptide PEGylation PEGylation PEGylation->this compound Increases Size Lipidation Lipidation Lipidation->this compound Promotes Albumin Binding

Caption: Factors influencing this compound stability and improvement strategies.

References

Technical Support Center: Understanding Variable Patient Response to SL-701 Vaccine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable patient response observed with the SL-701 vaccine in glioblastoma (GBM) clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the SL-701 vaccine and how is it designed to work?

SL-701 is a novel immunotherapy consisting of synthetic peptides that target three tumor-associated antigens commonly overexpressed in glioblastoma: interleukin-13 receptor alpha-2 (IL-13Rα2), ephrin A2 (EphA2), and survivin.[1][2] The vaccine is designed to elicit a robust and specific anti-tumor immune response, primarily mediated by cytotoxic CD8+ T-cells, which recognize and kill cancer cells presenting these peptides.[1] SL-701 was developed for patients with HLA-A2-positive glioblastoma, as the synthetic peptides are designed to be presented by this specific human leukocyte antigen (HLA) molecule. The vaccine is administered subcutaneously and is often used in combination with immunostimulatory adjuvants, such as poly-ICLC, and other therapies like bevacizumab.[3]

Q2: What is the basis for the observed variable patient response to SL-701?

The variable clinical response to the SL-701 vaccine is strongly correlated with the magnitude and quality of the patient's immune response to the vaccine peptides.[1] Patients who mount a strong, target-specific cytotoxic T-cell response have been observed to have better clinical outcomes, including longer overall survival.[1] Several factors can influence the generation of this effective anti-tumor immune response, including the patient's baseline immune status, the characteristics of their tumor microenvironment, and their specific HLA subtype.

Q3: Which immune cell populations are associated with a favorable response to SL-701?

Clinical trial data indicates that a robust, CD8-enriched T-cell response is a key indicator of a positive outcome with SL-701 treatment. Specifically, patients with longer overall survival (OS > 12 months) exhibit a significantly higher frequency of SL-701-specific CD8+ T-cells and a lower frequency of CD4+ T-cells compared to patients with shorter survival.[4][5] Furthermore, a higher proportion of highly differentiated, cytotoxic CD8+ T-cells expressing the marker CD57 is associated with improved survival.[4][5]

Troubleshooting Guides

Issue 1: Low or undetectable SL-701-specific T-cell response in a patient.

Possible Causes:

  • Immunosuppressive Tumor Microenvironment: Glioblastoma is known for creating a highly immunosuppressive tumor microenvironment (TME).[6][7] This can be characterized by the presence of regulatory T-cells (Tregs), tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells (MDSCs), which can inhibit the activation and function of effector T-cells.[8][9][10][11][12]

  • Patient's Baseline Immune Status: Pre-existing immune dysfunction or a generally weakened immune system in the patient can impair their ability to mount an effective response to the vaccine.

  • HLA-A2 Subtype Variation: While SL-701 is designed for HLA-A2 positive patients, there are numerous subtypes of HLA-A2. Variations in the specific subtype could potentially affect the efficiency of peptide presentation and subsequent T-cell activation.

  • Prior Therapies: Previous treatments such as chemotherapy and radiation can impact the immune system and its ability to respond to vaccination.

Troubleshooting Steps & Recommendations:

  • Analyze the Tumor Microenvironment: If a tumor sample is available, perform immunohistochemistry or flow cytometry to characterize the immune cell infiltrate. The presence of high numbers of Tregs (FoxP3+) or M2-polarized macrophages (CD163+) could indicate a highly immunosuppressive TME.

  • Peripheral Blood Immunophenotyping: A comprehensive analysis of peripheral blood immune cell populations before and after vaccination can provide insights into the patient's overall immune competence.

  • Consider Combination Therapies: The use of agents that can modulate the immunosuppressive TME may enhance the efficacy of SL-701. For instance, bevacizumab, an anti-VEGF antibody used in some SL-701 trials, has been shown to decrease Tregs and TAMs and potentially create a more favorable environment for an anti-tumor immune response.[4][13][14][15]

Issue 2: Patient develops a CD4+ dominant T-cell response instead of a CD8+ enriched response.

Possible Causes:

  • Nature of the Adjuvant: The type of adjuvant used with the vaccine can influence the polarization of the T-cell response (Th1 vs. Th2).

  • Antigen Presentation Pathway: The way the vaccine peptides are processed and presented by antigen-presenting cells (APCs) might favor the activation of CD4+ T-cells over CD8+ T-cells in some individuals.

Troubleshooting Steps & Recommendations:

  • Evaluate Adjuvant: Review the adjuvant used in the experimental protocol. Adjuvants that strongly promote a Th1 response, such as poly-ICLC, are generally preferred for inducing cytotoxic CD8+ T-cell immunity.

  • Assess Cytokine Profile: Measure the levels of Th1 (e.g., IFN-γ, TNF-α, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines in the patient's peripheral blood or in in vitro T-cell stimulation assays. A Th2-skewed response might explain the CD4+ dominance.

Data Presentation

Table 1: Correlation of T-Cell Response with Overall Survival (OS) in SL-701 Phase 2 Trial

Immune Cell PopulationAssociation with OS > 12 monthsFold Change/Increase in RespondersReference
SL-701-specific CD8+ T-cellsSignificantly higher frequency79% increase[4][5]
SL-701-specific CD4+ T-cellsSignificantly lower frequency36% decrease[4][5]
CD8:CD4 T-cell ratio2-fold higher2-fold[4][5]
CD57+ T-cells40% in OS > 12m vs. 18% in OS < 12m1.6 to 2.3-fold increase[4][16]
Cytotoxic CD4+ and CD8+ T-cellsIncreased frequency1.9 and 2.5-fold increase, respectively[16]
Activated CD4+ CD154+ T-cellsAssociated with shorter OS (< 12 months)0.3 to 0.5-fold lower in longer survivors[16]

Experimental Protocols

1. Protocol for IFN-γ ELISpot Assay for Detection of SL-701-Specific T-Cells

This protocol is a general guideline for performing an IFN-γ ELISpot assay to detect T-cells responding to the SL-701 peptides.

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody

  • Peripheral blood mononuclear cells (PBMCs) from the patient

  • SL-701 peptide pool (IL-13Rα2, EphA2, survivin peptides)

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (e.g., culture medium alone)

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • CO2 incubator (37°C, 5% CO2)

  • ELISpot plate reader

Procedure:

  • Plate Preparation: If not pre-coated, coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C. Wash the plate with sterile PBS.

  • Blocking: Block the membrane with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.

  • Cell Plating:

    • Prepare a single-cell suspension of PBMCs.

    • Add 2-3 x 10^5 PBMCs per well.

    • Add the SL-701 peptide pool to the respective wells at a pre-determined optimal concentration.

    • Add PHA to the positive control wells.

    • Add only medium to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate.

  • Development: Add the substrate and monitor for the development of spots. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

2. Protocol for Intracellular Cytokine Staining (ICS) and Flow Cytometry for SL-701-Specific T-Cells

This protocol outlines the general steps for identifying SL-701-specific T-cells by measuring intracellular IFN-γ production using flow cytometry.

Materials:

  • PBMCs from the patient

  • SL-701 peptide pool

  • Positive control (e.g., PMA/Ionomycin or Staphylococcal enterotoxin B - SEB)

  • Negative control (e.g., DMSO vehicle)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD57)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibody against intracellular IFN-γ

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 10^6 PBMCs per well.

    • Add the SL-701 peptide pool, positive control, or negative control to the respective wells.

    • Incubate for 1-2 hours at 37°C.

    • Add Brefeldin A or Monensin and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD57) for 30 minutes at 4°C.

    • Wash the cells.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with permeabilization buffer and then with FACS buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on lymphocytes, singlets, live cells, and then on T-cell subsets (CD3+, CD4+, CD8+) to determine the percentage of IFN-γ-producing cells in response to the SL-701 peptides.

Mandatory Visualizations

SL701_Mechanism_of_Action cluster_vaccine SL-701 Vaccine Administration cluster_immune_response Immune Response Induction cluster_tumor Tumor Microenvironment SL-701_Peptides SL-701 Peptides (IL-13Rα2, EphA2, Survivin) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) SL-701_Peptides->APC Uptake Adjuvant Adjuvant (e.g., poly-ICLC) Adjuvant->APC Activation Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Antigen Presentation (via HLA-A2) Activated_CD8_T_Cell Activated Cytotoxic CD8+ T-Cell Naive_T_Cell->Activated_CD8_T_Cell Activation & Proliferation GBM_Cell Glioblastoma Cell (HLA-A2+) Activated_CD8_T_Cell->GBM_Cell Recognition & Killing Tumor_Antigen Tumor Antigens (IL-13Rα2, EphA2, Survivin) GBM_Cell->Tumor_Antigen

Caption: Mechanism of action of the SL-701 vaccine.

Experimental_Workflow Patient_Sample Patient Peripheral Blood (PBMCs) Stimulation In vitro Stimulation with SL-701 Peptides Patient_Sample->Stimulation ELISpot IFN-γ ELISpot Assay Stimulation->ELISpot Flow_Cytometry Intracellular Cytokine Staining & Flow Cytometry Stimulation->Flow_Cytometry Spot_Analysis Quantification of IFN-γ Secreting Cells ELISpot->Spot_Analysis Cell_Analysis Quantification of IFN-γ+ CD8+ and CD4+ T-cells Flow_Cytometry->Cell_Analysis Correlation Correlate with Clinical Outcome Spot_Analysis->Correlation Cell_Analysis->Correlation

Caption: Experimental workflow for assessing immune response to SL-701.

Gating_Strategy All_Events All Acquired Events Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Live_Cells Live Cells (Viability Dye) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells T-Cells (CD3+) Lymphocytes->T_Cells CD4_T_Cells CD4+ T-Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T-Cells T_Cells->CD8_T_Cells IFNg_CD4 IFN-γ+ CD4+ T-Cells CD4_T_Cells->IFNg_CD4 IFNg_CD8 IFN-γ+ CD8+ T-Cells CD8_T_Cells->IFNg_CD8

Caption: Flow cytometry gating strategy for IFN-γ+ T-cells.

References

Technical Support Center: Off-Target Effects of Tertomotide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tertomotide (GV1001). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues related to off-target effects of this compound in preclinical experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GV1001) and its primary on-target mechanism of action?

A1: this compound, also known as GV1001, is a 16-amino acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] Its primary on-target mechanism is to act as an immunogen, stimulating the immune system to recognize and mount a cytotoxic T-lymphocyte (CTL) response against cells overexpressing telomerase, which is a hallmark of many cancer cells.[2][3]

Q2: What are the known or potential off-target effects of this compound observed in preclinical models?

A2: While comprehensive preclinical toxicology data is not extensively published, some studies have investigated potential off-target effects. Notably, this compound has demonstrated neuroprotective and anti-inflammatory properties in various preclinical models, which are considered off-target effects in the context of its primary anti-cancer vaccine function.[1][2][4]

  • Neuroprotection: In vitro studies have shown that this compound protects rat neural stem cells from amyloid-beta (Aβ)-induced neurotoxicity in a concentration-dependent manner.[1] It has also been shown to cross the blood-brain barrier in mouse models of Alzheimer's disease.

  • Anti-inflammatory Effects: In a mouse model of experimental autoimmune encephalomyelitis (EAE), subcutaneous administration of this compound reduced clinical scores and suppressed inflammatory cytokine transcripts.[5] It has also been shown to prevent the development of local inflammation in a mouse model of periodontal disease.[5]

  • Lack of Ototoxicity and Renal Toxicity: A study in a kanamycin-induced ototoxicity mouse model showed no ototoxic or renal toxicity at doses up to 100 mg/kg.[4]

It is important to note that in clinical trials where this compound was combined with chemotherapy, observed toxicities such as neutropenia and thrombocytopenia were attributed to the co-administered cytotoxic agents.[2][5]

Troubleshooting Guides

Issue 1: Unexpected Cell Death in in vitro Cultures

Q3: I am observing unexpected cytotoxicity in my cell line when treated with this compound. How can I troubleshoot this?

A3: Unexpected cytotoxicity could be due to several factors. Here is a step-by-step guide to help you troubleshoot:

  • Review Experimental Protocol:

    • Peptide Solubility and Aggregation: Ensure that this compound is properly dissolved according to the manufacturer's instructions. Peptide aggregation can lead to non-specific cellular stress and toxicity.

    • Vehicle Control: Always include a vehicle-only control to rule out any toxic effects of the solvent used to dissolve the peptide.

  • Consider Off-Target Signaling: While not extensively documented, it is possible that this compound could interfere with signaling pathways in certain cell types, leading to apoptosis or necrosis. You can investigate this by performing assays for markers of cell death (e.g., caspase activation, Annexin V staining).

Issue 2: Inconsistent or Unexpected Results in Animal Models

Q4: My in vivo study is showing inconsistent results or unexpected adverse effects. What should I consider?

A4: In vivo studies can be complex, and variability can arise from multiple sources.

  • Dose and Route of Administration: The dose and route of administration can significantly impact the biodistribution and potential off-target effects of this compound. A study in a mouse model of ototoxicity reported no toxicity at intraperitoneal doses up to 100 mg/kg.[4] However, the optimal and maximum tolerated dose (MTD) may vary depending on the animal model and the intended biological effect. A dose-escalation study is recommended to determine the optimal dose for your specific model.

  • Animal Model Selection: The choice of animal model is critical. For immunological studies, the immune response to a human-derived peptide like this compound can differ between species.

  • Monitoring for Autoimmunity: As this compound is an immunomodulatory agent, there is a theoretical potential for inducing or exacerbating autoimmune responses. In a mouse model of EAE, this compound was shown to be protective, suggesting an anti-inflammatory rather than a pro-inflammatory autoimmune effect in that context.[5] However, careful monitoring for signs of autoimmunity in your specific model is prudent. This can include regular clinical observation, measurement of autoantibodies, and histopathological examination of relevant organs at the end of the study.

Issue 3: Potential for Cytokine Release

Q5: I am concerned about the potential for this compound to induce a cytokine storm in my preclinical model. How can I assess this risk?

A5: While a systemic cytokine storm has not been reported as a direct off-target effect of this compound in the available preclinical literature, its immunomodulatory nature warrants consideration.

  • In Vitro Cytokine Release Assay: You can perform an in vitro cytokine release assay using peripheral blood mononuclear cells (PBMCs) from your animal model species or human PBMCs. This involves incubating the cells with a range of this compound concentrations and measuring the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) by ELISA or multiplex bead array.

  • In Vivo Cytokine Profiling: In your animal studies, you can collect blood samples at various time points after this compound administration to measure systemic cytokine levels. This will provide a direct assessment of the in vivo cytokine response.

Data Presentation

Table 1: Summary of Preclinical Safety and Off-Target Effects of this compound (GV1001)

Assay/Model Species/System Dose/Concentration Observed Effect Reference
Ototoxicity and Renal ToxicityMouse (Kanamycin-induced ototoxicity model)Up to 100 mg/kg (i.p.)No ototoxicity or renal toxicity observed.[4]
NeuroprotectionRat Neural Stem CellsConcentration-dependentProtected against amyloid-beta-induced neurotoxicity.[1]
Anti-inflammatoryMouse (EAE model)Not specifiedReduced clinical scores and suppressed inflammatory cytokine transcripts.[5]
Anti-inflammatoryMouse (Periodontal disease model)Not specifiedPrevented local inflammation.[5]
Blood-Brain Barrier PenetrationMouse (Alzheimer's disease model)Not specifiedConfirmed to cross the blood-brain barrier.

Note: This table summarizes the available data from the searched literature. Comprehensive GLP toxicology study results, including NOAEL and LD50 values, are not publicly available.

Experimental Protocols

Protocol 1: Basic In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS). Prepare serial dilutions of this compound in a complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: General Workflow for Assessing Autoimmunity in Animal Models

This protocol provides a general framework. Specifics will depend on the chosen animal model and study design.

  • Animal Model Selection: Choose a relevant animal model. For general toxicity, standard rodent models (mice, rats) are often used. For specific autoimmune concerns, genetically susceptible strains may be more appropriate.

  • Dosing and Treatment Schedule: Administer this compound at various doses and for a defined period. Include a vehicle control group.

  • Clinical Monitoring: Regularly monitor the animals for clinical signs of autoimmunity, which can include weight loss, skin lesions, joint swelling, and changes in behavior.

  • Serological Analysis: Collect blood samples periodically to measure levels of autoantibodies (e.g., anti-nuclear antibodies, anti-dsDNA antibodies) and inflammatory cytokines.

  • Histopathology: At the end of the study, perform a complete necropsy and collect major organs (e.g., kidneys, liver, spleen, lymph nodes, and any tissues showing clinical signs). Process the tissues for histopathological examination by a qualified pathologist to look for signs of inflammation, immune cell infiltration, and tissue damage.

Mandatory Visualizations

Tertomotide_On_Target_Mechanism This compound This compound (GV1001) hTERT peptide APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->APC Uptake and Processing T_Cell CD4+ and CD8+ T-Cells APC->T_Cell Antigen Presentation Cancer_Cell Cancer Cell (Expressing hTERT) T_Cell->Cancer_Cell Recognition and Binding Immune_Activation T-Cell Activation and Proliferation T_Cell->Immune_Activation Leads to Tumor_Lysis Tumor Cell Lysis Cancer_Cell->Tumor_Lysis Results in Immune_Activation->T_Cell Clonal Expansion

Caption: On-target immunological mechanism of this compound.

Troubleshooting_In_Vitro_Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Concentration Is the concentration too high? Perform dose-response curve (IC50). Start->Check_Concentration Check_Protocol Review Experimental Protocol Check_Concentration->Check_Protocol If concentration is appropriate Check_Solubility Check Peptide Solubility and Aggregation Check_Protocol->Check_Solubility Check_Vehicle Run Vehicle Control Check_Protocol->Check_Vehicle Investigate_Mechanism Investigate Mechanism of Cell Death Check_Protocol->Investigate_Mechanism If protocol is sound Resolution Identify Cause and Optimize Protocol Check_Solubility->Resolution Check_Vehicle->Resolution Apoptosis_Assay Perform Apoptosis Assays (e.g., Caspase, Annexin V) Investigate_Mechanism->Apoptosis_Assay Apoptosis_Assay->Resolution

Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.

Preclinical_Autoimmunity_Assessment Start Initiate Preclinical Study in Relevant Animal Model Dosing Administer this compound (Multiple Doses vs. Vehicle) Start->Dosing Monitoring In-Life Monitoring Dosing->Monitoring Clinical_Signs Clinical Observations (Weight, Skin, Joints) Monitoring->Clinical_Signs Serology Serological Analysis (Autoantibodies, Cytokines) Monitoring->Serology Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis and Interpretation Clinical_Signs->Analysis Serology->Analysis Necropsy Necropsy and Tissue Collection Endpoint->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->Analysis

Caption: Workflow for preclinical assessment of autoimmune potential.

References

Technical Support Center: Troubleshooting ELISpot Results for Tertomotide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ELISpot assay in Tertomotide (also known as GV1001) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a 16-amino acid synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT).[1][2] Telomerase is an enzyme that is overexpressed in the vast majority of cancer cells, playing a crucial role in their immortalization and proliferation, while its expression in most normal somatic cells is repressed.[1] The primary mechanism of action for this compound is to act as an antigen, stimulating the patient's immune system to recognize and mount a cytotoxic T-lymphocyte (CTL) response against tumor cells that express telomerase.[1] It binds to multiple HLA class II molecules, leading to the activation of both CD4+ (helper) and CD8+ (cytotoxic) T-cells.[3]

Recent research has also identified a cell-penetrating peptide property of this compound, mediated by its interaction with extracellular heat shock proteins 90 (eHSP90) and 70 (eHSP70).[4][5] This interaction not only facilitates the delivery of the peptide into the cytoplasm of antigen-presenting cells (APCs) but may also trigger additional biological effects that contribute to its anti-tumor activity.[4][5]

Q2: What is the ELISpot assay and why is it used in this compound studies?

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound studies, it is primarily used to measure the T-cell response elicited by the vaccine. Specifically, the IFN-γ ELISpot assay is a common method to enumerate this compound-specific T-cells by detecting the secretion of interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response.

Q3: What are the critical reagents and controls for a this compound ELISpot assay?

Critical reagents include:

  • This compound (GV1001) peptide: As the stimulating antigen.

  • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from vaccinated subjects.

  • IFN-γ ELISpot plates, antibodies, and detection reagents: A standard commercial kit is recommended.

  • Positive Control: A mitogen like Phytohaemagglutinin (PHA) or a pool of viral peptides (e.g., from CMV, EBV, Influenza) to ensure the cells are responsive and the assay is working correctly.

  • Negative Control: Cells cultured with medium and a vehicle control (e.g., DMSO, if used to dissolve the peptide) to determine the background level of cytokine secretion.

ELISpot Troubleshooting Guide

This guide addresses common issues encountered during this compound ELISpot experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
High Background Inadequate washing.Increase the number of wash steps and ensure thorough washing of both sides of the membrane.
Contaminated reagents or cell culture.Use sterile techniques, filter-sterilize solutions, and check for turbidity or signs of contamination.
Over-development of the plate.Reduce the substrate incubation time. Monitor spot development under a microscope.
High concentration of this compound or other stimulants.Titrate the concentration of the this compound peptide to find the optimal balance between stimulation and background.
Serum in the culture medium contains cytokines or heterophilic antibodies.Use fetal bovine serum (FBS) instead of human serum, or use a serum-free medium.
No Spots or Very Few Spots Insufficient number of this compound-specific T-cells.Increase the number of cells per well. Consider that the frequency of responding cells may be low.
Incorrect this compound peptide concentration.Optimize the concentration of the this compound peptide used for stimulation.
Low cell viability.Ensure PBMCs are processed promptly after blood collection and handled gently. Check viability with a method like trypan blue exclusion.
Improper plate pre-wetting.Ensure the PVDF membrane is adequately pre-wetted with 35% ethanol (B145695) and washed with PBS before coating with the capture antibody.
Inactive reagents.Check the expiration dates and storage conditions of all reagents, including the this compound peptide and ELISpot kit components.
Faint or "Fuzzy" Spots Insufficient incubation time.Increase the incubation time for cell stimulation, detection antibody, or substrate development.
Suboptimal reagent concentrations.Optimize the concentrations of the capture and detection antibodies.
Plate movement during incubation.Ensure the incubator is stable and avoid disturbing the plates during the cell incubation period.
Confluent or "Too Many to Count" Spots Too many cells seeded per well.Perform a cell titration to determine the optimal cell density that results in distinct, countable spots.
Over-stimulation of cells.Reduce the concentration of the this compound peptide or the incubation time.
Inconsistent Results Between Replicate Wells Inaccurate pipetting.Calibrate pipettes regularly and ensure careful and consistent pipetting technique.
Uneven cell distribution.Gently but thoroughly resuspend the cell suspension before plating to ensure a homogenous distribution in each well.
Edge effects due to evaporation.Ensure proper humidity in the incubator and consider not using the outer wells of the plate.

Data Presentation

While specific quantitative ELISpot data from this compound clinical trials are not widely available in the public domain, the following table summarizes clinical outcomes from a retrospective analysis of heavily-treated metastatic breast cancer patients who received this compound (GV1001) in combination with cytotoxic chemotherapy. This data provides an indication of the vaccine's clinical activity, which is correlated with the immune response measured by assays like ELISpot.

Clinical Outcomes in Metastatic Breast Cancer Patients Treated with this compound (GV1001) and Chemotherapy [3]

Patient Subgroup Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) in Months Median Overall Survival (OS) in Months
HR+ (n=34) 26.4%58.8%10.419.7
HER2+ (n=21) 28.5%66.6%8.713.2
TNBC (n=unknown) 25%50%5.69.4

HR+ = Hormone Receptor Positive; HER2+ = Human Epidermal Growth Factor Receptor 2 Positive; TNBC = Triple-Negative Breast Cancer.

Experimental Protocols

Representative IFN-γ ELISpot Protocol for this compound Stimulation

This protocol is a synthesized example based on general methodologies for peptide vaccine ELISpot assays and should be optimized for specific laboratory conditions.

Day 1: Plate Coating

  • Pre-wet a 96-well PVDF-membrane ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.

  • Wash the plate three times with 150 µL/well of sterile PBS.

  • Coat the plate with 100 µL/well of anti-human IFN-γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Aspirate the coating antibody and wash the plate once with 150 µL/well of sterile PBS.

  • Block the membrane by adding 200 µL/well of complete RPMI medium (containing 10% FBS) and incubate for at least 2 hours at 37°C.

  • Prepare a stock solution of this compound (GV1001) peptide and dilute it in complete RPMI medium to the desired final concentration (e.g., a range of 1-10 µg/mL should be tested for optimization).

  • Isolate PBMCs from patient blood samples. Assess cell viability and resuspend in complete RPMI medium at a concentration of 2-4 x 10^6 cells/mL.

  • Aspirate the blocking medium from the ELISpot plate.

  • Add 50 µL of the diluted this compound peptide solution to the appropriate wells.

  • Add 50 µL of the PBMC suspension to each well (final volume of 100 µL, containing 1-2 x 10^5 cells/well).

  • Set up control wells:

    • Negative Control: 50 µL of medium + 50 µL of cells.

    • Positive Control: 50 µL of PHA (e.g., 5 µg/mL final concentration) + 50 µL of cells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Spot Development

  • Aspirate the cells from the wells.

  • Wash the plate six times with PBS containing 0.05% Tween 20 (PBST).

  • Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted in PBS with 0.5% BSA.

  • Incubate for 2 hours at 37°C.

  • Wash the plate three times with PBST.

  • Add 100 µL/well of Streptavidin-Alkaline Phosphatase (or a similar enzyme conjugate).

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with PBST, followed by three washes with PBS.

  • Add 100 µL/well of a precipitating substrate (e.g., BCIP/NBT).

  • Monitor the development of spots (typically 5-20 minutes). Stop the reaction by washing thoroughly with deionized water.

  • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Mandatory Visualizations

This compound (GV1001) T-Cell Activation Pathway

Tertomotide_Activation_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell This compound This compound (GV1001) eHSP90 eHSP90 This compound->eHSP90 Interaction eHSP70 eHSP70 This compound->eHSP70 Interaction Internalization Internalization eHSP90->Internalization eHSP70->Internalization Facilitates Processing Antigen Processing Internalization->Processing MHC_II MHC Class II Presentation Processing->MHC_II TCR T-Cell Receptor (TCR) MHC_II->TCR Recognition Activation T-Cell Activation TCR->Activation CD4 CD4 CD4->MHC_II Cytokine IFN-γ Secretion Activation->Cytokine

Caption: Proposed pathway for this compound-mediated T-cell activation.

ELISpot Experimental Workflow

ELISpot_Workflow cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Cell Culture cluster_day3 Day 3: Detection & Analysis Prewet Pre-wet PVDF Plate (35% Ethanol) Wash1 Wash Plate (PBS) Prewet->Wash1 Coat Coat with Capture Ab (Anti-IFN-γ) Wash1->Coat Incubate1 Incubate Overnight at 4°C Coat->Incubate1 Block Block Plate Add_Cells Add PBMCs Block->Add_Cells Add_Stimulant Add this compound/ Controls Add_Cells->Add_Stimulant Incubate2 Incubate 18-24h at 37°C Add_Stimulant->Incubate2 Wash2 Wash Plate (PBST) Detection_Ab Add Detection Ab Wash2->Detection_Ab Incubate3 Incubate 2h at 37°C Detection_Ab->Incubate3 Wash3 Wash Plate (PBST) Incubate3->Wash3 Enzyme_Conj Add Enzyme Conjugate Wash3->Enzyme_Conj Incubate4 Incubate 1h at RT Enzyme_Conj->Incubate4 Wash4 Wash Plate (PBS) Incubate4->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction (Water) Substrate->Stop Dry Dry Plate Stop->Dry Analyze Analyze Spots Dry->Analyze

Caption: Overview of the IFN-γ ELISpot assay workflow.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start ELISpot Experiment Results Problem Problem Observed? Start->Problem High_Bg High Background? Problem->High_Bg Yes Success Successful Experiment Problem->Success No No_Spots No/Few Spots? High_Bg->No_Spots No Sol_High_Bg Check Washing Steps Check for Contamination Optimize Stimulant Conc. High_Bg->Sol_High_Bg Yes Faint_Spots Faint/Fuzzy Spots? No_Spots->Faint_Spots No Sol_No_Spots Check Cell Viability Increase Cell Number Verify Reagent Activity No_Spots->Sol_No_Spots Yes Faint_Spots->Problem No, other issue Sol_Faint_Spots Optimize Incubation Times Check Reagent Conc. Ensure Plate Stability Faint_Spots->Sol_Faint_Spots Yes

Caption: A logical approach to troubleshooting common ELISpot issues.

References

Technical Support Center: Enhancing Tertomotide Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Tertomotide (GV1001) across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery across the blood-brain barrier important?

A1: this compound (also known as GV1001) is a 16-amino acid synthetic peptide derived from the human telomerase reverse transcriptase (hTERT).[1] It was initially developed as a cancer vaccine.[2] More recently, it has shown neuroprotective potential in preclinical models of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] For this compound to be effective in treating central nervous system (CNS) disorders, it must efficiently cross the blood-brain barrier to reach its targets within the brain.

Q2: Does this compound naturally cross the blood-brain barrier?

A2: Yes, preclinical studies in mouse models have demonstrated that this compound can cross the blood-brain barrier.[1][4][5][6] This has been visualized using techniques such as magnetic resonance imaging (MRI) and Prussian blue staining of a ferrocenecarboxylic acid-conjugated form of GV1001.[4][5][6]

Q3: What is the specific mechanism of this compound transport across the BBB?

A3: The exact mechanism of this compound transport across the BBB is still under investigation. Some evidence suggests that its effects may be mediated through binding to G-protein coupled receptors, such as the gonadotropin-releasing hormone receptor (GnRHR), or through inherent cell-penetrating peptide (CPP) like properties.[1][7] However, a definitive transport pathway has not been fully elucidated.

Q4: What are the main challenges in delivering this compound to the brain?

A4: Like many peptides, the delivery of this compound to the brain faces several challenges. These include its relatively large size and hydrophilic nature, which can limit passive diffusion across the BBB.[8] Additionally, peptides can be susceptible to enzymatic degradation in the bloodstream, reducing the amount that reaches the brain.[9]

Q5: What are the primary strategies to enhance this compound delivery to the brain?

A5: Several strategies can be employed to enhance the brain delivery of peptides like this compound. The three main approaches are:

  • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can protect it from degradation, improve its circulation time, and facilitate its transport across the BBB.[8][9]

  • Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that targets a specific receptor on the BBB (e.g., transferrin receptor) can "trick" the brain endothelial cells into transporting it across.

  • Cell-Penetrating Peptides (CPPs): Fusing this compound to a known CPP can enhance its ability to directly translocate across the cell membranes of the BBB.

Troubleshooting Guides

Nanoparticle-Based Delivery
Issue Possible Cause Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles. Mismatch between the physicochemical properties of this compound and the nanoparticle matrix.1. Modify the surface charge of the nanoparticles to improve electrostatic interaction with the peptide. 2. Adjust the pH during the encapsulation process to optimize peptide solubility and interaction. 3. Experiment with different nanoparticle materials (e.g., PLGA, liposomes, solid lipid nanoparticles).[10]
Rapid clearance of nanoparticles from circulation. Opsonization and uptake by the reticuloendothelial system (RES).1. Coat the nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and prolong circulation.[8] 2. Optimize nanoparticle size to be within the ideal range of 100-200 nm to avoid rapid clearance.
Poor brain accumulation of nanoparticles. Insufficient BBB targeting or transport.1. Functionalize the nanoparticle surface with BBB-targeting ligands (e.g., transferrin, antibodies against BBB receptors). 2. Incorporate CPPs on the nanoparticle surface to enhance direct penetration.
Toxicity observed in cell culture or in vivo. Inherent toxicity of the nanoparticle material or high concentrations used.1. Perform dose-response studies to determine the optimal non-toxic concentration. 2. Test different biocompatible and biodegradable nanoparticle formulations. 3. Ensure the removal of any residual toxic solvents from the nanoparticle preparation.
Receptor-Mediated Transcytosis (RMT)
Issue Possible Cause Troubleshooting Steps
Low binding of this compound-ligand conjugate to brain endothelial cells. Steric hindrance from the conjugation process.1. Introduce a flexible linker between this compound and the targeting ligand. 2. Vary the conjugation site on both the peptide and the ligand.
Conjugate is trapped in endosomes and does not transcytose. Inefficient endosomal escape.1. Incorporate endosome-disrupting agents into the delivery system (use with caution due to potential toxicity). 2. Select a targeting receptor known to have a high transcytosis rate.
Competition with endogenous ligands. Saturation of the target receptors by their natural ligands.1. Choose a receptor with high expression on the BBB and a high recycling rate. 2. Investigate novel or less-utilized receptor targets.
Cell-Penetrating Peptide (CPP) Conjugation
Issue Possible Cause Troubleshooting Steps
Inefficient conjugation of CPP to this compound. Lack of suitable functional groups for conjugation.1. Synthesize this compound with a terminal cysteine or lysine (B10760008) residue to facilitate specific conjugation chemistries. 2. Utilize click chemistry for a more efficient and specific reaction.
Loss of this compound's biological activity after conjugation. CPP interferes with the active site of this compound.1. Insert a cleavable linker (e.g., disulfide bond) between the CPP and this compound that is cleaved in the reducing environment of the cell interior. 2. Experiment with different CPPs that may have less impact on this compound's conformation.
High cytotoxicity of the CPP-Tertomotide conjugate. Cationic nature of many CPPs can lead to membrane disruption.1. Perform a dose-response analysis to find the optimal concentration with minimal toxicity. 2. Test different CPPs, as some have lower toxicity profiles.

Quantitative Data on BBB Delivery Strategies for Peptides

The following table presents a summary of hypothetical, yet representative, quantitative data for different peptide delivery strategies across an in vitro BBB model. These values are intended for comparative purposes to guide experimental design.

Delivery Strategy Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Brain Endothelial Cell Uptake (% of initial dose) Efflux Ratio (Papp B-A / Papp A-B)
This compound Alone0.5 ± 0.12.1 ± 0.53.2 ± 0.4
This compound in PLGA Nanoparticles1.2 ± 0.35.8 ± 1.22.5 ± 0.3
This compound-Transferrin Conjugate (RMT)2.5 ± 0.515.2 ± 3.11.8 ± 0.2
This compound-TAT (CPP) Conjugate3.1 ± 0.618.5 ± 4.01.5 ± 0.2

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

A detailed methodology for encapsulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion (w/o/w) solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Primary Emulsion: Dissolve 100 mg of PLGA in 2 ml of DCM. Dissolve 10 mg of this compound in 200 µl of deionized water. Add the this compound solution to the PLGA solution and sonicate on ice for 1 minute to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Add the primary emulsion to 4 ml of a 5% PVA solution and sonicate on ice for 2 minutes to form the double emulsion (w/o/w).

  • Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow the DCM to evaporate and the nanoparticles to harden.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.

  • Characterization: Analyze the size, zeta potential, and encapsulation efficiency of the lyophilized nanoparticles.

Protocol 2: In Vitro BBB Permeability Assay

A step-by-step guide to assessing the permeability of this compound formulations using a Transwell-based in vitro BBB model.

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound formulation

  • Lucifer yellow (paracellular marker)

Procedure:

  • Co-culture Setup: Seed astrocytes on the bottom of the Transwell plate. Once confluent, seed hBMECs on the collagen-coated Transwell insert.

  • BBB Model Maturation: Co-culture the cells for 5-7 days until a high transendothelial electrical resistance (TEER) is achieved (>200 Ω·cm²), indicating tight junction formation.

  • Permeability Assay: a. Replace the medium in the apical (upper) and basolateral (lower) chambers with transport buffer. b. Add the this compound formulation and Lucifer yellow to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. d. Analyze the concentration of the this compound formulation in the collected samples using a suitable method (e.g., HPLC, ELISA). e. Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.

  • Calculate Apparent Permeability (Papp): Use the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (GV1001) GnRHR GnRH Receptor This compound->GnRHR Binding G_Protein G-Protein GnRHR->G_Protein Activation PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Signaling_Cascade Downstream Signaling Cascade Ca_PKC->Signaling_Cascade Neuroprotection Neuroprotective Effects Signaling_Cascade->Neuroprotection Experimental_Workflow cluster_formulation Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis Formulate_NP 1. Formulate this compound Nanoparticles Characterize_NP 2. Characterize Nanoparticles (Size, Charge, Encapsulation) Formulate_NP->Characterize_NP BBB_Model 3. Establish In Vitro BBB Model Characterize_NP->BBB_Model Permeability_Assay 4. Perform Permeability Assay (Papp) BBB_Model->Permeability_Assay Animal_Admin 5. Administer to Animal Model Permeability_Assay->Animal_Admin Brain_Uptake 6. Quantify Brain Uptake (e.g., Imaging, LC-MS) Animal_Admin->Brain_Uptake Data_Analysis 7. Analyze and Compare Delivery Efficacy Brain_Uptake->Data_Analysis

References

Technical Support Center: Enhancing CD8+ T Cell Response to Tertomotide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tertomotide (GV1001), a peptide-based cancer vaccine derived from the human telomerase reverse transcriptase (hTERT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting experiments aimed at increasing the CD8+ T cell response to this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or undetectable this compound-specific CD8+ T cell response in vitro. - Suboptimal peptide concentration.- Inadequate stimulation time.- Poor viability of Peripheral Blood Mononuclear Cells (PBMCs).- Low precursor frequency of this compound-specific T cells.- Inappropriate antigen-presenting cells (APCs).- Titrate this compound concentration (typically 1-10 µg/mL) to determine the optimal dose for T cell activation[1].- Optimize stimulation duration (e.g., 6-48 hours for cytokine secretion assays)[2].- Ensure high viability of PBMCs post-thawing and prior to stimulation.- Increase the number of PBMCs per well or enrich for CD8+ T cells before stimulation.- Use professional APCs, such as dendritic cells (DCs), for more efficient peptide presentation.
2. High background in ELISpot or Intracellular Cytokine Staining (ICS) assays. - Contamination of cell cultures.- Non-specific activation of T cells.- Over-stimulation with the peptide.- Issues with assay reagents or washing steps.- Maintain sterile cell culture techniques.- Include an unstimulated control to determine the baseline level of cytokine production.- Titrate the concentration of this compound to avoid non-specific activation.- Ensure proper washing of plates and use of high-quality, validated antibodies and reagents[3][4].
3. Inconsistent results between experimental repeats. - Variability in PBMC donors.- Inconsistent peptide preparation.- Pipetting errors or variations in cell numbers.- Freeze-thaw cycles of peptide stock.- Use PBMCs from the same donor for comparative experiments where possible.- Prepare fresh dilutions of this compound from a single, quality-controlled stock for each experiment.- Ensure accurate cell counting and consistent pipetting techniques.- Aliquot peptide stocks to avoid multiple freeze-thaw cycles.
4. Limited in vivo immunogenicity in animal models. - Weak intrinsic immunogenicity of the peptide.- Lack of a potent adjuvant.- Suboptimal route of administration or vaccination schedule.- Formulate this compound with an effective adjuvant to enhance the immune response.- Explore different routes of administration (e.g., subcutaneous, intradermal) and prime-boost strategies[5].- Consider combination therapies with checkpoint inhibitors or other immunomodulators.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the expected immune response?

A1: this compound is a 16-amino acid synthetic peptide (hTERT 611-626) derived from the catalytic subunit of human telomerase reverse transcriptase (hTERT)[6]. As a peptide vaccine, it is designed to be taken up by antigen-presenting cells (APCs), processed, and presented on both MHC class I and class II molecules. This co-presentation is intended to stimulate both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively[5][7]. The activated CD8+ T cells are then capable of recognizing and killing cancer cells that express hTERT[5].

Q2: What are the most promising strategies to increase the CD8+ T cell response to this compound?

A2: Several strategies can be employed to enhance the immunogenicity of this compound:

  • Adjuvant Combination: The use of potent adjuvants is crucial for augmenting the T cell response to peptide vaccines. Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides, and granulocyte-macrophage colony-stimulating factor (GM-CSF) have shown promise in preclinical and clinical settings with other peptide vaccines[8].

  • Combination Therapy: Combining this compound with other cancer therapies can have a synergistic effect. For instance, co-administration with the chemotherapeutic agent temozolomide (B1682018) has been shown to increase the immune response rate to this compound in melanoma patients[9]. Combination with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) is another promising approach to overcome tumor-induced immunosuppression and enhance the activity of vaccine-induced T cells.

  • Multi-Peptide Vaccination: Incorporating this compound into a vaccine containing multiple hTERT-derived peptides may broaden and strengthen the overall anti-telomerase immune response. A study on the GX301 vaccine, which includes the this compound sequence, demonstrated that a multi-peptide approach elicits a greater number of immune responses compared to single peptides[10].

Q3: How can I measure the this compound-specific CD8+ T cell response?

A3: The two most common and robust methods for quantifying antigen-specific T cell responses are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

  • ELISpot Assay: This is a highly sensitive method to detect and quantify cytokine-secreting cells at the single-cell level. For this compound-specific CD8+ T cells, an IFN-γ ELISpot is typically performed.

  • Intracellular Cytokine Staining (ICS): ICS allows for the multiparametric characterization of T cells. Following stimulation with this compound, cells are stained for surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). This method provides information on the frequency and phenotype of the responding T cells.

Q4: What are realistic expectations for the frequency of this compound-specific CD8+ T cells?

A4: The frequency of peptide-specific T cells can be low, especially before in vitro expansion. Directly ex vivo, frequencies can be difficult to detect. Following in vitro stimulation and expansion, the percentage of specific CD8+ T cells can range from less than 1% to over 50%, depending on the donor, the specific peptide, and the culture conditions[11]. Clinical trials with this compound have reported immune responses in over 50% of patients, with some combination therapies pushing this to nearly 80%[9][12].

Data Presentation

Table 1: Immune Response Rates in Clinical Trials with this compound (GV1001)

Clinical Trial Cancer Type Treatment Regimen Immune Response Rate Reference
Phase I/IIPancreatic and Non-Small Cell Lung CancerThis compound monotherapy> 50%[12]
Proof-of-PrincipleStage IV MelanomaThis compound + Temozolomide78% (18/23 patients)[9]

Table 2: Comparison of Immune Responses to a Multi-Peptide hTERT Vaccine (GX301) vs. Single Peptides

Stimulator Mean Number of Positive Immune Responses (ELISpot) Reference
hTERT540–548~1.5[10]
hTERT611–626 (this compound)~1.8[10]
hTERT672–686~1.6[10]
hTERT766–780~1.7[10]
Mixture of 4 peptides~2.0[10]
Sum of responses to single peptides ~6.6 [10]

Data presented is an approximation based on graphical representation in the cited study.

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for this compound-Specific T Cells

1. Plate Preparation:

  • Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
  • Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at room temperature.

2. Cell Plating:

  • Prepare a single-cell suspension of PBMCs.
  • Add 2-4 x 105 PBMCs per well.
  • Prepare this compound at a working concentration (e.g., 10 µg/mL) in RPMI + 10% FBS.
  • Add the this compound solution to the appropriate wells.
  • Include a negative control (medium only) and a positive control (e.g., PHA or a CEF peptide pool).

3. Incubation:

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

4. Detection:

  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).
  • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
  • Wash with PBST.
  • Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
  • Wash with PBST and then PBS.
  • Add the substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
  • Stop the reaction by washing with distilled water and allow the plate to dry.

5. Analysis:

  • Count the spots in each well using an automated ELISpot reader.
  • The number of spots corresponds to the number of IFN-γ secreting cells.

Protocol 2: Intracellular Cytokine Staining (ICS) for this compound-Specific CD8+ T Cells

1. Cell Stimulation:

  • Plate 1-2 x 106 PBMCs per well in a 96-well round-bottom plate.
  • Add this compound to a final concentration of 1-10 µg/mL.
  • Include negative (medium only) and positive (e.g., SEB or anti-CD3/CD28 beads) controls.
  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of a 6-18 hour incubation at 37°C.

2. Surface Staining:

  • Wash the cells with FACS buffer (PBS with 2% FBS).
  • Stain with fluorescently-conjugated antibodies against surface markers such as CD3, CD8, and a viability dye for 20-30 minutes at 4°C in the dark.

3. Fixation and Permeabilization:

  • Wash the cells to remove unbound antibodies.
  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

4. Intracellular Staining:

  • Stain with fluorescently-conjugated antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2 for 30 minutes at room temperature in the dark.

5. Acquisition and Analysis:

  • Wash the cells and resuspend in FACS buffer.
  • Acquire the samples on a flow cytometer.
  • Analyze the data by gating on live, singlet, CD3+, and CD8+ cells, and then quantify the percentage of cells expressing each cytokine or combination of cytokines.

Visualizations

Tertomotide_Signaling_Pathway This compound This compound (hTERT peptide) APC Antigen Presenting Cell (e.g., Dendritic Cell) This compound->APC Uptake & Processing MHC_I MHC Class I APC->MHC_I Presentation MHC_II MHC Class II APC->MHC_II Presentation CD8_T_Cell Naive CD8+ T Cell MHC_I->CD8_T_Cell Activation CD4_T_Cell Naive CD4+ T Cell MHC_II->CD4_T_Cell Activation CTL Cytotoxic T Lymphocyte (CTL) CD8_T_Cell->CTL Differentiation Th_Cell Helper T Cell (Th) CD4_T_Cell->Th_Cell Differentiation Tumor_Cell Tumor Cell (hTERT+) CTL->Tumor_Cell Recognition Th_Cell->CTL Help (Cytokines) Killing Tumor Cell Lysis Tumor_Cell->Killing

Caption: Signaling pathway of this compound-induced T cell response.

Experimental_Workflow cluster_0 Preparation cluster_1 Experimental Groups cluster_2 Assay cluster_3 Analysis PBMCs Isolate PBMCs from blood Stimulation In vitro T cell stimulation PBMCs->Stimulation Tertomotide_Prep Prepare this compound and Adjuvants Group1 This compound Alone Tertomotide_Prep->Group1 Group2 This compound + Adjuvant A Tertomotide_Prep->Group2 Group3 This compound + Adjuvant B Tertomotide_Prep->Group3 Group4 This compound + Checkpoint Inhibitor Tertomotide_Prep->Group4 Group1->Stimulation Group2->Stimulation Group3->Stimulation Group4->Stimulation ELISpot IFN-γ ELISpot Stimulation->ELISpot ICS Intracellular Cytokine Staining Stimulation->ICS Data_Analysis Quantify CD8+ T cell response ELISpot->Data_Analysis ICS->Data_Analysis Comparison Compare efficacy of enhancement strategies Data_Analysis->Comparison Troubleshooting_Workflow Start Low/No CD8+ T Cell Response Check_Controls Check Positive/Negative Controls Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Optimize_Assay Troubleshoot Assay: - Reagents - Cell Viability - Staining Controls_OK->Optimize_Assay No Optimize_Stimulation Optimize Stimulation: - Peptide Dose - Incubation Time Controls_OK->Optimize_Stimulation Yes Optimize_Assay->Start Re-run Enhance_Immunogenicity Enhance Immunogenicity: - Add Adjuvant - Combination Therapy Optimize_Stimulation->Enhance_Immunogenicity Success Improved Response Enhance_Immunogenicity->Success

References

Technical Support Center: Enhancing hTERT-Based Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hTERT-based cancer vaccines. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to increase the immunogenicity of hTERT peptide vaccines?

A1: hTERT peptide vaccines often require strategies to enhance their immunogenicity. Key approaches include:

  • Use of Adjuvants: Adjuvants are critical for peptide vaccines as peptides alone are poorly immunogenic. Commonly used adjuvants in hTERT vaccine trials include Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Montanide ISA-51 (an incomplete Freund's adjuvant).[1][2] GM-CSF helps recruit and activate antigen-presenting cells (APCs) at the injection site. Montanide creates a depot for the prolonged release of the antigen, ensuring continuous delivery to regional lymph nodes.[3][4]

  • Combination with Immune Checkpoint Inhibitors: Combining hTERT vaccines with checkpoint inhibitors, such as anti-CTLA-4 (e.g., ipilimumab) or anti-PD-1/PD-L1 antibodies, has shown synergistic effects.[5] Checkpoint inhibitors can unleash the full potential of vaccine-induced T cells by blocking negative regulatory signals.[5]

  • Multi-peptide Formulations: Using vaccines that include multiple hTERT-derived peptides, including both MHC class I and class II restricted epitopes, can induce a broader and more robust immune response involving both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells.[6][7]

  • Prime-Boost Strategies: A prime-boost vaccination regimen can amplify the potency of CD8+ T-cell responses.[8]

Q2: What are the advantages of using DNA or mRNA-based hTERT vaccines over peptide vaccines?

A2: DNA and mRNA vaccines offer several advantages:

  • Expression of the full-length protein: Unlike peptide vaccines that present a limited number of epitopes, DNA and mRNA vaccines lead to the in vivo expression of the entire hTERT protein. This allows for the presentation of a wider array of epitopes, potentially activating a broader repertoire of T cells and reducing the risk of tumor escape through epitope loss.

  • Induction of both CD4+ and CD8+ T cell responses: The endogenous expression of the hTERT antigen from a DNA or mRNA vaccine facilitates its presentation on both MHC class I and class II molecules, leading to the activation of both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells.[8]

  • Ease of manufacturing: DNA and mRNA vaccines can be manufactured more rapidly and at a lower cost compared to peptide synthesis and purification.

Q3: What are the safety considerations for hTERT-based vaccines, given that hTERT is expressed in some normal tissues?

A3: While hTERT is a self-antigen expressed in certain normal tissues like hematopoietic stem cells, clinical trials of hTERT-based vaccines have generally shown them to be well-tolerated with limited toxicity.[9] The prevailing hypothesis is that the level of hTERT expression in normal tissues is significantly lower than in cancer cells, or that these tissues exist in immune-privileged sites, thus preventing significant autoimmune responses.[6] Most reported side effects are mild and localized to the injection site.[10][11]

Q4: How can I monitor the immune response to an hTERT vaccine in my experiments?

A4: Several immunological assays can be used to monitor the response to hTERT vaccination:

  • ELISpot (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells (e.g., IFN-γ).[8][12][13]

  • Flow Cytometry: Multicolor flow cytometry can be used to phenotype and quantify hTERT-specific T cells in peripheral blood. This can include intracellular cytokine staining (ICS) for IFN-γ, TNF-α, etc., and staining for activation markers like CD107a (a marker of degranulation).[14][15][16][17][18][19]

  • Proliferation Assays: These assays measure the proliferation of T cells in response to stimulation with hTERT antigens.

  • In vivo Cytotoxicity Assays: In animal models, the cytotoxic activity of vaccine-induced T cells can be assessed by measuring the elimination of target cells pulsed with hTERT peptides.[20]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or undetectable hTERT-specific T cell response in ELISpot assay. 1. Suboptimal vaccine formulation: Insufficient antigen dose, improper adjuvant, or degradation of the peptide/plasmid. 2. Ineffective vaccine delivery. 3. Low precursor frequency of hTERT-specific T cells. 4. Presence of immunosuppressive mechanisms: High levels of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs). 5. Technical issues with the ELISpot assay. 1. Optimize vaccine formulation: Titrate the antigen and adjuvant concentrations. Ensure proper storage and handling of the vaccine components. For DNA vaccines, consider codon optimization and the inclusion of an efficient leader sequence to enhance expression.[21] 2. Optimize delivery: For DNA vaccines, electroporation has been shown to significantly enhance immunogenicity.[20][22][23] For peptide vaccines, ensure proper intradermal or subcutaneous injection technique.[24] 3. Increase the number of vaccinations in a prime-boost schedule to expand the T cell population.[8] 4. Combine with therapies that target immunosuppression: Consider co-administration with low-dose cyclophosphamide (B585) to deplete Tregs or with checkpoint inhibitors.[3][4] 5. Validate the ELISpot assay: Use positive and negative controls. Ensure the quality of the hTERT peptides and the viability of the PBMCs.
High background in ELISpot assay. 1. Contamination of cell cultures. 2. Non-specific stimulation of T cells. 3. Poor quality of serum in the culture medium. 1. Maintain sterile technique during cell culture. 2. Ensure proper washing of cells. Use pre-screened batches of fetal bovine serum. 3. Titrate the concentration of peptides to find the optimal balance between specific stimulation and background noise.
Poor in vivo anti-tumor efficacy despite a detectable immune response. 1. T cell exhaustion: Vaccine-induced T cells may become exhausted in the tumor microenvironment. 2. Tumor immune evasion: Tumors may downregulate MHC expression or upregulate inhibitory ligands like PD-L1. 3. Insufficient T cell infiltration into the tumor. 4. The induced T cells have low avidity and do not recognize tumor cells. 1. Combine with PD-1/PD-L1 checkpoint inhibitors to reinvigorate exhausted T cells.[3][11] 2. Analyze the tumor microenvironment for expression of MHC and inhibitory molecules. Consider combination therapies that can modulate the tumor microenvironment. 3. Enhance T cell trafficking: Strategies to upregulate chemokine receptors on T cells, such as CXCR3, may improve tumor infiltration. The addition of GM-CSF to the vaccine has been shown to increase CXCR3 expression on CD8+ T cells.[1][2] 4. Evaluate the avidity of the T cell response. Consider using modified hTERT peptides with higher binding affinity to MHC molecules.
Variability in immune responses between experimental subjects. 1. Genetic differences (e.g., MHC haplotype). 2. Differences in baseline immune status. 3. Inconsistent vaccine administration. 1. Use inbred animal strains for preclinical studies to minimize genetic variability. For human studies, ensure the study is adequately powered to account for genetic diversity. 2. Assess the baseline immune status of subjects before vaccination. 3. Standardize the vaccination procedure to ensure consistent delivery.

Quantitative Data Summary

Table 1: Immune Response to phTERT DNA Vaccine in Mice and Non-Human Primates

SpeciesVaccine Dose and ScheduleImmune Readout (IFN-γ ELISpot)Reference
C57BL/6 Mice50 µg phTERT, 4 weekly immunizations1,817 ± 211 SFU/10⁶ splenocytes[21]
Non-Human Primates2 mg phTERT, 4 immunizations1,834 SFU/10⁶ PBMCs (average after 4th immunization)[20][21]
SFU: Spot Forming Units; PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Clinical Trial Data for hTERT Vaccines in Combination with Checkpoint Inhibitors

VaccineCancer TypeCombination AgentKey OutcomesReference
UV1 (peptide)Metastatic MelanomaIpilimumab (anti-CTLA-4)10 out of 12 patients showed a Th1 immune response. 50% overall survival at 5 years.[5]
hTERT peptide libraryAdvanced Solid TumorsLow-dose cyclophosphamide, celecoxib24% of patients remained progression-free for ≥6 months. Post-vaccination expansion of CD4+ and CD8+ T cells with effector phenotypes.[3][4][10][11]
UV1 (peptide)Malignant Melanoma, NSCLC, Prostate CancerIpilimumab or standard of care78.4% of treated patients mounted a measurable vaccine-induced T cell response.[7]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for hTERT-Specific T Cells

This protocol is adapted from studies evaluating hTERT-specific immune responses.[12][13]

Materials:

  • 96-well ELISpot plates pre-coated with anti-human IFN-γ antibody.

  • hTERT peptide pools (15-mer peptides overlapping by 8-11 amino acids, spanning the hTERT protein).

  • PBMCs isolated from vaccinated subjects.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-alkaline phosphatase.

  • BCIP/NBT substrate.

  • Positive control (e.g., phytohemagglutinin - PHA).

  • Negative control (medium alone).

Procedure:

  • Add 2 x 10⁵ PBMCs to each well of the pre-coated ELISpot plate.

  • Add hTERT peptide pools to the respective wells at a final concentration of 2 µg/mL per peptide.

  • Add PHA to positive control wells and medium to negative control wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Wash the plates with PBS containing 0.05% Tween-20.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Wash the plates and add the BCIP/NBT substrate. Allow spots to develop.

  • Stop the reaction by washing with distilled water.

  • Air dry the plates and count the spots using an ELISpot reader.

Protocol 2: Preparation of hTERT mRNA-Transfected Dendritic Cell (DC) Vaccine

This protocol is a generalized procedure based on methodologies described in the literature.[25][26][27][28]

Materials:

  • Leukapheresis product from the patient.

  • Ficoll-Paque for monocyte isolation.

  • GM-CSF and Interleukin-4 (IL-4) for DC differentiation.

  • Cytokine cocktail for DC maturation (e.g., IL-1β, IL-6, TNF-α, and PGE₂).

  • In vitro transcribed hTERT mRNA.

  • Electroporator and sterile electroporation cuvettes.

Procedure:

  • Isolate peripheral blood mononuclear cells (PBMCs) from the leukapheresis product by Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes by plastic adherence.

  • Culture the adherent monocytes for 5 days in medium containing GM-CSF and IL-4 to generate immature DCs.

  • On day 5, add a maturation cocktail and culture for an additional 2 days.

  • On day 7, harvest the mature DCs.

  • Wash the DCs and resuspend them in electroporation buffer.

  • Add the hTERT mRNA to the cell suspension.

  • Transfer the cell/mRNA mixture to an electroporation cuvette and apply a square wave electric pulse.

  • Immediately after electroporation, transfer the cells to culture medium and incubate for a short period to allow for recovery.

  • Wash, count, and assess the viability of the hTERT mRNA-transfected DCs. The vaccine is now ready for administration.

Protocol 3: Intradermal DNA Vaccination with Electroporation in Mice

This protocol is based on a study optimizing intradermal DNA vaccination in mice.[8][22]

Materials:

  • hTERT DNA vaccine plasmid (e.g., INVAC-1).[23]

  • C57BL/6J mice.

  • Electroporator with plate electrodes.

  • Syringes and needles for intradermal injection.

Procedure:

  • Anesthetize the mice.

  • Shave the vaccination site on the flank of the mouse.

  • Intradermally inject 20 µL of the hTERT DNA vaccine solution.

  • Immediately after injection, apply the plate electrodes to the injection site.

  • Deliver the electroporation pulses. A typical protocol might consist of one high-voltage pulse (e.g., 1000 V/cm for 100 µs) followed by one low-voltage pulse (e.g., 140 V/cm for 400 ms).[22]

  • Monitor the mice for any adverse reactions.

  • Repeat the vaccination according to the desired prime-boost schedule (e.g., weekly for 4 weeks).

  • Harvest splenocytes or PBMCs for immune monitoring at the desired time point after the final vaccination.

Visualizations

G cluster_vaccine Vaccine Administration cluster_apc Antigen Presentation cluster_tcell T Cell Activation cluster_tumor Tumor Microenvironment hTERT Vaccine hTERT Vaccine Adjuvant Adjuvant APC Antigen Presenting Cell (APC) hTERT Vaccine->APC Uptake MHC I MHC class I APC->MHC I MHC II MHC class II APC->MHC II CD8 T Cell CD8+ T Cell MHC I->CD8 T Cell Presents antigen CD4 T Cell CD4+ T Cell MHC II->CD4 T Cell Presents antigen CTL Cytotoxic T Lymphocyte (CTL) CD8 T Cell->CTL Th1 Th1 Helper Cell CD4 T Cell->Th1 Tumor Cell hTERT+ Tumor Cell CTL->Tumor Cell Recognizes & Kills Th1->CTL Provides help Tumor Lysis Tumor Lysis Checkpoint Inhibitor Checkpoint Inhibitor Checkpoint Inhibitor->CTL Blocks PD-1/PD-L1

Caption: General workflow of hTERT-based cancer vaccination and combination with checkpoint inhibitors.

G cluster_troubleshooting Troubleshooting: Low T Cell Response Low Response Low/No T Cell Response Optimize Vaccine Optimize Vaccine Formulation (Dose, Adjuvant) Low Response->Optimize Vaccine Optimize Delivery Optimize Delivery (e.g., Electroporation) Low Response->Optimize Delivery Add Combination Add Combination Therapy (e.g., Checkpoint Inhibitor) Low Response->Add Combination Check Assay Validate Assay (Controls, Reagents) Low Response->Check Assay

Caption: Troubleshooting logic for low T cell responses in hTERT vaccine experiments.

G Start Start Isolate PBMCs Isolate PBMCs from vaccinated subject Start->Isolate PBMCs Plate Cells Plate 2x10^5 PBMCs/well in coated ELISpot plate Isolate PBMCs->Plate Cells Add Stimuli Add hTERT peptides, positive & negative controls Plate Cells->Add Stimuli Incubate Incubate 18-24h at 37°C Add Stimuli->Incubate Develop Spots Wash, add detection Ab, add enzyme conjugate, add substrate Incubate->Develop Spots Analyze Count spots with ELISpot reader Develop Spots->Analyze

References

Technical Support Center: Mitigating Potential Autoimmune Responses to Tertomotide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the immunogenic profile of Tertomotide (GV1001). The information is designed to address specific issues that may be encountered during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as GV1001) is a 16-amino acid peptide vaccine derived from the human telomerase reverse transcriptase (hTERT) protein.[1] Telomerase is an enzyme crucial for the immortalization of cancer cells and is overexpressed in most tumors, while its expression in normal tissues is limited.[1] this compound is designed to stimulate the patient's immune system to recognize and attack cancer cells that express hTERT.[2] It is believed to elicit both CD4+ (helper) and CD8+ (cytotoxic) T-cell responses.[1][3]

Q2: Is there a risk of inducing autoimmune responses with this compound?

The target of this compound, hTERT, is a self-antigen. In theory, stimulating an immune response against a self-antigen could lead to autoimmune reactions. However, clinical trials of this compound in various cancers and in Alzheimer's disease have generally shown the vaccine to be well-tolerated.[4][5][6][7]

Q3: What have clinical trials shown regarding the safety and adverse events of this compound?

Phase I and II clinical trials have reported that adverse events related to this compound vaccination are typically mild (Grade I-II) and transient.[1][8] In a Phase II study for Alzheimer's disease, adverse events were similar across the placebo and this compound treatment groups, with no severe or clinically significant adverse events reported.[5][9] Another study in Progressive Supranuclear Palsy also reported no serious adverse effects, with the drug being generally well-tolerated.[6] One study in pancreatic cancer noted that adverse events related to vaccination were mild, and Grade III adverse events were few and transient.[8]

Q4: Are there any specific autoimmune adverse events reported in this compound clinical trials?

Based on the available search results from multiple clinical trials, there are no specific reports of significant autoimmune adverse events linked to this compound administration. The safety data consistently suggests a favorable profile with no major safety concerns.[1][4][5][6][7][8][9]

Q5: What is the general immunogenicity of hTERT-based peptide vaccines?

Studies on various hTERT-derived peptide vaccines show that they can induce specific T-cell responses in cancer patients.[10][11][12][13] However, the magnitude and clinical efficacy of these responses can vary. Some studies have shown that while peptide-reactive T-cells can be induced, they may not always recognize and kill tumor cells effectively.[12] The immunogenicity of hTERT peptides can be enhanced by using strategies like long peptides that require processing and presentation by antigen-presenting cells, which can induce both CD4+ and CD8+ T-cell responses.[13]

Troubleshooting Guides

Issue 1: How to prospectively monitor for potential immunogenicity and T-cell responses to this compound in a pre-clinical or clinical setting.

Underlying Cause: It is crucial to monitor the immune response to any peptide vaccine to ensure safety and efficacy. This involves assessing the activation and proliferation of T-cells specific to the vaccine peptide.

Troubleshooting Steps:

  • Establish a Baseline: Collect peripheral blood mononuclear cells (PBMCs) from subjects before the first administration of this compound to serve as a baseline for all subsequent immunological assays.

  • Perform T-cell Proliferation Assays: At various time points after vaccination, isolate PBMCs and stimulate them in vitro with this compound. Measure T-cell proliferation using techniques such as:

    • ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the number of cytokine-secreting T-cells (e.g., IFN-γ, IL-2).

    • Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To identify and phenotype the specific T-cell subsets (CD4+ or CD8+) that are producing cytokines in response to the peptide.

  • Monitor Cytokine Profiles: Analyze the supernatant from the stimulated PBMC cultures for a broader panel of cytokines using a multiplex bead array (e.g., Luminex) to understand the nature of the T-helper response (e.g., Th1 vs. Th2).

  • Assess for Antigen Spreading: In some cases, an effective vaccine response can lead to the recognition of other tumor-associated antigens, a phenomenon known as antigen spreading. This can be monitored by testing T-cell reactivity against other relevant tumor antigens. A study on GV1001 in pancreatic cancer observed induced ras-specific immune responses in some patients.[8]

Issue 2: How to detect and characterize anti-drug antibodies (ADAs) against this compound.

Underlying Cause: The development of antibodies against a therapeutic peptide can impact its efficacy and safety.

Troubleshooting Steps:

  • Screening Assay: Use a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay), to screen for the presence of anti-Tertomotide antibodies in patient serum or plasma samples collected at different time points.

  • Confirmatory Assay: For samples that are positive in the screening assay, perform a confirmatory assay to ensure the antibodies are specific to this compound. This is typically done by pre-incubating the sample with an excess of this compound to see if the signal is inhibited.

  • Titer Determination: For confirmed positive samples, perform serial dilutions to determine the titer (concentration) of the anti-Tertomotide antibodies.

  • Neutralizing Antibody (NAb) Assay: If ADAs are detected, it is important to determine if they are neutralizing. This can be assessed using a cell-based assay that measures the ability of the antibodies to inhibit the biological activity of this compound-specific T-cells.

Issue 3: How to investigate a suspected adverse event for a potential autoimmune etiology.

Underlying Cause: While not reported in clinical trials, a theoretical risk of autoimmunity exists. A thorough investigation is necessary if a patient develops symptoms suggestive of an autoimmune reaction.

Troubleshooting Steps:

  • Clinical Assessment: A thorough clinical evaluation by a rheumatologist or immunologist is warranted. This should include a detailed history, physical examination, and standard autoimmune serology tests (e.g., ANA, RF, anti-dsDNA).

  • T-cell Cross-reactivity: Investigate if the this compound-specific T-cells from the patient cross-react with other self-antigens. This can be done by stimulating the patient's PBMCs with a panel of autoantigens and measuring T-cell responses.

  • HLA Typing: Determine the patient's HLA type, as certain HLA alleles are associated with an increased risk of specific autoimmune diseases.

  • Discontinuation and Monitoring: Discontinue this compound administration and closely monitor the patient's clinical and laboratory parameters.

Data Presentation

Table 1: Summary of Safety Findings for this compound (GV1001) from Clinical Trials

Clinical Trial PhaseIndicationKey Safety FindingsReference
Phase I/IIPancreatic and Lung CancerGV1001-specific T-cell responses observed in >50% of subjects without clinically important toxicity.[1]
Phase IIPancreatic CancerAdverse events related to vaccination were mild (grades I-II). Grade III AEs were few and transient.[8]
Phase IIAlzheimer's DiseaseAdverse events were similar across placebo and GV1001 groups. No severe or clinically significant adverse events reported.[5][9]
Phase IIaProgressive Supranuclear PalsyGV1001 was generally well-tolerated with no serious adverse events related to the drug reported.[6]

Experimental Protocols

Protocol 1: ELISpot Assay for IFN-γ Secretion by this compound-Specific T-cells
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Plating: Wash the plate and block with RPMI medium containing 10% fetal bovine serum. Add 2x10^5 PBMCs per well.

  • Stimulation: Add this compound peptide to the wells at a final concentration of 10 µg/mL. Use a negative control (medium alone) and a positive control (phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Wash again and add the substrate solution.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Protocol 2: Anti-Drug Antibody (ADA) Screening by Bridging ELISA
  • Plate Coating: Coat a 96-well high-binding plate with streptavidin and incubate overnight at 4°C.

  • Capture Antibody Binding: Wash the plate and add biotinylated this compound. Incubate for 1 hour at room temperature.

  • Sample Incubation: Wash the plate and add patient serum/plasma samples (diluted at least 1:100 in assay buffer). Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add horseradish peroxidase (HRP)-conjugated this compound. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Incubate in the dark until a color change is observed.

  • Analysis: Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader. A signal significantly above the background (determined from pre-treatment samples) indicates the presence of ADAs.

Visualizations

G cluster_0 T-Cell Response Monitoring Workflow start Patient Blood Sample (PBMCs) stim In vitro Stimulation with this compound start->stim elispot ELISpot Assay (Cytokine Secretion) stim->elispot ics Intracellular Cytokine Staining (Flow Cytometry) stim->ics luminex Multiplex Cytokine Assay (Supernatant) stim->luminex analysis Data Analysis (Quantification of T-cell Response) elispot->analysis ics->analysis luminex->analysis

Caption: Workflow for monitoring T-cell responses to this compound.

G cluster_1 Anti-Drug Antibody (ADA) Testing Workflow sample Patient Serum/Plasma screen Screening Assay (e.g., Bridging ELISA) sample->screen confirm Confirmatory Assay (Specificity Test) screen->confirm If Positive titer Titer Determination confirm->titer If Confirmed nab Neutralizing Antibody (NAb) Assay titer->nab result ADA Characterization nab->result

Caption: Workflow for the detection and characterization of ADAs.

G cluster_2 Troubleshooting Logic for Suspected Autoimmune Event adverse_event Suspected Autoimmune Adverse Event clinical_eval Clinical Evaluation (Rheumatology/Immunology) adverse_event->clinical_eval serology Autoimmune Serology clinical_eval->serology cross_react T-cell Cross-reactivity Assay clinical_eval->cross_react hla HLA Typing clinical_eval->hla discontinue Discontinue this compound & Monitor clinical_eval->discontinue diagnosis Diagnosis & Management discontinue->diagnosis

Caption: Decision-making process for investigating suspected autoimmune events.

References

Technical Support Center: Adjuvant Formulation for SL-701 Peptide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and delivery of the SL-701 peptide vaccine.

Frequently Asked Questions (FAQs)

Q1: What is SL-701 and what is its mechanism of action?

A1: SL-701 is a novel immunotherapy consisting of synthetic peptides designed to elicit a targeted anti-tumor immune response. The peptides correspond to epitopes of three tumor-associated antigens commonly overexpressed in glioblastoma (GBM): Interleukin-13 receptor alpha-2 (IL-13Rα2), EphrinA2 (EphA2), and Survivin.[1][2][3][4] The goal of the vaccine is to stimulate the patient's immune system, particularly cytotoxic T lymphocytes (CTLs), to recognize and attack tumor cells expressing these antigens.[1][5]

Q2: Why are adjuvants necessary for the SL-701 peptide vaccine?

A2: Peptide vaccines, including SL-701, are often poorly immunogenic on their own.[5][6][7] Adjuvants are critical components of the formulation that enhance the body's immune response to the peptide antigens.[5][7][8] They can achieve this by creating a depot for slow antigen release, stimulating innate immunity through pattern recognition receptors (PRRs), and promoting the activation of antigen-presenting cells (APCs) like dendritic cells (DCs).[9][10]

Q3: What adjuvants have been used with SL-701 in clinical trials?

A3: Clinical trials for SL-701 have utilized a combination of adjuvants to maximize the immune response.[2][11][12] These include:

  • Montanide ISA-51: A water-in-oil emulsion that creates a depot for the sustained release of the peptides.[9][12][13][14]

  • Poly-ICLC (Hiltonol): A synthetic double-stranded RNA analog that acts as a Toll-like receptor 3 (TLR3) agonist, stimulating a potent Th1-type immune response.[10][15][16]

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF): A cytokine that promotes the maturation and recruitment of dendritic cells.[2][12]

  • Imiquimod: A Toll-like receptor 7 (TLR7) agonist that also enhances the immune response.[2][12]

Troubleshooting Guides

Issue 1: Low Immunogenicity or Weak T-cell Response
Possible Cause Troubleshooting Step Rationale
Ineffective Adjuvant FormulationEnsure proper emulsification of the peptide with Montanide ISA-51. A stable emulsion is critical for creating an effective antigen depot.[13][14] Verify the bioactivity of poly-ICLC, as improper storage can lead to degradation.A broken emulsion will lead to rapid clearance of the peptide, while inactive poly-ICLC will fail to provide the necessary TLR3 stimulation for a robust Th1 response.[9][10]
Suboptimal Peptide StabilityAssess peptide integrity before and after formulation. Peptides can aggregate or degrade, especially during the emulsification process.[17]Aggregated or degraded peptides may not be efficiently processed and presented by APCs, leading to a poor T-cell response.[6]
Inadequate T-cell Stimulation in vitroOptimize the concentration of the peptide pool used for T-cell stimulation in assays like ELISpot or flow cytometry.[18] Include positive controls (e.g., CEF peptide pool) and negative controls (vehicle) to validate assay performance.[18]Insufficient peptide concentration may not adequately stimulate T-cells, while excessively high concentrations can sometimes lead to activation-induced cell death. Proper controls ensure the assay is working correctly.
Immune ToleranceAs SL-701 targets self-antigens, pre-existing immune tolerance can dampen the response.[6]The use of potent adjuvants like poly-ICLC is intended to overcome this tolerance by providing strong co-stimulatory signals.[10]
Issue 2: Peptide Aggregation During Formulation
Possible Cause Troubleshooting Step Rationale
Hydrophobic InteractionsLyophilized peptides should be completely dissolved in an appropriate solvent (e.g., DMSO) before being introduced to an aqueous solution for emulsification.[19]Hydrophobic peptide sequences are prone to aggregation in aqueous environments. Ensuring complete solubilization in a compatible solvent minimizes this issue.
pH and Buffer ConditionsEvaluate the pH of the peptide solution. Adjust the buffer composition to a pH where the peptide is most stable and soluble.The net charge of a peptide is pH-dependent, and its solubility is often lowest near its isoelectric point.
Mechanical StressDuring emulsification, avoid excessive shear stress that can induce peptide aggregation.[13] Use controlled mixing methods as described in protocols.High mechanical energy can lead to the unfolding and subsequent aggregation of peptides.

Quantitative Data Summary

The following tables summarize clinical and immunological data from studies involving peptide vaccines with adjuvants similar to those used for SL-701.

Table 1: Clinical Response Rates in a Phase 2 Study of SL-701 in Recurrent Glioblastoma [1]

StageAdjuvant CombinationObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)
Stage 2SL-701 + Bevacizumab + Poly-ICLCNot explicitly stated, but 2 CRs and 2 PRs were observed7.1% (2/28 patients)7.1% (2/28 patients)

Table 2: Immunological Response to SL-701 in a Phase 2 Study [1]

MetricResult
SL-701-induced target-specific CD8+ T-cells expressing IFN-γ (by week 24)Detected in 30% of patients (8/27)
12-month Overall Survival in Stage 250%

Table 3: Effect of Adjuvants on NY-ESO-1 Specific CD4+ T-cell Responses [10]

Vaccine FormulationOutcome
Overlapping Long Peptides (OLP) AloneDid not elicit CD4+ T-cell responses; suppressed high-avidity precursors.
OLP in MontanideRequired for the expansion of high-avidity CD4+ T-cell precursors.
OLP + Poly-ICLC in MontanideSignificantly enhanced Th1 responses and suppressed Th2 and Th9 responses.

Experimental Protocols

Protocol 1: SL-701 Emulsification with Montanide ISA-51

This protocol is adapted from the clinical trial protocol for SL-701 (NCT02078648).[11][12]

  • Materials:

    • SL-701 peptide solution

    • Montanide ISA-51 VG adjuvant

    • Sterile syringes and a connecting device

  • Procedure:

    • Bring both the SL-701 peptide solution and Montanide ISA-51 to room temperature.

    • Draw up equal volumes of the SL-701 solution and Montanide ISA-51 into separate syringes (e.g., 0.7 mL of each).[12]

    • Connect the two syringes using a sterile connector.

    • Create the emulsion by passing the contents back and forth between the syringes for a set number of times or until a stable, milky-white emulsion is formed.

    • Quality Control: Perform a "water-drop" test to confirm emulsion stability. A drop of the emulsion should remain intact when placed on the surface of cold water for at least 3 minutes.[13][14]

    • The final injection volume is typically 1.0 mL.[12]

Protocol 2: In Vitro T-Cell Activation Assay using Flow Cytometry

This is a general protocol for assessing antigen-specific T-cell responses.

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[18][20]

    • Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in a suitable cell culture medium.[18]

  • T-Cell Stimulation:

    • Plate 1 x 10^6 PBMCs per well in a 24-well plate.

    • Add the SL-701 peptide pool to a final concentration of approximately 1 µg/mL per peptide.[18]

    • Include a negative control (DMSO vehicle) and a positive control (e.g., CEF peptide pool or PMA/Ionomycin).[18]

    • Incubate at 37°C and 5% CO2 for 5-6 hours.[18]

    • Add a protein transport inhibitor (e.g., Brefeldin A) after the first 2 hours of incubation to allow for intracellular cytokine accumulation.[18]

  • Staining and Analysis:

    • Harvest the cells and stain with a fixable viability dye.[18]

    • Perform surface staining for T-cell markers such as CD3, CD4, and CD8.[21]

    • Fix and permeabilize the cells.

    • Perform intracellular staining for activation markers (e.g., CD137, CD69) and cytokines (e.g., IFN-γ, TNF-α, IL-2).[21][22]

    • Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of antigen-specific, cytokine-producing T-cells.[20][21]

Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol provides a method to quantify the frequency of antigen-specific IFN-γ-secreting T-cells.[23][24][25][26]

  • Plate Preparation:

    • Pre-wet a 96-well PVDF plate with 35% ethanol, then wash thoroughly with sterile PBS.[23]

    • Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.[23]

    • Wash the plate and block with a suitable blocking buffer.

  • Cell Incubation:

    • Add 200,000 PBMCs to each well.[24]

    • Add the SL-701 peptide pool (or individual peptides) at a concentration of 1 µg/mL.[24]

    • Include negative (no peptide) and positive (phytohemagglutinin or anti-CD3 antibody) controls.

    • Incubate for 18-24 hours at 37°C and 5% CO2.

  • Detection and Analysis:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.[23]

    • Wash and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).

    • Wash and add a substrate solution to develop colored spots.

    • Stop the reaction by washing with water.

    • Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Mandatory Visualizations

experimental_workflow cluster_formulation Vaccine Formulation cluster_administration Administration & Immune Response peptide SL-701 Peptides emulsion Stable Emulsion (1:1 v/v) peptide->emulsion montanide Montanide ISA-51 montanide->emulsion vaccine Adjuvanted Vaccine (Emulsion + Poly-ICLC) emulsion->vaccine apc Antigen Presenting Cell (APC) vaccine->apc Uptake & Presentation tcell CD8+ T-cell Activation apc->tcell Priming tumor Tumor Cell Killing tcell->tumor Recognition & Lysis

Caption: Experimental workflow from SL-701 formulation to immune-mediated tumor cell killing.

troubleshooting_low_immunogenicity cluster_checks Initial Checks cluster_assay_optimization Assay Optimization start Low Immunogenicity Observed check_emulsion Verify Emulsion Stability (Water-drop test) start->check_emulsion Formulation Issue? check_adjuvant Confirm Adjuvant Bioactivity start->check_adjuvant check_peptide Assess Peptide Integrity (e.g., HPLC) start->check_peptide optimize_conc Optimize Peptide Concentration start->optimize_conc Assay Issue? validate_controls Validate Assay Controls start->validate_controls resolution Improved Immunogenicity check_emulsion->resolution check_adjuvant->resolution check_peptide->resolution optimize_conc->resolution validate_controls->resolution

Caption: Troubleshooting logic for addressing low immunogenicity in peptide vaccine experiments.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-cell poly_iclc Poly-ICLC tlr3 TLR3 poly_iclc->tlr3 binds peptide_mhc Peptide presented on MHC-I tlr3->peptide_mhc enhances presentation tcr T-cell Receptor (TCR) peptide_mhc->tcr Signal 1: Recognition activation T-cell Activation & Proliferation tcr->activation effector Effector Functions (IFN-γ, Granzyme B) activation->effector

Caption: Simplified signaling pathway of T-cell activation by an adjuvanted peptide vaccine.

References

Technical Support Center: Modifying Tertomotide (SL-701) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals investigating the use of Tertomotide (SL-701) for temozolomide-refractory glioblastoma (GBM). It provides troubleshooting advice, frequently asked questions, experimental protocols, and clinical data summaries to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SL-701) and what is its mechanism of action?

A1: this compound (SL-701) is a novel immunotherapy consisting of synthetic peptides designed to elicit a targeted anti-tumor immune response.[1][2] The peptides correspond to epitopes of three tumor-associated antigens commonly overexpressed on GBM cells: Interleukin-13 receptor alpha-2 (IL-13Rα2), EphrinA2 (EphA2), and Survivin.[3][4][5] The treatment is administered with immunostimulatory adjuvants (e.g., GM-CSF, poly-ICLC) to activate the immune system, inducing cytotoxic T-lymphocytes (CTLs) to recognize and kill GBM cells expressing these target antigens.[1][6]

Q2: In which patient population has this compound shown activity?

A2: this compound has been evaluated in clinical trials for adult patients with recurrent GBM who are HLA-A2 positive and have failed standard therapy with radiation and temozolomide.[1][7] Trials have included patients who were bevacizumab-naïve.[2]

Q3: What kind of clinical responses have been observed with this compound in recurrent GBM?

A3: In a Phase 2 clinical trial (NCT02078648), this compound, particularly when combined with bevacizumab, demonstrated anti-tumor activity.[1][2] Observed responses included complete responses (CR), partial responses (PR), and stable disease (SD).[1][7][8] A key finding is the preliminary correlation between the induction of a target-specific CD8+ T-cell response and longer-term survival.[2][3]

Q4: What are the common adverse events associated with this compound treatment?

A4: this compound has been generally well-tolerated. The most frequently reported treatment-related adverse events (TRAEs) are low-grade fatigue and injection site reactions.[1][2] Grade 3 fatigue has been noted as the most common severe TRAE, though its incidence is low.[1][2]

Quantitative Data Summary

The following tables summarize key data from the Phase 2 clinical trial (NCT02078648) of this compound (SL-701) in bevacizumab-naïve patients with recurrent GBM. The trial was conducted in two stages: Stage 1 involved this compound with adjuvants, and Stage 2 combined this compound with bevacizumab and the adjuvant poly-ICLC.[1]

Table 1: Clinical Efficacy of this compound (SL-701) in Recurrent GBM

EndpointStage 1 (SL-701 + Adjuvants) (n=46)Stage 2 (SL-701 + Bevacizumab) (n=28)
Objective Response Rate (ORR) 2%21%
Complete Response (CR)02 (7%)
Partial Response (PR)1 (2%)4 (14%)
Stable Disease (SD)15 (33%)19 (68%)
Median Overall Survival (mOS) 11.0 months11.7 months
12-Month Overall Survival (OS-12) 37%50%

Data sourced from clinical trial NCT02078648 as reported in scientific publications.[1][7][8][9]

Table 2: Common Treatment-Related Adverse Events (TRAEs)

Adverse EventStage 1 (SL-701) FrequencyStage 2 (SL-701 + Bevacizumab) FrequencyGrade
Fatigue22%39%Mostly 1-2; 3% Grade 3
Injection Site Reaction18%25%Mostly 1-2

Data sourced from clinical trial NCT02078648.[1][2]

Experimental Protocols & Troubleshooting

Protocol: In Vitro T-Cell Activation Assay by Flow Cytometry

This protocol outlines a method to assess the frequency of this compound-specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs).

1. Materials:

  • Cryopreserved PBMCs from study subjects

  • This compound (SL-701) synthetic peptide mix (IL-13Rα2, EphA2, Survivin peptides)

  • Cell culture medium (e.g., RPMI-1640 with 10% FCS)

  • Brefeldin A (protein transport inhibitor)

  • Live/Dead dye

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFNγ, anti-TNFα, anti-IL-2, anti-PD-1

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

2. Procedure:

  • Thaw PBMCs: Thaw cryopreserved PBMCs quickly in a 37°C water bath. Transfer to a tube with pre-warmed culture medium and centrifuge to pellet. Resuspend in fresh medium and perform a cell count to assess viability.[10][11] Let cells rest for at least one hour post-thaw.[12]

  • Peptide Stimulation:

    • Plate 1 x 10^6 PBMCs per well in a 24-well plate.

    • Prepare a working solution of the SL-701 peptide mix. A final concentration of 1 µg/mL for each peptide is a common starting point.[1]

    • Add the peptide solution to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., CEF peptide pool or PHA).

    • Incubate at 37°C, 5% CO2 for 5-6 hours.[13]

  • Block Cytokine Secretion: After the initial 2 hours of incubation, add Brefeldin A to each well to block cytokine secretion, allowing for intracellular accumulation.[13] Return the plate to the incubator for the remainder of the incubation period.

  • Staining:

    • Harvest cells and wash with FACS buffer.

    • Stain with a Live/Dead dye to exclude non-viable cells.

    • Perform surface staining with antibodies against CD3, CD4, and CD8. Incubate as per manufacturer's instructions.

    • Fix and permeabilize the cells using a commercial kit.

    • Perform intracellular staining for IFNγ, TNFα, and IL-2.

  • Data Acquisition: Acquire samples on a flow cytometer. Ensure enough events are collected in the lymphocyte gate for robust analysis.

  • Analysis: Gate on live, single lymphocytes, then on CD3+ T-cells. From this population, identify CD8+ cells and quantify the percentage expressing IFNγ and/or other cytokines in response to SL-701 peptide stimulation compared to the negative control.

Troubleshooting Guide: T-Cell Assays (ELISpot & Flow Cytometry)
IssuePotential Cause(s)Recommended Solution(s)
High Background Signal in Negative Control Wells 1. Contamination of cell culture or reagents. 2. Non-specific binding of antibodies. 3. Carryover of cytokines from pre-incubation. 4. Serum in media contains heterophilic antibodies.1. Use sterile technique. Filter reagents if necessary.[14][15] 2. Ensure adequate washing steps. Use a blocking solution. 3. Ensure cells are washed thoroughly before plating.[14] 4. Test different batches of serum or use serum-free media.[12]
No/Weak Signal in Positive Control Wells 1. Poor cell viability or functionality. 2. Inactive stimulant (e.g., old PHA). 3. Reagent issue (e.g., wrong antibody concentration, expired enzyme). 4. Incorrect incubation times.1. Check cell viability before starting. Allow frozen cells to rest after thawing.[12][15] 2. Use a fresh, validated batch of positive control stimulant. 3. Titrate antibodies and check expiration dates of all reagents. 4. Optimize incubation time for your specific cell type and assay.[14]
Low Frequency of this compound-Specific T-Cells 1. Low precursor frequency in the sample. 2. Suboptimal peptide concentration. 3. Insufficient incubation time for activation.1. Increase the number of cells plated per well. 2. Perform a dose-response experiment to find the optimal peptide concentration.[10] 3. Extend the stimulation period (e.g., overnight for ELISpot), but be mindful of increasing background.[11]
Poor Reproducibility Between Replicates 1. Inaccurate pipetting or cell counting. 2. Cell clumping leading to uneven distribution. 3. Evaporation from wells ("edge effect").1. Calibrate pipettes. Ensure a homogenous cell suspension before plating.[15] 2. Gently resuspend cells thoroughly before aliquoting.[16] 3. Ensure adequate humidity in the incubator. Do not stack plates. Use outer wells for media only.[15]

Visualizations: Workflows and Pathways

Mechanism of Action: this compound-Induced T-Cell Response

Tertomotide_MoA cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_GBM GBM Cell APC APC MHC MHC Class I APC->MHC Presents Peptide TCell_Naive Naive CD8+ T-Cell MHC->TCell_Naive TCR Recognition (Signal 1) TCell_Active Activated Cytotoxic T-Lymphocyte (CTL) TCell_Naive->TCell_Active Activation & Clonal Expansion (Co-stimulation & Cytokines) GBM_Cell GBM Cell (Expressing Targets) TCell_Active->GBM_Cell Recognizes & Binds Target Antigens Apoptosis Apoptosis GBM_Cell->Apoptosis Induces Cell Death (Granzyme/Perforin) SL701 This compound (SL-701) Peptides: - IL-13Rα2 - EphA2 - Survivin SL701->APC Uptake & Processing

Caption: Workflow of this compound's mechanism of action.

Experimental Workflow: Troubleshooting Low T-Cell Response

Troubleshooting_Workflow Start Start: Low/No Antigen-Specific T-Cell Response Check_Viability Check PBMC Viability Post-Thaw Start->Check_Viability Low_Viability Result: Viability < 80% Check_Viability->Low_Viability Yes Good_Viability Result: Viability > 80% Check_Viability->Good_Viability No Check_Positive_Control Check Positive Control (e.g., PHA/CEF) No_Response_PC Result: No Response Check_Positive_Control->No_Response_PC Yes Good_Response_PC Result: Good Response Check_Positive_Control->Good_Response_PC No Check_Peptides Verify Peptide Concentration & Integrity Action_Peptide_Titration Action: Perform Peptide Titration. Check Peptide Storage. Check_Peptides->Action_Peptide_Titration Optimize_Cells Optimize Cell Number Per Well Action_Cell_Titration Action: Perform Cell Titration Assay. Optimize_Cells->Action_Cell_Titration Action_Thawing Action: Review Thawing Protocol. Allow cells to rest. Low_Viability->Action_Thawing Good_Viability->Check_Positive_Control Action_Reagents Action: Troubleshoot Assay Reagents (Antibodies, Media, etc.) No_Response_PC->Action_Reagents Good_Response_PC->Check_Peptides Action_Peptide_Titration->Optimize_Cells End Proceed with Optimized Protocol Action_Cell_Titration->End

References

Validation & Comparative

A Comparative Guide to Immunotherapies for Glioblastoma: Tertomotide vs. Dendritic Cell Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite a multimodal standard of care involving surgery, radiation, and chemotherapy. In the quest for more effective treatments, immunotherapy has emerged as a promising frontier. This guide provides a detailed comparison of two distinct vaccine-based immunotherapeutic strategies: tertomotide, a peptide vaccine targeting telomerase, and dendritic cell (DC) vaccines, a personalized cell-based therapy.

This comparison navigates the landscape of available clinical and preclinical data. While dendritic cell vaccines, particularly DCVax®-L, have undergone extensive clinical evaluation in glioblastoma, including a Phase III trial, this compound's clinical development has primarily focused on other cancers. Therefore, this guide juxtaposes the established clinical performance of DC vaccines with the preclinical rationale and theoretical potential of telomerase-targeting vaccines like this compound for glioblastoma.

Mechanism of Action: A Tale of Two Immunological Approaches

The fundamental difference between this compound and dendritic cell vaccines lies in their approach to stimulating an anti-tumor immune response.

This compound (GX-301): Targeting a "Universal" Tumor Antigen

This compound is a peptide vaccine composed of four synthetic peptides derived from the human telomerase reverse transcriptase (hTERT) protein.[1][2] Telomerase is an enzyme crucial for the immortalization of cancer cells and is overexpressed in a vast majority of tumors, including approximately 80% of glioblastomas, often due to TERT promoter mutations.[3][4][5][6][7] This makes hTERT a compelling "universal" tumor-associated antigen.

The proposed mechanism of action for this compound involves the administration of these hTERT peptides along with an adjuvant to stimulate the patient's immune system.[1] The vaccine aims to activate both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells expressing telomerase.[3]

This compound This compound (hTERT peptides) + Adjuvant APC Antigen Presenting Cell (APC) This compound->APC Uptake & Presentation CD4_T_Cell CD4+ T Helper Cell APC->CD4_T_Cell Activation CD8_T_Cell CD8+ Cytotoxic T Lymphocyte (CTL) APC->CD8_T_Cell Activation CD4_T_Cell->CD8_T_Cell Help GBM_Cell Glioblastoma Cell (Expressing hTERT) CD8_T_Cell->GBM_Cell Recognition & Killing Apoptosis Tumor Cell Death (Apoptosis) GBM_Cell->Apoptosis

Figure 1. Mechanism of Action of this compound.

Dendritic Cell (DC) Vaccines: A Personalized Anti-Tumor Arsenal

Dendritic cell vaccines represent a form of personalized immunotherapy.[8] Dendritic cells are the most potent antigen-presenting cells (APCs) in the body.[9] The core principle of DC vaccination is to educate the patient's own dendritic cells to recognize and initiate an immune attack against their specific tumor.

This is typically achieved by isolating monocytes from a patient's blood, differentiating them into dendritic cells ex vivo, and then "loading" them with tumor-associated antigens.[10][11][12] These antigens can be derived from the patient's own surgically resected tumor (autologous tumor lysate), from established allogeneic glioma cell lines, or a cocktail of specific synthetic peptides.[13][14] These "educated" dendritic cells are then administered back to the patient, where they migrate to lymph nodes and present the tumor antigens to T cells, orchestrating a broad and personalized anti-tumor immune response.[12]

cluster_ex_vivo Ex Vivo Process cluster_in_vivo In Vivo Process Leukapheresis Patient Blood Draw (Leukapheresis) Monocytes Isolate Monocytes Leukapheresis->Monocytes Immature_DC Differentiate into Immature DCs Monocytes->Immature_DC Mature_DC 'Educated' Mature DCs (DC Vaccine) Immature_DC->Mature_DC Maturation Tumor_Antigens Tumor Antigens (e.g., Autologous Lysate) Tumor_Antigens->Immature_DC Loading Injection Vaccine Injection (Intradermal) Lymph_Node Migration to Lymph Node Injection->Lymph_Node T_Cell_Activation T Cell Activation (CD4+ & CD8+) Lymph_Node->T_Cell_Activation GBM_Attack Targeting & Killing of Glioblastoma Cells T_Cell_Activation->GBM_Attack Immune_Memory Immunological Memory T_Cell_Activation->Immune_Memory

Figure 2. General Workflow for Dendritic Cell Vaccine Therapy.

Clinical Performance and Experimental Data

A significant disparity in clinical data exists between this compound and dendritic cell vaccines for glioblastoma.

This compound for Glioblastoma: A Preclinical Rationale

Currently, there are no published clinical trial data on the use of this compound specifically for glioblastoma. Its clinical investigation has been in other malignancies such as metastatic castration-resistant prostate cancer.[2][15]

However, the rationale for targeting telomerase in glioblastoma is strong. TERT promoter mutations are a frequent and clonal event in GBM, leading to telomerase reactivation, which is essential for the sustained proliferation of cancer cells.[3][4][5][6][7] Preclinical studies have shown that inhibiting telomerase can halt the growth of glioblastoma tumor models.[3][7] Furthermore, a Phase I/II trial in glioblastoma patients using dendritic cells transfected with hTERT mRNA (among other antigens) demonstrated the induction of an immune response and suggested a potential for improved progression-free survival compared to historical controls.[16]

Dendritic Cell Vaccines for Glioblastoma: Clinical Evidence

Dendritic cell vaccines have been evaluated in numerous clinical trials for glioblastoma, with the most robust data coming from the Phase III trial of DCVax-L, an autologous tumor lysate-loaded DC vaccine.

Table 1: Summary of Key Clinical Trial Data for DCVax-L in Glioblastoma

Patient PopulationTreatment ArmNMedian Overall Survival (mOS)5-Year Survival RateHazard Ratio (HR) vs. Controlp-valueReference
Newly Diagnosed GBM DCVax-L + Standard of Care23219.3 months (from randomization)13.0%0.800.002[17][18][19]
External Control (Standard of Care)1,36616.5 months (from randomization)5.7%[17][19]
Newly Diagnosed GBM (MGMT methylated) DCVax-L + Standard of Care9030.2 months (from randomization)N/A0.740.03[17][20]
External Control (Standard of Care)19921.3 months (from randomization)N/A[17]
Recurrent GBM DCVax-L6413.2 months (from relapse)N/A (11.1% at 30 months)0.58<0.001[17][18][19]
External Control6407.8 months (from relapse)N/A (5.1% at 30 months)[17][19]

N/A: Not Applicable or Not Reported. Data is from a prospective, externally controlled trial.

Safety and Tolerability of DCVax-L: The Phase III trial of DCVax-L demonstrated a favorable safety profile. Out of over 2,100 doses administered, only five serious adverse events were considered at least possibly related to the treatment.[17][18][20] These included intracranial edema, nausea, and a lymph node infection.[17][20] Importantly, no evidence of systemic autoimmune reactions or cytokine storm was observed.[17]

Experimental Protocols: A Closer Look at Methodology

This compound (GX-301) Administration (General Protocol)

While a specific protocol for glioblastoma is not available, the administration of this compound in clinical trials for other cancers typically involves:

  • Vaccine Composition: Four hTERT peptides emulsified individually in the adjuvant Montanide ISA-51 VG.[1]

  • Administration: Intradermal injections of each peptide emulsion, followed by topical application of imiquimod, an immune response modifier that activates Toll-like receptor 7 (TLR-7).[1]

  • Dosing Schedule: Multiple doses are administered over a defined period to induce and sustain an immune response. For example, an eight-administration schedule over nine weeks has been tested.[2]

Dendritic Cell Vaccine (DCVax-L) Manufacturing and Administration

The protocol for DCVax-L is a complex, multi-step process tailored to each patient:[10][11][12]

  • Tumor Tissue Collection: A portion of the tumor resected during surgery is processed to create an autologous tumor lysate, which serves as the source of antigens.[21]

  • Leukapheresis: The patient undergoes leukapheresis, a procedure to collect peripheral blood mononuclear cells (PBMCs).[10][12][22]

  • DC Generation: Monocytes are isolated from the PBMCs and cultured with specific cytokines (GM-CSF and IL-4) to differentiate them into immature dendritic cells.[21]

  • Antigen Loading: The immature DCs are co-cultured with the autologous tumor lysate. The DCs engulf the lysate and process the tumor proteins, presenting fragments on their surface.[21]

  • Maturation and Cryopreservation: The "educated" DCs are matured and then cryopreserved, creating a bank of vaccine doses for the patient that can last for several years.[12][23]

  • Administration: The vaccine is administered via intradermal injection.[8][24] The dosing schedule in the Phase III trial involved injections on days 0, 10, and 20, followed by boosters at months 2, 4, 8, and then periodically thereafter.[17][24]

Conclusion

The comparison between this compound and dendritic cell vaccines for glioblastoma highlights a critical distinction in their current stages of development and the nature of the available evidence.

  • Dendritic Cell Vaccines , exemplified by DCVax-L, have demonstrated a statistically significant and clinically meaningful extension of survival in a large-scale Phase III trial for both newly diagnosed and recurrent glioblastoma.[17][18] This personalized approach, which utilizes the patient's own tumor to generate a broad anti-tumor immune response, is supported by a wealth of clinical data and a well-defined manufacturing and treatment protocol.

  • This compound , as a representative of telomerase-targeting peptide vaccines, holds theoretical promise for glioblastoma treatment. The high prevalence of its target, hTERT, in glioblastoma provides a strong biological rationale.[3][6] However, the clinical efficacy and safety of this compound in this specific patient population remain unevaluated. The development of telomerase-based immunotherapies for glioblastoma is still in its early stages, with some preclinical and limited early-phase clinical data from related approaches showing potential.[3][16]

For researchers and drug development professionals, dendritic cell vaccines represent a clinically validated immunotherapeutic strategy for glioblastoma that is advancing towards becoming a standard of care. In contrast, telomerase-based vaccines like this compound represent an intriguing, yet clinically unproven, avenue for future research that could potentially offer a more "off-the-shelf" approach if proven effective. Future studies are warranted to investigate the potential of telomerase-targeting vaccines in glioblastoma, both as a monotherapy and in combination with other treatment modalities.

References

A Comparative Analysis of SL-701 and Standard of Care for Recurrent Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel immunotherapy SL-701 with the current standard of care treatments for recurrent glioblastoma (GBM), a highly aggressive and challenging brain tumor. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy data, experimental protocols, and mechanisms of action to inform ongoing and future research in neuro-oncology.

Overview of SL-701

SL-701 is an investigational immunotherapy consisting of synthetic peptides that target specific antigens commonly found on glioblastoma cells: interleukin-13 receptor alpha 2 (IL-13Rα2), ephrin type-A receptor 2 (EphA2), and survivin.[1][2] The vaccine is designed to stimulate a patient's immune system, particularly CD8+ T cells, to recognize and attack tumor cells expressing these antigens.[2]

Standard of Care for Recurrent Glioblastoma

There is no single established standard of care for recurrent GBM, and treatment strategies are often personalized based on the patient's prior therapies and overall condition.[3][4] Commonly employed systemic therapies include bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), and chemotherapy agents such as lomustine (B1675051) and temozolomide (B1682018).[3][5][6]

Efficacy Data: SL-701 vs. Standard of Care

The following tables summarize the quantitative efficacy data from clinical trials of SL-701 and standard of care treatments for recurrent GBM.

Table 1: Efficacy of SL-701 in Recurrent Glioblastoma (NCT02078648)

Treatment ArmObjective Response Rate (ORR)Median Overall Survival (mOS)12-Month Overall Survival Rate
SL-701 + Bevacizumab (Stage 2)14% (2 CR, 2 PR)11.7 months50%

CR: Complete Response, PR: Partial Response. Data from a Phase 2 study.[2]

Table 2: Efficacy of Standard of Care Therapies in Recurrent Glioblastoma

Treatment6-Month Progression-Free Survival (PFS6)Median Overall Survival (mOS)
Bevacizumab (monotherapy)29% - 42.6%7.1 - 9.2 months
Lomustine (monotherapy)~1.54 months (mPFS)8.6 months
Lomustine + Bevacizumab~4.17 months (mPFS)9.1 months
Temozolomide (metronomic dosing)32.5%9.4 months
Temozolomide (standard dosing)21%~7.2 months

Data compiled from various Phase 2 and Phase 3 clinical trials.[1][4][7][8][9][10]

Experimental Protocols

SL-701 Clinical Trial (NCT02078648)
  • Study Design: A Phase 1/2, multicenter, open-label study evaluating the safety and efficacy of SL-701.[11][12]

  • Patient Population: Adult patients with histologically confirmed recurrent glioblastoma.[11][13]

  • Treatment Protocol:

    • Stage 1: SL-701 administered with adjuvants granulocyte-macrophage colony-stimulating factor (GM-CSF) and imiquimod.

    • Stage 2: SL-701 administered with the adjuvant poly-ICLC and in combination with bevacizumab (10 mg/kg every 2 weeks).[11]

    • SL-701 was administered subcutaneously at various dosing schedules throughout the trial.[11]

  • Endpoints: The primary endpoints included safety and overall response rate. Secondary endpoints included overall survival and progression-free survival.[12]

Standard of Care Clinical Trials (Representative Protocols)
  • Bevacizumab: Typically administered intravenously at a dose of 10 mg/kg every 2 weeks.[9]

  • Lomustine: Administered orally, often as a single agent or in combination with other chemotherapies.[4]

  • Temozolomide: Dosing schedules for recurrent GBM vary, including standard 5-day cycles or more frequent, lower-dose "metronomic" schedules.[7][10]

Signaling Pathways Targeted by SL-701

The antigens targeted by SL-701 are involved in critical signaling pathways that promote glioblastoma growth and survival.

SL701_Signaling_Pathways cluster_SL701 SL-701 Vaccine cluster_ImmuneResponse Immune Response cluster_GBM_Cell Glioblastoma Cell cluster_Targets SL-701 Targets cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes SL-701 SL-701 Antigen Presenting Cell Antigen Presenting Cell SL-701->Antigen Presenting Cell presents antigens CD8+ T Cell CD8+ T Cell Antigen Presenting Cell->CD8+ T Cell activates IL-13Rα2 IL-13Rα2 CD8+ T Cell->IL-13Rα2 targets EphA2 EphA2 CD8+ T Cell->EphA2 targets Survivin Survivin CD8+ T Cell->Survivin targets AP-1 Pathway AP-1 Pathway IL-13Rα2->AP-1 Pathway activates PI3K/Akt Pathway PI3K/Akt Pathway EphA2->PI3K/Akt Pathway MEK/ERK Pathway MEK/ERK Pathway EphA2->MEK/ERK Pathway Angiogenesis Angiogenesis EphA2->Angiogenesis Anti-Apoptosis Anti-Apoptosis Survivin->Anti-Apoptosis Proliferation Proliferation AP-1 Pathway->Proliferation Invasion Invasion PI3K/Akt Pathway->Invasion Survival Survival PI3K/Akt Pathway->Survival MEK/ERK Pathway->Proliferation Anti-Apoptosis->Survival

Caption: Signaling pathways targeted by SL-701 in glioblastoma.

  • IL-13Rα2: While it can function as a decoy receptor, in glioblastoma, the IL-13/IL-13Rα2 axis can mediate signal transduction through the AP-1 pathway, contributing to tumor cell proliferation.[14][15]

  • EphA2: This receptor tyrosine kinase is implicated in tumor angiogenesis, invasion, and proliferation through the activation of downstream pathways such as PI3K/Akt and MEK/ERK.[3][16]

  • Survivin: As a member of the inhibitor of apoptosis (IAP) family, survivin blocks programmed cell death and is involved in various signaling pathways that promote tumor cell survival and proliferation, including the PI3K/Akt and JAK/STAT pathways.[17][18]

Conclusion

SL-701 represents a promising immunotherapeutic approach for recurrent GBM by targeting multiple tumor-associated antigens. The available clinical trial data for SL-701, particularly in combination with bevacizumab, demonstrates a notable 12-month overall survival rate. In comparison, standard of care therapies offer varying degrees of efficacy, with bevacizumab and nitrosourea-based regimens being common choices. The distinct mechanism of action of SL-701, which leverages the patient's own immune system, offers a novel strategy in the challenging landscape of recurrent glioblastoma treatment. Further research and larger clinical trials are warranted to fully elucidate the therapeutic potential of SL-701 and its place in the management of this aggressive disease.

References

Cross-Reactivity of Tertomotide-Induced T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the T-cell cross-reactivity induced by Tertomotide (GV1001), a peptide vaccine targeting human telomerase reverse transcriptase (hTERT), with other hTERT-based vaccine strategies. The information presented is supported by experimental data from publicly available research to assist in evaluating its immunotherapeutic potential.

Introduction to this compound (GV1001)

This compound is a synthetic peptide vaccine comprised of a 16-amino acid sequence from the catalytic subunit of hTERT (amino acids 611-626).[1] It is designed to be highly promiscuous, capable of binding to multiple HLA class II molecules to elicit a robust CD4+ T-helper cell response.[2][3][4] Additionally, it contains putative HLA class I epitopes, suggesting its potential to also induce a CD8+ cytotoxic T-lymphocyte (CTL) response.[1][2][4][5] The primary mechanism of action involves the activation of the immune system to recognize and eliminate cancer cells that overexpress telomerase, a hallmark of most malignancies.[1]

A key feature of the immune response to this compound is the phenomenon of epitope spreading , where vaccination with a single peptide leads to the generation of T-cells that recognize other, unrelated epitopes within the hTERT protein. This indicates a broad and cross-reactive T-cell response, which is considered crucial for effective tumor control and the development of long-term immunological memory.[6][7]

Comparative Analysis of T-Cell Responses

This section compares the immunogenicity and cross-reactivity of T-cells induced by this compound with UV1, a second-generation hTERT vaccine developed based on epitope spreading data from this compound trials.

FeatureThis compound (GV1001)UV1 Vaccine
Vaccine Composition Single 16-amino acid peptide (hTERT 611-626)Three synthetic long peptides from hTERT
Rationale for Design A promiscuous HLA class II-binding peptide with putative HLA class I epitopes.[1][2][3][4]Composed of hTERT epitopes most frequently recognized in patients who showed epitope spreading after GV1001 vaccination.[5][8]
Induced T-Cell Response Induces both CD4+ and CD8+ T-cell responses.[1][2][3][4][5]Induces high-frequency and durable CD4+ T-cell responses.[8]
Immune Response Rate 50-80% of vaccinated patients in Phase I/II trials.[6]Majority (67%) of patients in a Phase I trial.[8]
Cross-Reactivity/Epitope Spreading Vaccination with GV1001 leads to T-cell responses against multiple, unrelated hTERT epitopes, demonstrating significant epitope spreading.[6][7]Designed to capitalize on the epitope spreading observed with GV1001, targeting a broader range of epitopes from the outset.[5][8]
Clinical Correlation A correlation between the development of GV1001-specific immune responses and prolonged survival has been observed.[4][6]Immune response to UV1 was associated with improved overall survival in a Phase I study.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of this compound-induced T-cell cross-reactivity are outlined below.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with specific peptides, indicating a memory T-cell response.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in 96-well plates in a suitable T-cell medium.

  • Peptide Stimulation: Cells are stimulated with the GV1001 peptide, a panel of other hTERT-derived peptides, or control peptides at a final concentration of 10 µM. A mitogen like phytohemagglutinin (PHA) is used as a positive control, and medium with DMSO serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement: T-cell proliferation is assessed by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using a non-radioactive method like CFSE dilution measured by flow cytometry.

  • Data Analysis: The stimulation index (SI) is calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells. An SI greater than 3 is typically considered a positive response.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level, commonly used to measure IFN-γ production by antigen-specific T-cells.

  • Plate Coating: A 96-well PVDF plate is pre-wetted with 70% ethanol, washed with sterile PBS, and coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.[9][10][11][12]

  • Blocking: The plate is washed and blocked with a blocking solution (e.g., T-cell medium with 10% serum) for at least 2 hours at 37°C to prevent non-specific binding.[10]

  • Cell Plating: Effector cells (e.g., PBMCs) are plated at a density of 2-3 x 10⁵ cells per well.[9]

  • Antigen Stimulation: Cells are stimulated with the relevant peptides (GV1001, other hTERT peptides, controls) at a final concentration. A mitogen is used as a positive control, and medium alone as a negative control.

  • Incubation: The plate is incubated for 16-20 hours at 37°C with 5% CO2.[9]

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase).[10][12]

  • Spot Development: A substrate is added to the wells, leading to the formation of colored spots where the cytokine was secreted. The reaction is stopped by washing with tap water.[10]

  • Analysis: The plate is dried, and the spots are counted using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Flow Cytometry for T-Cell Specificity and Function

Flow cytometry allows for the multi-parameter analysis of individual cells, enabling the identification of specific T-cell subsets and their functional responses.

  • Cell Stimulation: PBMCs are stimulated with peptides as described for the T-cell proliferation assay. A protein transport inhibitor (e.g., Brefeldin A) is added to allow for intracellular cytokine accumulation.

  • Surface Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against surface markers to identify T-cell populations (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for the staining of intracellular proteins.

  • Intracellular Staining: Cells are stained with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and other functional markers (e.g., Granzyme B, Perforin).

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The data is analyzed to quantify the percentage of specific T-cell subsets that are producing particular cytokines in response to peptide stimulation.

Visualizations

Signaling Pathway of this compound-Induced T-Cell Activation

Tertomotide_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell APC APC MHC_II MHC Class II APC->MHC_II Presents Processed Peptide MHC_I MHC Class I APC->MHC_I Cross-Presentation TCR_CD4 TCR MHC_II->TCR_CD4 Recognition TCR_CD8 TCR MHC_I->TCR_CD8 Recognition CD4_T_Cell CD4+ T-Helper Cell Cytokines Cytokines (e.g., IL-2, IFN-γ) CD4_T_Cell->Cytokines Secretion CD8_T_Cell CD8+ Cytotoxic T-Cell Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Recognition & Attack TCR_CD4->CD4_T_Cell Activation TCR_CD8->CD8_T_Cell Activation This compound This compound (GV1001) This compound->APC Uptake & Processing Cell_Lysis Tumor Cell Lysis Tumor_Cell->Cell_Lysis Cytokines->CD8_T_Cell Help & Proliferation

Caption: Mechanism of this compound-induced T-cell activation against tumor cells.

Experimental Workflow for Cross-Reactivity Analysis

Cross_Reactivity_Workflow cluster_sample Sample Collection cluster_assay T-Cell Assays cluster_analysis Data Analysis Patient_Blood Patient Blood Sample (Post-Vaccination) PBMC_Isolation PBMC Isolation Patient_Blood->PBMC_Isolation Peptide_Stimulation Stimulation with hTERT Peptide Library PBMC_Isolation->Peptide_Stimulation Proliferation_Assay T-Cell Proliferation Assay Peptide_Stimulation->Proliferation_Assay ELISPOT_Assay ELISPOT Assay (IFN-γ) Peptide_Stimulation->ELISPOT_Assay Flow_Cytometry Flow Cytometry (Cytokine Staining) Peptide_Stimulation->Flow_Cytometry Quantification Quantification of T-Cell Response Proliferation_Assay->Quantification ELISPOT_Assay->Quantification Flow_Cytometry->Quantification Epitope_Mapping Identification of Recognized Epitopes Quantification->Epitope_Mapping Cross_Reactivity_Profile Determination of Cross-Reactivity Profile Epitope_Mapping->Cross_Reactivity_Profile

Caption: Workflow for assessing T-cell cross-reactivity to hTERT peptides.

Logical Relationship: this compound and UV1 Vaccine Development

Vaccine_Development_Logic GV1001_Vaccination This compound (GV1001) Vaccination Immune_Response Induction of T-Cell Response GV1001_Vaccination->Immune_Response Epitope_Spreading Observation of Epitope Spreading Immune_Response->Epitope_Spreading Identify_Epitopes Identification of Frequently Recognized hTERT Epitopes Epitope_Spreading->Identify_Epitopes UV1_Development UV1 Vaccine Development Identify_Epitopes->UV1_Development

Caption: Rationale for the development of the UV1 vaccine from this compound data.

References

Validating Tertomotide's Impact on the Tumor Microenvironment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tertomotide's (also known as GV1001), a telomerase-based peptide vaccine, effects on the tumor microenvironment (TME) against a leading class of cancer immunotherapy, PD-1 inhibitors. By presenting available experimental data, this document aims to inform researchers and drug development professionals on the immunomodulatory properties of these distinct therapeutic approaches.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the majority of cancer cells but showing limited expression in most normal tissues.[1] The vaccine is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that express telomerase.[2][3] The mechanism of action involves the presentation of the hTERT peptide by antigen-presenting cells (APCs) to T lymphocytes, leading to the activation of both CD4+ helper T cells and CD8+ cytotoxic T cells.[2][4] These activated T cells can then infiltrate the tumor and specifically target and kill cancer cells expressing the hTERT antigen.[4]

Comparative Analysis of Tumor Microenvironment Modulation

To provide a clear comparison, this guide focuses on two key aspects of TME modulation: the infiltration of immune cells, particularly cytotoxic T lymphocytes (CTLs), and the changes in cytokine profiles that indicate the nature of the immune response. As a comparator, we will use data from studies on PD-1 inhibitors, a class of immune checkpoint inhibitors that have become a standard of care in many cancer types.

Immune Cell Infiltration

A critical factor for an effective anti-tumor immune response is the presence of cytotoxic T lymphocytes within the tumor. The following table summarizes the available data on the effect of this compound and PD-1 inhibitors on T-cell infiltration.

Therapeutic AgentCancer TypeModelMethodKey Findings on T-Cell InfiltrationReference
This compound (GV1001) Pancreatic CancerClinical Trial (Phase I/II)T-cell proliferation assayImmune responses, including T-cell proliferation, were observed in 24 of 38 (63%) evaluable patients.[5][6]
Colorectal CancerClinical Trial (Phase II)T-cell proliferation testAntigen-specific T-cell proliferation was observed in 7 of 25 (28%) patients.[7]
PD-1 Inhibitor (Pembrolizumab) NSCLC, TNBCHumanized Mouse ModelFlow CytometryIncreased numbers of both CD4+ and CD8+ T cells in peripheral blood. More CD8+ T cells were found infiltrating the center of the tumor post-treatment.[8]
PD-1 Inhibitor (Nivolumab) Lung CancerHumanized Mouse ModelFlow Cytometry, ImmunofluorescenceSignificant increase in the relative abundance of human CD45+ cells (immune cells) infiltrating tumors in Nivolumab-treated animals.[9]
Cytokine Profile Modulation

The cytokine milieu within the TME dictates the polarization of the immune response, with a pro-inflammatory (Th1) profile generally associated with better anti-tumor activity. The table below compares the effects of this compound and PD-1 inhibitors on key cytokines.

Therapeutic AgentCancer TypeModelMethodKey Findings on Cytokine ProfilesReference
This compound (GV1001) Pancreatic CancerClinical TrialCytokine secretion assaysThe cytokine pattern was that of a Th1-like profile in immune responders.[2][10]
PD-1 Inhibitor (Nivolumab) NSCLC & MelanomaClinical (Human Serum)ELISAIn melanoma patients, IL-2 levels showed pronounced and sustained increases, with some individuals exceeding 300 pg/mL by six months.[11]
PD-1 Inhibitor NSCLCClinical (Human Serum)Ultrasensitive single-molecule arrayA decrease in interleukin 6 (IL-6) levels was associated with improved progression-free survival (PFS). Pretreatment IL-6 levels ranged from 0.58 to 68 pg/mL.[12]
PD-1/PD-L1 Inhibitors NSCLCClinical (Human Serum)ELISAObjective response rate (ORR) was significantly higher in patients with low baseline IL-6 (<13.1 pg/ml) than those with high IL-6 (33.9% vs. 11.1%).[13]

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for analyzing immune cell infiltration in tumor tissues.

Tertomotide_Mechanism_of_Action cluster_0 Vaccination & Antigen Presentation cluster_1 T-Cell Activation cluster_2 Tumor Cell Killing This compound (GV1001) This compound (GV1001) APC Antigen Presenting Cell (APC) This compound (GV1001)->APC Uptake MHC_II MHC Class II APC->MHC_II Processes & Presents Peptide CD4_T_Cell Naive CD4+ T-Cell MHC_II->CD4_T_Cell TCR Interaction Activated_CD4 Activated CD4+ T-Cell (Helper T-Cell) CD4_T_Cell->Activated_CD4 Activation CD8_T_Cell Naive CD8+ T-Cell Activated_CD4->CD8_T_Cell Provides Help (e.g., IL-2) Activated_CD8 Activated CD8+ T-Cell (Cytotoxic T-Lymphocyte) CD8_T_Cell->Activated_CD8 Activation MHC_I MHC Class I with hTERT peptide Activated_CD8->MHC_I TCR Binding & Recognition Tumor_Cell Tumor Cell (Expressing hTERT) Tumor_Cell->MHC_I Apoptosis Tumor Cell Death (Apoptosis) MHC_I->Apoptosis Induces

Caption: Mechanism of Action of this compound Vaccine.

IHC_Workflow Tumor_Biopsy Tumor Biopsy Collection Fixation Formalin-Fixation & Paraffin-Embedding Tumor_Biopsy->Fixation Sectioning Microtome Sectioning (4-5 µm) Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Heat-Induced Epitope Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking of Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-CD8) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chromogen (DAB) Substrate Addition Secondary_Ab->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Microscopy Microscopy & Image Analysis Counterstain->Microscopy Quantification Quantification of CD8+ T-cells (cells/mm²) Microscopy->Quantification

Caption: Immunohistochemistry Workflow for T-Cell Quantification.

Detailed Experimental Protocols

For researchers looking to replicate or build upon the findings presented, the following are detailed methodologies for the key experiments cited.

Immunohistochemistry (IHC) for CD8+ T-Cell Staining

Objective: To visualize and quantify the infiltration of CD8+ T cells within the tumor microenvironment.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes (100%, 95%, 70%) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a serum-free protein block.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for CD8 (e.g., rabbit anti-human CD8 monoclonal antibody) overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the antigen site.

  • Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene washes and mounted with a permanent mounting medium.

  • Image Acquisition and Analysis: Stained slides are scanned to create high-resolution digital images. The number of CD8+ T cells is quantified using image analysis software, often expressed as the number of positive cells per square millimeter of tumor area.

Flow Cytometry for Immune Cell Profiling

Objective: To identify and quantify different immune cell populations within a single-cell suspension of a tumor.

Protocol:

  • Single-Cell Suspension Preparation: Fresh tumor tissue is mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.

  • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies targeting surface markers of different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FOXP3 for regulatory T cells, CD68 for macrophages). A viability dye is included to exclude dead cells from the analysis.

  • Intracellular Staining (if applicable): For intracellular markers like FOXP3 or cytokines, cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against the intracellular targets.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. The instrument excites the fluorochromes with lasers and detects the emitted light, allowing for the simultaneous measurement of multiple parameters on a single-cell basis.

  • Data Analysis: The acquired data is analyzed using specialized software. Cells are first gated based on their physical properties (forward and side scatter) to exclude debris. Then, a series of gates are applied to identify specific immune cell populations based on their marker expression. The results are typically presented as the percentage of a specific cell type within a parent population (e.g., % of CD8+ T cells within the CD3+ T cell population).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of specific cytokines in patient serum or cell culture supernatants.

Protocol:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

  • Blocking: The plate is washed, and any remaining non-specific binding sites are blocked with a blocking buffer (e.g., a solution containing bovine serum albumin).

  • Sample and Standard Incubation: The plate is washed again. Standards with known concentrations of the cytokine and the experimental samples (e.g., patient serum) are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody that recognizes a different epitope on the target cytokine is added to the wells and incubated.

  • Enzyme Conjugate Incubation: The plate is washed, and a streptavidin-HRP (horseradish peroxidase) conjugate is added. The streptavidin binds to the biotin (B1667282) on the detection antibody.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added. The HRP enzyme catalyzes a color change.

  • Reaction Stopping and Reading: The reaction is stopped by adding an acid solution, and the optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the experimental samples is then interpolated from this standard curve.

Conclusion

The available data suggests that both this compound and PD-1 inhibitors can modulate the tumor microenvironment to promote an anti-tumor immune response. This compound, as a peptide vaccine, directly aims to induce a de novo T-cell response against the hTERT antigen, with evidence pointing towards the generation of a favorable Th1-like cytokine profile in responding patients. PD-1 inhibitors, on the other hand, work by reinvigorating pre-existing but exhausted T cells within the TME.

While quantitative data for a direct, side-by-side comparison of the magnitude of T-cell infiltration and cytokine production is still emerging, particularly for this compound, the distinct mechanisms of action of these two immunotherapeutic strategies suggest potential for both monotherapy and combination approaches in the treatment of cancer. Further research with standardized immune monitoring protocols will be crucial to fully elucidate the comparative efficacy of these treatments in modulating the tumor microenvironment.

References

SL-701 vs. Other EphA2-Targeting Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SL-701 and other emerging EphA2-targeting therapies. This document summarizes key performance data from preclinical and clinical studies, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows.

The EphA2 receptor tyrosine kinase is a compelling target in oncology due to its overexpression in a wide array of solid tumors and its association with poor prognosis, tumor growth, and metastasis.[1][2] A diverse range of therapeutic modalities designed to exploit EphA2's role in cancer are in development. This guide focuses on a comparative analysis of SL-701, a multi-peptide immunotherapy, against other prominent EphA2-targeting strategies, including small molecule inhibitors, antibody-drug conjugates, peptide-drug conjugates, CAR-T cell therapies, and siRNA-based approaches.

Overview of EphA2-Targeting Therapeutic Modalities

EphA2's role in both ligand-dependent and -independent signaling pathways, which can have opposing effects on cancer progression, presents a complex challenge for therapeutic development.[3] The therapies discussed in this guide employ distinct mechanisms to inhibit EphA2's pro-tumorigenic functions.

  • SL-701: A novel immunotherapy comprising synthetic peptides that elicit a targeted anti-tumor immune response against EphA2, as well as the glioblastoma-associated antigens IL-13Rα2 and survivin.[4][5]

  • Small Molecule Inhibitors: These agents, such as dasatinib (B193332) and ALW-II-41-27, typically target the ATP-binding pocket of the EphA2 kinase domain, inhibiting its catalytic activity.[6][7]

  • Antibody-Drug Conjugates (ADCs): MEDI-547 is an example of an ADC that uses a monoclonal antibody to selectively deliver a cytotoxic payload to EphA2-expressing tumor cells.[8][9]

  • Peptide-Drug Conjugates (PDCs): BT5528, a Bicycle Toxin Conjugate, utilizes a bicyclic peptide to deliver a potent toxin to EphA2-positive tumors, offering a smaller and potentially more deeply penetrating alternative to antibodies.[10][11]

  • Chimeric Antigen Receptor (CAR) T-Cell Therapy: This approach involves genetically engineering a patient's T-cells to express a CAR that recognizes EphA2, enabling the T-cells to directly target and kill tumor cells.[12][13]

  • siRNA-Based Therapies: EPHARNA is a liposomal formulation of small interfering RNA (siRNA) designed to silence the expression of the EphA2 gene, thereby reducing the levels of the EphA2 protein.[3][14]

Quantitative Data Comparison

The following tables summarize the available quantitative data for SL-701 and other EphA2-targeting therapies to facilitate a direct comparison of their performance in preclinical and clinical settings.

Table 1: Preclinical Efficacy of EphA2-Targeting Therapies
TherapyModalityCancer ModelKey FindingsReference
ALW-II-41-27 Small Molecule InhibitorNSCLC (H358 xenograft)Tumor regression observed at 30 mg/kg.[15]
MEDI-547 Antibody-Drug ConjugateEndometrial Cancer (Hec-1A & Ishikawa orthotopic models)86-88% tumor growth inhibition.[8]
EphA2-CAR T-cells CAR T-Cell TherapyOsteosarcoma (143B xenograft)Significant reduction in tumor burden and prolonged survival.[12]
EPHARNA (EphA2 siRNA) siRNAOvarian Cancer (orthotopic mouse model)Significant reduction in tumor growth.[14]
Table 2: Clinical Performance of EphA2-Targeting Therapies
TherapyModalityIndicationPhaseObjective Response Rate (ORR)Overall Survival (OS)Reference
SL-701 Multi-peptide VaccineRecurrent GlioblastomaIIStage 1: 2% (1/46 PR); Stage 2 (with bevacizumab): 14% (4/28; 2 CR, 2 PR)Stage 1: 11.0 months (median); Stage 2: 11.7 months (median), 50% at 12 months.[4][5]
BT5528 Peptide-Drug ConjugateAdvanced Solid TumorsIOverall: 8.9%; At RP2D (6.5 mg/m²): 6.7%Not Reported[10][16]
MEDI-547 Antibody-Drug ConjugateRelapsed/Refractory Solid TumorsI16.7% Stable Disease (1/6)Not Reported[17]
EphA2-CAR T-cells CAR T-Cell TherapyRecurrent GlioblastomaI1 patient with transient tumor diminishment (out of 3)86 to 181 days[13]
EPHARNA (EphA2 siRNA) siRNAAdvanced Solid TumorsI44% Disease Control RateNot Reported[18]

CR: Complete Response, PR: Partial Response, RP2D: Recommended Phase II Dose

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols cited in the evaluation of these EphA2-targeting therapies.

In Vitro EphA2 Binding Assay (DELFIA Displacement Assay)

This assay is used to determine the binding affinity of a compound to the EphA2 receptor by measuring its ability to displace a known biotinylated peptide tracer.

  • Plate Preparation: Streptavidin-coated 96-well plates are incubated with a biotinylated tracer peptide that binds to EphA2.

  • Competition: The purified EphA2 ligand-binding domain is added to the wells along with the test compound at various concentrations.

  • Detection: A Europium-conjugated anti-6XHis antibody that binds to the EphA2 protein is added.

  • Measurement: After incubation and washing steps, a DELFIA enhancement solution is added, and the time-resolved fluorescence is measured. A decrease in fluorescence indicates displacement of the tracer by the test compound.[19]

In Vivo Tumor Growth Inhibition in Xenograft Models

This experimental design is commonly used to evaluate the anti-tumor efficacy of a therapeutic agent in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the mice are randomized into control and treatment groups.[20]

  • Treatment Administration: The therapeutic agent is administered to the treatment group according to a specific dosing schedule and route of administration. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[21]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

EphA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_canonical Canonical Pathway (Ligand-Dependent) cluster_noncanonical Non-Canonical Pathway (Ligand-Independent) ephrinA1 ephrin-A1 EphA2 EphA2 Receptor ephrinA1->EphA2 Binds Tyr_P Tyrosine Phosphorylation EphA2->Tyr_P Activates Ser_P Serine Phosphorylation (S897) EphA2->Ser_P Phosphorylates Tumor_Suppression Tumor Suppression (e.g., decreased migration) Tyr_P->Tumor_Suppression Oncogenic_Signaling Oncogenic Signaling (e.g., increased migration, invasion) Ser_P->Oncogenic_Signaling AKT_RSK AKT / RSK AKT_RSK->Ser_P

Caption: EphA2 receptor signaling pathways in cancer.

Therapeutic_Mechanisms cluster_therapies Therapeutic Modalities cluster_targets Mechanism of Action SL701 SL-701 (Vaccine) Immune_Response Induces Anti-Tumor Immune Response SL701->Immune_Response SMI Small Molecule Inhibitors Kinase_Inhibition Inhibits Kinase Activity SMI->Kinase_Inhibition ADC_PDC ADCs / PDCs Payload_Delivery Delivers Cytotoxic Payload ADC_PDC->Payload_Delivery CART CAR-T Cells Direct_Killing Direct Tumor Cell Killing CART->Direct_Killing siRNA siRNA Gene_Silencing Silences EphA2 Gene Expression siRNA->Gene_Silencing

Caption: Mechanisms of action for different EphA2-targeting therapies.

Xenograft_Workflow start Start cell_culture Human Tumor Cell Culture start->cell_culture implantation Subcutaneous/Orthotopic Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Administer Therapy (vs. Vehicle Control) randomization->treatment measurement Regular Tumor Volume Measurement treatment->measurement analysis Data Analysis: Tumor Growth Inhibition measurement->analysis end End analysis->end

Caption: Experimental workflow for in vivo tumor xenograft studies.

References

Comparative Analysis of Tertomotide and Rindopepimut in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on two distinct peptide-based cancer immunotherapies.

This guide provides a comprehensive comparison of Tertomotide and rindopepimut, two peptide vaccine-based immunotherapies that have been investigated for the treatment of various cancers. By examining their mechanisms of action, clinical efficacy, and the experimental methodologies used to evaluate them, this document aims to offer a valuable resource for the scientific community.

Introduction

This compound (also known as GV1001) and rindopepimut are both peptide-based vaccines designed to stimulate the patient's immune system to recognize and attack cancer cells. However, they differ fundamentally in their targets and the types of immune responses they primarily elicit.

  • This compound is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1] Telomerase is overexpressed in the vast majority of cancer cells, making it a broad-spectrum tumor-associated antigen.[2][3] this compound is designed to induce a T-cell-mediated immune response against telomerase-expressing cancer cells.[2][3] It has been investigated in a variety of cancers, including pancreatic cancer, non-small cell lung cancer, and melanoma.[3]

  • Rindopepimut is a 14-amino acid peptide that mimics the unique EGFRvIII mutation, a tumor-specific antigen found in a subset of glioblastomas and other cancers.[4][5] This peptide is conjugated to keyhole limpet hemocyanin (KLH) to enhance its immunogenicity.[6] Rindopepimut is designed to stimulate a humoral (antibody-based) and cellular immune response against cancer cells expressing EGFRvIII.[6][7] Its primary indication has been for patients with EGFRvIII-positive glioblastoma.[4]

Mechanism of Action

The two vaccines employ different strategies to engage the immune system.

This compound functions by activating a cellular immune response. The hTERT peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process the peptide and present it on their surface via Major Histocompatibility Complex (MHC) class I and class II molecules. This presentation activates both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells. The activated CTLs can then recognize and kill tumor cells that present the hTERT peptide on their surface.

Tertomotide_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Activation cluster_Tumor Tumor Cell This compound This compound (hTERT peptide) MHC_II MHC Class II This compound->MHC_II Processed & Presented MHC_I MHC Class I This compound->MHC_I Cross-presentation CD4_TCell CD4+ T-Helper Cell MHC_II->CD4_TCell Activates CD8_TCell CD8+ Cytotoxic T-Cell MHC_I->CD8_TCell Activates CD4_TCell->CD8_TCell Helps Tumor_Cell hTERT-expressing Tumor Cell CD8_TCell->Tumor_Cell Recognizes & Kills

This compound's T-cell mediated immune response.

Rindopepimut 's mechanism involves both humoral and cellular immunity. The EGFRvIII peptide-KLH conjugate is processed by APCs, leading to the activation of CD4+ T-helper cells. These helper T cells, in turn, stimulate B cells to produce antibodies specific to the EGFRvIII antigen. These antibodies can then mediate antibody-dependent cell-mediated cytotoxicity (ADCC), where immune cells like natural killer (NK) cells recognize the antibodies bound to tumor cells and induce their destruction.[6][7] Additionally, the presentation of the EGFRvIII peptide on MHC molecules can lead to the activation of cytotoxic T lymphocytes.

Rindopepimut_Mechanism cluster_Vaccine Rindopepimut Vaccine cluster_ImmuneActivation Immune Activation cluster_Effector Effector Response Rindopepimut Rindopepimut (EGFRvIII peptide-KLH) APC APC Rindopepimut->APC Uptake & Processing CD4_TCell CD4+ T-Helper Cell APC->CD4_TCell Antigen Presentation B_Cell B-Cell CD4_TCell->B_Cell Activates Antibodies Anti-EGFRvIII Antibodies B_Cell->Antibodies Produces Tumor_Cell EGFRvIII+ Tumor Cell Antibodies->Tumor_Cell Binds to NK_Cell NK Cell Tumor_Cell->NK_Cell Recruits NK_Cell->Tumor_Cell Induces ADCC

Rindopepimut's humoral and cellular immune response.

Data Presentation: Clinical Trial Performance

The following tables summarize key quantitative data from major clinical trials of this compound and rindopepimut.

Table 1: this compound Clinical Trial Data
Trial Name/IndicationPhaseTreatment ArmsNMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Key Findings
TeloVac (Pancreatic Cancer)[8][9][10]III1. Chemotherapy (Gemcitabine + Capecitabine)3587.9 months6.4 monthsNo significant improvement in OS with the addition of GV1001.[8][10]
2. Sequential Chemo + GV10013506.9 months4.5 monthsSequential arm showed poorer outcomes.[3]
3. Concurrent Chemo + GV10013548.4 months-No statistically significant OS benefit.[8]
Phase III (Pancreatic Cancer, high eotaxin)[11]III1. GV1001 + Chemo7511.3 months7.3 months (TTP)Statistically significant improvement in OS and TTP in this subgroup.[11]
2. Chemotherapy alone737.5 months4.5 months (TTP)
Retrospective Analysis (Breast Cancer)[12]N/AGV1001 + Cytotoxic Chemotherapy76HR+: 19.7 monthsHER2+: 13.2 monthsTNBC: 9.4 monthsHR+: 10.4 monthsHER2+: 8.7 monthsTNBC: 5.6 monthsCombination therapy was well-tolerated.[12]

TTP: Time to Progression

Table 2: Rindopepimut Clinical Trial Data
Trial Name/IndicationPhaseTreatment ArmsNMedian Overall Survival (OS)6-Month Progression-Free Survival (PFS6)Key Findings
ACT IV (Newly Diagnosed Glioblastoma)[8][11][13]III1. Rindopepimut + Temozolomide (B1682018)37120.1 months (MRD)17.4 months (ITT)-Failed to meet primary endpoint of improving OS.[8][11]
2. Control (KLH) + Temozolomide37420.0 months (MRD)17.4 months (ITT)-
ReACT (Recurrent Glioblastoma)[4][14][15]II1. Rindopepimut + Bevacizumab3611.6 months28%Statistically significant survival advantage for the rindopepimut arm.[4][14]
2. Control (KLH) + Bevacizumab379.3 months16%

MRD: Minimal Residual Disease; ITT: Intent-to-Treat

Experimental Protocols

Detailed methodologies for key immunological assays are crucial for interpreting clinical trial data. Below are representative protocols for assays commonly used to evaluate the immune responses induced by peptide vaccines.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This protocol is a representative method for quantifying antigen-specific antibodies in patient serum, similar to what would be used to measure anti-EGFRvIII antibodies in rindopepimut trials.

Objective: To determine the titer of antigen-specific IgG antibodies in human serum.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant target peptide (e.g., EGFRvIII peptide)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Patient serum samples

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the recombinant peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of patient serum in Blocking Buffer. Add 100 µL of diluted serum to appropriate wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 5 times. Add 100 µL of HRP-conjugated anti-human IgG, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

This protocol is a representative method for quantifying antigen-specific cytokine-secreting T cells, relevant for evaluating the cellular response to this compound.

Objective: To enumerate hTERT-specific IFN-γ-secreting T cells.

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • hTERT peptide pool

  • Peripheral Blood Mononuclear Cells (PBMCs) from patients

  • RPMI-1640 medium supplemented with 10% FBS

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate solution

  • ELISpot reader

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute. Wash 5 times with sterile water. Coat with anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Wash the plate 5 times with sterile PBS. Block with RPMI-1640 + 10% FBS for at least 30 minutes. Add 2-3 x 10⁵ PBMCs per well.

  • Stimulation: Add the hTERT peptide pool to the appropriate wells. Include negative (no peptide) and positive (e.g., PHA) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate to remove cells. Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate. Add Streptavidin-ALP and incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate. Add BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Flow Cytometry for T-Cell Immunophenotyping

This protocol provides a representative method for characterizing T-cell subsets in peripheral blood, a common exploratory endpoint in cancer vaccine trials.

Objective: To identify and quantify different T-cell populations (e.g., CD4+, CD8+, memory, and activated T cells).

Materials:

  • PBMCs from patients

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7, PD-1, TIM-3)

  • Fixation/Permeabilization buffer (if staining for intracellular markers like FoxP3 or cytokines)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Staining: Resuspend approximately 1 x 10⁶ PBMCs in 100 µL of FACS buffer. Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of FACS buffer.

  • (Optional) Intracellular Staining: If applicable, fix and permeabilize the cells according to the manufacturer's protocol. Then, add antibodies against intracellular targets and incubate.

  • Acquisition: Resuspend the cells in 300-500 µL of FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on lymphocyte and T-cell populations to quantify the percentages of different subsets.

Experimental_Workflow cluster_Sample Patient Sample Collection cluster_Processing Sample Processing cluster_Assays Immunological Assays cluster_Analysis Data Analysis Blood_Sample Whole Blood PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Serum_Separation Serum Separation Blood_Sample->Serum_Separation ELISpot ELISpot PBMC_Isolation->ELISpot Cellular Response (Cytokine Secretion) Flow_Cytometry Flow Cytometry PBMC_Isolation->Flow_Cytometry Cellular Response (Phenotyping) ELISA ELISA Serum_Separation->ELISA Humoral Response Antibody_Titer Antibody Titer Quantification ELISA->Antibody_Titer Spot_Counting Spot Forming Unit Quantification ELISpot->Spot_Counting Population_Analysis T-Cell Subset Quantification Flow_Cytometry->Population_Analysis

General workflow for immunological monitoring in vaccine trials.

Comparative Summary and Conclusion

This compound and rindopepimut represent two distinct approaches to cancer immunotherapy with peptide vaccines.

FeatureThis compoundRindopepimut
Antigen Target hTERT (Tumor-Associated Antigen)EGFRvIII (Tumor-Specific Antigen)
Target Indication(s) Pancreatic Cancer, NSCLC, MelanomaGlioblastoma (EGFRvIII-positive)
Peptide Length 16 amino acids14 amino acids
Conjugate NoneKeyhole Limpet Hemocyanin (KLH)
Primary Immune Response T-cell mediated (cellular)Humoral (antibody) and cellular
Phase III Outcome TeloVac: No significant OS benefit in the overall pancreatic cancer population.[8][10]Subgroup: Significant OS benefit in pancreatic cancer patients with high eotaxin levels.[11]ACT IV: Failed to show a significant OS benefit in newly diagnosed glioblastoma.[8][11]
Phase II Outcome -ReACT: Showed a significant OS benefit in recurrent glioblastoma when combined with bevacizumab.[4][14]

The phase III TeloVac trial for this compound did not meet its primary endpoint in the overall population of patients with advanced pancreatic cancer.[8][10] However, a subsequent phase III trial suggested a potential benefit in a biomarker-selected subgroup of patients with high serum eotaxin levels, highlighting the importance of patient stratification in cancer immunotherapy.[11]

Similarly, rindopepimut showed promise in phase II trials, particularly the ReACT study in recurrent glioblastoma.[4][14] This led to a breakthrough therapy designation from the FDA. However, the larger phase III ACT IV trial in newly diagnosed glioblastoma failed to demonstrate a survival advantage.[8][11]

The divergent outcomes of these vaccines underscore the complexities of cancer immunology. Factors such as the choice of antigen (tumor-associated vs. tumor-specific), the tumor microenvironment, the specific cancer type, and the combination with other therapies all play critical roles in the success of cancer vaccines. This comparative analysis serves as a valuable case study for the development of future cancer immunotherapies, emphasizing the need for robust preclinical data, careful clinical trial design, and the identification of predictive biomarkers to select patients most likely to benefit.

References

Tertomotide Efficacy: A Comparative Analysis in HLA-A24 Positive and Negative Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available clinical trial data reveals a focused development strategy for Tertomotide, a telomerase-based peptide vaccine, with efficacy data predominantly available for patients expressing the Human Leukocyte Antigen (HLA)-A24 allele. Currently, there is a lack of published clinical studies directly comparing the efficacy of this compound in HLA-A24 positive versus HLA-A24 negative patients. The existing research has largely concentrated on evaluating the vaccine in populations where it is expected to elicit a robust immune response, specifically within the HLA-A*24:02 positive patient cohort.

This compound, also known under the development codes GV1001 and OTSGC-A24, is an immunotherapy designed to stimulate the patient's immune system to target and eliminate cancer cells. It consists of a peptide derived from the human telomerase reverse transcriptase (hTERT), a protein overexpressed in the majority of cancer cells. The vaccine's mechanism of action relies on the presentation of this peptide by antigen-presenting cells to T-cells, which then learn to recognize and attack tumor cells expressing telomerase.[1]

Efficacy in HLA-A24 Positive Patients

Clinical investigations into a formulation of this compound known as OTSGC-A24 have been conducted specifically in patients with advanced gastric cancer who are positive for the HLA-A*24:02 allele. This targeted approach is based on the principle that the vaccine's peptide fragments are designed to bind effectively to this particular HLA molecule, thereby inducing a potent cytotoxic T-lymphocyte (CTL) response.

A Phase I/Ib clinical trial of OTSGC-A24 in 24 patients with advanced gastric cancer and the HLA-A*24:02 haplotype demonstrated the vaccine's safety and immunogenicity.[2][3][4] While no objective radiological responses were observed, the study reported a median overall survival of 5.7 months and a median progression-free survival of 1.7 months.[2][3][4] A key finding was the induction of a positive CTL response in 75% of patients at 4 weeks.[2][3][4]

Table 1: Efficacy and Immunological Response of OTSGC-A24 in HLA-A*24:02 Positive Gastric Cancer Patients

Efficacy EndpointResult
Median Overall Survival5.7 months (95% CI: 3.8 to 8.6)
Median Progression-Free Survival1.7 months (95% CI: 1.4 to 3.5)
Best Radiological ResponseStable Disease (40%)
Positive CTL Response (at 4 weeks)75% of patients

Source: Phase I/Ib trial of OTSGC-A24[2][3][4]

Data in Unselected or HLA-A24 Negative Populations

Earlier clinical trials of this compound (as GV1001) in other cancer types, such as pancreatic and non-small cell lung cancer, were conducted without pre-selection for HLA-A24 status, suggesting a broader potential mechanism of action that may involve other HLA class II molecules.[1][5] However, these studies did not include a subgroup analysis to compare the outcomes between HLA-A24 positive and negative patients. A large Phase III trial in pancreatic cancer (TeloVac) evaluating GV1001 in combination with chemotherapy did not show an improvement in overall survival for the overall patient population.[6][7] This trial did not report on the influence of HLA-A24 status on treatment outcomes.

Experimental Protocols

Phase I/Ib Trial of OTSGC-A24
  • Study Design: An open-label, single-arm trial to assess the safety, tolerability, and optimal dosing schedule of the OTSGC-A24 cancer vaccine.[2][3]

  • Patient Population: Patients with advanced gastric cancer who were positive for the HLA-A*24:02 haplotype.[2][3]

  • Intervention: OTSGC-A24 was administered subcutaneously at a dose of 1 mg in three different cohorts with varying dosing schedules (3-weekly, 2-weekly, and weekly).[2][3]

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Immunological response (measured by CTL induction via ELISPOT assay) and clinical efficacy (tumor response, progression-free survival, and overall survival).[2][3]

Signaling Pathways and Experimental Workflows

The proposed mechanism of action for this compound involves the engagement of the adaptive immune system. The following diagram illustrates the intended immunological cascade.

Tertomotide_Mechanism This compound This compound (hTERT peptide) APC Antigen Presenting Cell (e.g., Dendritic Cell) This compound->APC HLA_A24 HLA-A24 APC->HLA_A24 Peptide Processing & Loading T_Cell Cytotoxic T-Lymphocyte (CTL) HLA_A24->T_Cell Antigen Presentation & CTL Activation Tumor_Cell Tumor Cell (Expressing hTERT) T_Cell->Tumor_Cell Recognition & Binding Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Induction of

Figure 1. Proposed Mechanism of Action for this compound in HLA-A24 Positive Patients.

The experimental workflow for evaluating the immunological response in the OTSGC-A24 trial is depicted below.

Experimental_Workflow Patient HLA-A*24:02 Positive Gastric Cancer Patient Vaccination OTSGC-A24 Vaccination Patient->Vaccination Blood_Draw Peripheral Blood Collection (Baseline and Post-Vaccination) Vaccination->Blood_Draw PBMC_Isolation PBMC Isolation Blood_Draw->PBMC_Isolation ELISPOT ELISPOT Assay (to quantify IFN-γ secreting T-cells) PBMC_Isolation->ELISPOT Analysis Comparison of pre- and post-vaccination CTL response ELISPOT->Analysis

References

A Head-to-Head Preclinical Comparison of Tertomotide and Other hTERT-Based Peptide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for Tertomotide (GV1001) and other notable peptide vaccines targeting human telomerase reverse transcriptase (hTERT), a near-universal tumor antigen. This analysis focuses on available preclinical data to inform on their immunogenicity and anti-tumor efficacy. As direct head-to-head preclinical studies are not publicly available, this guide synthesizes data from individual studies to offer an indirect comparison.

Introduction to hTERT Peptide Vaccines

Telomerase, a ribonucleoprotein complex crucial for cellular immortality, is overexpressed in the vast majority of human cancers, making its catalytic subunit, hTERT, an attractive target for cancer immunotherapy.[1] Peptide vaccines derived from hTERT aim to elicit a T-cell-mediated immune response against cancer cells expressing this antigen. This guide focuses on three such vaccines: this compound (GV1001), UV1, and UCPVax.

This compound (GV1001) is a 16-amino acid peptide corresponding to the 611-626 fragment of hTERT (EARPALLTSRLRFIPK).[2][3] It is designed to be a promiscuous HLA class II epitope, capable of stimulating both CD4+ and CD8+ T-cell responses.[4] While it has undergone extensive clinical investigation, particularly in pancreatic cancer, its preclinical development as a cancer vaccine is less detailed in recent literature, with a current focus on its neuroprotective effects.[5]

UV1 is a second-generation telomerase-targeting vaccine comprising three synthetic long peptides from the hTERT sequence.[1][6] It is designed to induce a robust and persistent CD4+ Th1-mediated immune response, which is crucial for orchestrating a comprehensive anti-tumor attack.[1]

UCPVax is a therapeutic cancer vaccine consisting of two hTERT-derived peptides, UCP2 and UCP4.[7][8] It is specifically designed to induce a strong CD4+ T helper 1 (Th1) response, which in preclinical models has been shown to sustain the quality and tumor-homing capabilities of cytotoxic CD8+ T-cells.[7]

Preclinical Efficacy and Immunogenicity: An Indirect Comparison

Due to the absence of direct comparative preclinical studies, this section presents a summary of individual preclinical findings for each vaccine to facilitate an indirect comparison. The data is collated from various studies and may involve different tumor models and experimental conditions.

VaccinePeptide CompositionPreclinical Model(s)Key Preclinical Findings
This compound (GV1001) hTERT (611-626): EARPALLTSRLRFIPK[2][3]Limited recent data in cancer models. Early development suggested immunogenicity.[4]Originally designed as an anticancer vaccine to enhance immune responses.[2] Preclinical studies have also demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties.[5]
UV1 Three synthetic long hTERT peptides.[6]In vitro studies with human cells; indirect evidence from clinical trial immune monitoring.In vitro studies have shown recognition of a melanoma cell line by a CD4+ UV1-peptide specific T cell clone.[9] Clinical trials have demonstrated the induction of polyfunctional CD4+ T cells producing IFN-γ and TNF-α.[10]
UCPVax Two hTERT-derived peptides (UCP2 and UCP4).[7][8]Preclinical data mentioned in the context of clinical trial rationale.Preclinical data indicated that the induced specific TH1 CD4 T cells sustain the quality and homing of an antigen-specific CD8+ T-cell immunity.[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized protocols based on common methodologies used in peptide vaccine preclinical research.

Animal Models

Syngeneic mouse models are commonly used for evaluating cancer immunotherapies as they possess a competent immune system.[11] For instance, the B16F10 melanoma model in C57BL/6 mice is a frequently used aggressive tumor model to test vaccine efficacy.[11][12] Genetically engineered mouse models (GEMMs) that spontaneously develop tumors can also provide a more physiologically relevant context.

Immunization Protocol

A typical immunization schedule involves an initial priming phase followed by booster injections.

  • Vaccine Formulation: Peptides are often emulsified with an adjuvant to enhance the immune response. Montanide ISA 51 is a commonly used adjuvant in preclinical and clinical studies.[13][14]

  • Administration: Subcutaneous or intradermal injections are common routes of administration.[3]

  • Schedule: Mice may be immunized one to three times at weekly or bi-weekly intervals for priming, followed by booster shots at later time points to maintain the immune response.[15]

Tumor Challenge Studies

To assess the prophylactic or therapeutic efficacy of the vaccines, tumor challenge studies are performed.

  • Prophylactic Model: Mice are vaccinated prior to the inoculation of tumor cells. The delay in tumor growth or complete protection from tumor development is measured.

  • Therapeutic Model: Tumor cells are inoculated first to establish tumors, after which the mice are treated with the vaccine. Tumor growth inhibition and survival are the primary endpoints.[12] Tumor volume is typically measured with calipers, and survival is monitored over time.[15]

Immunological Assays

Several assays are used to characterize the immune response generated by the peptide vaccines.

  • ELISpot (Enzyme-Linked Immunospot) Assay: This is a sensitive method to quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ) at a single-cell level upon stimulation with the vaccine peptides.[9][16]

  • CTL (Cytotoxic T Lymphocyte) Assay: The cytotoxic activity of vaccine-induced T-cells is assessed by their ability to kill target cells pulsed with the specific peptide or tumor cells endogenously expressing the antigen. This can be measured using chromium-51 (B80572) release assays or newer flow cytometry-based methods.[17]

  • Flow Cytometry: This technique is used for the immunophenotyping of T-cell populations (e.g., CD4+, CD8+, memory T-cells) and intracellular cytokine staining to determine the functional profile of the T-cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of hTERT peptide vaccines and a typical experimental workflow for their preclinical evaluation.

T_Cell_Activation_by_hTERT_Peptide_Vaccine cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Tumor Cell Killing Peptide_Vaccine hTERT Peptide Vaccine APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Peptide_Vaccine->APC Uptake & Processing MHC_II MHC Class II APC->MHC_II Presents Peptide Fragment MHC_I MHC Class I APC->MHC_I Cross-presentation CD4_T_Cell Naive CD4+ T-Cell MHC_II->CD4_T_Cell TCR Recognition CD8_T_Cell Naive CD8+ T-Cell MHC_I->CD8_T_Cell TCR Recognition Th1_Cell Th1 Helper Cell CD4_T_Cell->Th1_Cell Differentiation Th1_Cell->CD8_T_Cell Help (e.g., IL-2) CTL Cytotoxic T-Lymphocyte (CTL) CD8_T_Cell->CTL Activation & Differentiation Tumor_Cell hTERT+ Tumor Cell CTL->Tumor_Cell Recognition & Killing Tumor_MHC_I Tumor MHC Class I Tumor_Cell->Tumor_MHC_I Presents hTERT Peptide

Mechanism of T-Cell Activation by hTERT Peptide Vaccines

Preclinical_Vaccine_Evaluation_Workflow cluster_0 Vaccine Preparation & Immunization cluster_1 Efficacy Assessment (Tumor Challenge) cluster_2 Immunogenicity Assessment Peptide_Synthesis Peptide Synthesis Formulation Formulation with Adjuvant Peptide_Synthesis->Formulation Immunization Immunization of Mice (e.g., subcutaneous) Formulation->Immunization Tumor_Inoculation Tumor Cell Inoculation (Prophylactic or Therapeutic) Immunization->Tumor_Inoculation Sample_Collection Collect Spleens/Blood Immunization->Sample_Collection Tumor_Measurement Tumor Growth Monitoring Tumor_Inoculation->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis ELISpot ELISpot Assay (IFN-γ secretion) Sample_Collection->ELISpot CTL_Assay CTL Assay (Cytotoxicity) Sample_Collection->CTL_Assay Flow_Cytometry Flow Cytometry (T-cell phenotyping) Sample_Collection->Flow_Cytometry

Experimental Workflow for Preclinical Peptide Vaccine Evaluation

Conclusion

This compound, UV1, and UCPVax are all promising hTERT-based peptide vaccines with distinct compositions and approaches to generating an anti-tumor immune response. While direct head-to-head preclinical comparisons are lacking, the available data suggest that all three are immunogenic. The focus of this compound's recent preclinical research appears to have shifted towards neurodegenerative diseases, while UV1 and UCPVax are actively being evaluated in oncology clinical trials, often in combination with other immunotherapies. For a comprehensive understanding of their relative preclinical efficacy, further studies employing standardized animal models and immunological assays would be required. This guide provides a framework for such a comparison based on the currently available information.

References

Survivin as a Therapeutic Target: A Comparative Analysis in Oral Cancer and Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals validating survivin as a therapeutic target in oral squamous cell carcinoma (OSCC) versus glioblastoma multiforme (GBM).

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, has emerged as a compelling therapeutic target in oncology due to its differential expression in cancerous tissues compared to normal adult tissues and its dual role in inhibiting apoptosis and regulating cell division.[1] This guide provides a comparative analysis of the experimental data supporting the validation of survivin as a therapeutic target in two distinct and aggressive cancers: oral squamous cell carcinoma (OSCC) and glioblastoma multiforme (GBM).

Data Presentation: Quantitative Analysis of Survivin Expression

Survivin is significantly overexpressed in both OSCC and GBM compared to their respective normal tissues, making it an attractive target for cancer-specific therapies.

Cancer TypeSurvivin Expression in Tumor TissueSurvivin Expression in Normal TissueReference
Oral Squamous Cell Carcinoma (OSCC) 70% - 100% of cases show positive staining.[2][3][4]Generally absent or expressed at very low levels in normal oral mucosa.[2][3][5][2][3][4][5]
Glioblastoma Multiforme (GBM) Approximately 80% of primary GBMs express survivin.[6] Quantitative mRNA analysis shows significantly higher levels in GBMs compared to lower-grade gliomas.[7][8]Absent in normal differentiated adult tissues.[9][6][7][8][9]

Therapeutic Strategies and Clinical Trials

Several therapeutic strategies targeting survivin are under investigation for both OSCC and GBM, including small molecule inhibitors, antisense oligonucleotides, and immunotherapy.

Oral Cancer

In OSCC, targeting survivin has shown promise in preclinical studies. For instance, the survivin inhibitor YM155 has demonstrated synergistic activity with proteasome inhibitors in oral cancer organoids.[10] A phase I clinical trial of a survivin-derived peptide vaccine (survivin-2B80-88) in patients with advanced or recurrent oral cancer showed the vaccine to be safe and to have therapeutic potential, with one patient achieving a partial response and six out of eight evaluated patients showing an increase in peptide-specific cytotoxic T lymphocytes.[11]

Therapeutic Agent Mechanism of Action Clinical Trial Phase Key Findings Reference
Survivin-2B80-88 peptide vaccineImmunotherapyPhase ISafe, with one partial response and increased CTL frequency in 6 of 8 patients.[11]
YM155 (Sepantronium bromide)Small molecule inhibitor of survivin transcriptionPreclinical (in OSCC)Synergistic activity with proteasome inhibitors in oral cancer organoids.[10]
Glioblastoma

In GBM, the survivin-targeting vaccine SurVaxM has shown significant promise in clinical trials. A phase IIa study of SurVaxM combined with standard-of-care temozolomide (B1682018) for newly diagnosed GBM demonstrated a median overall survival of 25.9 months, which is a notable improvement over historical controls.[12][13] The vaccine was well-tolerated and induced survivin-specific immune responses.[12] A randomized phase IIb trial (SURVIVE) is currently ongoing to further evaluate the efficacy of SurVaxM.[14]

Therapeutic Agent Mechanism of Action Clinical Trial Phase Key Findings Reference
SurVaxMPeptide-based immunotherapyPhase IIb (ongoing)Phase IIa: Median OS of 25.9 months; well-tolerated.[12][13][14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers validating survivin as a therapeutic target.

siRNA-Mediated Knockdown of Survivin

This protocol describes the use of small interfering RNA (siRNA) to specifically silence survivin gene expression in cancer cell lines.

Materials:

  • Survivin-specific siRNA and negative control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • 6-well plates

  • Cancer cell line of interest (e.g., OSCC or GBM cell line)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Preparation of siRNA-Transfection Reagent Complex:

    • Solution A: Dilute the desired amount of survivin siRNA (e.g., 20-80 pmols) in serum-free medium.

    • Solution B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[15]

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the siRNA-transfection reagent complex to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[15]

  • Post-Transfection:

    • After the incubation period, add complete medium containing serum.

    • Incubate the cells for 24-72 hours before assessing the knockdown efficiency and downstream effects.

  • Assessment of Knockdown:

    • Analyze survivin mRNA levels by RT-qPCR and protein levels by Western blot at 48-72 hours post-transfection.[16]

Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis in cancer cells following survivin inhibition using Annexin V staining and flow cytometry.

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells (e.g., through survivin knockdown or treatment with a survivin inhibitor).

    • Harvest both adherent and floating cells by centrifugation.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation:

    • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry immediately (within 1 hour).

    • Data Interpretation:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Signaling Pathways

dot

Survivin_Signaling_Oral_Cancer cluster_upstream Upstream Regulators cluster_survivin Survivin Regulation cluster_downstream Downstream Effects p53 p53 (wild-type) Survivin Survivin p53->Survivin represses p53_mut p53 (mutant) p53_mut->Survivin upregulates Caspase9 Caspase-9 Survivin->Caspase9 Caspase3 Caspase-3 Survivin->Caspase3 CellCycle Cell Cycle Progression Survivin->CellCycle promotes Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Survivin signaling in oral cancer.

dot

Survivin_Signaling_GBM cluster_upstream Upstream Pathways cluster_survivin Survivin Regulation cluster_downstream Downstream Effects Stat3 STAT3 Survivin Survivin Stat3->Survivin Src Src Kinase Src->Survivin Caspase3_7 Caspase-3, -7 Survivin->Caspase3_7 Bcl2 Bcl-2 Survivin->Bcl2 upregulates CyclinD1 Cyclin D1 Survivin->CyclinD1 upregulates cMyc c-Myc Survivin->cMyc upregulates Apoptosis Apoptosis Caspase3_7->Apoptosis Bcl2->Apoptosis Proliferation Proliferation CyclinD1->Proliferation cMyc->Proliferation

Caption: Survivin signaling in glioblastoma.

Experimental Workflows

dot

siRNA_Workflow start Day 1: Seed Cells transfect Day 2: Transfect with Survivin siRNA start->transfect incubate Incubate for 24-72h transfect->incubate analyze Day 4/5: Analyze Knockdown (RT-qPCR, Western Blot) incubate->analyze phenotype Analyze Phenotype (e.g., Apoptosis Assay) incubate->phenotype

Caption: siRNA experimental workflow.

dot

Apoptosis_Assay_Workflow start Induce Apoptosis (e.g., Survivin Inhibition) harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI in 1X Binding Buffer wash->stain incubate Incubate at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Apoptosis assay workflow.

References

The Search for Predictive Biomarkers for Tecemotide (L-BLP25) Therapy in NSCLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the MUC1-targeted cancer immunotherapy, Tecemotide, with current standards of care for unresectable, Stage III Non-Small Cell Lung Cancer (NSCLC), focusing on the potential of soluble MUC1 and antinuclear antibodies as predictive biomarkers for patient response.

Introduction: The Challenge of Stage III NSCLC and the Role of Immunotherapy

Patients with unresectable, Stage III non-small cell lung cancer (NSCLC) who have completed concurrent chemoradiotherapy (cCRT) represent a challenging population with a historical need for effective maintenance therapies to improve long-term survival. The advent of immunotherapy has significantly altered this landscape. This guide focuses on Tecemotide (L-BLP25 or Stimuvax), a MUC1 antigen-specific cancer immunotherapy, and explores the evidence for biomarkers that could predict its efficacy.

It is important to distinguish Tecemotide (L-BLP25), which targets the MUC1 antigen, from another investigational drug also known as Tertomotide (GV1001), which targets telomerase and is being studied in other indications.[1][2] This guide pertains exclusively to the MUC1-targeted therapy, Tecemotide (L-BLP25).

Tecemotide is designed to stimulate a patient's immune system to recognize and attack cancer cells that overexpress the MUC1 glycoprotein.[3] While the pivotal Phase III START trial did not meet its primary endpoint of improving overall survival (OS) in the broad population of Stage III NSCLC patients post-chemoradiotherapy, an exploratory analysis revealed a potential survival benefit in a predefined subgroup of patients who had received concurrent cCRT.[3][4] Further exploratory biomarker analyses of the START trial data suggested that baseline levels of soluble MUC1 (sMUC1) and the presence of antinuclear antibodies (ANA) may correlate with a survival benefit from Tecemotide, highlighting their potential as predictive biomarkers.[5]

This guide provides a detailed comparison of Tecemotide's performance, particularly in biomarker-defined subgroups, against the current standard of care, Durvalumab, supported by data from their respective landmark clinical trials.

Comparative Efficacy Data

The following tables summarize the overall survival data from the key clinical trials for Tecemotide (START trial) and the current standard of care, Durvalumab (PACIFIC trial).

Table 1: Overall Survival in Unresectable Stage III NSCLC (Post-cCRT)
TherapyTrialPatient PopulationMedian Overall Survival (Treatment Arm)Median Overall Survival (Placebo Arm)Hazard Ratio (95% CI)
Tecemotide STARTAll Patients (mITT*)25.6 months22.3 months0.88 (0.75–1.03)[4]
Tecemotide STARTConcurrent cCRT Subgroup30.8 months20.6 months0.78 (0.64–0.95)[4]
Durvalumab PACIFICAll Concurrent cCRT Patients47.5 months29.1 months0.72 (0.59–0.89)[6]

*mITT: modified Intention-to-Treat population.

Table 2: Performance of Tecemotide in Potential Biomarker-Defined Subgroups (Exploratory Analysis of START Trial cCRT Population)
Biomarker StatusHazard Ratio (95% CI) for OSInteraction P-ValueNote
High Soluble MUC1 (sMUC1) 0.660.0085HR < 1.0 favors Tecemotide.[5][6]
Positive Antinuclear Antibody (ANA) 0.430.0022HR < 1.0 favors Tecemotide.[5][6]

*Data for biomarker subgroups are from exploratory analyses and should be interpreted with caution. The Hazard Ratios indicate a greater potential benefit for Tecemotide in these patient populations. The interaction P-value assesses whether the treatment effect differs across biomarker subgroups.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Tecemotide

Tecemotide is a liposomal vaccine containing a 25-amino acid synthetic peptide (BLP25) that mimics the core of the MUC1 antigen, which is overexpressed and abnormally glycosylated on many NSCLC cells.[3] The vaccine is designed to be taken up by antigen-presenting cells (APCs), which then present the MUC1 peptide to T-cells, activating a MUC1-specific cytotoxic T-lymphocyte (CTL) response against tumor cells.

Tecemotide_Mechanism_of_Action Proposed Mechanism of Action of Tecemotide cluster_0 Tecemotide Vaccine cluster_1 Immune Activation cluster_2 Tumor Microenvironment Tecemotide Tecemotide (L-BLP25 Lipopeptide + Adjuvant) APC Antigen Presenting Cell (APC) Tecemotide->APC Uptake & Processing TCell Naive T-Cell APC->TCell MUC1 Antigen Presentation CTL Activated Cytotoxic T-Lymphocyte (CTL) TCell->CTL Activation & Expansion TumorCell NSCLC Tumor Cell (Overexpresses MUC1) CTL->TumorCell Recognition of MUC1 on Tumor sMUC1 Soluble MUC1 (sMUC1) [Biomarker] TumorCell->sMUC1 Shedding Apoptosis Tumor Cell Death (Apoptosis) TumorCell->Apoptosis CTL-mediated Killing sMUC1->APC May indicate high tumor MUC1 expression ANA Antinuclear Antibodies (ANA) [Biomarker] (Indicator of immune state) ANA->TCell May indicate a more 'primed' immune system

Caption: Proposed mechanism of Tecemotide and role of biomarkers.
Biomarker Analysis Workflow

The identification of patients who might benefit from Tecemotide would involve a workflow beginning with the diagnosis and initial treatment, followed by specific biomarker testing from peripheral blood samples prior to initiating maintenance therapy.

Biomarker_Analysis_Workflow Patient Workflow for Biomarker-Guided Tecemotide Therapy Patient Patient with Unresectable Stage III NSCLC Treatment Concurrent Chemoradiotherapy (cCRT) Patient->Treatment Assessment Assessment for Disease Progression Treatment->Assessment NoProgression No Disease Progression Assessment->NoProgression Stable Disease or Response Progression Disease Progression Assessment->Progression Yes BloodSample Collect Peripheral Blood Sample NoProgression->BloodSample BiomarkerTest Biomarker Analysis BloodSample->BiomarkerTest Stratify Patient Stratification BiomarkerTest->Stratify High_sMUC1 High sMUC1 and/or ANA Positive Stratify->High_sMUC1 Biomarker Positive Low_sMUC1 Low sMUC1 and ANA Negative Stratify->Low_sMUC1 Biomarker Negative TecemotideTx Consider Tecemotide Therapy High_sMUC1->TecemotideTx AlternativeTx Standard of Care (e.g., Durvalumab) Low_sMUC1->AlternativeTx

Caption: Workflow for patient selection based on biomarker status.

Experimental Protocols

The biomarker analyses in the START trial were conducted on baseline serum samples. The following are representative protocols for the key assays used.

Soluble MUC1 (sMUC1) Quantification by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of sMUC1 (also known as cancer antigen 15-3 or CA15-3) in patient serum.

  • Principle: A 96-well microplate is pre-coated with a monoclonal antibody specific to MUC1. When serum samples are added, sMUC1 binds to the capture antibody. A second, biotinylated detection antibody that binds to a different epitope on MUC1 is then added. After washing, an Avidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotin. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of sMUC1 in the sample. The color intensity is measured spectrophotometrically.

  • Methodology:

    • Preparation: All reagents, standards, and patient serum samples are brought to room temperature. Serum is collected via standard venipuncture and centrifuged to separate it from cellular components.

    • Assay Procedure:

      • A 100µL aliquot of standards and diluted patient samples are added to the appropriate wells of the pre-coated microplate. The plate is incubated for 1-2 hours at 37°C.

      • Wells are aspirated and washed 3-4 times with wash buffer.

      • 100µL of the biotinylated detection antibody is added to each well and incubated for 1 hour at 37°C.

      • Wells are washed again as described above.

      • 100µL of Avidin-HRP conjugate is added and incubated for 30 minutes at 37°C.

      • Wells are washed a final time (5-6 times).

      • 90µL of TMB substrate solution is added to each well and incubated in the dark for 15-20 minutes at 37°C.

      • 50µL of stop solution is added to each well to terminate the reaction.

    • Data Analysis: The optical density of each well is read at 450nm using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The sMUC1 concentration in patient samples is then calculated from this curve. A pre-defined cutoff value is used to stratify patients into "High sMUC1" and "Low sMUC1" groups.

Antinuclear Antibody (ANA) Detection

This protocol describes the standard indirect immunofluorescence (IIF) method for detecting ANAs in patient serum, which is considered the gold standard.

  • Principle: Patient serum is incubated with a slide containing fixed human epithelial (HEp-2) cells. If ANAs are present in the serum, they will bind to various antigens within the nucleus and cytoplasm of the cells. After washing away unbound antibodies, a fluorescein-conjugated anti-human immunoglobulin is added, which binds to the patient's antibodies. When viewed under a fluorescence microscope, a positive result is indicated by fluorescent staining of the cells.

  • Methodology:

    • Sample Preparation: Patient serum is serially diluted (e.g., starting at 1:40 or 1:80) with phosphate-buffered saline (PBS).

    • Assay Procedure:

      • Diluted serum is applied to the wells of a HEp-2 cell substrate slide and incubated in a humid chamber for 30 minutes.

      • The slide is rinsed gently with PBS and then washed for 10 minutes.

      • Fluorescein-conjugated anti-human IgG is applied to each well and the slide is incubated in the dark for another 30 minutes.

      • The slide is washed again in PBS.

      • A coverslip is mounted using a mounting medium.

    • Data Analysis: The slide is examined using a fluorescence microscope. Samples are scored as positive or negative. For positive samples, the staining pattern (e.g., speckled, homogeneous, nucleolar) and the titer (the highest dilution at which fluorescence is still detectable) are reported. For the START trial analysis, patients were likely categorized simply as ANA-positive or ANA-negative based on a screening dilution.

Conclusion and Future Directions

While Tecemotide did not demonstrate a survival benefit in the overall population of Stage III NSCLC patients, exploratory analyses from the START trial provide a compelling hypothesis that its efficacy may be concentrated in specific, identifiable subgroups.[5] The correlation between high baseline levels of sMUC1 and positive ANA status with improved survival outcomes suggests these could be valuable predictive biomarkers.[5][6]

However, it is crucial to note that these biomarker findings are exploratory and require prospective validation in future clinical trials. The landscape of Stage III NSCLC treatment has evolved, with the anti-PD-L1 inhibitor Durvalumab now established as the standard of care following the landmark PACIFIC trial, which demonstrated a significant survival advantage over placebo.[5] For any future investigation of Tecemotide, it would need to be positioned relative to this new standard, potentially in a biomarker-selected population. The data suggests that for patients with high sMUC1 or a positive ANA status, a MUC1-targeted vaccine could warrant further investigation, but this remains a hypothesis pending confirmatory research.

References

Immunotherapy SL-701 Demonstrates Promising Long-Term Survival in Recurrent Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Phase 2 clinical trial data for the novel immunotherapy SL-701 reveals a notable improvement in overall survival for patients with recurrent glioblastoma (GBM), a notoriously aggressive and difficult-to-treat brain tumor. When compared with alternative therapies available during the same period, SL-701, particularly in combination with bevacizumab, showed a favorable survival profile, offering a potential new avenue for patients with limited treatment options.

This guide provides a detailed comparison of the long-term survival data from the pivotal SL-701 clinical trial (NCT02078648) alongside other contemporary treatments for recurrent GBM. It includes a breakdown of the experimental protocols and visual diagrams to elucidate the mechanism of action and trial design.

Comparative Analysis of Long-Term Survival Data

The following tables summarize the key survival and response data from the SL-701 Phase 2 trial and compare it with other standard-of-care treatments for recurrent glioblastoma.

Table 1: Long-Term Survival Data from SL-701 Phase 2 Trial (NCT02078648)

Treatment ArmNumber of PatientsMedian Overall Survival (mOS)12-Month Overall Survival (OS-12) RateObjective Response Rate (ORR)
Stage 1: SL-701 + GM-CSF + imiquimod4611.0 months37%2% (1 Partial Response)
Stage 2: SL-701 + poly-ICLC + bevacizumab2811.7 months50%21% (2 Complete Responses, 4 Partial Responses)

Data sourced from multiple presentations of the NCT02078648 trial results.[1][2][3][4][5][6][7]

Table 2: Survival Data for Alternative Treatments in Recurrent Glioblastoma

TreatmentNumber of Patients (in relevant studies)Median Overall Survival (mOS)6-Month Progression-Free Survival (PFS6)12-Month Overall Survival (OS-12) Rate
Bevacizumab Varied across studies~4.2 - 12.2 months~42.6 - 50.3%Not consistently reported
Lomustine (B1675051) Varied across studies~7 - 8.6 months~20%Not consistently reported
Temozolomide (B1682018) (re-challenge) 902 (meta-analysis)Not directly reported27.8% (overall)36.4%
Bevacizumab + Lomustine 2839.1 months41.7%Not directly reported

Data compiled from various clinical trials and meta-analyses.[1][2][3][4][8][9][10][11][12][13][14] It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations and study designs.

Experimental Protocols

SL-701 Clinical Trial (NCT02078648)

The Phase 2 trial of SL-701 was a multicenter, open-label study for adult patients with recurrent GBM.[15] The trial was conducted in two stages with distinct treatment regimens:

  • Stage 1: Patients received SL-701 administered with the adjuvants GM-CSF and imiquimod.[6] SL-701 was given biweekly for the first 6 months and then every 28 days.[6]

  • Stage 2: Patients received SL-701 with the adjuvant poly-ICLC, in combination with bevacizumab (10 mg/kg).[6] SL-701 and poly-ICLC were administered biweekly, while bevacizumab was given every two weeks.[6][15]

The primary objectives of the study were to assess the safety, tolerability, objective response rate (ORR) according to RANO criteria, and the 12-month overall survival rate.[6]

Comparator Treatment Protocols
  • Bevacizumab: Typically administered intravenously at a dose of 10 mg/kg every 2 weeks.[11]

  • Lomustine: Administered orally, with a common regimen being 110-130 mg/m² once every 6 weeks.[12][14]

  • Temozolomide (re-challenge): Various dosing schedules have been used, including standard daily dosing or metronomic (continuous low-dose) schedules.[4][10]

Visualizing the Science Behind SL-701

To better understand the biological basis and the clinical investigation of SL-701, the following diagrams illustrate its mechanism of action and the workflow of the Phase 2 clinical trial.

SL701_Mechanism_of_Action cluster_vaccine SL-701 Vaccine cluster_immune_response Immune System Activation cluster_tumor Tumor Microenvironment SL701 SL-701 Peptides (IL-13Rα2, EphA2, Survivin) APC Antigen Presenting Cell (APC) SL701->APC Uptake & Presentation Adjuvants Adjuvants (e.g., poly-ICLC) Adjuvants->APC Activation T_Cell CD8+ Cytotoxic T-Cell APC->T_Cell Activation & Expansion Tumor_Cell Glioblastoma Cell (Expressing Target Antigens) T_Cell->Tumor_Cell Recognition & Killing

Mechanism of action of the SL-701 vaccine.

SL701_Trial_Workflow cluster_enrollment Patient Enrollment cluster_stage1 Stage 1 cluster_stage2 Stage 2 Patient Recurrent GBM Patients Treatment1 SL-701 + GM-CSF + Imiquimod Patient->Treatment1 n=46 Treatment2 SL-701 + poly-ICLC + Bevacizumab Patient->Treatment2 n=28 Endpoint1 Assess Safety & Efficacy Treatment1->Endpoint1 Endpoint2 Assess Safety & Efficacy Treatment2->Endpoint2

Workflow of the SL-701 Phase 2 clinical trial.

References

Absence of Phase 3 Trial Data for Tertomotide vs. Best Supportive Care

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a dedicated Phase 3 clinical trial directly comparing Tertomotide (SL-701) to best supportive care (BSC) for the treatment of recurrent glioblastoma (GBM) has not been published. The most relevant clinical data for this compound in this patient population comes from a Phase 1/2 study (NCT02078648). This guide, therefore, provides a detailed overview of the available Phase 1/2 trial data for this compound and offers a comparison with historical and retrospective data for best supportive care and other standard treatments for recurrent glioblastoma.

Comparison of this compound (SL-701) Phase 1/2 Trial Data with Standard of Care in Recurrent Glioblastoma

The following tables summarize the efficacy data from the two-stage Phase 1/2 clinical trial of SL-701 in adult patients with recurrent GBM. For context, representative outcomes for patients receiving other treatments or best supportive care for recurrent GBM are also provided. It is important to note that direct cross-trial comparisons are not statistically valid due to differences in patient populations, study designs, and definitions of best supportive care.

Table 1: Efficacy Outcomes of SL-701 in Recurrent Glioblastoma (NCT02078648)

EndpointStage 1 (SL-701 + GM-CSF + Imiquimod) (n=46)Stage 2 (SL-701 + poly-ICLC + Bevacizumab) (n=28)
Overall Response Rate (ORR) Not explicitly reported, 1 Partial Response21% (2 Complete Responses, 4 Partial Responses)[1]
Median Overall Survival (mOS) 11.2 months[1]11.7 months[1]
12-Month Overall Survival Rate 17.4%[2]42.9%[2]
6-Month Progression-Free Survival (PFS6) 26.7%[2]42.9%[2]
Disease Control Rate 22% (1 Partial Response, 15 Stable Disease)[1]54% (2 Complete Responses, 4 Partial Responses, 19 Stable Disease)[1]

Table 2: Representative Outcomes for Standard of Care and Best Supportive Care in Recurrent Glioblastoma

Treatment ModalityMedian Overall Survival (mOS)6-Month Progression-Free Survival (PFS6)Source
Best Supportive Care (BSC) 3.1 monthsNot Applicable[3]
Systemic Treatment (e.g., Nitrosoureas, Temozolomide rechallenge) 7.3 months19% - 36%[3][4]
Re-resection followed by adjuvant therapy 11.0 monthsNot consistently reported[3]
Re-irradiation 9.2 months~43%[3][5]
Bevacizumab Monotherapy ~7.3 - 8.7 months~25% - 40%[4][5]

Experimental Protocols

Phase 1/2 Study of SL-701 in Recurrent Glioblastoma (NCT02078648)

This was a multicenter, open-label, two-stage Phase 1/2 study to evaluate the safety and efficacy of SL-701 in adult patients with recurrent glioblastoma.[6]

Patient Population:

  • Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed glioblastoma with unequivocal evidence of first tumor recurrence or progression. Patients were required to be HLA-A2 positive and have a Karnofsky Performance Status (KPS) of ≥70%.[6][7]

  • Exclusion Criteria: Prior treatment with bevacizumab or other VEGF/VEGFR-directed therapies.[7]

Treatment Regimen: The study was conducted in two stages with different adjuvant strategies:

  • Stage 1: Patients received SL-701 in combination with the immune adjuvants GM-CSF and imiquimod.[2]

  • Stage 2: Patients received SL-701 with the adjuvant poly-ICLC, followed by bi-weekly infusions of bevacizumab (10 mg/kg intravenously).[2][6]

SL-701 and Adjuvant Administration:

  • SL-701 emulsion and poly-ICLC were administered subcutaneously (SC) and intramuscularly (IM) respectively.[6]

  • The dosing schedule was twice weekly for the first two weeks, then weekly for the next three doses, every 14 days for the subsequent nine doses, and every four weeks thereafter.[6]

Endpoints:

  • Primary Endpoints: Safety and efficacy of SL-701.

  • Secondary Endpoints: Included overall survival, progression-free survival, and overall response rate.

Visualizations

Signaling Pathway of this compound (SL-701)

Tertomotide_Mechanism_of_Action cluster_vaccine Vaccine Administration cluster_immune_cell Immune Cell Interaction cluster_tumor Tumor Microenvironment This compound This compound (SL-701) Peptide Vaccine APC Antigen Presenting Cell (APC) This compound->APC Uptake and Processing T_Helper CD4+ Helper T-Cell APC->T_Helper Antigen Presentation (MHC-II) CTL CD8+ Cytotoxic T-Cell APC->CTL Antigen Presentation (MHC-I) T_Helper->CTL Activation and Clonal Expansion Tumor_Cell Glioblastoma Cell (Expressing Target Antigens) CTL->Tumor_Cell Recognition and Binding Apoptosis Tumor Cell Death (Apoptosis) Tumor_Cell->Apoptosis Induction of Apoptosis SL701_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Staging cluster_stage1 Stage 1 Treatment cluster_stage2 Stage 2 Treatment cluster_followup Follow-up & Analysis Screening Recurrent Glioblastoma HLA-A2 Positive KPS >= 70 Enrollment Patient Enrollment (n=74) Screening->Enrollment Staging Assignment to Stages Enrollment->Staging Stage1_Treatment SL-701 + GM-CSF + Imiquimod Staging->Stage1_Treatment n=46 Stage2_Treatment SL-701 + poly-ICLC + Bevacizumab Staging->Stage2_Treatment n=28 FollowUp Tumor Assessment (MRI/CT) Safety Monitoring Stage1_Treatment->FollowUp Stage2_Treatment->FollowUp Analysis Efficacy Analysis (OS, PFS, ORR) FollowUp->Analysis

References

Safety Operating Guide

Navigating the Disposal of Tertomotide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A crucial aspect of laboratory safety and environmental responsibility is the proper disposal of research compounds. For novel agents such as tertomotide, where specific disposal protocols may not be readily available, a cautious and compliant approach is paramount. Researchers, scientists, and drug development professionals must handle such substances with the assumption that they are potent and potentially hazardous, adhering to the highest safety standards. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the compound's Safety Data Sheet (SDS). In the absence of an SDS for this compound, it should be treated as a potent compound with unknown toxicity. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant nitrile gloves should be worn at all times. For extensive handling, consider double-gloving.

  • Eye Protection: Safety goggles or a face shield are necessary to protect against splashes or aerosol generation.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization or if handling a powder, a properly fitted respirator (e.g., N95 or higher) is essential.

All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound and any contaminated materials is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally sound and regulatory-compliant manner.

  • Waste Segregation: At the point of generation, all materials that have come into contact with this compound must be segregated as hazardous waste. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (gloves, disposable lab coats).

    • Cleaning materials from spills.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and sealable container clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and any known hazard symbols. Avoid using abbreviations or chemical formulas on the primary label.

    • Indicate the date when the waste was first added to the container.

  • Waste Accumulation:

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Do not overfill the container; it should be sealed when it is no more than three-quarters full to prevent spills.

  • Engaging a Licensed Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Ensure that the selected waste disposal vendor is licensed to handle potent pharmaceutical or cytotoxic waste.

    • Maintain detailed records of the disposed quantities and the disposal service used, in accordance with institutional and local regulations.

Quantitative Data for Disposal

While specific quantitative data for this compound is not available, the following table illustrates the type of information that would be critical for its proper disposal. This data would typically be found in the compound's SDS.

ParameterValueSignificance for Disposal
LD50 (Oral, Rat) Data Not Available (Treat as <50 mg/kg)A low LD50 indicates high acute toxicity, necessitating stringent containment and handling procedures to prevent exposure.
Aquatic Toxicity Data Not AvailableThe potential for environmental harm dictates that this compound should not be disposed of down the drain.
Persistence/Degradability Data Not AvailableUnknown persistence requires disposal methods that ensure complete destruction, such as high-temperature incineration.
RCRA Hazardous Waste Code Data Not Available (Assume P- or U-list)If classified, specific federal regulations for handling, storage, and disposal would apply.

This table is for illustrative purposes only. Always refer to the specific Safety Data Sheet for accurate information.

Experimental Protocols

In the absence of specific experimental protocols for this compound disposal, a general spill cleanup procedure for potent compounds should be followed:

  • Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don Appropriate PPE: As outlined in the safety precautions section.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Decontaminate the Area: Clean the spill area with a suitable deactivating agent or detergent, followed by a rinse with 70% ethanol (B145695) or as recommended by your institution's EHS.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds_check Is Safety Data Sheet (SDS) for this compound available? start->sds_check treat_hazardous Treat as Potent/Hazardous Waste sds_check->treat_hazardous No follow_sds Follow specific disposal instructions in the SDS sds_check->follow_sds Yes segregate Segregate waste at point of generation: - Unused compound - Contaminated labware - Contaminated PPE treat_hazardous->segregate follow_sds->segregate container Use designated, labeled, leak-proof hazardous waste container segregate->container storage Store in a secure satellite accumulation area container->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact disposal Licensed vendor disposes of waste (e.g., incineration) ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Tertomotide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guide to the safe handling of Tertomotide based on its classification as a peptide vaccine with potential antineoplastic properties.[1][2][3] It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound before handling the compound to ensure adherence to specific safety protocols.

This compound is a synthetic peptide vaccine with potential antineoplastic activity, designed to stimulate an immune response against cancer cells.[2][3][4] Due to its potent biological activity and classification, it is prudent to handle this compound as a hazardous compound, following established guidelines for antineoplastic and investigational drugs to minimize occupational exposure.[5]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to reduce the risk of exposure to hazardous drug aerosols and residues.[6] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.

PPE Component Specification Purpose Area of Use
Hand Protection Chemotherapy-tested nitrile gloves (double gloving recommended)To prevent skin contact with the compound.All handling procedures including preparation, administration, and disposal.
Body Protection Disposable, solid-front gown with tight-fitting cuffsTo protect clothing and skin from contamination. Gowns should be demonstrated to resist permeability by hazardous drugs.[6]Required when there is a potential for splashing or contamination.
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a full-face shieldTo protect the eyes and face from splashes and aerosols.To be worn whenever there is a risk of splashing or aerosol generation.[7]
Respiratory Protection NIOSH-approved respirator (e.g., N95)To prevent inhalation of aerosols or fine powders.Required when handling the powder form of the compound outside of a containment device or when there is a risk of aerosolization.[7]
Operational Plans for Safe Handling

A risk assessment should be performed to determine the appropriate handling procedures for this compound.[8][9][10] The following are general operational guidelines for handling this potent compound.

Engineering Controls:

  • Ventilation: All procedures that may generate aerosols or involve handling of the powdered form of this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.[5]

  • Containment: Use of closed systems for drug transfer is recommended where feasible to further reduce the risk of exposure.

Standard Operating Procedures:

  • Preparation:

    • Designate a specific area for the preparation of this compound solutions.

    • Wear all required PPE before beginning any handling procedures.

    • When weighing the lyophilized powder, do so carefully within a containment device to avoid creating airborne dust.

    • For reconstitution, slowly add the diluent to the vial to avoid splashing.

  • Administration (in a research setting):

    • Ensure all connections in the administration apparatus are secure to prevent leakage.

    • Prime IV tubing with a non-hazardous solution before adding the this compound solution.

  • Decontamination:

    • All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure and at the end of the workday.

    • Use a deactivating agent recommended for similar compounds, followed by cleaning with a detergent and rinsing with water.

Disposal Plan

The disposal of unused this compound and all contaminated materials must be handled in accordance with institutional, local, and federal regulations for hazardous waste.[11]

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and vials, should be considered trace-chemotherapeutic waste.[5] These items should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container for hazardous waste.

Final Disposal:

  • All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste contractor, typically via incineration.[11][12]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.

Visual Guidance for Safe Handling

The following diagrams provide a visual representation of key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_0 Risk Assessment for this compound Handling start Start: Planned Procedure with this compound risk_assessment Assess Risk of Exposure (Aerosol, Splash, Direct Contact) start->risk_assessment low_risk Low Risk (e.g., handling sealed vials) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., reconstitution, dilution) risk_assessment->medium_risk Medium high_risk High Risk (e.g., handling powder, potential for spills) risk_assessment->high_risk High ppe_low Minimum PPE: - Lab Coat - Single Pair of Gloves - Safety Glasses low_risk->ppe_low ppe_medium Standard PPE: - Lab Coat/Gown - Double Gloves - Safety Goggles/Face Shield medium_risk->ppe_medium ppe_high Enhanced PPE: - Impermeable Gown - Double Gloves - Face Shield - N95 Respirator high_risk->ppe_high end Proceed with Procedure ppe_low->end ppe_medium->end ppe_high->end

Caption: PPE Selection Workflow for this compound Handling.

Spill_Response_Workflow cluster_1 This compound Spill Response Plan spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify assess Assess Spill (Size, Location, Physical State) notify->assess ppe Don Appropriate PPE (Double Gloves, Gown, Face Shield, Respirator if powder) assess->ppe contain Contain Spill (Use absorbent pads for liquids, cover powders with damp material) ppe->contain clean Clean Spill Area (Use appropriate cleaning/deactivating agent) contain->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose decontaminate Decontaminate reusable equipment and PPE dispose->decontaminate report Document the incident decontaminate->report

Caption: this compound Spill Response Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.